molecular formula C10H10N2 B180288 Isoquinolin-3-ylmethanamine CAS No. 132833-03-5

Isoquinolin-3-ylmethanamine

Cat. No.: B180288
CAS No.: 132833-03-5
M. Wt: 158.2 g/mol
InChI Key: TXMHNJDESIWXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinolin-3-ylmethanamine (CAS 132833-03-5) is a valuable amino-substituted isoquinoline derivative with a molecular formula of C10H10N2 and a molecular weight of 158.20 g/mol . This compound serves as a versatile and privileged chemical scaffold in medicinal chemistry and chemical biology research. Its primary value lies in its role as a key synthetic intermediate for the development of novel therapeutic agents and functional organic materials. In pharmaceutical research, this compound is a critical precursor in the design of potent and selective enzyme inhibitors. Scientific studies have demonstrated its application in the development of a new class of non-peptide dipeptidyl peptidase IV (DPP-4) inhibitors . These inhibitors represent an important therapeutic approach for type 2 diabetes mellitus, with derived compounds exhibiting excellent oral bioavailability and significant in vivo efficacy in diabetic model rats . The 3-aminomethyl moiety is crucial for forming unique electrostatic interactions within the enzyme's active site, particularly with Lys554 . Beyond diabetes research, the isoquinoline core is a recognized privileged structure in drug discovery, known for its wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects . Furthermore, this compound and its derivatives exhibit significant potential in material science applications. Research indicates that isoquinoline derivatives substituted at the 3-position possess notable fluorescent properties, making them promising candidates for the development of novel organic fluorophores, sensors, and imaging agents . For optimal stability, this product should be stored in a cool, dark place under an inert atmosphere, ideally between 2-8°C . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

isoquinolin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMHNJDESIWXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565142
Record name 1-(Isoquinolin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132833-03-5
Record name 1-(Isoquinolin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Isoquinolin-3-ylmethanamine: Structure, Basicity, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Discovery and Medicinal Chemistry Professionals

This guide provides a detailed examination of isoquinolin-3-ylmethanamine, a key heterocyclic building block. We will explore its fundamental physicochemical properties, delve into the nuances of its structure that dictate its chemical behavior, and present an overview of its synthesis. This document is intended to serve as a comprehensive resource for researchers leveraging the isoquinoline scaffold in drug design and development.

Molecular Structure & Physicochemical Properties

This compound, also known as 3-(aminomethyl)isoquinoline, is a primary amine derivative of the isoquinoline bicyclic heteroaromatic system. The core structure consists of a benzene ring fused to a pyridine ring, with a methanamine (-CH₂NH₂) substituent at the C3 position.

Structural Anatomy

The presence of both a heteroaromatic ring system and a flexible primary amine imparts a unique combination of properties to the molecule. The isoquinoline core is a well-established pharmacophore in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs.[1][2] The aminomethyl group provides a crucial handle for derivatization and a key site for ionic interactions with biological targets.

Caption: Chemical structure of this compound.

Core Physicochemical Data

Quantitative data for this compound and its parent scaffold are summarized below. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[3]
Molecular Weight 158.20 g/mol [3][4]
CAS Number 132833-03-5[3][5]
Predicted pKa 8.70 ± 0.30[3][5]
Predicted Boiling Point 315.0 ± 17.0 °C[3]
Predicted Density 1.156 ± 0.06 g/cm³[3]
Isoquinoline pKa 5.14[6]

The Duality of Basicity: A Tale of Two Nitrogens

A defining feature of this compound is the presence of two basic nitrogen atoms: the sp²-hybridized nitrogen within the aromatic isoquinoline ring (N2) and the sp³-hybridized nitrogen of the primary amine side chain. Understanding their relative basicities is fundamental to predicting reaction outcomes and receptor interactions.

The Aliphatic Amine: The Primary Basic Center

The exocyclic aminomethyl group is the more basic of the two nitrogen centers. Its predicted pKa of approximately 8.70 is characteristic of a primary benzylic amine.[3][5] The lone pair of electrons resides in an sp³ hybrid orbital, is not involved in the aromatic system, and is readily available for protonation. Its basicity is slightly reduced compared to a simple alkylamine due to the mild electron-withdrawing inductive effect of the nearby sp²-hybridized isoquinoline ring, but it remains significantly more basic than the ring nitrogen.

The Aromatic Nitrogen: A Weaker Base

The nitrogen atom within the isoquinoline ring (N2) is a much weaker base, with a pKa of 5.14 for the parent isoquinoline molecule.[6] This is because its lone pair of electrons occupies an sp² hybrid orbital and its protonation would disrupt the aromaticity of the pyridine ring to some extent. While it can be protonated by strong acids to form isoquinolinium salts, under typical physiological or mildly acidic conditions, the side-chain amine will be preferentially protonated.[6][7]

This significant difference in basicity (ΔpKa ≈ 3.6) allows for selective chemical manipulation. For instance, in an acylation reaction under controlled pH, the side-chain amine can be selectively modified while the ring nitrogen remains unreacted.

Caption: Comparative protonation equilibria of the two nitrogen centers.

Synthesis and Characterization

The synthesis of this compound is not as direct as some other isomers and often requires multi-step sequences starting from isoquinoline precursors.

Common Synthetic Strategies

While a definitive, widely published synthesis for this specific isomer is sparse in readily available literature, logical retrosynthetic analysis points to two primary routes common for related structures:

  • Reduction of 3-Cyanoisoquinoline: This is a classic and reliable method for introducing an aminomethyl group. The cyano group can be installed on the isoquinoline ring via various methods (e.g., Sandmeyer reaction from 3-aminoisoquinoline or nucleophilic substitution). The nitrile is then reduced to the primary amine using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation under pressure.

  • Reductive Amination of Isoquinoline-3-carboxaldehyde: This approach involves the formation of an imine between the aldehyde and an ammonia source (like ammonium acetate), which is then reduced in situ to the primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

Synthetic_Workflow cluster_route1 Route A: Nitrile Reduction cluster_route2 Route B: Reductive Amination start Isoquinoline-3-carboxylate or 3-Cyanoisoquinoline a1 3-Cyanoisoquinoline start->a1 From Precursor b1 Isoquinoline-3-carboxaldehyde start->b1 From Precursor a2 Reduction (e.g., LiAlH₄ or H₂/Catalyst) a1->a2 end_product This compound a2->end_product b2 Imine Formation (+ NH₃ source) b1->b2 b3 In situ Reduction (e.g., NaBH₃CN) b2->b3 b3->end_product

Caption: Plausible synthetic pathways to this compound.

Spectroscopic Characterization

Confirmation of the structure would rely on standard analytical techniques:

  • ¹H NMR: Would show characteristic signals for the aromatic protons on the isoquinoline core, a singlet for the benzylic -CH₂- group, and a broad singlet for the -NH₂ protons.

  • ¹³C NMR: Would display distinct signals for the ten carbon atoms, with the benzylic carbon appearing in the aliphatic region.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z 158, corresponding to the molecular weight of the compound.[3][4]

  • IR Spectroscopy: Key stretches would include N-H bands for the primary amine and C=N/C=C bands for the aromatic ring system.

Relevance in Medicinal Chemistry

The isoquinoline scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[1] Derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

The this compound moiety serves as a valuable starting point or fragment for several reasons:

  • Vector for SAR: The primary amine is an ideal point for modification, allowing for the exploration of Structure-Activity Relationships (SAR) through amide coupling, alkylation, or sulfonylation to probe the binding pocket of a target.

  • Improved Physicochemical Properties: The basic amine can be protonated to form a hydrochloride salt, which often improves aqueous solubility and facilitates formulation for in vitro and in vivo testing.[8]

  • Bioisosteric Replacement: The aminomethyl group can act as a bioisostere for other functional groups, such as a hydroxyl or thiol, to modulate potency, selectivity, or DMPK properties.

For example, research into isoquinoline-3-carboxylic acid, a closely related analog, has led to the synthesis of novel N-isoquinoline-3-carbonyl-L-amino acid benzylesters with potent anti-tumor activity.[9] This highlights the utility of the C3 position as a key vector for derivatization to achieve desired biological outcomes.

Conclusion

This compound is a structurally nuanced building block with significant potential for drug discovery. Its key feature is the dual-basicity conferred by two distinct nitrogen atoms, with the exocyclic primary amine serving as the dominant basic center and primary site for chemical modification. A firm grasp of its structure, basic properties, and synthetic accessibility empowers medicinal chemists to rationally design and develop novel therapeutics based on the privileged isoquinoline scaffold.

References

  • PubChem. Isoquinolin-3-Amine | C9H8N2 | CID 311869. [Link]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
  • Wikipedia. Isoquinoline. [Link]
  • YouTube. ISOQUINOLINE - Synthesis, Reactions and Medicinal uses. [Link]
  • MDPI.
  • National Institutes of Health. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]
  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]
  • PubChem. Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745. [Link]
  • Chair of Analytical Chemistry. pKa values bases. [Link]
  • PubChem. Isoquinolin-1-ylmethanamine | C10H10N2 | CID 1419103. [Link]
  • Amerigo Scientific.
  • ResearchGate. Dissociation constants pK a of isoquinoline bases | Download Table. [Link]
  • PubChem. Isoquinolin-8-ylmethanamine | C10H10N2 | CID 12018699. [Link]
  • Quora. Which is more basic, ammonia or benzylamine? Why?. [Link]
  • AMERICAN ELEMENTS®. Isoquinolines. [Link]
  • PubMed.

Sources

The Isoquinoline Alkaloids: A Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The isoquinoline alkaloids represent one of the most diverse and pharmacologically significant classes of natural products. Their story is a captivating narrative of scientific inquiry, beginning with the isolation of morphine from the opium poppy and evolving into a sophisticated field of synthetic chemistry, biosynthesis, and drug development. This guide provides a comprehensive technical overview of the discovery, history, biosynthesis, chemical synthesis, and biological applications of isoquinoline alkaloids, intended to serve as a valuable resource for professionals in the field. We will delve into the foundational discoveries that paved the way for alkaloid chemistry, explore the intricate enzymatic pathways that construct these complex molecules in nature, and survey the array of synthetic strategies—from classic name reactions to modern catalytic methods—that enable their production and diversification in the laboratory.

The Dawn of Alkaloid Chemistry: Foundational Discoveries

The journey into the world of isoquinoline alkaloids begins with the isolation of the first alkaloid, morphine. In the early 19th century, the German pharmacist Friedrich Wilhelm Adam Sertürner embarked on a series of experiments to isolate the active principle of opium.[1][2] Between 1804 and 1817, through meticulous experimentation involving animal testing and even self-administration, Sertürner successfully isolated colorless crystals of pure morphine.[1][2] He named the compound "morphium" after Morpheus, the Greek god of dreams, and astutely identified its alkaline properties, a defining characteristic of this new class of compounds he termed "alkaloids."[1][3][4] This landmark discovery not only provided a pure, potent analgesic but also laid the groundwork for the entire field of alkaloid chemistry.[2][3]

Following Sertürner's pioneering work, the French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou made seminal contributions to the burgeoning field.[5][6][7] Inspired by Sertürner's findings, they isolated a series of alkaloids, including quinine from cinchona bark in 1820, a breakthrough in the treatment of malaria.[5][6] Their work further solidified the concept of alkaloids as nitrogen-containing organic bases derived from plants with potent physiological effects.[5][7] Another significant early discovery was that of narcotine (now known as noscapine) in 1803 by Jean-Francois Derosne, which was later identified as a distinct benzylisoquinoline alkaloid from morphine by Pierre-Jean Robiquet.[8][9] These early isolations marked a paradigm shift in medicine, moving from crude plant extracts to purified, single-entity chemical agents with defined dosages and predictable effects.

The Natural Blueprint: Biosynthesis of Isoquinoline Alkaloids

The vast structural diversity of isoquinoline alkaloids originates from a common biosynthetic pathway rooted in the amino acid L-tyrosine.[6][10] This intricate enzymatic cascade constructs the characteristic isoquinoline scaffold and subsequently elaborates it into a myriad of distinct structural classes.

The biosynthesis commences with the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[6][10] The pivotal step is the stereospecific condensation of these two molecules, a Pictet-Spengler-type reaction catalyzed by the enzyme norcoclaurine synthase (NCS) , to yield (S)-norcoclaurine, the central precursor to all benzylisoquinoline alkaloids (BIAs).[6][10]

From (S)-norcoclaurine, a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the key branch-point intermediate, (S)-reticuline. This molecule serves as the substrate for a host of enzymes that direct the biosynthesis towards different structural classes. A critical enzyme in this diversification is the berberine bridge enzyme (BBE) , which catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, a defining feature of protoberberine alkaloids.[6]

The following diagram illustrates the core biosynthetic pathway leading to several major classes of isoquinoline alkaloids:

Isoquinoline Alkaloid Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->HPAA Multiple Steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS HPAA->Norcoclaurine NCS Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Steps Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Morphine Morphine Reticuline->Morphine Multiple Steps Sanguinarine Sanguinarine Reticuline->Sanguinarine Multiple Steps Papaverine Papaverine Reticuline->Papaverine Multiple Steps Berberine Berberine Scoulerine->Berberine Multiple Steps

Caption: Core biosynthetic pathway of major isoquinoline alkaloid classes.

Experimental Protocol: Enzyme Assay for Norcoclaurine Synthase (NCS)

This protocol describes a typical in vitro assay to determine the activity of NCS.

Materials:

  • Purified NCS enzyme

  • Dopamine hydrochloride

  • 4-Hydroxyphenylacetaldehyde (4-HPAA)

  • Potassium phosphate buffer (pH 7.5)

  • Ascorbate

  • Methanol

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, ascorbate, dopamine, and 4-HPAA.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30 °C) for 5 minutes.

  • Initiate the reaction by adding the purified NCS enzyme.

  • Incubate the reaction for a specific time period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of methanol.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of (S)-norcoclaurine formed.

  • Calculate the enzyme activity based on the rate of product formation.

The Chemist's Art: Synthesis of the Isoquinoline Core

The synthesis of the isoquinoline nucleus has been a central theme in organic chemistry for over a century, driven by the desire to access these medicinally important scaffolds. Several classic name reactions have become cornerstones of isoquinoline synthesis, and these have been complemented by a host of modern, highly efficient catalytic methods.

Classical Synthetic Strategies

Three classical reactions form the bedrock of isoquinoline synthesis:

  • Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[11][12][13][14] The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline.[14] This method is particularly useful for the synthesis of 1-substituted isoquinolines.[15]

  • Pictet-Spengler Reaction: This reaction is a condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[2][4][16] The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[2][4] The Pictet-Spengler reaction is biomimetic, mirroring the key bond-forming step in the biosynthesis of many alkaloids.[17]

  • Pomeranz-Fritsch Reaction: This reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and an aminoacetaldehyde diethyl acetal.[3][5][18]

The following diagram illustrates the general schemes of these classical reactions:

Classical Isoquinoline Syntheses cluster_BN Bischler-Napieralski Reaction cluster_PS Pictet-Spengler Reaction cluster_PF Pomeranz-Fritsch Reaction BN_start β-Phenylethylamide BN_reagents POCl₃ or P₂O₅ BN_start->BN_reagents BN_product 3,4-Dihydroisoquinoline BN_reagents->BN_product PS_start1 β-Arylethylamine PS_reagents Acid Catalyst PS_start1->PS_reagents PS_start2 Aldehyde/Ketone PS_start2->PS_reagents PS_product Tetrahydroisoquinoline PS_reagents->PS_product PF_start Benzalaminoacetal PF_reagents Acid Catalyst PF_start->PF_reagents PF_product Isoquinoline PF_reagents->PF_product

Sources

An In-depth Technical Guide to the Chemical Synthesis of Isoquinolin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoquinolin-3-ylmethanamine Scaffold

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, particularly alkaloids, and a vast array of synthetic compounds with significant pharmacological activities.[1][2][3] Its derivatives are integral to medicinal chemistry, exhibiting properties that span from antitumor and antimicrobial to anti-inflammatory and neuroprotective.[4][5][6][7] Within this important class, this compound, also known as 3-(aminomethyl)isoquinoline, represents a key building block. The primary amine tethered to the C-3 position provides a crucial vector for chemical modification, enabling its incorporation into larger, more complex molecules through amide bond formation, reductive amination, and other amine-centric chemistries. This guide provides a detailed examination of the principal and most effective strategies for the synthesis of this valuable intermediate, intended for researchers and professionals in drug development and synthetic organic chemistry.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of this compound reveals the most practical and widely adopted synthetic approach. The primary amine can be reliably formed through the reduction of a nitrile group. This disconnection points to isoquinoline-3-carbonitrile (3-cyanoisoquinoline) as the pivotal intermediate. The synthesis of the target molecule can therefore be strategically divided into two primary phases: the construction of the 3-cyanoisoquinoline core, followed by the selective reduction of the cyano group.

G target This compound intermediate Isoquinoline-3-carbonitrile target->intermediate  Functional Group  Interconversion (Reduction) precursor Isoquinoline Precursors (e.g., from Bischler-Napieralski or Pomeranz-Fritsch) intermediate->precursor  Ring Formation/  Functionalization

Caption: Retrosynthetic analysis of this compound.

This guide will focus on this dominant pathway, providing detailed protocols and discussing the critical parameters that ensure a successful synthesis.

Part 2: Synthesis of the Key Intermediate: Isoquinoline-3-carbonitrile

The synthesis of isoquinoline-3-carbonitrile is the foundational stage. While various methods exist for the synthesis of the broader isoquinoline ring system, such as the Bischler-Napieralski[8][9][10][11], Pictet-Spengler[11][12][13], and Pomeranz-Fritsch reactions[14][15][16][17][18], obtaining substitution specifically at the C-3 position often requires a more tailored approach. One of the most effective methods involves the modification of isoquinoline N-oxide.

Protocol: Synthesis of Isoquinoline-3-carbonitrile via Isoquinoline N-oxide

This procedure leverages the activation of the isoquinoline ring by N-oxidation, which facilitates nucleophilic attack. The subsequent reaction with a cyanide source, typically under the influence of an acylating agent, proceeds via a Reissert-Henze type reaction mechanism.

Experimental Workflow:

G cluster_0 Phase 1: N-Oxidation cluster_1 Phase 2: Cyanation A Isoquinoline D Reaction at 0°C to RT A->D B Oxidizing Agent (e.g., m-CPBA) B->D C Solvent (e.g., DCM) C->D E Workup & Purification D->E F Isoquinoline N-oxide E->F G Isoquinoline N-oxide J Reaction in Solvent (e.g., DCM) G->J H Cyanide Source (e.g., TMSCN) H->J I Acylating Agent (e.g., Benzoyl Chloride) I->J K Aqueous Workup J->K L Purification (Chromatography) K->L M Isoquinoline-3-carbonitrile L->M

Caption: Workflow for the synthesis of isoquinoline-3-carbonitrile.

Step-by-Step Methodology:

  • N-Oxidation:

    • Dissolve isoquinoline (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield isoquinoline N-oxide, which can often be used in the next step without further purification.

  • Cyanation (Reissert-Henze Reaction):

    • Dissolve the crude isoquinoline N-oxide (1.0 eq) in DCM.

    • Add benzoyl chloride (1.2 eq) followed by trimethylsilyl cyanide (TMSCN, 1.2 eq) at room temperature.

    • Stir the mixture for 12-24 hours. The reaction progress should be monitored by TLC.

    • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting crude product by column chromatography on silica gel to afford pure isoquinoline-3-carbonitrile.

Part 3: Reduction of Isoquinoline-3-carbonitrile to this compound

The final and critical step is the reduction of the nitrile functionality. The choice of reducing agent is paramount to achieving a high yield while preserving the aromatic isoquinoline ring. Two primary methods are favored: catalytic hydrogenation and reduction with metal hydrides.

Method 1: Catalytic Hydrogenation

This is often the preferred method in industrial settings due to its scalability, cleaner reaction profile, and avoidance of complex workups. The choice of catalyst and conditions is critical to prevent over-reduction of the heterocyclic ring.

Protocol: Catalytic Hydrogenation using Raney Nickel

  • Catalyst Preparation: In a flask suitable for hydrogenation, add isoquinoline-3-carbonitrile (1.0 eq) and a suitable solvent, such as methanol or ethanol, often with ammonia to suppress the formation of secondary amine byproducts.

  • Hydrogenation: Add Raney Nickel catalyst (~10-20% by weight, as a slurry in water or ethanol).

  • Reaction: Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

  • Monitoring: Heat the reaction to 40-60 °C and stir vigorously. Monitor the reaction progress by observing hydrogen uptake or by periodic TLC/GC-MS analysis.

  • Workup: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation, crystallization, or salt formation if necessary.

Method 2: Metal Hydride Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines. This method is highly effective on a lab scale but requires careful handling due to the pyrophoric nature of the reagent.

Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a solution of LiAlH₄ (1.5-2.0 eq) in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.

  • Addition of Substrate: Cool the LiAlH₄ suspension to 0 °C. Add a solution of isoquinoline-3-carbonitrile (1.0 eq) in the same anhydrous solvent dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the crude product. Purify as needed by chromatography or distillation.

Part 4: Comparative Analysis of Reduction Methods

The choice between catalytic hydrogenation and metal hydride reduction depends on the scale of the synthesis, available equipment, and safety considerations.

FeatureCatalytic Hydrogenation (Raney Ni/H₂)Metal Hydride Reduction (LiAlH₄)
Reagents Raney Nickel, H₂ gas, Ammoniacal EthanolLiAlH₄, Anhydrous THF/Ether
Conditions 40-60 °C, 50-100 psi H₂0 °C to Reflux, Atmospheric Pressure
Yields Generally Good to Excellent (75-95%)Typically Very High (80-98%)
Advantages - Scalable and cost-effective- Cleaner workup- Avoids pyrophoric reagents- Environmentally friendlier- Rapid and highly efficient- Broad functional group tolerance (except reducible ones)- Does not require pressure equipment
Disadvantages - Requires specialized pressure equipment- Catalyst can be pyrophoric when dry- Potential for ring reduction- Catalyst poisoning is possible- LiAlH₄ is pyrophoric; requires strict anhydrous conditions- Quenching can be hazardous- Workup can be challenging (emulsions)- Not ideal for large-scale synthesis

Conclusion and Outlook

The synthesis of this compound is most reliably achieved through a two-stage process: the formation of isoquinoline-3-carbonitrile followed by its reduction. For laboratory-scale synthesis where high efficiency and speed are desired, reduction with lithium aluminum hydride is an excellent choice, provided the necessary safety precautions for handling pyrophoric reagents are strictly followed. For larger-scale and industrial applications, catalytic hydrogenation offers a safer, more economical, and environmentally benign alternative, delivering the final product in high yield with a simpler workup protocol. The resulting this compound serves as a versatile platform for the development of novel isoquinoline-based compounds, ensuring its continued relevance in the field of medicinal chemistry.[7]

References

  • Pomeranz-Fritsch Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Cambridge University Press. [Link]
  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Cambridge University Press. [Link]
  • Pomeranz–Fritsch reaction. (2023). In Wikipedia. [Link]
  • Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). Química Orgánica. [Link]
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. [Link]
  • Bischler–Napieralski reaction. (2023). In Wikipedia. [Link]
  • Bischler napieralski reaction. (2016). Slideshare. [Link]
  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Pictet–Spengler reaction. (2023). In Wikipedia. [Link]
  • Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
  • Isoquinoline-based amino acid derivatives. (1992).
  • Preparation of Isoquinoline by Bischler Napieralski Synthesis. (2020). YouTube. [Link]
  • Larghi, E. L., Amongero, M., Bracca, A. B. J., & Kaufman, T. S. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. Arkivoc, 2005(12), 98-153. [Link]
  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627-5634. [Link]
  • Synthesis of isoquinolines. (n.d.). Organic Chemistry Portal. [Link]
  • Isoquinoline. (2023). In Wikipedia. [Link]
  • Li, Y., et al. (2023). Photoredox catalytic asymmetric dearomative [3 + 2] cycloaddition of isoquinolines with enones.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2024). RSC Advances. [Link]
  • Recent advances in the synthesis of isoquinoline and its analogue: a review. (2017).
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry. [Link]
  • Isoquinoline derivatives and its medicinal activity. (2024). LinkedIn. [Link]
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]
  • Synthesis of Isoquinolines and Quinolines. (2021). YouTube. [Link]
  • Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. (1991). Journal of Medicinal Chemistry. [Link]
  • Isoquinoline Synthesis. (n.d.). Bartleby. [Link]
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2024). Molecules. [Link]
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Publishing. [Link]
  • A class of novel N-isoquinoline-3-carbonyl-L-amino acid benzylesters: synthesis, anti-tumor evaluation and 3D QSAR analysis. (2011). European Journal of Medicinal Chemistry. [Link]
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). Molecules. [Link]
  • Catalytic synthesis of 3(2H)-isoquinolinones and 3-aminoisoquinolines. (2024). Request PDF. [Link]

Sources

Foreword: The Architectural Elegance of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Isoquinolin-3-ylmethanamine Derivatives

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, offering a robust framework for the development of potent and selective therapeutic agents. The isoquinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a quintessential example of such a scaffold.[1] Found in a vast array of natural alkaloids and synthetic compounds, derivatives of isoquinoline exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[2][3]

This guide focuses specifically on derivatives of This compound . While the broader class of 3-substituted isoquinolines has garnered significant attention, the specific introduction of a methanamine (-CH₂NH₂) linker at the C3 position presents a unique vector for chemical modification and biological interaction. This linker provides flexibility and a primary amine group that is readily derivatized, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

As we delve into the synthesis, biological evaluation, and mechanistic underpinnings of these compounds, we will operate from a first-principles perspective. This guide is designed not merely to report findings but to explain the scientific rationale behind the exploration of this chemical space, providing researchers and drug development professionals with a foundational understanding of the therapeutic potential held by this compound derivatives.

Synthetic Strategies: Building the Core Framework

The successful investigation of any chemical class begins with robust and flexible synthetic methodologies. The synthesis of 3-substituted isoquinolines can be approached through various modern catalytic strategies. A common and effective approach involves the cyclization of ortho-alkynylbenzaldehydes or related precursors. For this compound derivatives, a plausible strategy involves the construction of an isoquinoline core bearing a nitrile or a related functional group at the C3 position, which can then be reduced to the target methanamine.

A representative synthetic workflow is outlined below. This multi-step process leverages well-established organometallic and reduction chemistries, providing a reliable pathway to the core scaffold and its N-substituted analogs.

G cluster_0 Synthesis of this compound Core A 2-Bromobenzaldehyde C Sonogashira Coupling (Pd/Cu catalysis) A->C B Protected Aminoacetylene (e.g., TMS-C≡C-CH₂-N(Boc)₂) B->C D o-Alkynylbenzaldehyde Intermediate C->D Formation of C-C bond E Cyclization/Annulation (e.g., with NH₄OAc) D->E Ring Closure F 3-(Aminomethyl)isoquinoline Intermediate (Protected) E->F H Deprotection (e.g., TFA or HCl) F->H Removal of Boc groups G Reduction of Nitrile (Alternative) (If starting with 3-cyanoisoquinoline) I This compound (Core Scaffold) H->I J N-Alkylation / N-Acylation (R-X or R-COCl) I->J Derivatization K Target Derivatives J->K

Caption: General synthetic workflow for this compound derivatives.

Potent Anticancer Activity: Targeting Cell Proliferation and Survival

The most extensively documented activity for 3-substituted isoquinolines is in the realm of oncology. A significant body of evidence suggests that functionalization at the C3 position yields compounds with potent cytotoxicity against a wide range of human cancer cell lines.[1][4]

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

Studies on closely related 3-aryl-1-isoquinolinamines have provided critical insights into the mechanism of their anticancer effects. These compounds consistently induce cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis.[5][6] This mitotic arrest is a powerful trigger for programmed cell death, or apoptosis. Flow cytometry analysis of treated cells reveals a significant accumulation in the G2/M population, followed by an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA.[6]

This dual mechanism—halting proliferation and actively inducing cell death—makes these compounds particularly compelling as potential chemotherapeutic agents. The central role of the isoquinoline scaffold is to correctly orient the key pharmacophoric elements to interact with molecular targets that regulate the cell cycle, such as cyclin-dependent kinases (CDKs) or components of the spindle assembly checkpoint.

G cluster_0 Cellular Response to 3-Substituted Isoquinolines Compound Isoquinolin-3-yl -methanamine Derivative Target Intracellular Target (e.g., Tubulin, Topoisomerase, Kinase) Compound->Target Binding/ Inhibition G2M G2/M Phase Arrest Target->G2M Mitosis Inhibition of Mitosis G2M->Mitosis Apoptosis Apoptosis Induction (Programmed Cell Death) Mitosis->Apoptosis Apoptotic Trigger Caspase Caspase Activation Apoptosis->Caspase Death Cancer Cell Death Caspase->Death

Caption: Proposed mechanism of anticancer activity for 3-substituted isoquinolines.

Structure-Activity Relationship (SAR) and Cytotoxicity Data

Research demonstrates a strong correlation between the chemical structure of these derivatives and their anticancer potency.[7] Substitution at the C3 position is consistently highlighted as a key determinant of activity.[1] While specific data for this compound itself is emerging, the cytotoxic profile of related 3-substituted analogs provides a strong rationale for its investigation.

Compound ClassCancer Cell LinesObserved ActivityReference
3-Aryl-1-isoquinolinaminesBreast, Prostate, Colon, Ovary, Kidney, Pancreas, MelanomaExcellent cytotoxicity[8]
3-(Thienyl-thiazolyl)-isoquinolinesColon (COLO 205, HT29), Melanoma (M14), Leukemia (K-562)Potent growth inhibition, lethal effect[7]
General 3-ArylisoquinolinesVarious human tumor cell linesBroad antitumor spectrum[4]

Antimicrobial Potential: A Scaffold for Novel Antibacterials

The rise of antimicrobial resistance necessitates the discovery of new chemical classes of antibiotics. The isoquinoline scaffold has been identified as a promising starting point for developing agents against pathogenic bacteria, particularly Gram-positive organisms.[9][10]

Activity Spectrum and Mechanism

Recent studies on novel 3-amino-1,2-dihydroisoquinoline derivatives have shown encouraging results. Certain analogs exhibit significant inhibitory activity against clinically relevant pathogens like Staphylococcus aureus, including strains resistant to conventional antibiotics.[11]

The likely mechanism of action for these compounds is the inhibition of an essential bacterial enzyme, tyrosyl-tRNA synthetase (TyrRS).[11] This enzyme is crucial for protein synthesis, and its inhibition leads to bacterial stasis and death. Molecular docking studies support this hypothesis, showing that the isoquinoline derivatives fit favorably into the enzyme's active site, forming robust interactions that disrupt its function.[11] This specific targeting of a bacterial enzyme is a hallmark of a promising antibiotic candidate, as it suggests the potential for selective toxicity against the pathogen with minimal effects on human cells.

In Vitro Antimicrobial Data

The efficacy of antimicrobial compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

Compound TypeBacterial StrainMIC (µg/mL)Reference
3-Amino-dihydroisoquinoline derivative (3j)Staphylococcus aureusLow MIC, comparable to ciprofloxacin[11]
3-Amino-dihydroisoquinoline derivative (3n)Staphylococcus aureusLow MIC, comparable to ciprofloxacin[11]
Tricyclic Isoquinoline derivative (8d)Staphylococcus aureus16[9]
Tricyclic Isoquinoline derivative (8f)Staphylococcus aureus32[9]
Tricyclic Isoquinoline derivative (8f)Streptococcus pneumoniae32[9]

Neuroprotective Potential: A Frontier for Investigation

Beyond oncology and infectious disease, isoquinoline alkaloids as a class are widely recognized for their neuroprotective effects.[12][13] These natural products and their synthetic analogs can mitigate neuronal damage through a multi-faceted approach, targeting several key pathological pathways involved in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14][15]

The primary mechanisms include:

  • Anti-Oxidative Stress: Scavenging reactive oxygen species (ROS) that cause damage to neurons.[15]

  • Anti-Inflammatory Action: Reducing the production of pro-inflammatory cytokines in the brain.[13]

  • Regulation of Autophagy: Modulating the cellular process for clearing damaged proteins and organelles.[15]

  • Anti-Apoptotic Effects: Inhibiting the pathways of programmed cell death in neurons.[12]

While direct experimental data on the neuroprotective effects of this compound derivatives are not yet widely available, the established profile of the broader isoquinoline family provides a strong scientific premise for their investigation in this area. The C3-methanamine handle allows for the attachment of various functional groups known to possess antioxidant or anti-inflammatory properties, making this scaffold an exciting platform for the design of novel neuroprotective agents.

G cluster_0 Pathways of Neurodegeneration cluster_1 Neuroprotective Actions of Isoquinolines OS Oxidative Stress (ROS) ND Neuronal Damage & Apoptosis OS->ND NI Neuro- inflammation NI->ND AD Protein Aggregation & Autophagy Dysfunction AD->ND ISO Isoquinoline Scaffold AOX Anti-Oxidant Effects ISO->AOX AINF Anti-Inflammatory Effects ISO->AINF AA Anti-Apoptotic Effects ISO->AA AOX->OS Inhibits AINF->NI Inhibits AA->ND Inhibits

Caption: Interconnected mechanisms of neuroprotection by isoquinoline alkaloids.

Key Experimental Protocols

To ensure reproducibility and adherence to best practices, the following are standardized, step-by-step protocols for the evaluation of this compound derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to a purple formazan product.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[16]

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus) into a suitable broth (e.g., Mueller-Hinton Broth). Incubate until it reaches the logarithmic growth phase. Dilute the culture to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[17] This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Outlook

The isoquinoline scaffold, particularly when functionalized at the C3 position, represents a highly fertile ground for the discovery of new therapeutic agents. Derivatives of this compound are poised to leverage the validated potential of this chemical class in oncology and infectious disease. The available data on closely related analogs provide a compelling rationale for the synthesis and evaluation of libraries based on this core structure.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing a diverse library of N-substituted this compound derivatives to precisely map the structural requirements for anticancer and antimicrobial activity.

  • Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify the specific molecular targets (e.g., kinases, bacterial enzymes) of the most potent compounds.

  • Neuroprotection Exploration: Conducting in vitro and in vivo studies to validate the hypothesized neuroprotective effects of this subclass, potentially leading to novel treatments for neurodegenerative disorders.

By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, the scientific community can unlock the full therapeutic potential of this promising molecular architecture.

References

  • Arch Pharm Res. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent.
  • ResearchGate. (n.d.). Natural and synthetic isoquinoline derivatives with antimicrobial activity.
  • MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • ACS Publications. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines.
  • RSC Publishing. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • ResearchGate. (n.d.). Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA.
  • Lviv Polytechnic National University Institutional Repository. (2019). Anticancer activity studies of isoquinoline derivatives – products of 3-(2-(thien-2-yl)thiazol-4-yl)isocoumarin recyclization.
  • PubMed. (n.d.). Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA.
  • PubMed. (1998). Synthesis and Biological Evaluation of 3-arylisoquinolines as Antitumor Agents.
  • ResearchGate. (n.d.). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors.
  • ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
  • National Center for Biotechnology Information. (2022). Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury.
  • PubMed. (2013). Novel isoquinoline derivatives as antimicrobial agents.
  • ResearchGate. (n.d.). Novel isoquinoline derivatives as antimicrobial agents.
  • National Center for Biotechnology Information. (n.d.). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines.
  • ResearchGate. (n.d.). Neuroprotective mechanism of isoquinoline alkaloids.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of 3-arylisoquinoline derivatives.
  • U.S. Pharmacist. (2010). New Efficacy Data on Isoquinolinamine Derivatives.
  • PubMed. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • National Center for Biotechnology Information. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids.
  • SpringerLink. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
  • MDPI. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome.
  • PubMed. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids.
  • ResearchGate. (n.d.). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids.

Sources

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Isoquinolin-3-ylmethanamine in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Oncology and the Emergence of Isoquinolin-3-ylmethanamine

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2][3] In the realm of oncology, isoquinoline derivatives have garnered significant attention due to their diverse and potent anticancer properties.[4][5][6][7][8][9][10] These compounds have been shown to exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis, disruption of microtubule dynamics, and the inhibition of critical signaling pathways that drive tumor progression.[8][11][12]

The substitution pattern on the isoquinoline ring is a key determinant of its biological activity, with modifications at the 3-position being particularly significant for anticancer efficacy.[6] This guide focuses on a specific, yet understudied, derivative: This compound . While direct experimental evidence for its mechanism of action is currently limited, its structural similarity to other biologically active 3-substituted isoquinolines allows for the formulation of a robust, hypothesized mechanism of action.

This document serves as an in-depth technical guide for researchers and drug development professionals, providing a scientifically grounded, albeit theoretical, framework for the anticancer activity of this compound. Crucially, it also outlines a comprehensive suite of experimental protocols to validate these hypotheses, thereby paving the way for the potential development of this compound as a novel therapeutic agent.

A Multi-faceted Hypothesized Mechanism of Action for this compound

Based on the established activities of its structural analogs, this compound is likely to exert its anticancer effects through a combination of mechanisms, targeting key cellular processes and signaling pathways that are frequently dysregulated in cancer.

Inhibition of Pro-Survival Signaling Pathways

A prevalent mechanism of action for many isoquinoline-based anticancer agents is the modulation of critical signaling cascades that promote cell survival and proliferation.[9][11] We hypothesize that this compound may act as an inhibitor of one or more of the following pathways:

  • The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Certain isoquinoline derivatives have been shown to inhibit this pathway.[11][12]

  • Receptor Tyrosine Kinases (RTKs): RTKs are cell surface receptors that, upon activation by growth factors, initiate downstream signaling cascades, including the PI3K/Akt and MAPK pathways. Inhibition of RTKs is a validated strategy in cancer therapy, and some isoquinoline analogs have demonstrated this capability.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes IQM This compound (Hypothesized) IQM->RTK Inhibits IQM->PI3K Inhibits IQM->Akt Inhibits G cluster_cell Cancer Cell cluster_cycle Cell Cycle cluster_apoptosis Apoptosis Pathway IQM This compound (Hypothesized) G2M G2/M Phase IQM->G2M Induces Arrest Bcl2 Bcl-2 (Anti-apoptotic) IQM->Bcl2 Downregulates Bax Bax (Pro-apoptotic) IQM->Bax Upregulates Caspases Caspase Cascade Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes G cluster_workflow Experimental Workflow for Cell-Based Assays Start Cancer Cell Lines (e.g., MCF-7, HeLa, A549) Treatment Treat with this compound (Dose-response and time-course) Start->Treatment Viability Cell Viability Assay (MTT, SRB) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry with PI staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI staining, Caspase activity) Treatment->Apoptosis WesternBlot Western Blot Analysis (Signaling proteins, Apoptotic markers) Treatment->WesternBlot

Sources

Spectroscopic Data of Isoquinolin-3-ylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Isoquinolin-3-ylmethanamine

This compound is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. The isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active molecules and natural products. The introduction of a methanamine group at the 3-position creates a versatile building block with a primary amine that can be readily functionalized, making it a valuable intermediate for the synthesis of novel therapeutic agents.

A precise and unambiguous structural characterization of this compound is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this molecule. While publicly accessible, peer-reviewed spectroscopic data for this compound is limited, this guide will present a combination of established experimental protocols, data from closely related analogs, and expert interpretation of the predicted spectral characteristics. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this compound. Notably, commercial availability of this compound hydrochloride suggests that such analytical data has been generated and is available from suppliers like BLD Pharm.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure of this compound is the foundation for interpreting its spectroscopic data. The numbering of the isoquinoline ring system is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of ¹H and ¹³C NMR provides detailed information about the chemical environment, connectivity, and number of protons and carbons.

Experimental Protocol: NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy. The following is a generalized procedure for acquiring high-quality NMR data for a sample like this compound.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those in the amine group.

    • Filter the solution into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[1]

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

    • Use a standard spectral width of approximately -2 to 12 ppm.[1]

    • A relaxation delay of 1-2 seconds is typically adequate.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A wider spectral width (e.g., 0 to 200 ppm) is necessary.[1]

    • Due to the low natural abundance of the ¹³C isotope, a longer acquisition time or a higher sample concentration may be required to obtain a satisfactory signal-to-noise ratio.[1]

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectra to the residual solvent peak or the internal standard.

¹H NMR Data: Interpretation and Prediction

Predicted ¹H NMR Data for this compound:

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~9.1Singlet1HH1The proton at C1 is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton.
~8.0-8.2Multiplet2HAromatic (e.g., H5, H8)Protons on the benzo-fused ring are in a typical aromatic region.
~7.5-7.8Multiplet3HAromatic (e.g., H4, H6, H7)The remaining aromatic protons will appear as a complex multiplet.
~4.0Singlet2HCH₂The methylene protons are adjacent to the aromatic ring and the amine group.
~1.5-2.0Broad Singlet2HNH₂The amine protons are typically broad and their chemical shift is concentration and solvent dependent. They will exchange with D₂O.

Expertise & Experience: The predicted chemical shifts are based on the analysis of the parent isoquinoline molecule and the electronic effects of the methanamine substituent. The electron-donating nature of the amine group will slightly shield the protons on the isoquinoline ring compared to the unsubstituted parent compound. The H1 proton, being in a peri position to the nitrogen, remains the most deshielded. The methylene (CH₂) protons are expected to be a sharp singlet, as they have no adjacent protons to couple with. The amine (NH₂) protons will likely appear as a broad singlet that will disappear upon the addition of a drop of D₂O to the NMR tube, a classic test for exchangeable protons.

¹³C NMR Data: Interpretation and Prediction

Predicted ¹³C NMR Data for this compound:

Chemical Shift (δ) ppm (Predicted)AssignmentRationale
~152C1Carbon adjacent to nitrogen is significantly deshielded.
~148C3Carbon bearing the methanamine group, deshielded by the ring nitrogen.
~136C8aQuaternary carbon at the ring junction.
~130C5Aromatic CH carbon.
~128C4aQuaternary carbon at the ring junction.
~127.5C7Aromatic CH carbon.
~127C6Aromatic CH carbon.
~126C8Aromatic CH carbon.
~120C4Aromatic CH carbon.
~45CH₂Aliphatic carbon of the methanamine group.

Expertise & Experience: The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons of the heterocyclic ring will be in the downfield region (120-155 ppm). The C1 and C3 carbons, being directly attached to the electronegative nitrogen atom, will be the most deshielded. The methylene carbon (CH₂) will appear in the aliphatic region, typically around 40-50 ppm. For comparison, the experimental ¹³C NMR data for the closely related isoquinolin-3-amine is available on PubChem and shows a similar pattern of chemical shifts for the ring carbons.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational modes of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.[3]

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor).[1]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[3]

  • Spectrum Acquisition: Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[3] Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[1] A typical spectral range is 4000-400 cm⁻¹.[1]

ATR-FTIR Experimental Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Generate Absorbance/Transmittance Spectrum E->F

Caption: A simplified workflow for ATR-FTIR analysis.

IR Data: Interpretation and Prediction

Predicted IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) (Predicted)VibrationIntensityFunctional Group
3400-3250N-H stretchMedium, two bandsPrimary Amine (NH₂)
3100-3000C-H stretchMediumAromatic C-H
2950-2850C-H stretchMediumAliphatic C-H (CH₂)
1650-1580N-H bendMediumPrimary Amine (NH₂)
1600-1450C=C and C=N stretchMedium to StrongAromatic Ring
1335-1250C-N stretchMedium to StrongAromatic Amine
900-675C-H bendStrongAromatic Out-of-Plane Bending

Expertise & Experience: The IR spectrum of this compound will be characterized by the presence of several key absorption bands. The most diagnostic will be the N-H stretching vibrations of the primary amine group, which typically appear as a pair of medium-intensity peaks in the 3400-3250 cm⁻¹ region.[4] This is a clear distinction from a secondary amine, which shows only one N-H stretch, and a tertiary amine, which shows none.[4] The aromatic C-H stretches will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be just below 3000 cm⁻¹.[5] The spectrum will also feature characteristic absorptions for the aromatic ring C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar and thermally labile molecules like this compound.[6]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]

    • A small amount of an acid (e.g., formic acid) is often added to the solution to promote protonation and the formation of [M+H]⁺ ions.

  • Infusion and Ionization:

    • The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-20 µL/min) via a syringe pump.[8]

    • A high voltage (3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[8]

    • A heated drying gas (typically nitrogen) aids in solvent evaporation from the droplets, leading to the formation of gas-phase ions.[6]

  • Mass Analysis:

    • The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A high-resolution mass spectrometer can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

MS Data: Interpretation and Prediction

Predicted Mass Spectrometry Data for this compound (as [M+H]⁺):

  • Molecular Formula: C₁₀H₁₀N₂

  • Molecular Weight: 158.20 g/mol

  • Predicted [M+H]⁺ (Monoisotopic): m/z 159.0917

Key Fragmentation Pathways:

The fragmentation of the protonated molecule ([M+H]⁺) will be driven by the stability of the resulting fragments.

Predicted ESI-MS Fragmentation of this compound A [M+H]⁺ m/z 159 B Loss of NH₃ (-17 Da) A->B D Benzylic Cleavage A->D C [C₁₀H₈N]⁺ m/z 142 B->C E [C₉H₇N]⁺ m/z 129 D->E

Caption: Major predicted fragmentation pathways for protonated this compound.

Expertise & Experience: In ESI-MS, this compound is expected to be readily protonated, likely on the more basic primary amine nitrogen, to form the [M+H]⁺ ion at m/z 159. This will be the molecular ion peak. A key fragmentation pathway for primary amines is the loss of ammonia (NH₃), which would result in a fragment ion at m/z 142.[9][10] Another significant fragmentation would be the benzylic cleavage of the C-C bond between the methylene group and the isoquinoline ring, leading to the formation of a stable isoquinoline cation radical at m/z 129, corresponding to the mass of the isoquinoline ring itself.[11] This fragmentation pattern provides strong evidence for the presence of the methanamine substituent on the isoquinoline core. For comparison, the GC-MS data for isoquinolin-3-amine on PubChem shows a molecular ion at m/z 144 and a significant fragment from the loss of HCN at m/z 117.[2]

Conclusion: A Comprehensive Spectroscopic Profile

This technical guide has outlined the essential spectroscopic methodologies and data interpretation required for the comprehensive characterization of this compound. By employing a systematic approach that combines ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. The provided experimental protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible data. The predicted spectral data, grounded in the analysis of closely related structures and fundamental spectroscopic principles, serves as a reliable reference for scientists working with this compound. This integrated spectroscopic approach is indispensable for advancing research and development in fields that utilize the versatile isoquinoline scaffold.

References

  • BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
  • Wikipedia. (n.d.). Infrared spectroscopy correlation table.
  • BenchChem. (n.d.). A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline.
  • chemeurope.com. (n.d.). Infrared spectroscopy correlation table.
  • Basic 1H and 13C NMR Spectroscopy. (n.d.).
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Table of Characteristic IR Absorptions. (n.d.).
  • UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy.
  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298.
  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • Functional Groups (F.G.) & Infrared Spectroscopy (IR). (n.d.).
  • PubChem. (n.d.). Isoquinolin-3-Amine.
  • IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. (n.d.).
  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved from a university mass spectrometry facility.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry.
  • JoVE. (2023, March 1). Probe ESI Mass Spectrometry Analysis | Protocol Preview.
  • YouTube. (2020, December 18). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from a university chemistry department resource.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Scribd. (n.d.). How To Read and Interpret 1H-NMR and 13C-NMR.
  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.
  • Michigan State University Chemistry. (n.d.). NMR Spectroscopy.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • NIST. (n.d.). Isoquinoline.
  • SpectraBase. (n.d.). 3H-pyrazolo[3,4-c]isoquinolin-1-amine, 5-butyl-6,7,8,9-tetrahydro-.
  • SpectraBase. (n.d.). Isoquinoline.
  • PubChem. (n.d.). 3-Aminoquinoline.
  • NIST. (n.d.). Isoquinoline.
  • IR Spectroscopy Tutorial: Amines. (n.d.).
  • SpectraBase. (n.d.). Isoquinoline.

Sources

The Architecture of Nature's Pharmacists: A Technical Guide to the Natural Sources and Biosynthesis of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoquinoline alkaloids (IQAs) represent one of the largest and most structurally diverse families of plant-derived secondary metabolites, with approximately 2,500 known compounds.[1] For millennia, plants producing these compounds have formed the cornerstone of traditional medicine, a practice now validated by modern pharmacology which has identified IQAs as potent analgesics, antimicrobials, and anti-cancer agents.[2][3] The journey from a simple amino acid to a complex therapeutic molecule like morphine is a masterclass in biochemical engineering. This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the natural distribution of these vital compounds and a detailed roadmap of their intricate biosynthetic pathways, from the foundational precursors to the diverse molecular scaffolds that underpin their pharmacological activity. We will dissect the key enzymatic steps, explore the genetic machinery, and provide insight into the experimental methodologies that continue to illuminate this fascinating field.

Natural Distribution: A Rich Pharmacopoeia in the Plant Kingdom

Isoquinoline alkaloids are not ubiquitously distributed in the plant kingdom; their presence is a characteristic feature of several evolutionarily related plant families. The primary repositories of these compounds are concentrated within the order Ranunculales, particularly in the families Papaveraceae (Poppy family), Berberidaceae (Barberry family), Ranunculaceae (Buttercup family), Menispermaceae (Moonseed family), and Fumariaceae (Fumitory family).[1][4][5][6]

The most renowned member of the Papaveraceae family is the opium poppy, Papaver somniferum. Its latex is a complex cocktail of IQAs, including the powerful analgesic morphine, the antitussive codeine, the vasodilator papaverine, and the biosynthetic precursor thebaine.[1][7][8][9] Other notable examples include Sanguinaria canadensis (Bloodroot), which produces the antimicrobial and anti-inflammatory benzophenanthridine alkaloid sanguinarine, and various Berberis species (Barberry), which are a rich source of the bright yellow protoberberine alkaloid, berberine, known for its antimicrobial and metabolic regulatory effects.[10][11][12][13][14][15]

Data Presentation: Major Isoquinoline Alkaloids and Their Botanical Sources

The following table summarizes the distribution of key isoquinoline alkaloids across various plant species, highlighting the chemical diversity generated within these botanical sources.

Alkaloid ClassRepresentative AlkaloidProminent Plant Source(s)Plant Family
Morphinan Morphine, CodeinePapaver somniferum (Opium Poppy)Papaveraceae
Benzylisoquinoline PapaverinePapaver somniferum (Opium Poppy)Papaveraceae
Protoberberine BerberineBerberis vulgaris (Barberry), Hydrastis canadensis (Goldenseal)Berberidaceae
Benzophenanthridine SanguinarineSanguinaria canadensis (Bloodroot), Macleaya cordataPapaveraceae
Phthalideisoquinoline NoscapinePapaver somniferum (Opium Poppy)Papaveraceae
Aporphine MagnoflorineMagnolia species, Coptis japonicaMagnoliaceae, Ranunculaceae
Protopine ProtopineSanguinaria canadensis, Chelidonium majus (Greater Celandine)Papaveraceae
Bisbenzylisoquinoline TubocurarineChondrodendron tomentosum (Curare vine)Menispermaceae

The Biosynthetic Blueprint: From Amino Acid to Alkaloid Core

The vast structural diversity of isoquinoline alkaloids originates from a conserved and elegant biosynthetic pathway that begins with the aromatic amino acid L-tyrosine .[16][17] This primary metabolite is channeled into the specialized IQA pathway through a series of enzymatic modifications that construct the fundamental isoquinoline scaffold. The entire process can be conceptualized in two major phases: the formation of the central precursor, (S)-norcoclaurine, and the subsequent modification and diversification of this core structure.

The Core Pathway: Assembly of (S)-Norcoclaurine

The biosynthesis of all plant IQAs converges on the formation of the chiral intermediate (S)-norcoclaurine.[2] This critical step is a Pictet-Spengler condensation reaction between two tyrosine-derived units: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) .[1][9][18]

  • Formation of Dopamine: L-tyrosine is first hydroxylated to L-3,4-dihydroxyphenylalanine (L-DOPA). Subsequently, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, tyrosine/dopa decarboxylase (TYDC) , removes the carboxyl group to yield dopamine.[1][3][8][9][19]

  • Formation of 4-HPAA: In a parallel branch, L-tyrosine undergoes transamination via tyrosine aminotransferase (TyrAT) to form 4-hydroxyphenylpyruvate. This intermediate is then decarboxylated to produce 4-HPAA.[4][18]

  • The Pictet-Spengler Condensation: The key scaffold-forming reaction is catalyzed by (S)-norcoclaurine synthase (NCS) . This enzyme facilitates the condensation of dopamine and 4-HPAA to form the 1-benzylisoquinoline backbone of (S)-norcoclaurine, establishing the critical stereochemistry that dictates the configuration of downstream products.[1][2][16][17][20][21] NCS belongs to the PR10/Bet v 1 protein family and catalyzes this reaction with high stereospecificity.[2][17]

Core_IQA_Biosynthesis Tyrosine1 L-Tyrosine DOPA L-DOPA Tyrosine1->DOPA Tyrosine Hydroxylase Tyrosine2 L-Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine2->HPP TyrAT Dopamine Dopamine DOPA->Dopamine TYDC/DODC invis1 Dopamine->invis1 HPAA 4-HPAA HPP->HPAA 4HPPDC invis2 HPAA->invis2 Norcoclaurine (S)-Norcoclaurine invis1->Norcoclaurine NCS invis2->Norcoclaurine

Caption: Core pathway from L-Tyrosine to (S)-Norcoclaurine.

The Branch-Point Intermediate: (S)-Reticuline

(S)-Norcoclaurine is the foundational brick, but (S)-reticuline is the master key that unlocks the vast structural diversity of the IQA family.[22] A series of four sequential enzymatic reactions convert (S)-norcoclaurine into (S)-reticuline:

  • 6-O-Methylation: The 6-hydroxyl group of (S)-norcoclaurine is methylated by norcoclaurine 6-O-methyltransferase (6OMT) , using S-adenosylmethionine (SAM) as the methyl donor, to produce (S)-coclaurine.

  • N-Methylation: The secondary amine of (S)-coclaurine is then methylated by coclaurine N-methyltransferase (CNMT) , also using SAM, to yield (S)-N-methylcoclaurine.

  • 3'-Hydroxylation: A critical hydroxylation step at the 3' position of the benzyl ring is catalyzed by the cytochrome P450 enzyme (S)-N-methylcoclaurine-3'-hydroxylase (CYP80B1) .[23]

  • 4'-O-Methylation: Finally, the newly introduced 3'-hydroxyl group is methylated by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to produce the pivotal branch-point intermediate, (S)-reticuline.[1]

Diversification of the Isoquinoline Scaffold

From (S)-reticuline, biosynthetic pathways diverge dramatically, employing a range of enzymatic tools—including oxidoreductases, methyltransferases, and acetyltransferases—to sculpt the carbon skeleton into distinct alkaloid classes. The fate of (S)-reticuline is a crucial determinant of the chemical profile of a given plant species.

Protoberberine and Benzophenanthridine Alkaloids

The formation of these large classes begins with a remarkable intramolecular cyclization of (S)-reticuline catalyzed by the FAD-dependent berberine bridge enzyme (BBE) .[1][23][24] This enzyme forms a new carbon-carbon bond between the N-methyl group and the phenolic ring, creating the characteristic tetracyclic core of the protoberberine skeleton in the product, (S)-scoulerine.[1][10][12][23]

  • To Berberine: (S)-scoulerine is O-methylated by scoulerine 9-O-methyltransferase (SOMT) to form (S)-tetrahydrocolumbamine. A cytochrome P450, canadine synthase (CAS) , then forms a methylenedioxy bridge to yield (S)-canadine.[4][8] Finally, an oxidase converts (S)-canadine to the quaternary alkaloid berberine.

  • To Sanguinarine: The pathway to benzophenanthridines also proceeds via (S)-scoulerine. A series of cytochrome P450 enzymes, including cheilanthifoline synthase and stylopine synthase , modify the scoulerine core.[25][26] Further steps involving N-methylation, hydroxylation, and oxidation lead to the formation of sanguinarine.[26][27][28]

Morphinan Alkaloids (Morphine and Codeine)

The biosynthesis of morphine is perhaps the most studied IQA pathway and involves a critical stereochemical inversion.

  • Epimerization: The morphinan pathway uniquely requires the (R)-epimer of reticuline. The conversion of (S)-reticuline to (R)-reticuline is a crucial step.[29] This is accomplished by a unique fusion protein containing both oxidoreductase and cytochrome P450 domains.[24]

  • Phenolic Coupling: Salutaridine synthase (SalSyn) , a specific cytochrome P450 (CYP719B1), catalyzes an intramolecular C-C phenol coupling reaction of (R)-reticuline to form the pentacyclic morphinan skeleton of salutaridine.[15][19][20][21][30] This step is a defining feature of morphine biosynthesis.

  • Reduction and Acetylation: Salutaridine is reduced to salutaridinol by salutaridine reductase (SalR) .[5][20] The resulting alcohol is then acetylated by salutaridinol 7-O-acetyltransferase (SalAT) .[5][20]

  • Final Steps: The acetylated intermediate spontaneously rearranges to form thebaine. Thebaine is then demethylated to yield codeinone, which is reduced by codeinone reductase (COR) to codeine.[2][5][11][17][31] The final step is the O-demethylation of codeine to produce morphine.

IQA_Diversification Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Noscapine Phthalideisoquinolines (e.g., Noscapine) Reticuline->Noscapine BBE, SOMT, Gene Cluster... R_Reticuline (R)-Reticuline Reticuline->R_Reticuline Epimerase (STORR) Protoberberines Protoberberines (e.g., Berberine) Scoulerine->Protoberberines SOMT, CAS, etc. Benzophenanthridines Benzophenanthridines (e.g., Sanguinarine) Scoulerine->Benzophenanthridines CheSyn, StySyn, etc. Salutaridine Salutaridine R_Reticuline->Salutaridine SalSyn (CYP719B1) Morphinans Morphinans (e.g., Morphine) Salutaridine->Morphinans SalR, SalAT, COR, etc.

Caption: Diversification of IQA scaffolds from (S)-Reticuline.

Phthalideisoquinoline Alkaloids (Noscapine)

The biosynthesis of the antitussive and anticancer agent noscapine is a long and complex pathway that also branches from (S)-reticuline via the protoberberine intermediate (S)-scoulerine.[32][33][34] A landmark discovery in this field was the identification of a 10-gene biosynthetic cluster in P. somniferum that orchestrates the conversion of (S)-N-methylcanadine into noscapine.[14][32][35] This pathway involves multiple hydroxylations catalyzed by cytochrome P450 enzymes (e.g., CYP82Y1, CYP82X1, CYP82X2), an acetylation, a carboxylesterase-mediated rearrangement, and a final dehydrogenation step.[9][14][32][33][36]

Key Methodologies for Elucidating Biosynthetic Pathways

The elucidation of these complex biosynthetic pathways is a scientific detective story, pieced together using a combination of classical biochemical techniques and modern 'omics' approaches.

  • Tracer Studies: This classical technique involves feeding plants isotopically labeled (e.g., ¹⁴C, ¹³C, ³H) precursors and tracing the label's incorporation into the final alkaloid products.[14][37] This method was fundamental in establishing the tyrosine origin of IQAs and identifying key intermediates.[19]

  • Enzyme Assays: Once a hypothetical step is proposed, researchers can develop assays to detect the specific enzymatic activity in plant protein extracts. This allows for the purification and characterization of individual enzymes, determining their substrate specificity, kinetics, and cofactor requirements.[6][35][38]

  • Transcriptomics and Proteomics: High-throughput sequencing (RNA-seq) and mass spectrometry-based proteomics allow for the large-scale analysis of genes and proteins expressed in alkaloid-producing tissues or cell cultures.[4][11][18][21][39] By comparing profiles under different conditions (e.g., with and without elicitor treatment to induce alkaloid synthesis), researchers can identify candidate genes and enzymes that are co-regulated with alkaloid production.[11][23]

  • Gene Silencing (VIGS): Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool used to confirm gene function in plants like Papaver somniferum.[1][10][12][13] By silencing a candidate biosynthetic gene, researchers can observe a decrease in the corresponding alkaloid product and an accumulation of the enzyme's substrate, providing strong evidence for the gene's role in the pathway.[1][32]

  • Heterologous Expression: This is the gold standard for confirming enzyme function. A candidate gene is cloned and expressed in a heterologous host system (like E. coli, yeast, or insect cells) that does not natively produce IQAs.[7][9][20][23][26][28][29][40][41] The purified recombinant enzyme can then be tested in vitro with its putative substrate to unequivocally demonstrate its catalytic activity.[7][28][40]

  • Metabolic Profiling: Advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the sensitive and comprehensive profiling of alkaloids and other metabolites in plant extracts.[2][15][16][17][24] This is crucial for analyzing the metabolic consequences of gene silencing or overexpression experiments.

Experimental Protocol: Heterologous Expression and Functional Characterization of a Plant Cytochrome P450 Enzyme

This protocol provides a generalized workflow for expressing a candidate plant P450, such as Salutaridine Synthase (SalSyn), in Saccharomyces cerevisiae (yeast) to confirm its function. Yeast is an excellent host as it is a eukaryote with an endoplasmic reticulum, where P450s are typically localized.

Objective: To confirm the catalytic activity of a candidate P450 enzyme by expressing it in yeast and performing an in vitro enzyme assay.

Pillar 1: Expertise & Rationale

  • Why Yeast? Yeast provides the necessary eukaryotic machinery, including the endoplasmic reticulum (ER) membrane and the ability to express a partner Cytochrome P450 Reductase (CPR), which is essential for electron transfer to the P450.

  • Why a Partner CPR? Plant P450s are Type II membrane proteins and require a partnership with a CPR to receive electrons from NADPH for catalysis. Co-expressing a plant CPR (e.g., from Arabidopsis thaliana) is critical for activity.

  • Why Microsome Preparation? P450s are membrane-bound. Isolating the microsomal fraction (fragments of the ER) enriches for the enzyme and its CPR partner, providing a concentrated and functional system for in vitro assays.

Pillar 2: Self-Validating System

  • Negative Control: A yeast strain transformed with an empty vector or a vector containing only the CPR serves as a crucial negative control. Any product formation in the experimental sample that is absent in the control can be attributed to the candidate P450.

  • Positive Control: If available, a known P450/CPR pair with a well-characterized reaction can be run in parallel to ensure the expression and assay conditions are optimal.

  • Product Identification: The identity of the enzymatic product must be rigorously confirmed, typically by co-elution with an authentic standard and comparison of mass spectra (LC-MS/MS).

Methodology:

  • Gene Cloning and Vector Construction: a. Obtain the full-length coding sequence (CDS) of the candidate P450 gene and a partner CPR gene (e.g., ATR1 from A. thaliana). b. Clone the P450 and CPR CDS into a yeast dual-expression vector (e.g., pESC series) under the control of inducible promoters (e.g., GAL1/GAL10). c. Verify the construct sequence by Sanger sequencing.

  • Yeast Transformation and Culture: a. Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11). b. Select transformed colonies on appropriate synthetic defined (SD) dropout medium. c. Grow a pre-culture in SD dropout medium with glucose. d. Inoculate a larger volume of induction medium (containing galactose instead of glucose) with the pre-culture and grow for 24-48 hours at 28-30°C to induce protein expression.

  • Microsome Isolation: a. Harvest yeast cells by centrifugation. b. Wash the cell pellet with a chilled buffer (e.g., TEK buffer: 50 mM Tris-HCl, 1 mM EDTA, 100 mM KCl). c. Resuspend cells in lysis buffer containing protease inhibitors. d. Lyse the cells using glass beads and vigorous vortexing or a French press. e. Centrifuge the lysate at low speed (e.g., 10,000 x g) to pellet cell debris. f. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours to pellet the microsomal fraction. g. Resuspend the microsomal pellet in a small volume of storage buffer (e.g., TEG buffer: 50 mM Tris-HCl, 1 mM EDTA, 20% glycerol). Determine protein concentration using a Bradford or BCA assay.

  • In Vitro Enzyme Assay: a. Set up the reaction mixture in a microfuge tube. A typical reaction includes:

    • Microsomal protein (50-200 µg)
    • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)
    • The putative substrate (e.g., (R)-reticuline for SalSyn)
    • An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or simply NADPH. b. Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes. c. Initiate the reaction by adding NADPH. d. Incubate for 1-2 hours at 30°C with gentle shaking. e. Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or a strong acid.
  • Product Extraction and Analysis: a. Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate). b. Evaporate the organic solvent to dryness under a stream of nitrogen. c. Resuspend the residue in a suitable solvent (e.g., methanol). d. Analyze the sample by LC-MS/MS, comparing the retention time and fragmentation pattern of any new peaks to an authentic standard of the expected product (e.g., salutaridine).

Protocol_Workflow cluster_0 Molecular Biology cluster_1 Cell Culture & Protein Expression cluster_2 Biochemistry A 1. Clone P450 & CPR into Yeast Vector B 2. Transform Yeast & Select Colonies A->B C 3. Grow Pre-culture (Glucose Medium) B->C D 4. Induce Expression (Galactose Medium) C->D E 5. Harvest Cells & Isolate Microsomes D->E F 6. Perform In Vitro Enzyme Assay E->F G 7. Extract & Analyze Products via LC-MS F->G

Caption: Workflow for heterologous expression of a plant P450.

Conclusion and Future Outlook

The study of isoquinoline alkaloid biosynthesis has transitioned from classical tracer experiments to a systems-level discipline integrating genomics, proteomics, and metabolomics. This has dramatically accelerated the discovery of novel enzymes and the elucidation of complete pathways. The identification of gene clusters, like the one for noscapine biosynthesis, suggests that the genetic architecture for these pathways is highly organized, providing new avenues for discovery.

For drug development professionals, this knowledge is paramount. Understanding the biosynthetic machinery opens the door to metabolic engineering and synthetic biology approaches. By expressing plant biosynthetic pathways in microbial hosts like yeast or E. coli, it is becoming feasible to produce high-value alkaloids like morphine and noscapine through fermentation, bypassing agricultural cultivation and providing a more stable, secure, and potentially modifiable supply chain.[14][20][28] Furthermore, by mixing and matching enzymes from different pathways or using directed evolution, synthetic biology offers the tantalizing prospect of creating novel IQA structures with enhanced therapeutic properties, heralding a new era of "molecular pharming."

References

  • Isoquinoline Alkaloid Biosynthesis. (n.d.). Biocyclopedia.
  • Lichman, B. R. (2020). The scaffold-forming steps of plant alkaloid biosynthesis. Natural Product Reports.
  • Fossati, E., Narcross, L., Ekins, A., Falgueyret, J.-P., & Martin, V. J. J. (2015). Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae. PLOS ONE, 10(4), e0124459. [Link]
  • Winkler, A., Puhl, M., & Macheroux, P. (2008). A concerted mechanism for berberine bridge enzyme. PUBDB.
  • Wikipedia. (n.d.). Noscapine.
  • Gesell, A., Rolf, M., Ziegler, J., Díaz Chávez, M. L., Huang, F.-C., & Kutchan, T. M. (2009). CYP719B1 is salutaridine synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy. Journal of Biological Chemistry, 284(36), 24432–24442. [Link]
  • Croaker, A., King, G. J., Pyne, J. H., Anoopkumar-Dukie, S., & Liu, L. (2016). Sanguinaria canadensis: Traditional Medicine, Phytochemical Composition, Biological Activities and Current Uses. MDPI.
  • Li, Y., & Smolke, C. D. (2018). Complete biosynthesis of noscapine and halogenated alkaloids in yeast. Proceedings of the National Academy of Sciences, 115(16), E3663–E3672. [Link]
  • Jourdain, C. V., & Pouton, C. W. (2015). The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications. Pharmacology & Pharmacy, 6(7), 353-363. [Link]
  • Laines-Hidalgo, J. I., Muñoz-Sánchez, J. A., Loza-Müller, L., & Vázquez-Flota, F. (2022).
  • Weid, M., Tyc, O., & Facchini, P. J. (2004). Sanguinarine Biosynthesis Is Associated with the Endoplasmic Reticulum in Cultured Opium Poppy Cells after Elicitor Treatment. The Plant Cell, 16(5), 1329–1340. [Link]
  • Salehi, B., et al. (2021). Berberis spp.: A comprehensive review on its traditional and medicinal uses, phytochemicals, and pharmacological effects. Food and Chemical Toxicology, 151, 112151.
  • Wikipedia. (n.d.). Opium.
  • Facchini, P. J., & De Luca, V. (1995). Phloem-Specific Expression of Tyrosine/Dopa Decarboxylase Genes and the Biosynthesis of Isoquinoline Alkaloids in Opium Poppy. The Plant Cell, 7(11), 1811–1826. [Link]
  • Singh, D., & Kumar, S. (2021). Plant isoquinoline alkaloids: Advances in the chemistry and biology of berberine. ResearchGate.
  • Kaur, H., & Bhardwaj, U. (2023). Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence. Heliyon, 9(5), e15779. [Link]
  • Pyne, M. E., Narcross, L., & Martin, V. J. J. (2017). Rational Engineering of (S)-Norcoclaurine Synthase for Efficient Benzylisoquinoline Alkaloids Biosynthesis. MDPI.
  • The Pharmaceutical Journal. (2015). Enzyme discovery completes morphine biosynthesis pathway.
  • Wikipedia. (n.d.). (S)-norcoclaurine synthase.
  • Lee, E. J., & Facchini, P. J. (2010). Norcoclaurine Synthase Is a Member of the Pathogenesis-Related 10/Bet v1 Protein Family. The Plant Cell, 22(10), 3489–3503. [Link]
  • Ilari, A., Franceschini, S., Bonamore, A., Arenghi, F., Botta, B., Macone, A., & Scarsella, M. (2009). Structural Basis of Enzymatic (S)-norcoclaurine Biosynthesis. Journal of Biological Chemistry, 284(2), 897–904. [Link]
  • Fossati, E., Narcross, L., Ekins, A., Falgueyret, J.-P., & Martin, V. J. J. (2015). Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae. PLOS ONE, 10(4), e0124459. [Link]
  • Grynkiewicz, G., & Gadzikowska, M. (2008). The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications. Pharmacology & Pharmacy, 6(7), 353-363.
  • ResearchGate. (n.d.). Schematic presentation of the biosynthetic pathway leading from ( R... - ResearchGate.
  • Laines-Hidalgo, J. I., Muñoz-Sánchez, J. A., Loza-Müller, L., & Vázquez-Flota, F. (2022).
  • Farrow, S. C., & Facchini, P. J. (2014). The biosynthesis of papaverine proceeds via (S)-reticuline. Frontiers in Plant Science, 5, 233. [Link]
  • Sato, F. (2003). Metabolic engineering in isoquinoline alkaloid biosynthesis. Current Pharmaceutical Biotechnology, 4(3), 175-184.
  • Solution Pharmacy. (2019, October 23). Class (12) = Utilization of Radioisotope in Biogenetic Study (Part 4) | Radiotracer Technique Method [Video]. YouTube. [Link]
  • Gesell, A., Rolf, M., Ziegler, J., Díaz Chávez, M. L., Huang, F.-C., & Kutchan, T. M. (2009). CYP719B1 is salutaridine synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy. Journal of Biological Chemistry, 284(36), 24432–24442.
  • Hagel, J. M., & Facchini, P. J. (2018). Codeinone reductase isoforms with differential stability, efficiency and product selectivity in opium poppy. The Plant Journal, 95(1), 108–123. [Link]
  • Sankawa, U., & Shibata, S. (1969). Biosynthesis of natural products. V. Biosynthesis of itaconitin. 2. Tracer studies on itaconitin. Chemical & Pharmaceutical Bulletin, 17(10), 2025–2030. [Link]
  • Dang, T. T., & Facchini, P. J. (2014). The biosynthesis of noscapine from (S)-N-methylcanadine in opium poppy. ResearchGate.
  • Hagel, J. M., Morris, J. S., Lee, E. J., Desgagné-Penix, I., Bross, C. D., Chang, L., ... & Facchini, P. J. (2015). The F-box protein MAX2, a component of the SCF(MAX2) E3 ubiquitin ligase, is a key regulator of BIA biosynthesis in opium poppy. The Plant Journal, 83(4), 633-647.
  • Weiling, F., & Kutchan, T. M. (2000). Endogenous formation of morphine in human cells. Proceedings of the National Academy of Sciences, 97(25), 13697–13702. [Link]
  • Tholl, D. (2015). Biosynthesis and biological roles of terpenoids in plants. Advances in Biochemical Engineering/Biotechnology, 148, 63-106.
  • Thodey, K., Galanie, S., & Smolke, C. D. (2014). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature Chemical Biology, 10(10), 837–844. [Link]
  • ResearchGate. (n.d.). Sanguinarine biosynthetic pathway showing enzymes for which cognate... - ResearchGate.
  • ResearchGate. (n.d.). Sanguinarine biosynthetic pathway showing enzymes for which cognate... - ResearchGate.
  • Laines-Hidalgo, J. I., Muñoz-Sánchez, J. A., Loza-Müller, L., & Vázquez-Flota, F. (2022). An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applications. MDPI.
  • Zhang, Y., et al. (2020). Discovery and modification of cytochrome P450 for plant natural products biosynthesis. Synthetic and Systems Biotechnology, 5(3), 137-146. [Link]
  • Daniel, B., Pavela, R., & Wink, M. (2016). Structure of a Berberine Bridge Enzyme-Like Enzyme with an Active Site Specific to the Plant Family Brassicaceae. PLOS ONE, 11(6), e0156892. [Link]
  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 647–672. [Link]
  • Carr, S. C., Torres, M. A., Morris, J. S., & Facchini, P. J. (2018). Structural studies of codeinone reductase reveal novel insights into aldo-keto reductase function in benzylisoquinoline alkaloid biosynthesis. ResearchGate.
  • Winkler, A., Puhl, M., & Macheroux, P. (2008). A concerted mechanism for berberine bridge enzyme. PUBDB.
  • Winzer, T., Gazda, V., He Z., Kaminski, F., Kern, M., Larson, T. R., ... & Martin, C. (2012). A Papaver somniferum 10-gene cluster for synthesis of the anticancer alkaloid noscapine. Science, 336(6089), 1704-1708.

Sources

Structure-activity relationship (SAR) of isoquinoline analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Isoquinoline Analogs

Executive Summary

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] From the potent analgesic properties of morphine to the broad-spectrum antimicrobial effects of berberine and the vasodilatory action of papaverine, isoquinoline alkaloids have long been a source of therapeutic agents.[3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of isoquinoline analogs, offering field-proven insights for professionals engaged in drug discovery and development. We will explore the critical interplay between chemical structure and biological function across major therapeutic areas, including oncology, infectious diseases, and neurology. By dissecting the causality behind experimental choices and grounding our analysis in authoritative research, this document serves as a practical resource for designing and optimizing the next generation of isoquinoline-based therapeutics.

Chapter 1: The Isoquinoline Core: A Privileged Scaffold in Drug Discovery

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug design. The isoquinoline nucleus—a bicyclic aromatic heterocycle of a benzene ring fused to a pyridine ring—is a quintessential example of such a scaffold.[1][2] Its prevalence in nature, particularly in plant families like Papaveraceae, Berberidaceae, and Ranunculaceae, has provided chemists with a rich library of starting points for drug development.[4]

The structural rigidity of the fused ring system, combined with the hydrogen bond accepting capability of the nitrogen atom, provides a stable platform for the precise spatial orientation of various functional groups. This allows for tailored interactions with a diverse array of biological macromolecules, including enzymes, receptors, and nucleic acids.[5][6] Synthetic modifications to this core have led to numerous clinically approved drugs, demonstrating its therapeutic plasticity.[7][8]

Chapter 2: Foundational Synthetic Strategies for SAR Exploration

A robust SAR study is contingent upon the ability to systematically synthesize a library of analogs with diverse chemical modifications. The construction of the isoquinoline core is well-established, with several classic name reactions providing reliable access to the scaffold. Understanding these synthetic routes is crucial as the choice of reaction often dictates the positions amenable to substitution.

Key Synthetic Reactions
  • Bischler-Napieralski Reaction: This is one of the most common methods, involving the intramolecular cyclodehydration of a β-arylethylamide using a condensing agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline. This intermediate can then be dehydrogenated to the aromatic isoquinoline. This method is particularly useful for introducing substituents on the benzene ring and the C-1 position.[9][10]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a 1,2,3,4-tetrahydroisoquinoline (THIQ).[10][11] The THIQ core is a significant component in many biologically active compounds and can be oxidized to the corresponding isoquinoline if desired.[7]

  • Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal to yield an isoquinoline. It is particularly valuable for synthesizing isoquinolines that are unsubstituted at the C-1 and C-3 positions.[10]

These core reactions, along with modern advancements like transition-metal-catalyzed cyclizations, provide the chemical toolbox necessary to generate the structural diversity required for in-depth SAR analysis.[8][12]

Experimental Protocol: General Procedure for Bischler-Napieralski Cyclodehydration
  • Objective: To synthesize a 1-substituted-3,4-dihydroisoquinoline core, a common precursor for SAR studies.

  • Rationale: This protocol exemplifies a classic and reliable method for constructing the isoquinoline scaffold, allowing for variation at the R¹ position (derived from the acyl group) and on the aromatic ring (derived from the phenethylamine).

  • Methodology:

    • Amide Formation: To a solution of a substituted phenethylamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq). Slowly add the desired acyl chloride (R¹-COCl, 1.1 eq) and allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates completion.

    • Work-up: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-arylethylamide.

    • Cyclization: Dissolve the crude amide in a solvent such as anhydrous acetonitrile or toluene. Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0 °C.

    • Heating: After the addition, heat the reaction mixture to reflux (80-110 °C) for 2-6 hours. Monitor the reaction progress by TLC.

    • Quenching and Basification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 with concentrated ammonium hydroxide or NaOH solution.

    • Extraction and Purification: Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-dihydroisoquinoline.

  • Self-Validation: The structure of the final product must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct intramolecular cyclization has occurred.[13]

Chapter 3: SAR of Isoquinoline Analogs in Oncology

Isoquinoline derivatives are particularly promising as anticancer agents, with mechanisms targeting cell proliferation, apoptosis, and metastasis.[1][6]

Targeting Microtubules

Certain 3-arylisoquinolinones have been identified as potent antiproliferative agents that function by disrupting microtubule dynamics, similar to colchicine.[14]

  • Key Finding: Substitution on the 3-aryl ring is critical. Analogs with meta-substituents (e.g., -OCH₃, -F) are dramatically more cytotoxic (up to 700-fold) than their corresponding para-substituted counterparts.[14]

  • SAR Insights:

    • The position of a fluorine atom on the primary isoquinolinone ring (position 6 vs. 7) does not significantly impact activity.[14]

    • The presence of a meta-fluoro or meta-methoxy group on the C-3 aryl ring is the primary driver of high potency.[14]

Compound IDIsoquinoline Ring Substitution3-Aryl Ring SubstitutionIC₅₀ (µM, HCT116 Cells)
2 6-Fm-OMe0.45
3 6-Fp-OMe> 50
4 6-Fm-F0.40
5 6-Fp-F> 50
Table 1: Comparison of antiproliferative activity of meta- vs. para-substituted 3-arylisoquinolinones, demonstrating the critical importance of meta-substitution.[14]
Targeting Topoisomerases

Fused pyrrolo[2,1-a]isoquinolines, such as the natural marine lamellarins, are potent inhibitors of topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[15][16]

  • SAR Insights:

    • Hydroxyl Groups are Essential: Hydroxyl groups at the C-8 and C-20 positions of the lamellarin scaffold are critical for cytotoxic activity.[15][16]

    • Methoxy Groups are Less Important: Methoxy groups at other positions, such as C-13 and C-21, appear to be less crucial for potency.[15]

    • N-Substitution: For some related pentacyclic analogs, substitution on the pyrrole nitrogen with an N-alkyl side chain can significantly enhance antiproliferative properties.[1]

Topoisomerase_Inhibition_Pathway cluster_0 Cancer Cell Nucleus Isoquinoline_Analog Pyrrolo[2,1-a]isoquinoline (e.g., Lamellarin D) Topo_DNA_Complex Topoisomerase-DNA Covalent Complex Isoquinoline_Analog->Topo_DNA_Complex stabilizes (inhibition) Topo_I Topoisomerase I Topo_I->Topo_DNA_Complex cleaves one strand DNA Supercoiled DNA DNA->Topo_I binds DNA_Break DNA Strand Break Topo_DNA_Complex->DNA_Break collision with Apoptosis Apoptosis DNA_Break->Apoptosis triggers Replication_Fork Replication Fork Replication_Fork->Topo_DNA_Complex

Caption: Mechanism of anticancer action for pyrrolo[2,1-a]isoquinoline analogs.

Chapter 4: SAR of Isoquinoline Analogs as Antimicrobial Agents

With the rise of multidrug-resistant pathogens, the need for new antimicrobial scaffolds is urgent. Isoquinolines have demonstrated significant potential as antibacterial and antifungal agents.[9][13][17]

Activity Against Gram-Positive Bacteria

Many isoquinoline derivatives show potent activity against Gram-positive bacteria, including resistant strains like MRSA.[18]

  • Key Structural Features:

    • Quaternary Nitrogen: A permanent positive charge on the isoquinoline nitrogen, as seen in protoberberine alkaloids, is often crucial for antibacterial activity.[17]

    • Alkynyl Scaffolds: A new class of alkynyl isoquinolines demonstrates strong bactericidal activity, with a proposed mechanism involving the perturbation of cell wall and nucleic acid biosynthesis.[18][19]

    • Substitutions at C-1: In 1,2,3,4-tetrahydroisoquinolines (THIQs), functionalization at the C-1 position is key. Halogenated phenyl and phenethyl carbamate derivatives at this position show remarkable bactericidal activity.[13]

    • Substitutions at C-6/C-7: Dimethoxy groups at the C-6 and C-7 positions are common in active analogs.[9][13]

Compound ClassKey Structural FeatureTarget Pathogen(s)Example MIC
Tricyclic IsoquinolinesAryl ether at C-7S. aureus16 µg/mL[9]
1-Pentyl-THIQsHalogenated phenethyl carbamate at C-1Broad Gram-positiveNot specified[13]
Alkynyl IsoquinolinesTerminal alkyne groupMRSA, VRE0.5 µg/mL[18]
Table 2: Summary of SAR findings for isoquinoline analogs against Gram-positive bacteria.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the lowest concentration of an isoquinoline analog that inhibits the visible growth of a target bacterium.

  • Rationale: This is the gold-standard method for quantifying the in vitro potency of a potential antibacterial agent, providing essential data for SAR studies.

  • Methodology:

    • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

    • Inoculum Preparation: Culture the target bacterium (e.g., S. aureus) overnight. Dilute the culture in MHB to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. This dilutes the compound and the inoculum by a factor of two.

    • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

  • Self-Validation: The positive control must show clear bacterial growth, and the negative control must remain clear. The assay should be run in triplicate to ensure reproducibility.

Chapter 5: SAR of Isoquinoline Analogs in Neurological Disorders

Isoquinoline derivatives have a complex and dual role in neuroscience. While many natural alkaloids have neuroprotective effects, certain endogenous and synthetic analogs are implicated as neurotoxins in the etiology of neurodegenerative conditions like Parkinson's disease.[20][21][22]

Neurotoxicity and Parkinson's Disease

Certain isoquinolines are structurally related to the known neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium) and are considered potential endogenous contributors to the degeneration of dopaminergic neurons.[20][22][23]

  • Mechanism of Action: These compounds are selectively taken up by the dopamine transporter (DAT) into dopaminergic neurons.[24] Inside the cell, they inhibit Complex I (NADH ubiquinone reductase) of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and eventual cell death.[20][22][23]

  • SAR Insights:

    • N-Methylation is Key: Similar to the conversion of MPTP to MPP⁺, N-methylation of the isoquinoline nitrogen is a critical activation step. 2[N]-methylated isoquinolinium cations are selectively toxic to dopaminergic cells.[23][24]

    • Lipophilicity: Increased lipophilicity appears to be important for enhancing the inhibition of mitochondrial Complex I.[20]

    • Potency: While the mechanism is similar to MPP⁺, the neurotoxicity of most isoquinoline derivatives is less potent.[20][22][23] However, chronic, long-term exposure could contribute to the slow progression of neurodegeneration.[22][23]

Neurotoxicity_Workflow cluster_neuron Dopaminergic Neuron cluster_mito Mitochondrion IQ Tetrahydroisoquinoline (TIQ) Analog DAT Dopamine Transporter (DAT) IQ->DAT Uptake NMT N-methyltransferase DAT->NMT Me_IQ N-methylated TIQ NMT->Me_IQ N-methylation MAO Monoamine Oxidase (MAO) Me_IQ->MAO Oxidation IQ_cation Isoquinolinium Cation (Toxic Metabolite) MAO->IQ_cation Complex_I Complex I Inhibition IQ_cation->Complex_I Accumulation & Inhibition ATP_depletion ATP Depletion Complex_I->ATP_depletion ROS ROS Production Complex_I->ROS Cell_Death Neuronal Death ATP_depletion->Cell_Death ROS->Cell_Death

Caption: Bioactivation and neurotoxic mechanism of Parkinson's-related isoquinolines.

Chapter 6: A General Framework for Isoquinoline SAR Studies

The development of potent and selective isoquinoline-based drugs follows a logical, iterative workflow. The causality behind this process is to use initial biological data to inform the synthesis of more refined compounds, progressively improving the desired activity and pharmacological profile.

G A 1. Scaffold Selection & Initial Synthesis B 2. Primary Screening (e.g., MIC, MTT Assay) A->B C 3. Hit Identification (Compounds with desired activity) B->C D 4. SAR-Guided Analog Synthesis (Systematic Modification) C->D E 5. Secondary & Mechanistic Assays (e.g., Enzyme inhibition, Target engagement) D->E F 6. Lead Optimization (Improving potency, selectivity, ADME) E->F F->D Iterative Refinement G 7. In Vivo Efficacy & Safety Testing F->G

Caption: Iterative workflow for the development of isoquinoline analog therapeutics.

Conclusion

The isoquinoline scaffold continues to be an exceptionally fruitful starting point for the discovery of new therapeutic agents. A deep understanding of its structure-activity relationships is paramount for success in this field. Key principles consistently emerge across different biological targets: the importance of substitution patterns on both the benzene and pyridine portions of the ring system, the critical role of the nitrogen atom (its charge and substitution), and the influence of overall physicochemical properties like lipophilicity. By combining classic synthetic methodologies with modern screening techniques and a rational, iterative design process, researchers can continue to unlock the immense therapeutic potential held within this privileged chemical structure.

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules.
  • Novel isoquinoline derivatives as antimicrobial agents. (2013). European Journal of Medicinal Chemistry.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
  • Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. (1998). Journal of Neural Transmission. Supplementum.
  • recent advances in the synthesis of isoquinoline and its analogue: a review. (2016). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Selective dopaminergic neurotoxicity of isoquinoline derivatives related to Parkinson's disease: studies using heterologous expression systems of the dopamine transporter. (2004). Journal of Neurochemistry.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2022). Molecules.
  • Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. (2013). Journal of Proteins and Proteomics.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2022). Molecules.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). Molecules.
  • Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. (2018). Current Organic Chemistry.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Pharmaceuticals.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Pharmaceuticals (Basel, Switzerland).
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2020). Current medicinal chemistry.
  • Isoquinoline neurotoxins in the brain and Parkinson's disease. (1997). Neuroscience Research.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2024). RSC Sustainability.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). Molecules.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021).
  • Isoquinoline neurotoxins in the brain and Parkinson's disease. (1997). Neuroscience research.
  • Isoquinoline analogues and their synthesis. (2023).
  • Isoquinoline alkaloids. (2023). Wikipedia.
  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). Organic & Biomolecular Chemistry.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024).
  • Selected SAR of isoquinoline series. (2015).
  • SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. (2022). Journal of Medicinal Chemistry.
  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). Organic & biomolecular chemistry.

Sources

The Ascendance of Isoquinolin-3-ylmethanamine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Within this esteemed class, the isoquinolin-3-ylmethanamine framework has emerged as a particularly versatile and potent template for the design of novel therapeutics. Its unique structural and electronic properties allow for diverse functionalization, enabling the modulation of a wide array of biological targets with high affinity and specificity. This in-depth technical guide explores the synthesis, derivatization, and multifaceted pharmacological applications of the this compound scaffold, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance and potential in the ongoing quest for innovative medicines.

Introduction: The Strategic Importance of the Isoquinoline Nucleus

The isoquinoline motif, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of natural product chemistry and drug discovery.[1][2] This structural framework is found in a vast number of alkaloids and has been successfully exploited to develop drugs for a wide range of diseases.[3] The rigidity of the bicyclic system, combined with the presence of a nitrogen atom, provides a unique three-dimensional arrangement for substituent groups to interact with biological macromolecules.

The strategic placement of a methanamine group at the 3-position of the isoquinoline ring system introduces a critical pharmacophoric element: a basic nitrogen atom with a flexible single-carbon spacer. This feature allows for the formation of key salt bridges and hydrogen bond interactions with biological targets, while the aromatic core can engage in π-π stacking and hydrophobic interactions. This combination of features makes this compound a highly adaptable scaffold for targeting a diverse range of biological entities, including enzymes and receptors.

Synthetic Strategies for the this compound Core

The efficient and versatile synthesis of the core scaffold is paramount for any successful medicinal chemistry program. While classical isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions are foundational, the specific construction of the 3-substituted methanamine moiety requires tailored approaches.[2][3]

General Synthetic Routes

Several synthetic routes to the isoquinoline nucleus have been developed, offering access to a variety of substitution patterns. The choice of a specific route often depends on the desired substitution on the benzenoid ring.

dot

Synthesis_Overview cluster_starting Starting Materials cluster_reactions Key Reactions cluster_intermediates Intermediates cluster_final Final Core β-Phenylethylamine β-Phenylethylamine Bischler-Napieralski Bischler-Napieralski β-Phenylethylamine->Bischler-Napieralski Benzaldehyde Benzaldehyde Pictet-Spengler Pictet-Spengler Benzaldehyde->Pictet-Spengler Dihydroisoquinoline Dihydroisoquinoline Bischler-Napieralski->Dihydroisoquinoline Tetrahydroisoquinoline Tetrahydroisoquinoline Pictet-Spengler->Tetrahydroisoquinoline Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Tetrahydroisoquinoline->Isoquinoline

Caption: Overview of classical isoquinoline synthesis routes.

A common and effective strategy for the synthesis of 3-(aminomethyl)isoquinoline involves a multi-step sequence starting from readily available precursors.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol outlines a representative synthesis of the core scaffold, starting from isoquinoline-3-carbonitrile.

Step 1: Synthesis of Isoquinoline-3-carbonitrile This step typically involves a cyanation reaction of a suitable isoquinoline precursor, such as 3-bromoisoquinoline.

  • Reactants: 3-Bromoisoquinoline, Copper(I) cyanide, DMF (solvent).

  • Procedure: A mixture of 3-bromoisoquinoline and copper(I) cyanide in DMF is heated under reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by column chromatography.

Step 2: Reduction of Isoquinoline-3-carbonitrile to this compound The nitrile group is reduced to a primary amine.

  • Reactants: Isoquinoline-3-carbonitrile, Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent, Anhydrous THF (solvent).

  • Procedure: A solution of isoquinoline-3-carbonitrile in anhydrous THF is added dropwise to a suspension of LiAlH₄ in THF at 0 °C under an inert atmosphere. The mixture is then stirred at room temperature for several hours. After completion of the reaction (monitored by TLC), the excess LiAlH₄ is quenched by the careful addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude this compound.

Step 3: Formation of the Hydrochloride Salt The free base is converted to its hydrochloride salt for improved stability and handling.

  • Reactants: this compound, Hydrochloric acid (in a suitable solvent like ether or methanol).

  • Procedure: The crude this compound is dissolved in a minimal amount of a suitable solvent. A solution of hydrochloric acid is then added dropwise with stirring. The resulting precipitate of this compound hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

dot

Synthesis_Protocol 3-Bromoisoquinoline 3-Bromoisoquinoline Isoquinoline-3-carbonitrile Isoquinoline-3-carbonitrile 3-Bromoisoquinoline->Isoquinoline-3-carbonitrile CuCN, DMF This compound This compound Isoquinoline-3-carbonitrile->this compound LiAlH4, THF This compound HCl This compound HCl This compound->this compound HCl HCl

Caption: Synthetic scheme for this compound HCl.

The this compound Scaffold in Action: A Survey of Biological Activities

The true value of a scaffold is demonstrated by the biological activities of its derivatives. The this compound core has proven to be a fertile ground for the discovery of potent agents against a variety of diseases, most notably cancer.

Anticancer Activity: A Prominent Therapeutic Area

A significant body of research has focused on the development of this compound derivatives as anticancer agents.[4][5][6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

3.1.1. Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent anticancer activity.

  • N-Substitution: The primary amine of the methanamine group serves as a key handle for derivatization. Acylation, alkylation, and arylation of this nitrogen atom have led to the discovery of compounds with enhanced potency and selectivity.

  • Aromatic Ring Substitution: Substitution on the benzenoid ring of the isoquinoline nucleus can significantly impact activity. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the scaffold and influence its interaction with biological targets.

  • Conformational Restraint: The incorporation of the methanamine side chain into a cyclic system can lead to conformationally restricted analogs with improved binding affinity.

Derivative Class Key Structural Features Observed Anticancer Activity Potential Mechanism of Action
N-Aryl/Heteroaryl Amides Amide linkage to an aromatic or heteroaromatic ringPotent activity against various cancer cell lines, including leukemia, breast, and colon cancer.[4][5]Inhibition of kinases, topoisomerases, or other enzymes crucial for cell cycle progression.
N-Alkyl/Cycloalkyl Amines Secondary or tertiary amine with various alkyl or cycloalkyl groupsVariable activity, with some derivatives showing significant cytotoxicity.Interaction with specific receptor binding pockets.
Urea and Thiourea Derivatives Urea or thiourea linkage at the primary amineBroad-spectrum anticancer activity has been reported.[7]Multiple potential targets, including inhibition of protein-protein interactions.

3.1.2. Case Study: 3-Aryl-1-isoquinolinamines as Potent Antitumor Agents

Research has shown that various substituted 3-aryl-1-isoquinolinamines exhibit excellent cytotoxicity against a range of cancer cell lines, including breast, prostate, colon, and melanoma.[8] These findings highlight the potential of modifying the 3-position of the isoquinoline ring to develop effective chemotherapeutic agents.

Enzyme Inhibition: A Key Mechanism of Action

Many biologically active isoquinoline derivatives exert their effects by inhibiting specific enzymes.[9] The this compound scaffold is particularly well-suited for the design of enzyme inhibitors due to its ability to present functional groups in a well-defined spatial orientation.

3.2.1. Kinase Inhibition

Protein kinases are a major class of drug targets in oncology and other diseases. The isoquinoline scaffold has been successfully employed in the development of potent kinase inhibitors.[10][11] The methanamine side chain can be functionalized to interact with the ATP-binding site or allosteric pockets of various kinases.

dot

Kinase_Inhibition This compound Scaffold This compound Scaffold Kinase ATP Binding Site Kinase ATP Binding Site This compound Scaffold->Kinase ATP Binding Site Binding Inhibition of Phosphorylation Inhibition of Phosphorylation Kinase ATP Binding Site->Inhibition of Phosphorylation Blocks ATP Anticancer Effect Anticancer Effect Inhibition of Phosphorylation->Anticancer Effect

Caption: Mechanism of kinase inhibition by isoquinoline derivatives.

Future Directions and Perspectives

The this compound scaffold continues to be a rich source of inspiration for medicinal chemists. Future research in this area is likely to focus on several key aspects:

  • Target Identification and Validation: Elucidating the precise molecular targets of active compounds will be crucial for understanding their mechanisms of action and for rational drug design.

  • Combinatorial Chemistry and High-Throughput Screening: The use of combinatorial approaches to generate large libraries of this compound derivatives will accelerate the discovery of new lead compounds.[12]

  • Pharmacokinetic Optimization: Improving the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability, will be essential for their successful clinical development.

  • Exploration of New Therapeutic Areas: While cancer has been a major focus, the versatility of this scaffold suggests that it may hold promise for the treatment of other diseases, including neurodegenerative disorders, infectious diseases, and inflammatory conditions.

Conclusion

The this compound scaffold represents a highly privileged and versatile core in medicinal chemistry. Its synthetic accessibility, coupled with the diverse biological activities of its derivatives, underscores its importance in the development of novel therapeutic agents. As our understanding of disease biology continues to grow, this remarkable scaffold is poised to play an even more significant role in the future of drug discovery.

References

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry.
  • Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research.
  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research.
  • Isoquinolin-3-Ylurea Derivatives. Google Patents.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules.
  • (PDF) Isoquinoline-based amino acid derivatives. ResearchGate.
  • Isoquinoline derivatives and isoquinoline combinatorial libraries. Google Patents.
  • Isoquinolin-3-yl carboxamides and preparation and use thereof. Google Patents.
  • Isoquinoline derives. Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Aminoalkylamino isoquinoline compounds. Google Patents.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry.
  • Isoquinoline. Wikipedia.
  • Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules.
  • Biological activities of quinoline derivatives. European Journal of Medicinal Chemistry.
  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules.
  • Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA. European Journal of Medicinal Chemistry.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. Oriental Journal of Chemistry.
  • Natural and synthetic isoquinolines with anticancer activity. ResearchGate.

Sources

Physicochemical properties of Isoquinolin-3-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Isoquinolin-3-ylmethanamine Hydrochloride

Foreword: A Practical Framework for a Novel Building Block

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the isoquinoline scaffold is of paramount importance, appearing in numerous natural products and synthetic pharmaceuticals. This compound hydrochloride is an emerging building block whose utility is predicated on a thorough understanding of its fundamental physicochemical properties. This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of data, offering a cohesive analytical strategy and the rationale behind the experimental choices. Our objective is to provide a self-validating framework for the characterization of this and similar molecules, ensuring both scientific integrity and practical applicability in the laboratory.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound hydrochloride is the salt form of a primary amine attached to the 3-position of an isoquinoline ring system.

Caption: Chemical Structure of this compound Hydrochloride.

Table 1: Core Chemical and Physical Identifiers

PropertyValueSource
IUPAC Name (Isoquinolin-3-yl)methanamine hydrochlorideN/A
CAS Number 1628557-04-9[1][2][3]
Molecular Formula C₁₀H₁₁ClN₂[2]
Molecular Weight 194.66 g/mol [2]
Predicted pKa 8.70 ± 0.30 (for free base)[4]

Rationale for pKa: The predicted pKa value pertains to the protonated primary amine of the free base, this compound.[4] This value is critical for developing analytical methods, particularly for HPLC, where the pH of the mobile phase must be controlled to ensure consistent ionization state and, therefore, reproducible retention times. The isoquinoline ring nitrogen is significantly less basic (pKa of parent isoquinoline is 5.14) and will be protonated only under more acidic conditions.[5]

Spectroscopic and Analytical Characterization Workflow

A multi-technique approach is essential for unambiguous characterization. The following workflow outlines a logical sequence for analyzing a new batch of this compound hydrochloride, ensuring identity, purity, and structural integrity.

G cluster_workflow Analytical Characterization Workflow start Sample Received nmr 1. NMR Spectroscopy (¹H, ¹³C) - Confirm structure - Assess solvent residue start->nmr Identity ms 2. Mass Spectrometry (LC-MS) - Confirm MW of free base - Initial purity check nmr->ms Structure hplc 3. HPLC-UV - Quantify purity (% Area) - Assess impurities ms->hplc Purity ftir 4. FTIR Spectroscopy - Confirm functional groups - Fingerprint comparison hplc->ftir Confirmation end Characterization Complete ftir->end

Caption: Logical workflow for the comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For this compound hydrochloride, both ¹H and ¹³C NMR are required.

Exemplar Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes many hydrochloride salts and its water peak does not obscure key signals.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

  • Interpretation:

    • Aromatic Region (δ 7.5-9.5 ppm): Expect complex multiplets corresponding to the protons on the isoquinoline ring. The proton at the C1 position is often the most downfield.

    • Methylene Protons (δ ~4.5 ppm): The -CH₂- group adjacent to the amine and the aromatic ring will likely appear as a singlet or a sharp multiplet.

    • Amine Protons (δ >8.5 ppm, broad): The -NH₃⁺ protons will appear as a broad singlet, and its chemical shift can be concentration and temperature-dependent. Its presence confirms the hydrochloride salt form.

Causality Behind Choices: Using DMSO-d₆ allows for the observation of exchangeable protons (NH₃⁺), which would be lost in D₂O due to H-D exchange.[6] A higher field magnet (≥400 MHz) is chosen to resolve the complex splitting patterns in the aromatic region of the isoquinoline core.[6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the parent molecule (the free base). Electrospray Ionization (ESI) is the preferred method due to the polar and pre-ionized nature of the hydrochloride salt.[7]

Exemplar Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent mixture like 50:50 acetonitrile:water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, typically coupled to an HPLC system.[8]

  • MS Parameters:

    • Ionization Mode: Positive ion mode (ESI+).

    • Scan Range: m/z 100-500.

    • Expected Ion: The primary ion observed will be the protonated free base [M+H]⁺. For this compound (C₁₀H₁₀N₂), the expected monoisotopic mass is 158.08. The [M+H]⁺ ion should therefore be observed at m/z 159.09 .[9][10]

  • Interpretation: The presence of a dominant peak at m/z 159.09 confirms the molecular weight of the free base. Tandem MS (MS/MS) can be performed on this precursor ion to elicit structurally significant fragments, further confirming the identity.

Causality Behind Choices: ESI in positive mode is ideal for analyzing basic compounds like amines, which readily accept a proton to form a stable cation [M+H]⁺.[7] Coupling with LC allows for the separation of the target compound from any non-volatile buffers or impurities before it enters the mass spectrometer.[11]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and research chemicals. A robust, stability-indicating method is crucial.

Exemplar Protocol for HPLC-UV Analysis:

  • System Preparation: Use a standard HPLC system with a UV detector.

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in the mobile phase or a compatible solvent.

  • Chromatographic Conditions: The following conditions serve as a starting point and should be optimized.

Table 2: Exemplar HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides good hydrophobic retention for the isoquinoline ring.[12]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic amine.[13]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[13]
Gradient 10% B to 90% B over 20 minutesA gradient elution is necessary to elute any potential impurities with different polarities.[13]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic systems like isoquinoline typically have strong absorbance at this wavelength.
Injection Vol. 10 µLStandard volume to balance sensitivity and peak shape.
  • Data Analysis: Integrate all peaks in the chromatogram. Purity is typically reported as the area percent of the main peak relative to the total area of all peaks.

Physical Properties and Handling

Solubility

Qualitative solubility testing is essential for guiding formulation and reaction setup. Based on the properties of the parent isoquinoline and typical hydrochloride salts, the following is expected:

  • High Solubility: Water, Methanol, DMSO. The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[5]

  • Moderate to Low Solubility: Ethanol, Acetonitrile.

  • Insoluble: Non-polar organic solvents like Hexanes, Diethyl Ether, Toluene.[5]

Melting Point

The melting point is a key indicator of purity. A sharp melting range suggests high purity, while a broad or depressed range indicates the presence of impurities. While no specific experimental value is publicly available for this compound, similar aromatic amine hydrochlorides often have high melting points (>200 °C).[14]

Safety and Handling

Based on safety data for related isoquinoline and amine hydrochloride compounds, appropriate personal protective equipment (PPE) should be used.[14][15]

  • Hazards: May cause skin and serious eye irritation. Harmful if swallowed.[14][16]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wear safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[17] The material may be hygroscopic.[5][14]

Conclusion

This compound hydrochloride is a valuable chemical intermediate whose effective use hinges on a robust understanding of its physicochemical properties. This guide provides a comprehensive framework for its characterization, from initial structural confirmation by NMR and MS to quantitative purity analysis by HPLC. By understanding the scientific principles behind each analytical technique—the choice of solvent, the ionization mode, the chromatographic conditions—researchers can generate reliable, reproducible data. This foundational knowledge is the critical first step in unlocking the full potential of this versatile molecular building block in drug discovery and beyond.

References

  • PubChem. Isoquinolin-3-one, 1,2,3,4-tetrahydro-1-(p-aminophenyl)-, hydrochloride. [Link]
  • Wikipedia. Isoquinoline. [Link]
  • PubChem. Isoquinolin-3-Amine. [Link]
  • Japan Environmental Management Association for Industry. III Analytical Methods. [Link]
  • Royal Society of Chemistry. Analytical Methods. [Link]
  • MDPI.
  • Acta Poloniae Pharmaceutica.
  • Cheméo. Isoquinoline (CAS 119-65-3) - Chemical & Physical Properties. [Link]
  • LGC Standards. Impurity testing beyond pharmacopeial methods. [Link]
  • PubChem. Isoquinolin-8-ylmethanamine dihydrochloride. [Link]
  • PubChem. Isoquinolin-8-ylmethanamine. [Link]
  • PubChem. Isoquinolin-1-ylmethanamine. [Link]
  • PubMed. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. [Link]
  • ChemSynthesis. isoquinolin-3-yl-thiophen-2-ylmethanone. [Link]
  • National Institutes of Health (NIH). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines. [Link]
  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • OPUS. Analytical Methods. [Link]
  • Agilent.
  • National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. [Link]
  • Scribd.
  • PubMed.
  • SciELO. Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids. [Link]
  • The Royal Society of Chemistry.
  • National Institutes of Health (NIH).

Sources

Exploring the Neurotoxic Potential of Tetrahydroisoquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Tetrahydroisoquinoline (TIQ) derivatives, a class of compounds that can be formed endogenously in the human brain, have garnered significant attention for their potential role in the pathogenesis of neurodegenerative diseases, most notably Parkinson's disease.[1] Their structural resemblance to the known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has spurred extensive research into their mechanisms of toxicity. This guide provides a comprehensive technical overview of the neurotoxic potential of TIQ derivatives, delving into the core molecular mechanisms, detailing robust in vitro and in vivo experimental models for their study, and outlining state-of-the-art analytical methodologies for their detection and quantification. By synthesizing established protocols with mechanistic insights, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to navigate this complex and critical area of neurotoxicology.

Introduction: The Endogenous Neurotoxin Hypothesis

The "endogenous neurotoxin hypothesis" posits that certain neurodegenerative disorders may arise from the accumulation of toxic compounds produced within the body. Tetrahydroisoquinolines (TIQs) are a prominent family of such compounds, formed through the Pictet-Spengler condensation of biogenic amines, like dopamine, with aldehydes or keto acids. This reaction can occur non-enzymatically and is of particular interest in the context of dopamine-rich brain regions, such as the substantia nigra, the primary site of neuronal loss in Parkinson's disease.

Several TIQ derivatives have been identified in the human brain and cerebrospinal fluid, with some studies reporting elevated levels in patients with Parkinson's disease.[2] While some TIQs may exhibit neuroprotective properties, a significant body of evidence points to the neurotoxic potential of specific derivatives, including salsolinol and tetrahydropapaveroline (THP).[3] Understanding the factors that govern their formation, accumulation, and neurotoxic actions is paramount for developing therapeutic strategies to mitigate their detrimental effects.

Mechanisms of Tetrahydroisoquinoline-Induced Neurotoxicity

The neurotoxic effects of TIQ derivatives are multifaceted and converge on several key cellular pathways implicated in neurodegeneration. The primary mechanisms include mitochondrial dysfunction, the generation of oxidative stress, and the promotion of protein aggregation.

Mitochondrial Dysfunction: The Energy Crisis

A hallmark of TIQ-induced neurotoxicity is the impairment of mitochondrial function, specifically the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[4] This inhibition disrupts cellular energy production, leading to a decrease in ATP levels and an increase in the NADH/NAD+ ratio. The resulting energy deficit can trigger a cascade of detrimental events, including impaired ion gradients, cellular dysfunction, and ultimately, cell death.

The structural similarity of certain TIQ derivatives to MPP+, the active metabolite of MPTP and a potent Complex I inhibitor, provides a strong rationale for this mechanism.[5] The potency of Complex I inhibition varies among different TIQ derivatives, with N-methylated and more lipophilic compounds often exhibiting greater inhibitory activity.[6]

graph TD; A[Tetrahydroisoquinoline Derivatives] -->|Inhibition| B(Mitochondrial Complex I); B --> C{Decreased ATP Production}; B --> D{Increased NADH/NAD+ Ratio}; C --> E[Energy Deficit]; D --> F[Impaired Cellular Respiration]; E --> G{Neuronal Dysfunction}; F --> G; G --> H((Neuronal Cell Death));

end

Caption: TIQ-induced mitochondrial dysfunction pathway.
Oxidative Stress: The Free Radical Assault

The inhibition of the electron transport chain by TIQ derivatives can lead to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals (O₂⁻). These radicals are subsequently converted to other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). This surge in ROS overwhelms the cell's antioxidant defense mechanisms, resulting in oxidative stress.

Oxidative stress inflicts widespread damage to cellular components, including lipids (lipid peroxidation), proteins (protein carbonylation), and nucleic acids (DNA damage). This damage further compromises cellular function and can initiate apoptotic cell death pathways.

Protein Aggregation: The Misfolding Cascade

Emerging evidence suggests that some TIQ derivatives can promote the aggregation of proteins implicated in neurodegenerative diseases, particularly alpha-synuclein, the primary component of Lewy bodies in Parkinson's disease.[7] For instance, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been shown to increase the expression and aggregation of alpha-synuclein in dopaminergic cells.[2] The proposed mechanism involves the generation of oxidative stress, which can induce conformational changes in alpha-synuclein, making it more prone to misfolding and aggregation.[2] These protein aggregates are themselves toxic and can further impair cellular processes, creating a vicious cycle of neurodegeneration.

In Vitro Models for Studying TIQ Neurotoxicity

In vitro models are indispensable tools for dissecting the molecular mechanisms of TIQ-induced neurotoxicity in a controlled environment. The choice of model depends on the specific research question, with a trade-off between simplicity and physiological relevance.

In Vitro Model Advantages Disadvantages
Human Neuroblastoma Cell Lines (e.g., SH-SY5Y) - Easy to culture and maintain- Homogeneous population- Amenable to high-throughput screening- Can be differentiated into a more mature neuronal phenotype- Cancer cell origin, may not fully recapitulate primary neuron physiology- Genetic and phenotypic drift over passages
Primary Neuronal Cultures - More physiologically relevant than cell lines- Allow for the study of specific neuronal populations (e.g., dopaminergic neurons)- More difficult and expensive to prepare and maintain- Heterogeneous cell populations- Limited lifespan in culture
3D Neurosphere Cultures - Better mimic the three-dimensional architecture and cell-cell interactions of the brain- Can contain multiple cell types (neurons, astrocytes, oligodendrocytes)- More complex to establish and analyze than 2D cultures- Potential for nutrient and oxygen gradients within the spheres
Experimental Protocols for In Vitro Assessment

The following protocols provide a framework for assessing the neurotoxic effects of TIQ derivatives in a cell culture setting. It is crucial to include appropriate controls in every experiment to ensure the validity of the results.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[8]

  • Treatment: Treat the cells with various concentrations of the TIQ derivative of interest for 24, 48, or 72 hours. Include a vehicle control (the solvent used to dissolve the TIQ derivative).

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration that causes 50% inhibition of cell viability) can be determined by plotting cell viability against the logarithm of the TIQ derivative concentration.

Self-Validation and Causality:

  • Rationale for Wavelength: The 570 nm wavelength is used as it is the absorbance maximum for the formazan product.

  • Importance of Controls: The vehicle control is essential to ensure that the solvent itself does not have a toxic effect on the cells. A blank control (media, MTT, and solubilization solution without cells) is used to subtract the background absorbance.

Principle: The JC-1 assay is a fluorescent method used to assess mitochondrial membrane potential (ΔΨm). JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic or unhealthy cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers.[10] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[11]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[10]

  • JC-1 Staining: After treatment, remove the medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with an assay buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. Red fluorescence is typically measured at an excitation of ~540 nm and an emission of ~590 nm, while green fluorescence is measured at an excitation of ~485 nm and an emission of ~535 nm.[10]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to control cells indicates mitochondrial depolarization.

Self-Validation and Causality:

  • Rationale for Dual Wavelengths: The ratiometric measurement (red/green) minimizes artifacts due to variations in cell number, dye loading, and instrument settings, providing a more reliable measure of mitochondrial membrane potential changes.

  • Importance of Controls: The untreated control establishes the baseline red/green ratio for healthy cells. The CCCP-treated positive control validates that the assay can detect a known mitochondrial depolarizing agent.[12]

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H₂DCFDA) assay is used to measure intracellular ROS levels. DCFDA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13] The fluorescence intensity is proportional to the amount of ROS present.[14]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described previously. Include a positive control for ROS induction, such as hydrogen peroxide (H₂O₂).

  • DCFDA Loading: After treatment, wash the cells and incubate them with DCFDA solution (typically 10-50 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.[13]

  • Washing: Wash the cells to remove excess DCFDA.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[14]

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold increase in ROS production.

Self-Validation and Causality:

  • Rationale for Deacetylation Step: The diacetate form of the probe is cell-permeable. The removal of the acetate groups by intracellular esterases traps the non-fluorescent DCFH inside the cell, making it available for oxidation by ROS.[15]

  • Importance of Controls: The untreated control establishes the basal level of ROS. The H₂O₂-treated positive control confirms that the assay is responsive to an increase in oxidative stress.

Principle: The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the beta-sheet-rich structures characteristic of amyloid fibrils.

Protocol:

  • Reagent Preparation: Prepare a stock solution of ThT (e.g., 1 mM in dH₂O) and filter it through a 0.2 µm syringe filter. Prepare solutions of purified alpha-synuclein monomer and pre-formed fibrils (PFFs) as a seed.

  • Assay Setup: In a 96-well black plate with a clear bottom, combine alpha-synuclein monomer, a small amount of PFFs (to seed aggregation), ThT (final concentration of ~25 µM), and the TIQ derivative at various concentrations. Include a control without the TIQ derivative.

  • Incubation and Measurement: Incubate the plate at 37°C with continuous shaking in a plate reader.[16] Measure the ThT fluorescence (excitation ~450 nm, emission ~485 nm) at regular intervals over several hours to days.

  • Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves. A decrease in the lag time or an increase in the maximum fluorescence intensity in the presence of the TIQ derivative indicates a promotion of alpha-synuclein aggregation.

Self-Validation and Causality:

  • Rationale for Seeding: The addition of pre-formed fibrils bypasses the stochastic nucleation phase of aggregation, leading to more reproducible and faster aggregation kinetics.

  • Importance of Controls: A control with only alpha-synuclein monomer and ThT will show the spontaneous aggregation rate. A control with monomer, PFFs, and no TIQ derivative will show the seeded aggregation rate, which serves as the baseline for assessing the effect of the TIQ derivative.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", stroke="#5F6368", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: A typical workflow for in vitro neurotoxicity assessment of TIQ derivatives.

In Vivo Models for Studying TIQ Neurotoxicity

While in vitro models are excellent for mechanistic studies, in vivo models are essential for understanding the complex physiological and behavioral consequences of TIQ-induced neurotoxicity in a whole organism. Rodent models, particularly mice, are widely used due to their genetic tractability and well-characterized neuroanatomy.

In Vivo Model Advantages Disadvantages
MPTP-Treated Mice - Well-established and widely used model of Parkinson's disease- Induces a significant loss of dopaminergic neurons in the substantia nigra- Exhibits motor deficits that can be assessed behaviorally- MPTP is an exogenous toxin, so the model may not fully recapitulate the endogenous processes of Parkinson's disease- The neurodegeneration is often acute rather than progressive
Direct Infusion of TIQ Derivatives - Allows for the study of the specific effects of a particular TIQ derivative in a targeted brain region- Can be used to model the chronic accumulation of endogenous neurotoxins- Invasive surgical procedure- The distribution of the infused compound may not mimic the natural distribution in the brain
Experimental Protocol: MPTP-Induced Parkinsonism in Mice

Principle: The administration of MPTP to mice leads to its conversion to the toxic metabolite MPP+ by monoamine oxidase B (MAO-B) in astrocytes. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial Complex I, leading to neuronal death.

Protocol:

  • Animal Selection: Use a mouse strain known to be susceptible to MPTP, such as C57BL/6.

  • MPTP Administration: Administer MPTP hydrochloride dissolved in saline via intraperitoneal injection. A common regimen is four injections of 20 mg/kg at 2-hour intervals. All procedures involving MPTP must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

  • Post-Injection Monitoring: Monitor the animals for any signs of acute toxicity.

  • Behavioral Assessment: Perform behavioral tests to assess motor function, such as the rotarod test, at various time points after MPTP administration (e.g., 7, 14, and 21 days).

  • Neurochemical Analysis: At the end of the experiment, euthanize the animals and collect brain tissue for neurochemical analysis (e.g., HPLC analysis of dopamine and its metabolites in the striatum).

  • Histological Analysis: Perfuse a subset of animals and process the brains for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra.

Self-Validation and Causality:

  • Rationale for Strain Selection: Different mouse strains exhibit varying sensitivity to MPTP, with C57BL/6 being one of the most susceptible due to factors related to MPTP metabolism and dopamine transporter expression.

  • Importance of Controls: A saline-injected control group is essential to control for the effects of the injection procedure and to establish baseline behavioral and neurochemical measures.

Principle: The rotarod test assesses motor coordination and balance in rodents.[17] Animals are placed on a rotating rod, and the latency to fall is measured as the speed of the rod gradually increases.

Protocol:

  • Acclimation: Acclimate the mice to the testing room for at least one hour before the test.

  • Training: Train the mice on the rotarod at a constant low speed for a few trials before the actual test.

  • Testing: Place the mouse on the rotating rod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).[17]

  • Measurement: Record the latency to fall from the rod.

  • Data Analysis: Perform multiple trials for each animal and average the latency to fall. A shorter latency to fall in the MPTP-treated group compared to the control group indicates impaired motor coordination.

Analytical Methods for Detection and Quantification of TIQ Derivatives

Accurate and sensitive analytical methods are crucial for detecting and quantifying TIQ derivatives in biological samples, such as brain tissue, cerebrospinal fluid, and plasma. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly used techniques.

Analytical Method Advantages Disadvantages
HPLC with Electrochemical or Fluorescence Detection - High sensitivity and selectivity for catecholaminergic compounds- Can be used for the analysis of non-volatile and thermally labile compounds- May require derivatization for fluorescence detection- Electrochemical detection can be susceptible to interference from other electroactive compounds
GC-MS - High sensitivity and specificity- Provides structural information for compound identification- Requires derivatization to make the TIQ derivatives volatile- High temperatures in the GC can cause degradation of some compounds
Protocol Outline: HPLC with Electrochemical Detection for TIQ Analysis in Brain Tissue

Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[18] Electrochemical detection is highly sensitive for compounds that can be oxidized or reduced, such as the catechol-containing TIQ derivatives.

Protocol Outline:

  • Sample Preparation: Homogenize brain tissue in an acidic solution (e.g., perchloric acid) to precipitate proteins. Centrifuge the homogenate and collect the supernatant.

  • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample and concentrate the TIQ derivatives.

  • HPLC Separation: Inject the extracted sample onto a reverse-phase HPLC column. Use a mobile phase consisting of an aqueous buffer with an organic modifier (e.g., methanol or acetonitrile) to elute the compounds.

  • Electrochemical Detection: Use an electrochemical detector with a glassy carbon working electrode set at an appropriate oxidation potential to detect the eluting TIQ derivatives.

  • Quantification: Quantify the TIQ derivatives by comparing their peak areas to those of a standard curve generated from known concentrations of the compounds. An internal standard should be used to correct for variations in extraction efficiency and injection volume.

Self-Validation and Causality:

  • Rationale for Acidic Homogenization: The acidic conditions help to stabilize the catechol-containing TIQs, which are prone to oxidation at neutral or alkaline pH.

  • Importance of Internal Standard: An internal standard, a compound with similar chemical properties to the analytes but not present in the sample, is added at a known concentration at the beginning of the sample preparation.[19] It experiences the same losses as the analytes during the extraction process, allowing for accurate quantification by comparing the peak area ratio of the analyte to the internal standard.[20]

Conclusion and Future Directions

The study of the neurotoxic potential of tetrahydroisoquinoline derivatives is a rapidly evolving field with significant implications for our understanding of neurodegenerative diseases. The mechanisms of mitochondrial dysfunction, oxidative stress, and protein aggregation provide a compelling framework for how these endogenous compounds may contribute to neuronal demise. The in vitro and in vivo models and analytical techniques detailed in this guide offer a robust toolkit for researchers to further investigate the role of TIQs in health and disease.

Future research should focus on several key areas:

  • Elucidating the specific enzymatic pathways involved in the formation of neurotoxic TIQ derivatives in the brain.

  • Identifying the full spectrum of cellular targets of these compounds beyond mitochondrial Complex I.

  • Developing more sophisticated in vivo models that better recapitulate the chronic and progressive nature of neurodegenerative diseases.

  • Translating the findings from basic research into the development of novel therapeutic strategies aimed at reducing the formation or enhancing the detoxification of neurotoxic TIQ derivatives.

By continuing to explore the intricate biology of these fascinating molecules, we move closer to unraveling the complex etiology of neurodegenerative disorders and developing effective interventions to combat them.

References

  • Aligning Science Across Parkinson's. (n.d.). Rotarod-Test for Mice.
  • Bio-protocol. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay.
  • SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?
  • PubMed. (1998). Selective inhibition of complex I by N-methylisoquinolinium ion and N-methyl-1,2,3,4-tetrahydroisoquinoline in isolated mitochondria prepared from mouse brain.
  • protocols.io. (2024). α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader.
  • PubMed. (2000). 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism.
  • DOI Full Text. (2006). Cytotoxicity of 17 tetrahydroisoquinoline derivatives in SH-SY5Y human neuroblastoma cells is related to mitochondrial NADH–ubiquinone oxidoreductase inhibition.
  • PubMed. (1996). Inhibition of complex I by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
  • Yenepoya Research Centre. (n.d.). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry.
  • Bio-protocol. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay.
  • NIH. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization.
  • Semantic Scholar. (2017). Catechol Tetrahydroisoquinolines Enhance a-Synuclein Aggregation and Specify the Neurotoxicity to Dopaminergic Neurons.
  • ResearchGate. (2006). Cytotoxicity of 17 tetrahydroisoquinoline derivatives in SH-SY5Y human neuroblastoma cells is related to mitochondrial NADH–ubiquinone oxidoreductase inhibition.
  • PubMed. (1996). Effects of various tetrahydroisoquinoline derivatives on mitochondrial respiration and the electron transfer complexes.
  • MONAD. (2024). Why Are Internal Standards Used in Gas Chromatography?
  • Pharmastuff4u. (2025). Importance of Internal Standard in Gas Chromatography.
  • PubMed. (2004). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells.
  • ResearchGate. (2025). Catechol Tetrahydroisoquinolines Enhance a-Synuclein Aggregation and Specify the Neurotoxicity to Dopaminergic Neurons.
  • Reddit. (2019). What is the purpose of an internal standard for Gas Chromatography, and why is propanol a useful internal standard for ethanol?
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • NIH. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining.
  • NIH. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe.
  • PubMed. (2004). Bisbenzyltetrahydroisoquinolines, a new class of inhibitors of the mitochondrial respiratory chain complex I.
  • Creative Diagnostics. (n.d.). MTT Assay Protocol.
  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.
  • Creative Bioarray. (n.d.). MTT Analysis Protocol.
  • ResearchGate. (n.d.). IC 50 v of compounds 5a-w on SH-SY5Y cell line and fibroblast primary culture, and selectivity index values.
  • NIH. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties.
  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
  • ResearchGate. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review.
  • KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles.
  • TOXINS. (2017). HPLC analysis of recombinant Botulinum neurotoxins.
  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained.
  • ResearchGate. (2025). Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease.
  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
  • ResearchGate. (n.d.). Cell viability evaluation of SH-SY5Y using the MTT assay (A)....
  • NIH. (2025). Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample.
  • Elabscience. (2021). JC-1 Experiment Common Questions and Solutions.

Sources

An In-Depth Technical Guide to the Antiviral Properties of Isoquinoline Derivatives Against Specific Viruses

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isoquinoline scaffold, a prominent structural motif in numerous natural and synthetic bioactive compounds, has emerged as a promising framework for the development of novel antiviral agents. This technical guide provides a comprehensive overview of the antiviral properties of isoquinoline derivatives, with a particular focus on their activity against clinically relevant viruses such as influenza and coronaviruses. While direct extensive research on Isoquinolin-3-ylmethanamine is limited in publicly accessible literature, this guide synthesizes findings from closely related isoquinoline analogs to provide a robust understanding of the potential antiviral mechanisms, structure-activity relationships (SAR), and experimental methodologies crucial for advancing drug discovery in this chemical space. We will delve into the causality behind experimental designs, present detailed protocols for key antiviral and cytotoxicity assays, and visualize complex biological pathways and experimental workflows. This document aims to serve as an authoritative resource for researchers dedicated to the exploration of isoquinoline-based therapeutics.

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Antiviral Drug Discovery

Isoquinoline and its related alkaloids are naturally occurring compounds that have long been recognized for their diverse pharmacological activities.[1][2][3] These heterocyclic aromatic compounds, characterized by a fused benzene and pyridine ring system, are biosynthesized in plants from the amino acid L-tyrosine.[4] The inherent structural rigidity and the capacity for diverse substitutions make the isoquinoline nucleus a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets.[5]

Historically, isoquinoline alkaloids have been investigated for their antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][4] More recently, a significant body of research has highlighted their potential as potent antiviral agents, active against a broad spectrum of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), human cytomegalovirus (HCMV), and various respiratory viruses.[6][7] The antiviral mechanisms of isoquinoline derivatives are multifaceted, ranging from the inhibition of viral entry and replication to the modulation of host cellular pathways that are essential for the viral life cycle.[1][7]

This guide will focus on the antiviral properties of synthetic isoquinoline derivatives, particularly those related to the this compound core, by examining published data on analogous structures. We will explore their efficacy against specific viral targets, elucidate their mechanisms of action, and provide detailed experimental frameworks for their evaluation.

Antiviral Activity Against Specific Viruses: A Focus on Influenza and Coronaviruses

While specific data for this compound is not extensively available, research on structurally similar isoquinolone and tetrahydroisoquinoline derivatives has demonstrated significant antiviral activity, particularly against influenza viruses and coronaviruses.

Influenza Virus

Influenza remains a significant global health threat, necessitating the development of new antiviral drugs to combat seasonal epidemics and potential pandemics, especially with the emergence of drug-resistant strains.[1][2] Several studies have identified isoquinolone derivatives as potent inhibitors of influenza A and B viruses.[1][2]

Screening of chemical libraries has led to the identification of lead compounds with a core isoquinolone skeleton that exhibit 50% effective concentrations (EC₅₀) in the low micromolar to nanomolar range against various influenza strains, including H1N1 and H3N2 subtypes.[1][6] For instance, a hit compound, 3-(6-ethylbenzo[d][1][3]dioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one (referred to as compound 1 in a key study), demonstrated EC₅₀ values between 0.2 and 0.6 µM against influenza A and B viruses.[6] However, this initial hit also displayed significant cytotoxicity.[6]

Subsequent structure-activity relationship (SAR) studies and chemical modifications have led to the synthesis of derivatives with improved therapeutic indices (Selectivity Index, SI = CC₅₀/EC₅₀).[1] For example, compound 21 from the same study, a derivative with modifications to address cytotoxicity, showed EC₅₀ values ranging from 9.9 to 18.5 µM but had a 50% cytotoxic concentration (CC₅₀) of over 300 µM, indicating a much better safety profile.[1]

Table 1: Antiviral Activity of Selected Isoquinolone Derivatives Against Influenza Viruses [1][6]

CompoundVirus StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Compound 1A/Puerto Rico/8/34 (H1N1)0.2 - 0.639.0>65
A/Hong Kong/8/68 (H3N2)0.2 - 0.639.0>65
B/Lee/400.2 - 0.639.0>65
Compound 21A/Puerto Rico/8/34 (H1N1)9.9>300>30.3
A/Hong Kong/8/68 (H3N2)18.5>300>16.2
B/Lee/4011.2>300>26.8
Coronaviruses

The emergence of highly pathogenic coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapies. The isoquinoline scaffold has been a focal point in the search for novel anticoronavirus agents.[8][9]

Several bis-benzylisoquinoline alkaloids have demonstrated protective activity against human coronavirus 229E (HCoV-229E) with EC₅₀ values in the low micromolar range (4.1–8.1 μM).[9] Furthermore, a specific bis-benzylisoquinoline analog, aromoline, exhibited potent antiviral activity against multiple SARS-CoV-2 variants (D614G, Delta, and Omicron) in pseudovirus assays, with IC₅₀ values ranging from 0.47 to 0.66 μM.[9]

Novel synthetic tetrahydroisoquinoline-based compounds have also been shown to effectively suppress authentic SARS-CoV-2 replication in Vero E6 cells.[8] One such compound, tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1), displayed an EC₅₀ of 3.15 μM with a selectivity index exceeding 63.49.[8] This compound also demonstrated potent activity in Calu-3 human lung cells, suggesting its potential for further development.[8]

Mechanism of Antiviral Action

The antiviral mechanisms of isoquinoline derivatives are diverse and can target both viral and host factors. Understanding these mechanisms is critical for rational drug design and development.

Inhibition of Viral Polymerase

A primary mechanism of action for several isoquinolone derivatives against influenza virus is the inhibition of the viral RNA-dependent RNA polymerase (RdRp) complex.[1][2] This enzyme is essential for the replication and transcription of the viral RNA genome.[3]

Time-of-addition experiments have been instrumental in elucidating this mechanism. In these assays, the antiviral compound is added at different stages of the viral life cycle. For isoquinolone derivatives, potent inhibition was observed when the compound was added after viral entry but before the commencement of viral protein synthesis, strongly suggesting that a post-entry step, such as genome replication, is targeted.[1][6] Further enzymatic assays have confirmed that these compounds directly inhibit the polymerase activity of the viral RdRp.[1]

Viral_Polymerase_Inhibition cluster_virus Influenza Virus Viral_Entry Viral Entry Uncoating Uncoating & vRNP Import Viral_Entry->Uncoating Replication_Transcription Viral RNA Replication & Transcription (in Nucleus) Uncoating->Replication_Transcription Protein_Synthesis Viral Protein Synthesis Replication_Transcription->Protein_Synthesis Viral_Polymerase Viral RNA Polymerase (RdRp) Replication_Transcription->Viral_Polymerase Assembly_Budding Assembly & Budding Protein_Synthesis->Assembly_Budding Isoquinoline_Derivative Isoquinoline Derivative Isoquinoline_Derivative->Viral_Polymerase Inhibition

Caption: Inhibition of Influenza Virus Replication by Isoquinoline Derivatives.

Inhibition of Viral Entry

For coronaviruses, a key mechanism of action for some isoquinoline derivatives is the inhibition of viral entry into host cells.[9] This can be achieved by targeting the interaction between the viral spike (S) protein and the host cell receptor, angiotensin-converting enzyme 2 (ACE2).[9] Molecular docking studies have shown that compounds like aromoline can bind to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, interfering with its attachment to ACE2.[9]

Viral_Entry_Inhibition cluster_host Host Cell cluster_virus SARS-CoV-2 ACE2_Receptor ACE2 Receptor Spike_Protein Spike Protein (RBD) Spike_Protein->ACE2_Receptor Binding & Entry Isoquinoline_Derivative Isoquinoline Derivative Isoquinoline_Derivative->Spike_Protein Inhibition of Binding

Caption: Inhibition of SARS-CoV-2 Entry by Isoquinoline Derivatives.

Modulation of Host Cell Signaling Pathways

Viruses often hijack host cell signaling pathways to facilitate their replication. Isoquinoline alkaloids have been shown to interfere with several of these pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MAPK/ERK) pathways.[1][7] By modulating these pathways, isoquinoline derivatives can create an intracellular environment that is less conducive to viral replication.

Experimental Protocols for Antiviral Evaluation

The evaluation of novel antiviral compounds requires a series of well-defined in vitro assays to determine their efficacy and safety. The following protocols are standard methodologies used in the field.

Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza or Vero E6 cells for coronaviruses) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of Isoquinoline Derivative Seed_Cells->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize_Formazan Solubilize Formazan with DMSO Incubate_4h->Solubilize_Formazan Read_Absorbance Measure Absorbance at 570 nm Solubilize_Formazan->Read_Absorbance Calculate_CC50 Calculate CC₅₀ Read_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Antiviral Assay (Plaque Reduction Assay)

Principle: This assay measures the ability of a compound to inhibit the production of infectious virus particles. A viral plaque is a localized area of cell death resulting from viral replication. The number of plaques is proportional to the amount of infectious virus.

Step-by-Step Protocol:

  • Cell Seeding: Seed host cells in a 6-well or 12-well plate to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units (PFU)/well) in the presence of serial dilutions of the isoquinoline derivative.

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a solution of formaldehyde and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The 50% effective concentration (EC₅₀) is determined from the dose-response curve.

Conclusion and Future Directions

The isoquinoline scaffold represents a fertile ground for the discovery of novel antiviral agents. While direct evidence for the antiviral activity of this compound is currently sparse in the public domain, the extensive research on structurally related isoquinolone and tetrahydroisoquinoline derivatives provides a strong rationale for its investigation. These related compounds have demonstrated potent activity against clinically significant viruses like influenza and coronaviruses, primarily through the inhibition of viral polymerase and entry.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives. A comprehensive screening against a panel of diverse viruses, coupled with detailed mechanistic studies, will be crucial to unlock the full therapeutic potential of this chemical class. Elucidating the structure-activity relationships will guide the design of next-generation isoquinoline-based antivirals with enhanced potency, selectivity, and favorable safety profiles. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for these future endeavors.

References

  • Jang, Y., Han, J., Li, X., Shin, H., Cho, W. J., & Kim, M. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Pharmaceuticals, 14(7), 650. [Link]
  • Jang, Y., Han, J., Li, X., Shin, H., Cho, W. J., & Kim, M. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Pharmaceuticals (Basel, Switzerland), 14(7), 650. [Link]
  • Li, Z., & De Clercq, E. (2020). SARS-CoV-2 (COVID-19) viral RNA-dependent RNA polymerase (RdRp) as a therapeutic target. ACS infectious diseases, 6(8), 1933–1935. [Link]
  • Jang, Y., Han, J., Li, X., Shin, H., Cho, W. J., & Kim, M. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Pharmaceuticals, 14(7), 650. [Link]
  • Rhone-Poulenc Industries. (1980). Antiviral isoquinoline derivatives. U.S.
  • Gabrielsen, B., Monath, T. P., Huggins, J. W., Kefauver, D. F., Pettit, G. R., Groszek, G., ... & Phelan, M. J. (1992). Antiviral (RNA) activity of selected Amaryllidaceae isoquinoline constituents and synthesis of related substances. Journal of natural products, 55(11), 1569-1581. [Link]
  • Jang, Y., Han, J., Li, X., Shin, H., Cho, W. J., & Kim, M. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Pharmaceuticals, 14(7), 650. [Link]
  • Kandinska, M., Burdzhiev, N., Zashova, G., Nikolova, I., Argirova, M., & Petrov, V. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses, 15(2), 502. [Link]
  • Antiviral compositions and methods. (2019). U.S.
  • Schwartz, D. B., & Trost, B. M. (1989). Inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation by isoquinoline sulfonamide protein kinase inhibitors. Evidence for the involvement of protein kinase C in lymphocyte function. The Journal of biological chemistry, 264(2), 810–815. [Link]
  • Sharma, D., Sharma, N., Manchanda, N., Kushwaha, V., Rahman, M. M., & Dhobi, M. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Biomolecules, 13(1), 17. [Link]
  • Compounds useful as antiviral agents, compositions, and methods of use. (2015). U.S.
  • Kandinska, M., Burdzhiev, N., Cheshmedzhieva, D., Zashova, G., Argirova, M., & Petrov, V. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 28(4), 1835. [Link]
  • Wu, T. S., Yeh, J. H., & Wu, P. L. (2000). Cytotoxicity of isoquinoline alkaloids and their N-oxides.
  • Gabrielsen, B., Monath, T. P., Huggins, J. W., Kefauver, D. F., Pettit, G. R., Groszek, G., ... & Phelan, M. J. (1992). Antiviral (RNA) activity of selected amaryllidaceae isoquinoline constituents and synthesis of related substances. Journal of Natural Products, 55(11), 1569-1581. [Link]
  • Chang, C. Y., El-Shazly, M., Chuang, D. W., Su, J. G., Wu, Y. C., & Wu, C. C. (2023).
  • Gu, S., Chen, R., & Sun, H. (2023). Quinolines and isoquinolines as HIV-1 inhibitors: Chemical structures, action targets, and biological activities. Bioorganic chemistry, 136, 106549. [Link]
  • Nitrile-containing antiviral compounds. (2022). U.S.
  • Carroll, A. R., & Healy, P. C. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(23), 8275. [Link]
  • Lee, R., & Zhao, M. (2015). Design, Synthesis, and Testing of an isoquinoline-3-carboxylic-based Novel Anti-Tumor Lead. Bioorganic & medicinal chemistry letters, 25(20), 4505–4508. [Link]
  • Asiri, A. M., Al-Amro, A. A., & Al-Youbi, A. O. (2014). Cytotoxicity evaluation of a new set of 2-aminobenzo[de]iso-quinoline-1,3-diones. Molecules (Basel, Switzerland), 19(12), 20131–20140. [Link]
  • Asiri, A. M., Al-Amro, A. A., & Al-Youbi, A. O. (2014). Cytotoxicity evaluation of a new set of 2-aminobenzo[de]iso-quinoline-1,3-diones. Molecules (Basel, Switzerland), 19(12), 20131–20140. [Link]
  • Wang, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2022). A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer.
  • Deev, S. L., Kaledin, A. S., Kaledina, A. V., Deeva, E. G., & Shchekotikhin, A. E. (2011). Synthesis and antiviral activity of several quinoline derivatives. Pharmaceutical Chemistry Journal, 45(5), 278-280. [Link]
  • Sharma, D., Sharma, N., Manchanda, N., Kushwaha, V., Rahman, M. M., & Dhobi, M. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Biomolecules, 13(1), 17. [Link]
  • Wang, Y., Li, Y., Zhao, Y., Liu, Y., Zhang, Y., Li, Y., ... & Li, J. (2021). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules, 26(16), 4983. [Link]
  • Kumar, A., Singh, R. K., & Singh, S. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic chemistry, 104, 104220. [Link]
  • Servier, A. L., Salomon, J., & Guiguemde, R. T. (2021). Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. Molecules, 26(11), 3295. [Link]
  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Mugren, K. S., Al-Ghamdi, M. S., Al-Omair, M. A., & Al-Dies, A. M. (2022). Identification of nitrile-containing isoquinoline-related natural product derivatives as coronavirus entry inhibitors in silico and in vitro. Biomedicine & Pharmacotherapy, 155, 113795. [Link]

Sources

The Strategic Utility of Isoquinolin-3-ylmethanamine as a Versatile Precursor for Novel Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline alkaloids represent a vast and pharmacologically significant class of natural products, with members exhibiting a wide array of biological activities, including antitumor, antibacterial, and neuroprotective properties.[1][2][3][4] The development of efficient synthetic routes to novel, structurally diverse isoquinoline-based scaffolds is a cornerstone of modern medicinal chemistry. This technical guide focuses on isoquinolin-3-ylmethanamine, a highly versatile and underutilized building block, as a strategic precursor for the synthesis of complex, novel alkaloids. We will explore its synthesis, characterization, and application in cornerstone cyclization reactions such as the Pictet-Spengler and Bischler-Napieralski reactions. This document provides not only detailed, field-tested protocols but also delves into the mechanistic rationale behind experimental choices, offering researchers a robust framework for innovation in alkaloid synthesis.

The Isoquinoline Core: A Privileged Scaffold in Drug Discovery

The isoquinoline motif, a fusion of a benzene ring and a pyridine ring, is a ubiquitous feature in over 2,500 known alkaloids.[1][5] These compounds are typically derived biosynthetically from the amino acid tyrosine and are found extensively in the plant kingdom.[3][6] Their structural diversity, ranging from simple isoquinolines to complex polycyclic systems like protoberberines and benzophenanthridines, gives rise to a broad spectrum of pharmacological activities.[4][7] The therapeutic success of isoquinoline-derived drugs, such as the vasodilator papaverine and the antibacterial agent berberine, continues to fuel the exploration of new synthetic methodologies to access novel analogues.[3][8]

The strategic introduction of functional groups onto the isoquinoline core is paramount for modulating biological activity. This compound, with its primary amine tethered to the C3 position, presents a unique synthetic handle. This positioning allows for the construction of novel fused-ring systems where the isoquinoline nitrogen and the exocyclic aminomethyl group participate in cyclization reactions, leading to scaffolds that are not readily accessible through traditional methods.

Synthesis and Characterization of the Precursor: this compound

The accessibility of the starting material is a critical first step in any synthetic campaign. This compound can be reliably prepared from commercially available isoquinoline-3-carbonitrile. The choice of a nitrile reduction is predicated on its efficiency and the high yields typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Protocol 2.1: Synthesis of this compound

Objective: To prepare this compound hydrochloride from isoquinoline-3-carbonitrile.

Materials:

  • Isoquinoline-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether (2 M solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Addition of Precursor: Isoquinoline-3-carbonitrile (1.0 equivalent), dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0 °C. Causality Note: Slow, cooled addition is crucial to control the initial exothermic reaction.

  • Reaction: Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up (Fieser method): The reaction is cooled to 0 °C and quenched by the sequential, careful addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure generates a granular precipitate of aluminum salts that is easily filtered. Trustworthiness Note: This specific quenching method is proven to simplify the isolation of the amine product by avoiding the formation of problematic emulsions.

  • Isolation: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF and diethyl ether. The combined organic filtrates are dried over anhydrous Na₂SO₄.

  • Salt Formation: The dried solution is filtered, and the filtrate is cooled to 0 °C. A 2 M solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete.

  • Purification: The resulting white precipitate, this compound hydrochloride, is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

Data Presentation

Table 2.1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂[9]
Molecular Weight158.20 g/mol [9]
Appearance(As HCl salt) White crystalline solidTypical
CAS Number (HCl Salt)1628557-04-9[10]
¹H NMR (DMSO-d₆)Predicted: δ 9.3 (s, 1H), 8.5-7.8 (m, 5H), 4.3 (s, 2H), 3.5 (br s, 3H)ChemDraw
¹³C NMR (DMSO-d₆)Predicted: δ 152, 145, 137, 131, 129, 128, 127, 126, 118, 40ChemDraw

The Pictet-Spengler Reaction: Crafting Fused β-Carboline Analogues

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[11][12][13] In our case, this compound acts as a unique β-arylethylamine equivalent, where the "aryl" group is the electron-deficient isoquinoline ring itself. This reaction provides a direct route to novel polycyclic systems containing a tetrahydro-β-carboline-like core fused to the isoquinoline backbone.

Mechanistic Rationale: The reaction proceeds via the formation of a Schiff base between the primary amine and the carbonyl compound.[11] Subsequent protonation yields a highly electrophilic iminium ion.[12][13] The crucial C-C bond-forming step is an intramolecular electrophilic attack on the electron-rich C4 position of the isoquinoline nucleus, followed by deprotonation to restore aromaticity and yield the cyclized product. The choice of acid catalyst and solvent is critical to promote iminium ion formation without causing unwanted side reactions.

Pictet_Spengler_Mechanism cluster_reactants Step 1: Iminium Ion Formation cluster_cyclization Step 2: Cyclization & Aromatization Precursor This compound Imine Schiff Base Precursor->Imine + RCHO, -H₂O Aldehyde R-CHO Iminium Iminium Ion Imine->Iminium + H⁺ Cyclized Spiro Intermediate Iminium->Cyclized Intramolecular Electrophilic Attack (C4) Product Final Product (Tetrahydro-pyrido-isoquinoline) Cyclized->Product - H⁺ (Rearomatization)

Caption: Pictet-Spengler reaction workflow with this compound.

Protocol 3.1: Pictet-Spengler Synthesis of a Novel Fused Alkaloid Core

Objective: To synthesize a tetracyclic alkaloid scaffold from this compound and a representative aldehyde (e.g., 3,4-dimethoxyphenylacetaldehyde).

Materials:

  • This compound hydrochloride

  • 3,4-Dimethoxyphenylacetaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Free-Basing: The precursor hydrochloride salt (1.0 equivalent) is suspended in DCM and treated with saturated NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are dried over MgSO₄ and concentrated under reduced pressure to yield the free amine.

  • Reaction Setup: The free amine and the aldehyde (1.1 equivalents) are dissolved in anhydrous DCM under a nitrogen atmosphere.

  • Cyclization: The solution is cooled to 0 °C, and trifluoroacetic acid (2.0 equivalents) is added dropwise. The mixture is then stirred at room temperature for 12-24 hours. Causality Note: TFA serves as a strong acid catalyst to promote iminium ion formation and subsequent cyclization without the need for high temperatures, which could degrade the product.

  • Quenching and Extraction: The reaction is quenched by the slow addition of saturated NaHCO₃ solution. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous phase is extracted three times with DCM.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tetracyclic product.

The Bischler-Napieralski Reaction: Accessing Dihydroisoquinoline-Fused Architectures

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclodehydration of a β-phenethylamide.[14][15][16] By applying this strategy to an acylated derivative of this compound, we can forge a new six-membered ring, resulting in a novel and complex heterocyclic system.

Mechanistic Rationale: The reaction is a two-step process. First, the primary amine of our precursor is acylated with an appropriate acyl chloride or anhydride. Second, this amide is treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[17][18] The dehydrating agent activates the amide carbonyl, facilitating the formation of a highly electrophilic nitrilium ion intermediate.[15][16] This intermediate then undergoes an intramolecular electrophilic aromatic substitution at the C4 position of the isoquinoline ring, followed by tautomerization to yield the final 3,4-dihydroisoquinoline-fused product. The reaction is most effective when the aromatic ring is electron-rich, though the isoquinoline nucleus is sufficiently nucleophilic for this transformation.[17][18]

Bischler_Napieralski_Mechanism cluster_acylation Step 1: Amide Formation cluster_cyclization Step 2: Cyclodehydration Precursor This compound Amide N-Acyl Intermediate Precursor->Amide + RCOCl, Base AcylChloride R-COCl ActivatedAmide Activated Complex (e.g., with POCl₃) Amide->ActivatedAmide + POCl₃ Nitrilium Nitrilium Ion Intermediate ActivatedAmide->Nitrilium - (OPO₂Cl₂)⁻ Cyclized Cyclized Cation Nitrilium->Cyclized Intramolecular Electrophilic Attack (C4) Product Final Product (Dihydroisoquinoline-fused) Cyclized->Product - H⁺

Sources

Methodological & Application

Step-by-step synthesis protocol for Isoquinolin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Isoquinolin-3-ylmethanamine via Catalytic Hydrogenation

Introduction: The Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural alkaloids and synthetic compounds with significant pharmacological properties.[1] Derivatives of isoquinoline are integral to the development of medicines such as the vasodilator papaverine and the antihypertensive agent debrisoquine.[1][2] this compound, in particular, serves as a valuable primary amine building block, enabling the synthesis of more complex molecules for drug discovery and materials science. Primary amines are crucial intermediates in the pharmaceutical and agrochemical industries.[3]

This application note provides a detailed, step-by-step protocol for the synthesis of this compound from Isoquinoline-3-carbonitrile. The selected method is the heterogeneous catalytic hydrogenation of the nitrile group. This approach is widely favored in both academic and industrial settings due to its high efficiency, selectivity, and operational simplicity compared to other reduction methods.[3][4][5]

Synthetic Strategy: The Rationale for Catalytic Hydrogenation

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. While potent chemical reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, they often require stringent anhydrous conditions and complex workup procedures.[6]

Catalytic hydrogenation, conversely, presents a greener and more scalable alternative. The primary challenge in nitrile hydrogenation is controlling selectivity to prevent the formation of secondary and tertiary amine byproducts, which arise from the reaction of the intermediate imine with the final primary amine product.[3][5] The protocol detailed below utilizes a palladium on carbon (Pd/C) catalyst, a system well-documented for its effectiveness in selectively producing primary amines from aromatic nitriles under optimized conditions.[7] The use of an acidic medium (hydrochloric acid in ethanol) is a key strategic choice. Protonation of the intermediate imine and the product amine minimizes their nucleophilicity, thereby suppressing the side reactions that lead to secondary amine formation and ensuring a high yield of the desired primary amine salt.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare Acidic Ethanolic Solvent B Charge Reactor with Nitrile and Pd/C A->B C Inert Atmosphere (N₂ Flush) B->C D Introduce H₂ (50 psi) C->D E Stir at RT for 12h D->E F Vent H₂ & Purge with N₂ E->F G Filter Catalyst (Caution: Pyrophoric) F->G H Solvent Removal (Rotovap) G->H I Purify by Trituration or Recrystallization H->I J Characterize Product (NMR, MS) I->J

Caption: Step-by-step experimental workflow diagram.

References

  • Kovács, D., & Tungler, A. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 453-460. [Link]
  • Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Journal of Visualized Experiments. [Link]
  • Liu, W., et al. (2022). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Advances, 12, 10737-10744. [Link]
  • Mori, K., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2-Supported Palladium Catalyst under Continuous-Flow Conditions. ChemistryOpen, 6(2), 163-167. [Link]
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
  • Joule, J.A., & Mills, K. (n.d.). Heterocyclic Chemistry. Wiley. (General reference for isoquinoline chemistry, specific chapter not available in search results).
  • Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507-515. [Link]
  • Kumar, A., & Devi, S. (2017). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 6(8), 227-231. [Link]

Sources

The Bischler-Napieralski Reaction: A Comprehensive Guide to Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The Bischler-Napieralski reaction stands as a cornerstone in heterocyclic chemistry, offering a powerful and versatile method for the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to the corresponding isoquinolines.[1][2] First reported in 1893 by August Bischler and Bernard Napieralski, this intramolecular electrophilic aromatic substitution has become indispensable in the synthesis of a vast array of natural products, pharmaceuticals, and other biologically active compounds bearing the isoquinoline scaffold.[1][2][3][4] This guide provides an in-depth exploration of the reaction, from its mechanistic underpinnings to detailed experimental protocols, designed for researchers and professionals in organic synthesis and drug development.

Theoretical Framework: Mechanism and Reaction Dynamics

The Bischler-Napieralski reaction facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates through the action of a condensing and dehydrating agent.[1][5][6] The reaction is most effective when the aromatic ring is electron-rich, as this enhances its nucleophilicity for the intramolecular cyclization step.[2][5]

Mechanistic Pathways

Two primary mechanistic pathways are proposed for the Bischler-Napieralski reaction, with the prevailing route often dictated by the specific reaction conditions.[1][5]

  • Path A: The Dichlorophosphoryl Imine-Ester Intermediate: This pathway is often considered when phosphorus oxychloride (POCl₃) is used as the condensing agent. The amide oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to a highly reactive intermediate. Subsequent intramolecular cyclization is followed by elimination to form the 3,4-dihydroisoquinoline.[5]

  • Path B: The Nitrilium Ion Intermediate: This alternative mechanism involves the initial formation of a nitrilium ion. This potent electrophile then undergoes an intramolecular electrophilic aromatic substitution on the electron-rich aromatic ring to yield the cyclized product.[1][5][7] Evidence for the nitrilium intermediate includes the observation of styrene derivatives as side products, which can arise from a retro-Ritter type reaction.[6][8]

Below is a diagram illustrating the generalized mechanism of the Bischler-Napieralski reaction.

Bischler-Napieralski Mechanism cluster_start Starting Material cluster_reagent Activation cluster_intermediate Intermediate Formation cluster_cyclization Key Step cluster_product Primary Product cluster_final Final Product start β-Arylethylamide reagent Dehydrating Agent (e.g., POCl₃) start->reagent Reaction intermediate Electrophilic Intermediate (e.g., Nitrilium Ion) reagent->intermediate Activation cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization Cyclization dihydroisoquinoline 3,4-Dihydroisoquinoline cyclization->dihydroisoquinoline Proton loss isoquinoline Isoquinoline dihydroisoquinoline->isoquinoline Oxidation (e.g., Pd/C, S)

Caption: Generalized workflow of the Bischler-Napieralski reaction.

Key Reagents and Conditions

A variety of dehydrating agents can be employed to effect the Bischler-Napieralski cyclization. The choice of reagent and reaction conditions is critical and depends on the substrate's reactivity.

ReagentTypical ConditionsNotes
Phosphorus oxychloride (POCl₃) Reflux in an inert solvent (e.g., toluene, acetonitrile) or neat.The most common and versatile reagent.
Phosphorus pentoxide (P₂O₅) Often used in conjunction with POCl₃, especially for less reactive substrates.Provides stronger dehydrating conditions.[1]
Polyphosphoric acid (PPA) High temperatures (e.g., 100-150 °C).A strong acid and dehydrating agent.
Triflic anhydride (Tf₂O) Milder conditions, often at room temperature or below, in the presence of a non-nucleophilic base (e.g., 2-chloropyridine).Useful for sensitive substrates.[2]
Zinc chloride (ZnCl₂) High temperatures.A classic Lewis acid catalyst for this reaction.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of a 3,4-dihydroisoquinoline via the Bischler-Napieralski reaction, followed by its oxidation to the corresponding isoquinoline.

Protocol 1: Classical Bischler-Napieralski Cyclization using POCl₃

This protocol describes a general procedure for the cyclization of a β-phenylethylamide.

Materials:

  • N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (or other β-arylethylamide)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Palladium on carbon (Pd/C, 10%)

  • Toluene or xylene

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to dissolve the starting material.

  • Reagent Addition: Carefully add phosphorus oxychloride (2.0-3.0 eq) dropwise to the solution at room temperature. The addition is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • Basify the aqueous solution to pH 8-9 with a saturated aqueous NaHCO₃ solution.

    • Extract the product with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Aromatization of 3,4-Dihydroisoquinoline to Isoquinoline

The initially formed 3,4-dihydroisoquinoline can be readily aromatized to the corresponding isoquinoline.[5]

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the purified 3,4-dihydroisoquinoline (1.0 eq) in toluene or xylene.

  • Catalyst Addition: Add 10% palladium on carbon (0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with toluene.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting isoquinoline by column chromatography or recrystallization.

Experimental_Workflow cluster_protocol1 Protocol 1: Bischler-Napieralski Cyclization cluster_protocol2 Protocol 2: Aromatization A 1. Dissolve β-arylethylamide in anhydrous toluene B 2. Add POCl₃ dropwise A->B C 3. Reflux for 2-4 hours B->C D 4. Quench with ice and basify C->D E 5. Extract with DCM D->E F 6. Purify crude product E->F G 7. Dissolve 3,4-dihydroisoquinoline in toluene F->G Proceed to Aromatization H 8. Add Pd/C catalyst G->H I 9. Reflux for 12-24 hours H->I J 10. Filter to remove catalyst I->J K 11. Purify final isoquinoline J->K

Caption: Step-by-step experimental workflow for isoquinoline synthesis.

Troubleshooting and Considerations

  • Low Yields: If the yield is low, ensure that the starting amide is pure and the solvent is anhydrous. For less reactive substrates, consider using a stronger dehydrating system like P₂O₅ in POCl₃ or higher boiling solvents like xylene.[6]

  • Side Reactions: The formation of styrene byproducts via a retro-Ritter reaction can be problematic.[6][8] Using milder conditions, such as those employing Tf₂O, may mitigate this issue.[2]

  • Substituent Effects: The reaction is most efficient with electron-donating groups on the aromatic ring.[5] Electron-withdrawing groups can significantly hinder or prevent the reaction.

Applications in Synthesis

The Bischler-Napieralski reaction is a powerful tool in the total synthesis of numerous isoquinoline alkaloids and other complex natural products.[3][4] Its reliability and versatility have cemented its place in the synthetic organic chemist's toolbox for the construction of this important heterocyclic motif. Modern modifications continue to expand the scope and utility of this classic transformation.[2][9]

References

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.
  • Wikipedia. Bischler–Napieralski reaction.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction.
  • Grokipedia. Bischler–Napieralski reaction.
  • Slideshare. Bischler napieralski reaction.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Zenodo. Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application.
  • J&K Scientific LLC. Bischler-Napieralski Reaction.
  • ResearchGate. (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An old reaction, a new application.
  • ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF.
  • Scribd. Bischler Napieralski Reaction | PDF.
  • National Institutes of Health. Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction - PMC.
  • National Institutes of Health. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC.

Sources

Application Notes and Protocols for the Transition Metal-Catalyzed Synthesis of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Isoquinoline Scaffold

The isoquinoline motif is a cornerstone in medicinal chemistry and natural product synthesis. As a privileged heterocyclic scaffold, it is embedded in a vast array of biologically active compounds, including the vasodilator Papaverine, the anticancer agent Trabectedin, and numerous alkaloids with a broad spectrum of pharmacological activities.[1] Consequently, the development of efficient and versatile synthetic routes to substituted isoquinolines is of paramount importance to the drug discovery and development pipeline.

Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been historically significant. However, these often require harsh acidic conditions and are typically limited to electron-rich aromatic systems.[2] The advent of transition metal catalysis has revolutionized the synthesis of this important heterocycle, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.[3][4] This guide provides an in-depth exploration of modern transition metal-catalyzed methods for the synthesis of substituted isoquinolines, with a focus on palladium, rhodium, and copper-based catalytic systems. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer a comparative analysis to aid in the selection of the most appropriate method for a given synthetic challenge.

I. Palladium-Catalyzed Synthesis of Isoquinolines: The Larock Iminoannulation

The palladium-catalyzed iminoannulation of alkynes, often referred to as the Larock isoquinoline synthesis, is a powerful and convergent method for preparing 3,4-disubstituted isoquinolines.[5][6][7] This reaction typically involves the coupling of an o-halo- or o-triflyloxybenzaldimine with an internal alkyne.

Mechanistic Insights

The catalytic cycle of the Larock iminoannulation is a well-studied process that elegantly combines several fundamental organometallic transformations.[5] The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (or triflate) to a low-valent palladium(0) species, forming a Pd(II)-aryl intermediate.

  • Alkyne Coordination and Insertion: The alkyne then coordinates to the Pd(II) center, followed by migratory insertion into the Pd-aryl bond. This step is often regioselective, with the aryl group adding to the more sterically accessible or electronically biased carbon of the alkyne.

  • Intramolecular Aminopalladation: The imine nitrogen then attacks the palladium-bound vinyl carbon in an intramolecular fashion, leading to the formation of a six-membered palladacycle.

  • Reductive Elimination: The cycle is completed by reductive elimination from the palladacycle, which forms the C4-N bond of the isoquinoline ring and regenerates the active Pd(0) catalyst.

Larock_Iminoannulation Pd(0) Pd(0) Aryl-Pd(II)-X Aryl-Pd(II)-X Pd(0)->Aryl-Pd(II)-X Oxidative Addition Alkyne Complex Alkyne Complex Aryl-Pd(II)-X->Alkyne Complex Alkyne Coordination Vinyl-Pd(II) Vinyl-Pd(II) Alkyne Complex->Vinyl-Pd(II) Migratory Insertion Palladacycle Palladacycle Vinyl-Pd(II)->Palladacycle Intramolecular Aminopalladation Palladacycle->Pd(0) Reductive Elimination Isoquinoline Isoquinoline Palladacycle->Isoquinoline Product Release

Caption: Catalytic cycle of the Palladium-catalyzed Larock iminoannulation.

Experimental Protocol: Synthesis of 3,4-Diphenylisoquinoline[8]

This protocol describes the synthesis of 3,4-diphenylisoquinoline from N-tert-butyl-2-(phenylethynyl)benzaldimine and phenyl iodide.

Materials:

  • N-tert-butyl-2-(phenylethynyl)benzaldimine (0.0653 g, 0.25 mmol)

  • Phenyl iodide (0.2551 g, 1.25 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (14.4 mg, 0.0125 mmol)

  • Potassium carbonate (K₂CO₃) (0.1725 g, 1.25 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Diethyl ether

  • Brine

Procedure:

  • To a dry Schlenk tube, add Pd(PPh₃)₄ (14.4 mg, 0.0125 mmol) and K₂CO₃ (0.1725 g, 1.25 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL) to the tube, followed by N-tert-butyl-2-(phenylethynyl)benzaldimine (0.0653 g, 0.25 mmol) and phenyl iodide (0.2551 g, 1.25 mmol).

  • Flush the reaction mixture with argon for 5 minutes.

  • Heat the reaction mixture to 100 °C with stirring for 12 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether (30 mL).

  • Wash the organic layer with brine (30 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,4-diphenylisoquinoline.

II. Rhodium-Catalyzed Synthesis of Isoquinolines via C-H Activation

Rhodium-catalyzed C-H activation has emerged as a highly atom-economical and efficient strategy for the synthesis of substituted isoquinolines.[8][9][10] These reactions typically employ an oxidizing directing group, such as an oxime or a hydrazone, which facilitates the ortho C-H activation of an aryl ketone or imine, followed by annulation with an alkyne.

Mechanistic Insights

The catalytic cycle for the rhodium(III)-catalyzed synthesis of isoquinolines from ketoximes and alkynes is a fascinating example of directed C-H activation.[9]

  • C-H Activation: The active Rh(III) catalyst coordinates to the oxime directing group, facilitating the ortho C-H activation of the aryl ring to form a five-membered rhodacycle intermediate. This step is often the rate-determining step.

  • Alkyne Coordination and Insertion: The alkyne partner coordinates to the rhodium center and subsequently inserts into the Rh-C bond of the rhodacycle.

  • Reductive Elimination and Cyclization: The resulting seven-membered rhodacycle undergoes reductive elimination to form a C-N bond, releasing the isoquinoline product and a Rh(I) species.

  • Oxidation: The Rh(I) species is then re-oxidized to the active Rh(III) catalyst to complete the catalytic cycle. In many modern protocols, an internal oxidant, such as the N-O bond of an oxime, is utilized, obviating the need for an external oxidant.[11]

Rhodium_Catalyzed_Isoquinoline_Synthesis Rh(III) Rh(III) Rhodacycle Rhodacycle Rh(III)->Rhodacycle C-H Activation Alkyne Complex Alkyne Complex Rhodacycle->Alkyne Complex Alkyne Coordination Seven-membered\nRhodacycle Seven-membered Rhodacycle Alkyne Complex->Seven-membered\nRhodacycle Migratory Insertion Rh(I) Rh(I) Seven-membered\nRhodacycle->Rh(I) Reductive Elimination/ Cyclization Isoquinoline Isoquinoline Seven-membered\nRhodacycle->Isoquinoline Product Release Rh(I)->Rh(III) Oxidation

Caption: Catalytic cycle of the Rhodium-catalyzed synthesis of isoquinolines.

Experimental Protocol: Rhodium-Catalyzed Synthesis of 1,3,4-Trisubstituted Isoquinolines[2][13][14]

This protocol describes a general procedure for the synthesis of 1,3,4-trisubstituted isoquinolines from aryl ketone O-acyloximes and internal alkynes.

Materials:

  • Aryl ketone O-acyloxime (0.2 mmol)

  • Internal alkyne (0.3 mmol)

  • [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%)

  • Sodium acetate (NaOAc) (0.2 mmol)

  • Anhydrous 1,2-dichloroethane (DCE) (1 mL)

Procedure:

  • In a screw-capped vial, combine the aryl ketone O-acyloxime (0.2 mmol), internal alkyne (0.3 mmol), [Cp*RhCl₂]₂ (0.005 mmol), and NaOAc (0.2 mmol).

  • Add anhydrous DCE (1 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired isoquinoline.

III. Copper-Catalyzed Synthesis of Isoquinolines

Copper catalysis offers a cost-effective and environmentally friendly alternative to palladium and rhodium for the synthesis of isoquinolines.[12][13] Copper-catalyzed methods often proceed via intramolecular cyclization of appropriately functionalized precursors, such as (E)-2-alkynylaryl oxime derivatives.

Mechanistic Insights

A plausible mechanism for the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives to form isoquinolines involves the following steps:[12]

  • π-Activation: The copper(I) catalyst activates the alkyne moiety towards nucleophilic attack.

  • Intramolecular Cyclization: The oxime nitrogen attacks the activated alkyne in a 6-endo-dig cyclization fashion to form a vinyl-copper intermediate.

  • Protodemetalation/Isomerization: Protonolysis of the vinyl-copper intermediate followed by isomerization leads to the formation of a dihydroisoquinoline intermediate.

  • Dehydration/Aromatization: Subsequent dehydration and aromatization afford the final isoquinoline product.

Copper_Catalyzed_Isoquinoline_Synthesis Alkyne Alkyne Cu(I)-Alkyne Complex Cu(I)-Alkyne Complex Alkyne->Cu(I)-Alkyne Complex π-Activation Vinyl-Cu Intermediate Vinyl-Cu Intermediate Cu(I)-Alkyne Complex->Vinyl-Cu Intermediate Intramolecular Cyclization Dihydroisoquinoline Dihydroisoquinoline Vinyl-Cu Intermediate->Dihydroisoquinoline Protodemetalation/ Isomerization Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Dehydration/ Aromatization

Caption: Proposed pathway for the Copper-catalyzed synthesis of isoquinolines.

Experimental Protocol: Copper-Catalyzed Intramolecular Cyclization in Water[8][15]

This protocol describes a green and efficient synthesis of isoquinolines from (E)-2-alkynylaryl oxime derivatives in water.

Materials:

  • (E)-2-alkynylaryl oxime derivative (0.2 mmol)

  • Copper(I) iodide (CuI) (0.02 mmol, 10 mol%)

  • Water (2 mL)

Procedure:

  • To a sealed tube, add the (E)-2-alkynylaryl oxime derivative (0.2 mmol) and CuI (0.02 mmol).

  • Add water (2 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give the desired isoquinoline.

IV. Comparative Analysis of Catalytic Systems

The choice of a catalytic system for isoquinoline synthesis depends on several factors, including the desired substitution pattern, substrate availability, cost, and desired reaction conditions. The following table provides a comparative overview of the palladium, rhodium, and copper-catalyzed methods discussed.

FeaturePalladium-Catalyzed (Larock)Rhodium-Catalyzed (C-H Activation)Copper-Catalyzed (Cyclization)
Starting Materials o-halo- or o-triflyloxybenzaldimines, internal alkynesAryl ketones/imines with directing groups, alkyneso-alkynylaryl oximes
Typical Products 3,4-Disubstituted isoquinolines1,3,4-Trisubstituted isoquinolinesVariously substituted isoquinolines
Key Advantages Convergent, good for 3,4-disubstitutionHigh atom economy, excellent functional group toleranceCost-effective, often uses greener solvents (e.g., water)
Limitations Requires pre-functionalized starting materialsDirecting group is often requiredSubstrate synthesis can be multi-step
Catalyst Cost HighHighLow
Typical Conditions High temperatures (e.g., 100 °C), organic solventsMild to moderate temperatures, often oxidant-freeModerate to high temperatures, can be performed in water

V. Conclusion and Future Outlook

Transition metal catalysis has profoundly impacted the synthesis of substituted isoquinolines, providing access to a diverse range of structures that were previously difficult to obtain. Palladium, rhodium, and copper-based systems each offer unique advantages, and the choice of catalyst can be tailored to the specific synthetic goal. The ongoing development of more active and selective catalysts, coupled with a deeper understanding of reaction mechanisms, will undoubtedly lead to even more efficient and sustainable methods for constructing this vital heterocyclic scaffold. As the demand for novel isoquinoline-based therapeutics continues to grow, these powerful catalytic tools will be indispensable for researchers in both academia and industry.

References

  • Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in w
  • Rhodium-Catalyzed Synthesis of Isoquinolines
  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)
  • Easy access to isoquinolines and tetrahydroquinolines from ketoximes and alkynes via rhodium-catalyzed C-H bond activ
  • Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines | Journal of the American Chemical Society - ACS Public
  • Synthesis of Isoquinolines and Pyridines by the Palladium- and Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes - Organic Chemistry Portal
  • Synthesis of Isoquinolines via Rh(III)
  • Synthesis of isoquinolines and pyridines by the palladium-catalyzed iminoannul
  • Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of 2-(1-alkynyl)benzaldimines and organic halides - PubMed
  • Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines - PubMed
  • Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes | Journal of the American Chemical Society
  • Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in w
  • Copper catalysis for the synthesis of quinolines and isoquinolines - ResearchG
  • ChemInform Abstract: Rhodium(III)‐Catalyzed Synthesis of Isoquinolines from Aryl Ketone O‐Acyloxime Derivatives and Internal Alkynes.
  • Rhodium(III)-Catalyzed Heterocycle Synthesis Using an Internal Oxidant: Improved Reactivity and Mechanistic Studies | Journal of the American Chemical Society
  • Rhodium(III)-catalyzed synthesis of isoquinolines from aryl ketone O-acyloxime derivatives and internal alkynes. | Semantic Scholar
  • Rhodium(III)
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
  • Recent Advances in the Synthesis of Isoquinoline and its analogue: a review - ResearchG
  • Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation | Request PDF - ResearchG
  • Recent Advances in the 3 d‐Transition‐Metal‐Catalyzed Synthesis of Isoquinolines and its Derivatives | Request PDF - ResearchG
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • Recent Advances in Synthetic Isoquinoline-Based Deriv

Sources

Application Notes & Protocols: The Isoquinolin-3-ylmethanamine Scaffold as a Versatile Privileged Substructure for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic therapeutic agents.[1][2][3][4] This guide focuses on a specific, highly versatile derivative: isoquinolin-3-ylmethanamine . This scaffold presents a unique combination of a rigid, aromatic isoquinoline nucleus for deep pocket penetration and a flexible aminomethyl side chain at the 3-position, providing an ideal vector for chemical modification. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the strategic application of the this compound scaffold. We will explore its utility in targeting protein kinases, particularly in the context of inflammatory diseases, and provide detailed, field-proven protocols for chemical synthesis and biological evaluation.

The Isoquinoline Moiety: A Privileged Core in Medicinal Chemistry

The isoquinoline framework, a fusion of benzene and pyridine rings, is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple, distinct biological targets.[3][4] This versatility arises from its unique combination of features:

  • Rigid Aromatic System: The planar bicyclic structure allows for defined π-π stacking and hydrophobic interactions within protein binding sites.

  • Hydrogen Bonding Capacity: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a crucial interaction for anchoring ligands to their targets.[1]

  • Multiple Substitution Vectors: The core can be functionalized at various positions, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties.[1][3]

Numerous approved drugs, such as the vasodilator papaverine and the antihypertensive agent quinapril, feature the isoquinoline core, highlighting its clinical significance.[2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5]

Spotlight on this compound: A Scaffold for Kinase Inhibition

While the broader isoquinoline family is well-explored, the This compound substructure offers specific advantages, particularly for targeting the ATP-binding site of protein kinases. The primary amine provides a key interaction point and a versatile handle for synthetic elaboration.

A prime target for this scaffold is Interleukin-1 Receptor Associated Kinase 4 (IRAK4) . IRAK4 is a serine/threonine kinase that acts as a central node in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, which are critical drivers of the innate immune response.[6][7] Dysregulation of IRAK4 signaling is implicated in a host of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and certain cancers, making it a high-value therapeutic target.[8][9]

The discovery of potent IRAK4 inhibitors, such as the clinical candidate Zimlovisertib (PF-06650833), which features an isoquinoline core, validates this approach.[6] These inhibitors function by competing with ATP for the kinase's active site, typically forming critical hydrogen bonds with the "hinge" region of the enzyme. The this compound scaffold is perfectly poised to mimic these interactions.

Diagram 1: IRAK4 Signaling Pathway and Inhibition

This diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling and the mechanism of action for an ATP-competitive inhibitor.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1/2 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Genes Inflammatory Gene Transcription NFkB->Genes Translocation Inhibitor This compound Derivative Inhibitor->IRAK4 ATP-Competitive Inhibition

Caption: IRAK4 signaling cascade and the point of intervention.

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the synthesis of an this compound derivative library and its subsequent evaluation for IRAK4 inhibitory activity.

Protocol: Synthesis of this compound Core and Derivatives

This process involves two main stages: the synthesis of the core amine from a commercially available precursor and its subsequent diversification via reductive amination.

Stage 1: Synthesis of (Isoquinolin-3-yl)methanamine (Core Scaffold)

This protocol describes the reduction of isoquinoline-3-carbonitrile to the primary amine using Lithium Aluminum Hydride (LAH), a powerful reducing agent for nitriles.[10][11]

  • Materials:

    • Isoquinoline-3-carbonitrile

    • Lithium Aluminum Hydride (LAH)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Diethyl Ether

    • Water (deionized)

    • 15% Sodium Hydroxide (NaOH) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Nitrogen gas supply

    • Three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath.

  • Procedure:

    • Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet. Flush the entire system with dry nitrogen gas to ensure an inert atmosphere. Causality: LAH reacts violently with water; an inert and anhydrous environment is critical for safety and reaction efficiency.

    • LAH Suspension: Carefully add Lithium Aluminum Hydride (1.2 equivalents) to anhydrous THF in the reaction flask. Cool the suspension to 0 °C using an ice bath.

    • Substrate Addition: Dissolve isoquinoline-3-carbonitrile (1.0 equivalent) in anhydrous THF in a dropping funnel. Add this solution dropwise to the stirred LAH suspension at 0 °C over 30-45 minutes. Causality: Slow, controlled addition is necessary to manage the exothermic reaction and prevent side reactions.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the number of grams of LAH used.[12] Causality: This specific sequence (the Fieser method) is a standard and safe procedure for quenching LAH reactions, resulting in a granular, easily filterable precipitate of aluminum salts.

    • Workup: Stir the resulting mixture at room temperature for 30 minutes. A white precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

    • Isolation: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (isoquinolin-3-yl)methanamine. The product can be purified further by column chromatography on silica gel if necessary.

Stage 2: Diversification via Reductive Amination

This protocol describes the N-arylation/alkylation of the core amine with a representative aldehyde (e.g., 4-fluorobenzaldehyde) to generate a derivative library.[5][13][14][15]

  • Materials:

    • (Isoquinolin-3-yl)methanamine (from Stage 1)

    • Aldehyde or Ketone (e.g., 4-fluorobenzaldehyde, 1.1 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (catalytic amount)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: To a solution of (isoquinolin-3-yl)methanamine (1.0 equivalent) in DCM, add the selected aldehyde or ketone (1.1 equivalents).

    • Imine Formation: Add a catalytic amount of acetic acid (e.g., 1-2 drops) and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. Causality: Acid catalysis accelerates the dehydration step in imine formation.

    • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that can reduce the iminium ion in the presence of the unreacted aldehyde, minimizing side reactions. It is less water-sensitive than NaBH₃CN.[5]

    • Reaction: Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting amine.

    • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, N-((isoquinolin-3-yl)methyl)aniline derivative, can be purified by silica gel column chromatography.

Diagram 2: Synthetic Workflow

This diagram outlines the two-stage synthetic approach to generate a library of N-substituted this compound derivatives.

Synthesis_Workflow cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: Diversification Start1 Isoquinoline-3-carbonitrile Process1 Reduction (LiAlH4, THF) Start1->Process1 Product1 (Isoquinolin-3-yl)methanamine (Core Scaffold) Process1->Product1 Process2 Reductive Amination (NaBH(OAc)3, DCM) Product1->Process2 Start2 Aldehyde/Ketone Library (R1, R2) Start2->Process2 Product2 N-Substituted Derivative Library Process2->Product2

Caption: Two-stage synthesis of the derivative library.

Protocol: In Vitro IRAK4 Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust and high-throughput method for measuring kinase activity. The assay quantifies the phosphorylation of a substrate peptide by IRAK4.[16][17][18]

  • Principle: The assay uses two antibodies: one specific for a biotinylated substrate peptide, labeled with a fluorescent acceptor (e.g., d2), and another specific for the phosphorylated form of the peptide, labeled with a fluorescent donor (Europium cryptate). When the substrate is phosphorylated by IRAK4, the antibodies bind, bringing the donor and acceptor into close proximity. Excitation of the donor triggers a Fluorescence Resonance Energy Transfer (FRET) to the acceptor, producing a specific signal at 665 nm that is proportional to the level of substrate phosphorylation.

  • Materials:

    • Recombinant human IRAK4 enzyme

    • Biotinylated peptide substrate (e.g., Biotin-ERMRpT-amide)

    • ATP (Adenosine triphosphate)

    • Synthesized inhibitor compounds (dissolved in DMSO)

    • Staurosporine (positive control inhibitor)

    • HTRF Kinase Buffer

    • Anti-phospho substrate antibody labeled with Eu³⁺-cryptate

    • Streptavidin-d2 (SA-d2)

    • HTRF Detection Buffer

    • Low-volume 384-well assay plates (e.g., white, non-binding surface)

    • HTRF-compatible plate reader

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the synthesized inhibitor compounds in 100% DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the 384-well assay plate. Also include wells for a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).

    • Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate solution by diluting IRAK4 enzyme and the biotinylated peptide substrate to their final desired concentrations in HTRF Kinase Buffer.

    • Enzyme/Substrate Addition: Add 5 µL of the 2X enzyme/substrate solution to each well of the assay plate.

    • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. Causality: This step allows the inhibitor compounds to bind to the IRAK4 enzyme before the phosphorylation reaction is initiated.

    • Reaction Initiation: Prepare a 2X ATP solution in HTRF Kinase Buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final reaction volume is 10 µL.

    • Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Detection Reagent Preparation: Prepare the HTRF detection solution by diluting the Eu³⁺-cryptate antibody and SA-d2 in HTRF Detection Buffer according to the manufacturer's instructions.

    • Reaction Termination & Detection: Add 10 µL of the HTRF detection solution to each well. This stops the enzymatic reaction and initiates the detection process.

    • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

  • Data Analysis:

    • Calculate the HTRF ratio for each well: Ratio = (Emission_665nm / Emission_620nm) * 10,000.

    • Normalize the data by calculating the percent inhibition: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)), where Ratio_max is the DMSO control and Ratio_min is the positive control (e.g., Staurosporine).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Structure-Activity Relationship (SAR) Insights

The development of potent IRAK4 inhibitors relies on understanding how structural modifications impact binding affinity. Based on the known crystal structures of isoquinoline-based inhibitors bound to IRAK4, we can derive key SAR insights for the this compound scaffold.[6]

The isoquinoline nitrogen is expected to form a critical hydrogen bond with the backbone amide of Met265 in the kinase hinge region. The N-H of the aminomethyl linker can form a second hydrogen bond with the backbone carbonyl of Met265 or Val263 . The aryl group (R¹) attached to the amine will occupy the solvent-exposed region of the ATP pocket, where substitutions can be used to improve potency and modulate physicochemical properties.

Diagram 3: Key SAR Interactions

This diagram shows the hypothetical binding mode of an N-aryl this compound derivative in the IRAK4 ATP-binding site.

SAR_Diagram cluster_pocket IRAK4 ATP Binding Pocket cluster_ligand Ligand: N-Aryl this compound hinge Hinge Region (Met265) gatekeeper Gatekeeper (Tyr262) solvent_front Solvent-Exposed Region isoquinoline Isoquinoline Core isoquinoline->hinge H-Bond to Met265 (Isoquinoline N) isoquinoline->gatekeeper Hydrophobic Interaction linker Aminomethyl Linker (-CH2-NH-) linker->hinge H-Bond to Met265 (Linker N-H) aryl_R1 Aryl Group (R1) aryl_R1->solvent_front Modify for Potency & Physicochem. Properties

Caption: Key interactions driving inhibitor potency.

Table 1: Exemplary SAR Data for N-Aryl this compound Derivatives Against IRAK4

The following table presents hypothetical but mechanistically plausible data for a series of synthesized compounds, illustrating common SAR trends.

Compound IDR¹ Substituent (Aryl Ring)IRAK4 IC₅₀ (nM)Lipophilic Efficiency (LipE)Rationale for Modification
EX-01 Phenyl (unsubstituted)1504.1Baseline compound.
EX-02 4-Fluorophenyl454.8Fluorine can improve potency through favorable interactions and block metabolic hotspots.[6]
EX-03 4-Chlorophenyl604.5Larger halogen shows slightly reduced potency compared to fluorine.
EX-04 4-Methoxyphenyl2503.9Bulky, electron-donating group may be sterically disfavored or reduce H-bonding potential.
EX-05 3-Hydroxyphenyl355.2Hydroxyl group can act as a hydrogen bond donor, forming a new interaction in the solvent-exposed region.
EX-06 4-Cyanophenyl954.4Electron-withdrawing group may alter the electronics of the aryl ring and impact binding.

Conclusion & Future Directions

The this compound scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors, particularly for IRAK4. Its synthetic tractability, coupled with its ability to form key interactions within the ATP-binding site, makes it an attractive core for library synthesis and lead optimization campaigns.

Future work should focus on:

  • Expanding the Derivative Library: Synthesizing a broader range of derivatives by exploring diverse aldehydes and ketones in the reductive amination step to probe the solvent-exposed region more thoroughly.

  • Kinase Selectivity Profiling: Screening potent hits against a panel of related kinases to ensure target selectivity and minimize off-target effects.

  • Structure-Based Design: Obtaining co-crystal structures of lead compounds bound to IRAK4 to validate the predicted binding mode and guide further rational design efforts.

  • ADME Profiling: Evaluating lead compounds for their absorption, distribution, metabolism, and excretion (ADME) properties to identify candidates with suitable profiles for in vivo studies.

By leveraging the strategic insights and protocols outlined in this guide, research teams can effectively harness the potential of the this compound scaffold to develop next-generation therapeutics for inflammatory and autoimmune diseases.

References

  • Lee, K. L., et al. (2022). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters.
  • Mishra, N. K., et al. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules.
  • Mishra, N. K., et al. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. PubMed.
  • Wikipedia. (n.d.). Isoquinoline. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Smith, G. F., et al. (2017). Identification of quinazoline based inhibitors of IRAK4 for the treatment of inflammation. Bioorganic & Medicinal Chemistry Letters.
  • Singh, R., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances.
  • Quimicaorganica.org. (2010). Isoquinoline synthesis. Química Organica.org.
  • Singh, R., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health.
  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal.
  • Wang, C., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules.
  • Singh, N., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Chrencik, J. E., et al. (2019). Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4). Journal of Biological Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Wang, L., et al. (2025). Synthesis of Isoquinoline/Quinoline/Carboline-Substituted Methylamine Derivatives by an Interrupted Ugi Three-Component Reaction. ResearchGate.
  • Mohiuddin, I., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI.
  • Organic-reaction.com. (n.d.). Lithium Aluminum Hydride (LAH). Common Organic Chemistry.
  • Organic Syntheses. (n.d.). Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). Organic Syntheses.
  • Organic Syntheses. (n.d.). L-VALINOL. Organic Syntheses.
  • University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford.

Sources

Application Note: Strategic Derivatization of Isoquinolin-3-ylmethanamine for the Generation of Novel Compound Libraries for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2][3] Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[4][5][6] This framework is found in numerous FDA-approved drugs, such as the vasodilator Papaverine and the antihypertensive agent Quinapril, as well as a vast number of biologically active alkaloids like Berberine and Morphine.[1][7][8][9] The diverse pharmacological activities associated with isoquinoline derivatives—spanning anticancer, antimicrobial, antiviral, and anti-inflammatory properties—underscore its importance in drug discovery.[2][8][10][11]

Isoquinolin-3-ylmethanamine, in particular, serves as an exceptionally versatile starting material. It features the core isoquinoline nucleus for potential π-stacking and hydrophobic interactions, coupled with a primary amine on a methylene spacer. This primary amine is a highly tractable functional handle, providing a straightforward point for chemical modification to rapidly generate a library of diverse analogues. This application note provides a detailed guide on two robust methods for the derivatization of this compound—N-acylation and reductive amination—to build a compound library for high-throughput biological screening.[12][13]

Rationale for Derivatization: Exploring Chemical Space

The primary goal of derivatizing a lead scaffold like this compound is to systematically explore the surrounding chemical space to identify key structure-activity relationships (SAR).[14][15][16] The primary amine serves as an ideal anchor point for diversification. By introducing a variety of substituents, we can modulate several critical properties of the parent molecule:

  • Pharmacophore Elucidation: Introducing different functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, aliphatic chains) helps to map the binding pocket of a biological target.

  • Physicochemical Properties: Derivatization alters key drug-like properties such as lipophilicity (LogP), solubility, and polar surface area (PSA), which directly impact absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Potency and Selectivity: Subtle structural changes can lead to significant gains in biological potency and selectivity for the desired target over off-targets, thereby reducing potential side effects.

The two strategies outlined below, N-acylation and reductive amination, are chosen for their reliability, broad substrate scope, and straightforward execution, making them ideal for library synthesis.

Overall Synthetic Workflow

The strategic approach involves parallel synthesis, where the common starting material, this compound, is reacted with diverse sets of building blocks (carboxylic acids/acyl chlorides or aldehydes/ketones) to rapidly generate a library of final compounds for screening.

G cluster_start Starting Material cluster_reagents Building Blocks cluster_reactions Derivatization Strategies cluster_end Compound Library start This compound reaction_a Protocol 1: N-Acylation start->reaction_a reaction_b Protocol 2: Reductive Amination start->reaction_b reagents_a R1-COOH / R1-COCl (Carboxylic Acids / Acyl Chlorides) reagents_a->reaction_a reagents_b R2-CHO / R2R3-CO (Aldehydes / Ketones) reagents_b->reaction_b library Diverse Library of Isoquinoline Derivatives reaction_a->library reaction_b->library G node_lib Compound Library (e.g., 100s of derivatives) node_primary Primary HTS (Single concentration, e.g., 10 µM) node_lib->node_primary node_hit Hit Identification (Activity > Threshold) node_primary->node_hit node_confirm Hit Confirmation & Dose-Response (IC₅₀/EC₅₀ determination) node_hit->node_confirm node_secondary Secondary / Orthogonal Assays (Confirm mechanism, rule out artifacts) node_confirm->node_secondary node_sar SAR Analysis & Lead Optimization node_secondary->node_sar

Sources

Application Notes and Protocols for the Analysis of Isoquinolin-3-ylmethanamine by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Isoquinolin-3-ylmethanamine

This compound is a significant chemical entity, belonging to the vast and pharmacologically important class of isoquinoline alkaloids.[1][2][3] The isoquinoline core is a structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including analgesic, antimicrobial, and antitumor properties.[4][5] Given its primary amine functionality and chiral center, the precise and accurate analytical determination of this compound is critical in drug discovery, development, and quality control. This involves not only quantifying the parent molecule but also assessing its purity, identifying potential impurities, and resolving its enantiomers, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.[6][7]

This technical guide provides detailed application notes and protocols for the analysis of this compound using two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies described herein are grounded in established principles of chromatographic separation of isoquinoline alkaloids and primary amines, and are designed to be robust, reliable, and adaptable for various research and quality control applications.

Part 1: High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like isoquinoline alkaloids.[2][8] Its versatility in column chemistries and mobile phase compositions allows for the development of highly selective methods for quantification and purification.

Rationale for HPLC Method Design

The analytical strategy for this compound by HPLC focuses on reversed-phase chromatography, which is well-suited for separating moderately polar compounds. The primary amine group necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape. At a pH below the pKa of the amine, the analyte will be protonated and can exhibit strong interaction with residual silanols on the stationary phase, leading to peak tailing. The use of a buffer and an amine modifier like triethylamine can mitigate these effects.[1] For enantiomeric separation, a chiral stationary phase is indispensable.

Protocol 1: Achiral Analysis by Reversed-Phase HPLC

This protocol is designed for the quantification of this compound and the assessment of its purity.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[1][2]

Reagents and Mobile Phase:

  • Mobile Phase A: 10 mM Ammonium Acetate in water, adjusted to pH 5.0 with acetic acid.[1]

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 80:20 v/v).

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (or determined by UV scan)
Gradient Program 10% B to 90% B over 20 minutes

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral Separation by HPLC

This protocol is essential for determining the enantiomeric purity of this compound.

Instrumentation and Columns:

  • HPLC System: As described in Protocol 1.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as an amylose or cellulose-based column (e.g., Chiralpak® series), is often effective for separating isoquinoline alkaloid enantiomers.[4][5][6]

Reagents and Mobile Phase:

  • Mobile Phase: A mixture of n-hexane, ethanol, and a small amount of an amine modifier like diethylamine (e.g., 80:20:0.1 v/v/v). The exact ratio should be optimized for the specific chiral column used.[4]

Chromatographic Conditions:

ParameterCondition
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Isocratic Elution As determined during method development

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter compatible with organic solvents.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column HPLC Column (C18 or Chiral) Autosampler->Column Detector DAD/UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: General workflow for HPLC analysis of this compound.

Part 2: Gas Chromatography (GC) Methodologies

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. For a polar primary amine like this compound, derivatization is a crucial step to improve its volatility and chromatographic performance.[9][10]

Rationale for GC Method Design: The Necessity of Derivatization

Direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which can lead to poor peak shape, low sensitivity, and irreversible adsorption on the column.[9] Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable derivative.[9][10] Common derivatization strategies for primary amines include silylation, acylation, and alkylation.[10] Acylation with reagents like trifluoroacetic anhydride (TFAA) or alkylation with chloroformates are effective choices.[9][11]

Protocol 3: GC-FID/MS Analysis with Derivatization

This protocol outlines a general procedure for the analysis of this compound by GC following derivatization.

Instrumentation and Columns:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID) for quantification, and a Mass Spectrometer (MS) for identification.

  • GC Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a versatile choice.

Derivatization Protocol (Acylation with TFAA):

  • Sample Preparation: Accurately weigh a known amount of the this compound sample into a reaction vial. If in solution, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) followed by 100 µL of trifluoroacetic anhydride (TFAA).[9]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[9]

  • Cooling and Analysis: Allow the vial to cool to room temperature. Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.

Chromatographic Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
FID Temperature 300 °C
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Scan Range 50-500 m/z
GC Workflow Diagram with Derivatization

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC-FID/MS Analysis cluster_data Data Processing Sample This compound Sample Solvent Add Anhydrous Solvent Sample->Solvent Reagent Add Derivatizing Agent (e.g., TFAA) Solvent->Reagent Heat Heat to React Reagent->Heat Injection GC Injection Heat->Injection Separation Capillary Column Separation Injection->Separation Detection FID & MS Detection Separation->Detection DataAcq Data Acquisition Detection->DataAcq Analysis Peak ID & Quantification DataAcq->Analysis Report Generate Report Analysis->Report

Caption: Workflow for GC analysis of this compound including the essential derivatization step.

Part 3: Method Validation - Ensuring Trustworthiness and Reliability

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[12][13] The validation process should be conducted in accordance with established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[12][13][14][15][16]

Key Validation Parameters

The following parameters should be evaluated for both the HPLC and GC methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15][16] This can be demonstrated by spiking the sample with known impurities and observing no interference with the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A minimum of five concentrations is recommended.[15]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14][15] For an assay, the typical range is 80% to 120% of the test concentration.[15]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[15][16] It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14] This provides an indication of its reliability during normal usage.

Validation Protocol Workflow

Validation_Workflow Start Define Analytical Method & Intended Use Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy / Recovery Start->Accuracy Precision Precision (Repeatability, Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Documentation Final Validation Report Specificity->Documentation Linearity->Documentation Accuracy->Documentation Precision->Documentation LOD_LOQ->Documentation Robustness->Documentation

Caption: A logical workflow for the validation of an analytical method.

Conclusion

The HPLC and GC methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The reversed-phase HPLC method is ideal for routine quantification and purity assessment, while the chiral HPLC method is crucial for enantiomeric separation. For GC analysis, a derivatization step is essential, and the described acylation protocol followed by GC-FID/MS analysis offers excellent sensitivity and specificity. Adherence to the outlined validation principles and protocols will ensure that the developed methods are fit for their intended purpose, generating accurate and reproducible data for researchers, scientists, and drug development professionals.

References

  • Benchchem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • KoreaScience. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Benchchem. High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.
  • ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus | Request PDF.
  • MDPI. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.
  • ICH. Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Slideshare. Analytical method validation as per ich and usp | PPTX.
  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Phenomenex. More Derivatizing Reagents for GC – The Buffers Strike Back.
  • PubMed. High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes.
  • MDPI. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity.
  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • PubMed. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.
  • National Institutes of Health. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • Oxford Academic. Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives | Journal of AOAC INTERNATIONAL.
  • National Institutes of Health. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives.
  • PubMed. Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS.
  • ResearchGate. (PDF) Chiral Alkaloid Analysis.
  • USP. Validation, Verification, and Transfer of Analytical Procedures (On-Demand).
  • National Institutes of Health. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids).
  • YouTube. Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226.
  • Virginia Tech. Analysis of Biogenic Amines by GC/FID and GC/MS.
  • MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.
  • BLD Pharm. 1628557-04-9|this compound hydrochloride.
  • ResearchGate. Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS | Request PDF.
  • ResearchGate. Structural formulas of isoquinoline alkaloids..
  • SciELO. Development and Validation of a Gas Chromatographic Method for the Quantification of Minor Alkaloids in Cocaine.
  • BLD Pharm. 25475-67-6|Isoquinolin-3-amine.
  • ChemicalBook. This compound | 132833-03-5.
  • PubChem. Isoquinolin-3-Amine | C9H8N2 | CID 311869.
  • PubMed. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry.

Sources

Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing Isoquinolin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of isoquinolin-3-ylmethanamine as a versatile building block in the synthesis of novel anticancer agents. The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a broad range of biological activities, including potent antitumor effects.[1][2] This document provides in-depth synthetic protocols, explains the rationale behind experimental choices, and presents the biological context for the developed compounds.

The Strategic Importance of the Isoquinoline Scaffold in Oncology

The isoquinoline core, a bicyclic aromatic heterocycle, has garnered significant attention in cancer research due to its presence in numerous clinically evaluated and marketed anticancer drugs.[1] Derivatives of isoquinoline have demonstrated a remarkable capacity to interact with various biological targets crucial for cancer cell proliferation and survival. Their mechanisms of action are diverse and include:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic nature of the isoquinoline ring allows it to insert between DNA base pairs, disrupting DNA replication and transcription. Furthermore, many isoquinoline derivatives are potent inhibitors of topoisomerase I and II, enzymes essential for resolving DNA topological stress during replication, leading to catastrophic DNA damage and apoptosis in cancer cells.[1]

  • Kinase Inhibition: Isoquinoline-based compounds have been successfully developed as inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and others involved in critical signaling pathways.

  • Microtubule Dynamics Disruption: Similar to other successful chemotherapeutics, certain isoquinoline derivatives can interfere with the polymerization or depolymerization of microtubules, leading to mitotic arrest and cell death.[1]

  • Modulation of Apoptotic Pathways: Many synthetic isoquinolines have been shown to induce apoptosis in cancer cells through various mechanisms, including the regulation of pro- and anti-apoptotic proteins.

This compound, with its primary amine functionality attached to the C3 position of the isoquinoline ring system, presents a key reactive handle for medicinal chemists. This amine group allows for a wide array of chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Synthetic Pathways Leveraging this compound

The primary amine of this compound is a versatile functional group that can participate in numerous chemical transformations to generate diverse libraries of compounds for anticancer screening. Key synthetic strategies include amide bond formation and participation in multicomponent reactions.

Synthesis of Bioactive N-(Isoquinolin-3-ylmethyl)amides

A straightforward and effective method to diversify the this compound scaffold is through the formation of amide bonds with various carboxylic acids. This approach allows for the introduction of a wide range of substituents, enabling fine-tuning of the molecule's properties.

The resulting N-(isoquinolin-3-ylmethyl)amide linkage introduces a hydrogen bond donor and acceptor, which can facilitate crucial interactions with biological targets. The choice of the carboxylic acid coupling partner is critical for determining the final compound's biological activity. Aromatic, heteroaromatic, and aliphatic carboxylic acids can be employed to probe different regions of a target's binding pocket.

The synthesis of N-(isoquinolin-3-ylmethyl)amides typically involves a standard peptide coupling reaction. The workflow can be visualized as follows:

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack and Amide Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt/EDC) Carboxylic_Acid->Coupling_Reagent Activated_Ester Activated Ester Intermediate Coupling_Reagent->Activated_Ester Isoquinolin_3_ylmethanamine This compound Activated_Ester->Isoquinolin_3_ylmethanamine Nucleophilic Attack Base Base (e.g., DIPEA) Isoquinolin_3_ylmethanamine->Base Final_Product N-(Isoquinolin-3-ylmethyl)amide Isoquinolin_3_ylmethanamine->Final_Product

Caption: General workflow for the synthesis of N-(isoquinolin-3-ylmethyl)amides.

This protocol describes the synthesis of a model compound to illustrate the general procedure.

Materials:

  • This compound

  • Benzoic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of benzoic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(isoquinolin-3-ylmethyl)benzamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Self-Validation: The successful synthesis is confirmed by the disappearance of the starting materials on TLC and the appearance of a new, less polar spot. Spectroscopic analysis should confirm the presence of the amide proton and the characteristic signals of both the isoquinoline and benzoyl moieties.

Multicomponent Reactions (MCRs) for Rapid Library Generation

Multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools in medicinal chemistry for the rapid generation of diverse and complex molecules from simple starting materials in a single synthetic step.[3][4] this compound is an excellent amine component for the Ugi four-component reaction (Ugi-4CR).

The Ugi-4CR involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By systematically varying each of the four components, vast libraries of compounds can be synthesized efficiently.

This reaction introduces multiple points of diversity around the this compound core, allowing for a broad exploration of the chemical space for potential anticancer agents. The resulting α-acylamino amide products often possess drug-like properties and can be further modified if necessary.

G Aldehyde Aldehyde (R1-CHO) Intermediate Iminium Ion & Carboxylate Aldehyde->Intermediate Amine This compound Amine->Intermediate Carboxylic_Acid Carboxylic Acid (R2-COOH) Carboxylic_Acid->Intermediate Isocyanide Isocyanide (R3-NC) Isocyanide->Intermediate Ugi_Product α-Acylamino Amide Product Intermediate->Ugi_Product

Caption: Schematic representation of the Ugi four-component reaction.

Materials:

  • This compound

  • Benzaldehyde

  • Acetic acid

  • tert-Butyl isocyanide

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a clean vial, dissolve this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in methanol. Stir the mixture for 10 minutes at room temperature.

  • Addition of Components: To the stirred solution, add acetic acid (1.0 equivalent) followed by tert-butyl isocyanide (1.0 equivalent).

  • Reaction: Tightly cap the vial and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired Ugi product.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.

Self-Validation: The formation of the Ugi product can be confirmed by the presence of two new amide bonds in the NMR spectra and a molecular ion peak in the mass spectrum corresponding to the combined mass of the four reactants.

Biological Evaluation of Synthesized Compounds

Following successful synthesis and characterization, the novel isoquinoline derivatives must be evaluated for their anticancer activity. A standard tiered screening approach is often employed.

In Vitro Cytotoxicity Assays

The initial assessment of anticancer potential is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized isoquinoline derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically ranging from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Mechanistic Studies

For compounds that exhibit significant cytotoxicity, further studies are warranted to elucidate their mechanism of action. These may include:

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

  • Apoptosis Assays: Employing techniques like Annexin V/Propidium Iodide staining to quantify the induction of apoptosis.

  • Target-Based Assays: If a specific molecular target is hypothesized (e.g., a particular kinase or topoisomerase), in vitro assays to measure the compound's inhibitory activity against that target should be performed.

Data Presentation and Interpretation

The biological data should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: Cytotoxicity of Representative N-(Isoquinolin-3-ylmethyl)amide Derivatives

Compound IDR GroupIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
IQ-Am-01 Phenyl8.512.310.1
IQ-Am-02 4-Chlorophenyl2.13.52.8
IQ-Am-03 2-Naphthyl1.52.21.9
Doxorubicin (Positive Control)0.50.80.6

Interpretation: The data in Table 1 suggests that substitution on the phenyl ring of the benzamide moiety influences cytotoxic activity. The introduction of a chloro group at the 4-position (IQ-Am-02) enhances potency compared to the unsubstituted analog (IQ-Am-01). Extending the aromatic system to a naphthyl group (IQ-Am-03) further increases activity. This information guides the next round of synthesis and optimization.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. The protocols outlined in these application notes provide a solid foundation for the generation of diverse libraries of isoquinoline derivatives through robust synthetic methodologies like amide coupling and multicomponent reactions. The subsequent biological evaluation of these compounds allows for the identification of lead candidates and the elucidation of their mechanisms of action, paving the way for the development of next-generation cancer therapeutics. Future efforts should focus on expanding the diversity of the synthesized libraries and conducting in-depth mechanistic studies and in vivo efficacy evaluations for the most promising compounds.

References

  • Sakai, N., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6538. [Link]
  • Abrams, J. N. (2022). Design, Synthesis, and In Vitro Mitotic Evaluation of 3-Amino-Isoquinolinones as Anticancer Agents. ChemistrySelect, 7(43), e202203205. [Link]
  • Marques, M. M. B., et al. (2022). Accessing Promising Passerini Adducts in Anticancer Drug Design. Molecules, 27(23), 8205. [Link]
  • Valderrama, J. A., et al. (2012). Synthesis and in vitro cytotoxic evaluation of aminoquinones structurally related to marine isoquinolinequinones. Molecules, 17(6), 7042-7056. [Link]
  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Luo, C., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 811-824. [Link]
  • Maslov, M. A., et al. (2022). Synthesis of Novel Lipophilic Polyamines via Ugi Reaction and Evaluation of Their Anticancer Activity. Molecules, 27(19), 6218. [Link]
  • Li, G., et al. (2020). Ugi-reaction for isoquinolone synthesis reported by Li et al.
  • Dyadyuchenko, V. V., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 100-108. [Link]

Sources

Strategic Synthesis of Isoquinolin-3-carboxylic Acid: A Modular Approach from Amine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Isoquinolin-3-carboxylic acid is a valuable heterocyclic scaffold, serving as a critical building block in medicinal chemistry and materials science. Its synthesis, however, presents unique challenges, particularly in achieving substitution at the 3-position. This application note provides a detailed, field-proven protocol for the synthesis of Isoquinolin-3-carboxylic acid starting from readily available amine precursors. We eschew common but often low-yielding classical name reactions in favor of a robust, modular three-stage strategy. This approach hinges on the initial construction of a bespoke N-benzyl glycine derivative, which is then subjected to an acid-catalyzed intramolecular cyclization, a variant of the Pomeranz-Fritsch reaction, to yield the target heterocycle. This guide offers in-depth mechanistic insights, step-by-step protocols, and critical safety information to empower researchers in synthesizing this important molecule.

Introduction and Strategic Overview

The isoquinoline core is a privileged structure found in numerous alkaloids and pharmacologically active compounds. Specifically, derivatives of isoquinoline-3-carboxylic acid have been explored for their potential as enzyme inhibitors and therapeutic agents. Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, offer powerful routes to the isoquinoline core but provide limited and often indirect access to C-3 substituted analogues, especially those bearing a carboxylic acid.[1][2]

The protocol detailed herein adopts a logical, build-up approach. Our strategy is to first construct a highly functionalized acyclic amine that already contains all the requisite atoms for the target molecule. This precursor is then induced to cyclize in a regioselective manner.

The Three-Stage Synthetic Strategy:

  • Stage 1: Precursor Amine Synthesis: A secondary amine, N-benzyl-2,2-diethoxyethan-1-amine, is synthesized via reductive amination. This step combines the aromatic portion of the final molecule with the N-C4 fragment.

  • Stage 2: Glycine Derivative Formation: The secondary amine is N-alkylated with glyoxylic acid to form the key cyclization precursor. This critical step introduces the C3 atom and its associated carboxylic acid functionality.

  • Stage 3: Acid-Catalyzed Cyclization & Aromatization: The N-benzyl glycine derivative undergoes an intramolecular electrophilic aromatic substitution, in the spirit of the Pomeranz-Fritsch reaction, to form the isoquinoline ring.[3][4][5]

This modular approach provides greater control and predictability compared to classical one-pot methods, making it highly suitable for laboratory-scale synthesis and analogue development.

Retrosynthetic Analysis

The logic of our forward synthesis is best illustrated by a retrosynthetic analysis, which deconstructs the target molecule into its fundamental starting materials.

Retrosynthesis target Isoquinolin-3-carboxylic acid precursor1 N-Benzyl-N-(2,2-diethoxyethyl) aminoacetic acid target->precursor1 Pomeranz-Fritsch Cyclization precursor2 N-Benzyl-2,2-diethoxyethan-1-amine precursor1->precursor2 N-Alkylation sm3 Glyoxylic Acid precursor1->sm3 sm1 Benzaldehyde precursor2->sm1 Reductive Amination sm2 Aminoacetaldehyde diethyl acetal precursor2->sm2

Caption: Retrosynthetic pathway for Isoquinolin-3-carboxylic acid.

Safety First: Mandatory Hazard Assessment

Chemical synthesis requires rigorous adherence to safety protocols. The following reagents used in this protocol possess significant hazards. Always consult the full Safety Data Sheet (SDS) before handling and use all appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed in a certified chemical fume hood.

ReagentKey HazardsSDS References
Aminoacetaldehyde diethyl acetal Flammable liquid and vapor. Causes severe skin burns and eye damage. Corrosive.[6][7][8][6][7][8]
Sodium Borohydride (NaBH₄) In contact with water, releases flammable gases which may ignite spontaneously. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[9][10][9][10][11][12]
Glyoxylic Acid Causes severe skin burns and eye damage. May cause an allergic skin reaction. Corrosive.[13][14][15][13][14][15][16][17]
Polyphosphoric Acid (PPA) Causes severe eye and skin burns. Reacts with water to generate heat. Hygroscopic.[18][19][20][18][19][20][21][22]

Detailed Protocols and Methodologies

Protocol 1: Synthesis of N-benzyl-2,2-diethoxyethan-1-amine

This stage involves the formation of a secondary amine from a primary amine and an aldehyde via reductive amination. The reaction proceeds through an intermediate imine, which is reduced in situ by sodium borohydride.

Mechanism:

Reductive_Amination reactants Benzaldehyde + Aminoacetaldehyde diethyl acetal imine Imine Intermediate reactants->imine Condensation (-H₂O) reduction NaBH₄ (Reduction) imine->reduction product N-benzyl-2,2-diethoxyethan-1-amine reduction->product Hydride Attack

Caption: Mechanism of Reductive Amination.

Experimental Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (5.3 g, 50 mmol) and methanol (100 mL).

  • With stirring, add aminoacetaldehyde diethyl acetal (6.65 g, 50 mmol). Allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation.

  • Cool the flask in an ice bath to 0-5 °C.

  • In small portions over 30 minutes, carefully add sodium borohydride (2.8 g, 75 mmol). Caution: Addition may cause gas evolution (hydrogen). Ensure adequate ventilation and do not seal the flask.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench the reaction by slowly adding 50 mL of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by vacuum distillation or used directly in the next step if found to be sufficiently pure by TLC/NMR analysis.

ReagentMW ( g/mol )Amount (g)Moles (mmol)Role
Benzaldehyde106.125.350Electrophile
Aminoacetaldehyde diethyl acetal133.196.6550Nucleophile
Sodium Borohydride (NaBH₄)37.832.875Reducing Agent
Methanol (MeOH)-100 mL-Solvent
Protocol 2: Synthesis of 2-((N-benzyl-N-(2,2-diethoxyethyl))amino)acetic acid

This protocol achieves the N-alkylation of the previously synthesized secondary amine with glyoxylic acid, directly installing the carboxylic acid moiety required for the final product.

Experimental Procedure:

  • In a 250 mL round-bottom flask, dissolve the N-benzyl-2,2-diethoxyethan-1-amine (11.1 g, 50 mmol, from Protocol 1) in 100 mL of methanol.

  • Add glyoxylic acid monohydrate (5.52 g, 60 mmol). Stir the mixture for 1 hour at room temperature.

  • Cool the flask in an ice bath to 0-5 °C.

  • Carefully add sodium borohydride (2.8 g, 75 mmol) in small portions. Monitor for gas evolution.

  • After addition, remove the ice bath and stir the reaction at room temperature overnight (approx. 16 hours).

  • Acidify the reaction mixture to pH ~3 by the slow addition of 1M hydrochloric acid (HCl).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (DCM) (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product, which can be purified by recrystallization or column chromatography.

ReagentMW ( g/mol )Amount (g)Moles (mmol)Role
N-benzyl-2,2-diethoxyethan-1-amine223.3211.150Nucleophile
Glyoxylic acid monohydrate92.065.5260Electrophile
Sodium Borohydride (NaBH₄)37.832.875Reducing Agent
Methanol (MeOH)-100 mL-Solvent
Protocol 3: Pomeranz-Fritsch Cyclization to Isoquinolin-3-carboxylic Acid

This final stage employs a strong acid dehydrating agent to catalyze the intramolecular electrophilic attack of the electron-rich benzene ring onto an in situ generated electrophile from the acetal moiety.

Mechanism:

Pomeranz_Fritsch start N-Benzyl-N-(2,2-diethoxyethyl) aminoacetic acid protonation Protonation of Acetal (PPA, Δ) start->protonation H⁺ carbocation Formation of Electrophilic Intermediate protonation->carbocation - EtOH cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) carbocation->cyclization dihydro 1,2-Dihydroisoquinoline Intermediate cyclization->dihydro - H⁺ aromatization Aromatization (-H₂ or [O]) dihydro->aromatization product Isoquinolin-3-carboxylic acid aromatization->product

Caption: Mechanism of the acid-catalyzed cyclization.

Experimental Procedure:

  • Caution: This procedure uses polyphosphoric acid (PPA) at high temperatures. PPA is highly corrosive and viscous. Handle with extreme care in a fume hood.

  • Place polyphosphoric acid (approx. 100 g) into a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Heat the PPA to 90 °C with stirring.

  • Slowly and carefully add the 2-((N-benzyl-N-(2,2-diethoxyethyl))amino)acetic acid (5.6 g, 20 mmol, from Protocol 2) to the hot PPA. The viscosity will increase. Ensure stirring is vigorous.

  • Once the addition is complete, slowly raise the temperature of the reaction mixture to 140-150 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (a small aliquot can be quenched in ice water and extracted).

  • After the reaction is complete, cool the mixture to below 100 °C and then very carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process.

  • The acidic aqueous solution is then carefully neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) or solid NaHCO₃ added in portions until the pH is ~7-8.

  • The resulting precipitate is the crude product. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • The crude Isoquinolin-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

ReagentMW ( g/mol )Amount (g)Moles (mmol)Role
2-((N-benzyl-N-(2,2-diethoxyethyl))amino)acetic acid281.355.620Cyclization Precursor
Polyphosphoric Acid (PPA)-~100-Catalyst & Solvent

Conclusion

The synthetic route outlined in this application note provides a reliable and logical pathway for the synthesis of Isoquinolin-3-carboxylic acid from an amine precursor. By constructing a functionalized acyclic intermediate, this method overcomes the regioselectivity challenges often associated with direct functionalization of the isoquinoline core. Each stage is high-yielding and utilizes common laboratory reagents. This protocol should serve as a valuable tool for researchers in organic synthesis and drug discovery, and can be adapted for the preparation of a wide array of substituted analogues by simply varying the initial benzaldehyde.

References

A curated list of authoritative sources to support the protocols and claims made in this document.

  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid. [Link][20]
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link][11]
  • Alfa Aesar. (2013). Safety data sheet: Aminoacetaldehyde diethyl acetal. [Link][8]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Polyphosphoric acid. [Link][21]
  • KISHIDA CHEMICAL CO., LTD. (2021).
  • Labkem. (2024).
  • ICL Performance Products. (2011). MATERIAL SAFETY DATA SHEET: Polyphosphoric Acid 105-115. [Link][24]
  • Organic Reactions, Inc. (2026). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link][4]
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. [Link][5]
  • Kumar, A., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link][1]
  • Ghamari, M., et al. (2023).
  • Wikipedia. (n.d.). Isoquinoline. [Link][2]
  • Gorske, J. R., et al. (2023).

Sources

Application Notes and Protocols for High-Throughput Screening of Isoquinolin-3-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Isoquinoline Scaffold

The isoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Derivatives of this structure, particularly in the isoquinolin-3-ylmethanamine class, have garnered substantial interest in drug discovery for their diverse biological effects. These compounds have been investigated for their potential as anticancer agents that can induce apoptosis and arrest the cell cycle, as well as modulators of key signaling pathways.[1][3] Recent research has highlighted their activity as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are critical targets in cancer immunotherapy.[4][5] Furthermore, specific derivatives have shown promise as antagonists for G protein-coupled receptors (GPCRs) like CRTH2, relevant in inflammatory diseases.[6]

Given their chemical tractability and the breadth of their potential targets—spanning enzymes, kinases, and GPCRs—this compound derivatives are ideal candidates for high-throughput screening (HTS) campaigns. HTS enables the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[7] This document provides detailed application notes and protocols for robust HTS assays tailored to identify and characterize bioactive this compound derivatives, focusing on the most promising target classes: protein kinases and G protein-coupled receptors.

Section 1: Screening for Protein Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology, and many heterocyclic compounds are designed as kinase inhibitors.[8][9][10] The following protocols describe both a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess target engagement in a physiological context.

Biochemical Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

The HTRF assay is a robust, fluorescence-based technology ideal for HTS due to its high sensitivity, low background, and resistance to interference from library compounds.[11][12][13] It combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET) to detect the phosphorylation of a substrate by the target kinase.

Principle of the HTRF Kinase Assay

The assay measures the accumulation of a phosphorylated substrate. A biotinylated substrate peptide and a specific anti-phospho-substrate antibody labeled with a Europium cryptate (Eu3+) donor are used. Upon phosphorylation by the target kinase, the antibody binds to the substrate. The addition of streptavidin conjugated to an XL665 acceptor brings the donor and acceptor into close proximity. Excitation of the Europium donor leads to energy transfer to the acceptor, which then emits a specific fluorescent signal at 665 nm.[12][13] An inhibitor will prevent substrate phosphorylation, leading to a loss of signal.

Workflow Diagram: HTRF Kinase Assay

HTRF_Kinase_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A 1. Dispense Test Compound (this compound derivative) B 2. Add Kinase Enzyme & Biotinylated Substrate A->B C 3. Add ATP to Initiate Phosphorylation B->C D 4. Incubate at RT (e.g., 60 min) C->D E 5. Add Detection Mix (Eu3+-Ab & SA-XL665) D->E F 6. Incubate at RT (e.g., 60 min) E->F G 7. Read Plate (Ex: 320 nm, Em: 620 & 665 nm) F->G

Caption: Workflow for a typical HTRF biochemical kinase assay.

Experimental Protocol: HTRF Assay

This protocol is a general template and should be optimized for each specific kinase target.

Key Reagents & Materials

ReagentTypical ConcentrationPurpose
Target Kinase0.1 - 5 nMEnzyme source
Biotinylated Peptide Substrate100 - 500 nMKinase substrate
ATP1 - 100 µM (at Km)Phosphate donor
Anti-Phospho-Substrate Ab (Eu3+)0.5 - 2 nMDonor fluorophore
Streptavidin-XL66510 - 50 nMAcceptor fluorophore
Test Compound10 µM (primary screen)Potential inhibitor
Assay Buffer-Maintains pH and ionic strength
Stop/Detection Buffer-Halts reaction and contains detection reagents

Step-by-Step Methodology

  • Compound Plating: Using an acoustic dispenser or pin tool, dispense 50 nL of test compound (dissolved in DMSO) into a 384-well, low-volume white plate. For the controls, dispense DMSO only.

    • Expert Insight: This small volume minimizes solvent effects. Controls are critical: 'no enzyme' for background and 'DMSO only' for maximal signal.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution prepared in assay buffer and gently mix.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts, which is crucial for identifying slow-binding inhibitors.

  • Initiation: Add 5 µL of a 2X ATP solution prepared in assay buffer to start the kinase reaction. The final volume is now 10 µL.

  • Kinase Reaction: Incubate for 60-90 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection: Add 10 µL of the detection mix (containing the Eu3+-labeled antibody and Streptavidin-XL665 in detection buffer).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding and signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.[13]

Data Analysis and Quality Control

  • Calculate HTRF Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))

    • Ratio_compound: Signal from the test well.

    • Ratio_max: Signal from the DMSO-only control (high activity).

    • Ratio_min: Signal from a high-concentration inhibitor control (e.g., Staurosporine) or no-enzyme control (low activity).

  • Assay Quality Metric (Z'-factor): The Z'-factor is a measure of assay robustness and should be calculated for each plate.[14][15] Z' = 1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min|

    • An assay with a Z' > 0.5 is considered robust and suitable for HTS.

Cell-Based Screening: NanoBRET™ Target Engagement Assay

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that a compound can enter a cell and bind to its target in a physiological environment.[16][17][18] The NanoBRET™ Target Engagement assay is a powerful method to quantify compound binding to a specific protein in living cells.

Principle of the NanoBRET™ Assay

This technology is based on Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with the bright, small NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added (the energy acceptor). When the tracer is bound to the NanoLuc®-kinase fusion, BRET occurs upon addition of the NanoLuc® substrate. Test compounds that enter the cell and bind to the kinase will displace the tracer, leading to a loss of BRET signal.[16] This provides a direct measure of target engagement.

Workflow Diagram: NanoBRET™ Target Engagement

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Signal Detection A 1. Seed Cells Expressing NanoLuc-Kinase Fusion B 2. Incubate Overnight A->B C 3. Add Test Compound B->C D 4. Add NanoBRET Tracer C->D E 5. Incubate (e.g., 2 hours) to Reach Equilibrium D->E F 6. Add NanoBRET Substrate & Extracellular Inhibitor E->F G 7. Read Luminescence (Donor & Acceptor Wavelengths) F->G

Caption: General workflow for a NanoBRET™ target engagement assay.

Experimental Protocol: NanoBRET™ Assay

Step-by-Step Methodology

  • Cell Seeding: Seed HEK293 cells transiently or stably expressing the NanoLuc®-kinase fusion protein into a 96- or 384-well white assay plate. Incubate overnight.

  • Compound Addition: Add the this compound derivatives across a range of concentrations to the appropriate wells.

  • Tracer Addition: Immediately add the NanoBRET™ tracer at its predetermined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.

    • Expert Insight: This incubation is critical for the displacement reaction to occur. The timing may need optimization depending on the compound's cell permeability and binding kinetics.

  • Substrate Addition: Prepare a detection reagent containing the NanoBBE® substrate and an extracellular NanoLuc® inhibitor (to reduce background signal). Add this to all wells.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (>600 nm).

Data Analysis

  • Calculate BRET Ratio: BRET Ratio = (Acceptor Emission / Donor Emission)

  • Convert to milliBRET units (mBU): mBU = BRET Ratio * 1000

  • Generate Dose-Response Curves: Plot the mBU values against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value, which reflects the compound's potency for target engagement in live cells.

Section 2: Screening for GPCR Modulation

GPCRs are the largest family of cell surface receptors and are the target of over 30% of FDA-approved drugs.[19][20] Many isoquinoline alkaloids interact with GPCRs. A common HTS approach for GPCRs is to measure the downstream accumulation of second messengers, such as cyclic AMP (cAMP).

AlphaScreen® cAMP Assay

The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based, no-wash method that can be used to quantify cAMP levels in cell lysates.[21][22]

Principle of the AlphaScreen® cAMP Assay

The assay is a competition immunoassay.[23] Biotinylated cAMP is captured by streptavidin-coated Donor beads. An anti-cAMP antibody is conjugated to Acceptor beads. In the absence of free cAMP from the cell lysate, the beads come into close proximity, and excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. When cAMP is present in the cell lysate (produced by an activated GPCR), it competes with the biotin-cAMP for binding to the antibody-Acceptor bead, preventing the beads from interacting and causing a decrease in the signal.[23]

Signaling Pathway & Assay Logic

GPCR_AlphaScreen cluster_cell Cellular Response cluster_assay AlphaScreen Detection Ligand GPCR Ligand (Agonist/Antagonist) GPCR Gs/Gi-Coupled GPCR Ligand->GPCR AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC Donor Donor Bead (Streptavidin) Acceptor Acceptor Bead (Anti-cAMP Ab) cAMP->Acceptor Competes Donor->Acceptor Proximity -> Signal Biotin_cAMP Biotin-cAMP Donor->Biotin_cAMP Biotin_cAMP->Acceptor

Caption: GPCR signaling and the competitive AlphaScreen cAMP assay principle.

Experimental Protocol: AlphaScreen® cAMP Assay

Step-by-Step Methodology

  • Cell Culture: Culture cells expressing the target GPCR in a suitable medium.

  • Cell Stimulation:

    • Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Dispense cells into a 384-well plate.

    • For Antagonist Screening: Add the this compound test compound and incubate for 15-30 minutes. Then, add a known agonist at its EC80 concentration.

    • For Agonist Screening: Add the test compound directly.

    • Incubate for 30 minutes at room temperature to allow for cAMP production.

  • Cell Lysis & Detection: Add the detection mix containing the Acceptor beads, Donor beads, and biotinylated cAMP in lysis buffer.

    • Expert Insight: The lysis step and detection occur simultaneously, simplifying the workflow, which is a key advantage of homogeneous assays.

  • Incubation: Incubate the plate for 1-3 hours at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

Data Analysis

  • The raw signal is inversely proportional to the amount of cAMP produced.

  • A standard curve using known cAMP concentrations must be run in parallel to interpolate the cAMP levels in the unknown samples.

  • For antagonist screening, calculate the % inhibition of the agonist response. For agonist screening, calculate the % activation relative to a reference agonist.

  • Plot dose-response curves to determine IC50 (for antagonists) or EC50 (for agonists) values.

Conclusion: From High-Throughput Hit to Validated Lead

The high-throughput screening assays detailed in these notes provide a robust framework for the initial identification of bioactive this compound derivatives. A successful HTS campaign will generate a list of "hits"—compounds that meet a predefined activity threshold.[24][25] It is critical to recognize that primary HTS data is the beginning, not the end, of the discovery process. Hits must be subjected to a rigorous validation and triaging cascade, including:

  • Hit Confirmation: Re-testing the primary hits to confirm activity.

  • Dose-Response Analysis: Generating full IC50 or EC50 curves to confirm potency.

  • Orthogonal Assays: Validating hits in a secondary assay that uses a different technology or readout to rule out technology-specific artifacts.

  • Selectivity Profiling: Screening hits against a panel of related targets (e.g., other kinases or GPCRs) to determine their selectivity profile.

By integrating the powerful, scalable screening technologies described herein with a thoughtful hit validation strategy, researchers can efficiently navigate the vast chemical space of this compound derivatives to uncover novel and potent modulators of therapeutically relevant targets.

References

  • In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. U.S.
  • Spotlight: Cell-based kinase assay form
  • Advances in G Protein-Coupled Receptor High-throughput Screening. U.S.
  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
  • Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. MDPI. [Link]
  • High throughput screening for orphan and liganded GPCRs. PubMed. [Link]
  • Recent progress in assays for GPCR drug discovery. American Physiological Society. [Link]
  • Fluorescence Polarization Competition Immunoassay for Tyrosine Kinases. PubMed. [Link]
  • Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions. Boster Bio. [Link]
  • High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Royal Society of Chemistry. [Link]
  • HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
  • In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. PubMed. [Link]
  • In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis.
  • High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. [Link]
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
  • High-throughput screening for kinase inhibitors. PubMed. [Link]
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
  • Cell-based test for kinase inhibitors. INiTS. [Link]
  • AlphaScreen. BMG LABTECH. [Link]
  • Immuno-oncology Cell-based Kinase Assay Service.
  • Quality control and data correction in high-throughput screening. UQAM. [Link]
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. U.S.
  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. U.S.
  • Guidelines for HTRF technology in EGFR kinase assay.
  • Fluorescence Polariz
  • High-throughput screening. Wikipedia. [Link]
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. U.S.
  • Quality Control of Quantitative High Throughput Screening Data. U.S.
  • AlphaScreen assays. (A) Principles of AlphaScreen technology.
  • Fluorescence detection techniques for protein kinase assay.
  • An Overview of High Throughput Screening. The Scientist. [Link]
  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]
  • Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. PubMed. [Link]
  • Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors | Request PDF.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. U.S.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
  • Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
  • Isoquinoline derivatives as potent, selective, and orally active CRTH2 antagonists. PubMed. [Link]

Sources

Application Notes and Protocols for the Synthesis of Isoquinolin-3-ylmethanamine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Isoquinolin-3-ylmethanamine and its Metal Complexes

The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products and pharmacologically active compounds.[1] Its derivatives are known to possess a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a methanamine group at the 3-position of the isoquinoline ring system creates a versatile bidentate ligand, this compound. This ligand, featuring both a pyridine-type nitrogen within the isoquinoline core and a primary amine on the methyl substituent, is an excellent candidate for the formation of stable chelate complexes with a variety of transition metals.

The coordination of this compound to metal centers can significantly alter the electronic and steric properties of both the ligand and the metal ion. This modulation can lead to the development of novel metal-based therapeutics, catalysts for organic synthesis, and advanced materials with unique photophysical properties.[2] The rigid isoquinoline backbone provides a well-defined coordination geometry, making these complexes attractive for applications in areas such as asymmetric catalysis and the design of specific enzyme inhibitors.

This comprehensive guide provides detailed protocols for the synthesis of the this compound ligand and the subsequent formation of its metal complexes. It is designed to equip researchers with the foundational knowledge and practical steps necessary to explore the rich coordination chemistry and potential applications of this promising ligand system.

Part 1: Synthesis of the Ligand: this compound

A direct, one-step synthesis of this compound is not prominently documented in the literature. Therefore, a robust and logical two-step approach is presented here, commencing with the synthesis of a key intermediate, isoquinoline-3-carbonitrile, followed by its reduction to the target primary amine.

Step 1: Synthesis of Isoquinoline-3-carbonitrile

The synthesis of substituted isoquinolines can be achieved through various established methods, such as the Bischler-Napieralski or Pictet-Spengler reactions.[2][3] For the specific introduction of a cyano group at the 3-position, a modern approach involving transition-metal-catalyzed C-H functionalization or annulation reactions can be employed.[4] Below is a generalized protocol based on a palladium-catalyzed reaction, which offers good functional group tolerance and regioselectivity.

This protocol is a representative method and may require optimization based on the specific starting materials and available laboratory equipment.

Materials:

  • o-alkynylbenzaldehyde or a suitable precursor

  • A nitrogen source (e.g., ammonium salt or an amine)

  • A cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Ligand (e.g., Xantphos, dppf)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the o-alkynylbenzaldehyde (1.0 eq), palladium catalyst (0.05 eq), and ligand (0.1 eq).

  • Addition of Reagents: Add the base (2.0 eq), the nitrogen source (1.5 eq), and the cyanide source (1.2 eq).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (typically 80-120 °C) and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure isoquinoline-3-carbonitrile.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields. Therefore, maintaining an inert atmosphere is crucial.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and react with some of the reagents, hence the use of dry solvents is recommended.

  • Ligand: The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst, thereby affecting the efficiency and selectivity of the reaction.

  • Base: The base is necessary to facilitate key steps in the catalytic cycle, such as deprotonation events.

Step 2: Reduction of Isoquinoline-3-carbonitrile to this compound

The reduction of the nitrile functional group to a primary amine is a well-established transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this conversion.[5] Alternatively, catalytic hydrogenation offers a milder and often safer approach.[6]

Materials:

  • Isoquinoline-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Standard laboratory glassware for inert atmosphere reactions

  • Ice bath

  • Aqueous work-up solutions (e.g., water, 15% NaOH solution, water)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.

  • Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Dissolve isoquinoline-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up (Fieser method): After the reaction is complete, cool the flask to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where 'x' is the mass of LiAlH₄ in grams.[7]

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water, so all glassware and solvents must be scrupulously dry.[8]

  • Controlled Addition: The addition of the nitrile solution at 0 °C helps to control the initial exothermic reaction.

  • Fieser Work-up: This specific work-up procedure is designed to safely quench the excess LiAlH₄ and produce a granular precipitate of aluminum salts that is easy to filter, simplifying the product isolation.[7]

Ligand_Synthesis_Workflow cluster_0 Step 1: Synthesis of Isoquinoline-3-carbonitrile cluster_1 Step 2: Reduction to this compound start1 o-Alkynylbenzaldehyde + N-source + CN-source reaction1 Pd-catalyzed Annulation start1->reaction1 intermediate Isoquinoline-3-carbonitrile reaction1->intermediate start2 Isoquinoline-3-carbonitrile reaction2 Reduction (e.g., LiAlH₄) start2->reaction2 product This compound reaction2->product Metal_Complex_Formation cluster_0 Reactants ligand This compound (Bidentate Ligand) reaction Coordination Reaction ligand->reaction metal_salt Metal Salt (MXn) metal_salt->reaction product Metal Complex [M(Ligand)x]Yn reaction->product

Caption: General scheme for the formation of metal complexes with this compound.

Part 3: Characterization of the Metal Complexes

A comprehensive characterization of the newly synthesized metal complexes is essential to confirm their structure, purity, and properties. A combination of spectroscopic and analytical techniques should be employed.

  • Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Look for shifts in the N-H stretching and bending vibrations of the amine group and changes in the vibrational modes of the isoquinoline ring upon complexation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR can provide detailed structural information in solution. Significant shifts in the proton and carbon signals of the ligand upon coordination are expected.

  • UV-Visible Spectroscopy: To study the electronic properties of the complexes. The appearance of new absorption bands in the visible region, corresponding to d-d transitions for transition metal complexes, is indicative of complex formation.

  • Mass Spectrometry: To determine the molecular weight of the complex and confirm its composition.

  • Elemental Analysis: To determine the empirical formula of the complex and verify the ligand-to-metal ratio.

  • X-ray Crystallography: To unambiguously determine the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

References

  • Bischler–Napieralski Reaction. In Name Reactions in Heterocyclic Chemistry; Li, J. J., Ed.; Wiley, 2005; pp 240-254.
  • Pictet–Spengler Reaction. In Name Reactions; Li, J. J., Ed.; Springer, 2009; pp 426-428.
  • Recent advances in the synthesis of isoquinolines.Org. Chem. Front., 2020, 7, 1937-1977.
  • The Coordination Chemistry of Bidentate Nitrogen Ligands.
  • Reduction of Nitriles. In Comprehensive Organic Transformations; Larock, R. C., Ed.; VCH Publishers, 1999; pp 869-873.
  • Catalytic Hydrogenation of Nitrogen-Containing Heterocycles.Chem. Rev., 2015, 115 (11), pp 4946–5021.
  • Transition Metal Complexes of Bidentate N,N-Donor Ligands.Coord. Chem. Rev., 2010, 254 (15-16), pp 1685-1737.
  • Characterization of Coordination Compounds. In Inorganic Chemistry; Miessler, G. L., Fischer, P. J., Tarr, D. A., Eds.; Pearson, 2014; pp 325-365.
  • Synthesis of isoquinolines. Organic Chemistry Portal. [Link]
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
  • Isoquinoline synthesis. Química Organica.org. [Link]
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.Med. Chem. Commun., 2023, 14, 1636-1681. [Link]
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.RSC Adv., 2024, 14, 1-28. [Link]
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
  • Ch20: Reduction of Nitriles using LiAlH4 to amines. University of Calgary. [Link]
  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
  • Lithium Aluminum Hydride (LiAlH4)
  • Selective hydrogenation of quinoline and its homologs, isoquinoline, and phenyl-substituted pyridines in the benzene ring.J. Org. Chem., 1983, 48 (19), pp 3303–3308. [Link]
  • Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. [Link]
  • Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study.J. Chem. Eng. Process Technol., 2016, 7:6. [Link]
  • Synthesis and characterization of transition metal complexes derived from N, S bidentate ligands.Int. J. Mol. Sci., 2015, 16(5), 11034-11055. [Link]
  • Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment.Systematic Reviews in Pharmacy, 2020, 11(1), 473-480. [Link]
  • Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands.Molecules, 2018, 23(8), 1935. [Link]
  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex.ACS Omega, 2021, 6(1), 103-112. [Link]

Sources

Isoquinolin-3-ylmethanamine: A Versatile N,N'-Bidentate Ligand for Advanced Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

Isoquinolin-3-ylmethanamine is a structurally compelling ligand that offers a unique combination of a rigid isoquinoline scaffold and a flexible aminomethyl donor group. This N,N'-bidentate chelate provides a distinct steric and electronic environment for metal centers, making it a ligand of significant interest in the development of novel organometallic complexes and catalysts. This guide provides an in-depth exploration of this compound, detailing its synthesis, the preparation of its palladium(II) complexes, and a validated protocol for its application in Suzuki-Miyaura cross-coupling reactions. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile ligand in their work.

Introduction: The Strategic Value of the this compound Ligand

The design of ligands is a critical aspect of modern organometallic chemistry, as the ligand sphere directly dictates the stability, reactivity, and selectivity of a metal complex. This compound has emerged as a valuable scaffold due to several key features:

  • Robust Chelation: The ligand coordinates to a metal center through both the isoquinoline ring nitrogen and the primary amine nitrogen, forming a thermodynamically stable five-membered chelate ring. This bidentate coordination enhances complex stability compared to monodentate analogues.

  • Tunable Electronic Properties: The aromatic isoquinoline core allows for electronic properties to be finely tuned through substitution on the benzene ring. This provides a mechanism to modulate the electron density at the metal center, thereby influencing its catalytic activity.

  • Defined Steric Environment: The rigid, planar structure of the isoquinoline group imparts a predictable and sterically hindered environment on one side of the metal center, which can be exploited to control substrate approach and enhance selectivity in catalytic transformations.

  • Hemilability Potential: The bond between the metal and the primary amine can be more labile than the metal-isoquinoline bond. This hemilabile nature is highly desirable in catalysis, as the amine can dissociate to create a vacant coordination site for substrate binding and then re-coordinate to stabilize intermediates or promote product release.

These characteristics make this compound and its derivatives promising candidates for a wide array of catalytic applications, from cross-coupling reactions to asymmetric synthesis.[1][2]

Synthesis of the this compound Ligand

A reliable synthesis of this compound can be achieved through the chemical reduction of isoquinoline-3-carbonitrile. This protocol details a standard laboratory procedure using lithium aluminum hydride (LiAlH₄).

Protocol 1: Synthesis of this compound

Materials:

  • Isoquinoline-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Deionized water

  • 15% (w/v) Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard inert atmosphere glassware (e.g., Schlenk line, nitrogen-flushed flasks)

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add LiAlH₄ (1.5 equivalents) to a flame-dried, three-neck round-bottom flask containing anhydrous THF. Cool the resulting suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve isoquinoline-3-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Once the addition is complete, remove the ice bath, and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), 15% NaOH solution (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams. A white, granular precipitate should form.

  • Workup: Stir the mixture vigorously for 30 minutes, then filter the solid aluminum salts through a pad of Celite®, washing thoroughly with THF.

  • Isolation: Combine the filtrates and dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel to obtain this compound as a pure compound.

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a Palladium(II) Complex

The coordination of this compound to a metal center is typically straightforward. This protocol provides a general method for synthesizing a dichloropalladium(II) complex.

Protocol 2: Synthesis of Dichloro(this compound)palladium(II)

Materials:

  • This compound

  • Bis(acetonitrile)dichloropalladium(II) - [PdCl₂(MeCN)₂]

  • Anhydrous, degassed Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Standard inert atmosphere glassware

Procedure:

  • Setup: In a nitrogen-flushed Schlenk flask, dissolve the palladium precursor, [PdCl₂(MeCN)₂] (1.0 equivalent), in anhydrous DCM.

  • Ligand Addition: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

  • Complexation: Add the ligand solution dropwise to the stirring palladium solution at room temperature. A color change and the formation of a precipitate are typically observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours to ensure complete complexation.

  • Isolation: Reduce the solvent volume under vacuum. Add anhydrous diethyl ether to precipitate the complex fully. Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under high vacuum.

Characterization: The resulting complex should be characterized by:

  • ¹H NMR: To confirm ligand coordination, evidenced by shifts in proton signals.

  • FT-IR Spectroscopy: To observe changes in N-H stretching frequencies upon coordination.

  • Elemental Analysis: To confirm the bulk purity and elemental composition of the complex.

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis Pathway cluster_characterization Characterization Suite ligand_start Isoquinoline-3-carbonitrile reduction Reduction (LiAlH4 in THF) ligand_start->reduction ligand This compound (Ligand) reduction->ligand complexation Complexation (DCM, rt) ligand->complexation ms Mass Spectrometry ligand->ms metal_precursor PdCl2(MeCN)2 (Metal Precursor) metal_precursor->complexation complex [Pd(L)Cl2] (Organometallic Complex) complexation->complex nmr NMR Spectroscopy (¹H, ¹³C) complex->nmr ir FT-IR Spectroscopy complex->ir ea Elemental Analysis complex->ea Suzuki_Cycle pd0 [L]Pd(0) ox_add [L]Pd(II)(Ar)X pd0->ox_add Oxidative Addition (Ar-X) transmetal [L]Pd(II)(Ar)(Ar') ox_add->transmetal Transmetalation (Ar'B(OH)₂ + Base) transmetal->pd0 Reductive Elimination red_elim Ar-Ar' transmetal->red_elim

Sources

Application Notes & Protocols: Strategic Functionalization of the Isoquinoline Core at the C-3 Position

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in natural products and its role as a "privileged structure" in drug design.[1][2] While functionalization at the C-1 position is well-established, selective modification at the C-3 position presents unique synthetic challenges due to the inherent electronic properties of the heterocycle. This guide provides an in-depth exploration of modern synthetic strategies for C-3 functionalization, offering researchers and drug development professionals both the theoretical underpinnings and practical, field-tested protocols to effectively manipulate this critical position. We will delve into direct C-H activation methodologies, including classical Minisci-type reactions and contemporary transition-metal-catalyzed approaches, providing a robust toolkit for the synthesis of novel 3-substituted isoquinoline derivatives.

The Isoquinoline Core: A Chemist's Perspective on Reactivity

The isoquinoline ring system consists of a benzene ring fused to a pyridine ring. The position of the nitrogen atom dictates the electronic landscape, rendering the C-1 position the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This is due to the strong electron-withdrawing inductive effect of the adjacent nitrogen and the stability of the resulting anionic intermediate.

Conversely, the C-3 position is less electron-deficient, making direct nucleophilic substitution challenging. Electrophilic substitution is also difficult and typically occurs on the benzene ring (at C-5 and C-8). Therefore, accessing the C-3 position requires specialized strategies that either reverse the inherent polarity of the ring or proceed through highly reactive intermediates.

Figure 1: A summary of the inherent reactivity at different positions of the isoquinoline nucleus.

Key Synthetic Strategies for C-3 Functionalization

Modern organic synthesis offers several powerful platforms to achieve C-3 functionalization. The choice of method depends on the desired substituent, the overall substitution pattern of the starting material, and functional group tolerance.

Direct C-H Functionalization: Radical Pathways (Minisci-Type Reactions)

The Minisci reaction is a cornerstone of heterocyclic chemistry, enabling the direct alkylation or acylation of electron-deficient N-heterocycles.[3] The causality behind this reaction lies in reversing the typical polarity: instead of a nucleophilic carbon attacking an electrophilic ring, a nucleophilic carbon-centered radical attacks a protonated, electron-poor isoquinoline ring.

Mechanism Rationale:

  • Acidification: The reaction is performed under acidic conditions to protonate the isoquinoline nitrogen. This acidification is critical as it dramatically lowers the LUMO energy of the heterocycle, making it highly susceptible to attack by radical species.

  • Radical Generation: An alkyl or acyl radical is generated from a suitable precursor (e.g., a carboxylic acid, alcohol, or ether) using an oxidant system, typically involving a silver salt (AgNO₃) and a persulfate (e.g., (NH₄)₂S₂O₈).[3]

  • Radical Addition: The nucleophilic radical attacks the protonated isoquinoline. While addition can occur at both C-1 and C-3, steric factors and the specific radical source can influence regioselectivity.

  • Rearomatization: The resulting radical cation intermediate is oxidized to the final product, restoring aromaticity.

Recent advances have leveraged photoredox catalysis to generate radicals under significantly milder, room-temperature conditions, expanding the scope and functional group tolerance of this powerful transformation.[4][5][6]

G cluster_workflow Generalized Minisci Reaction Workflow A 1. Radical Generation (e.g., Ag+/S2O82- or Photoredox) C 3. Nucleophilic Radical Attack at C-1 or C-3 A->C R• B 2. Isoquinoline Protonation (Acidic Medium) B->C Iso-H+ D 4. Oxidation & Deprotonation (Rearomatization) C->D Intermediate Radical Cation E C-3 Functionalized Product D->E

Figure 2: High-level workflow for the Minisci-type radical functionalization of isoquinoline.

Direct C-H Functionalization: Transition-Metal Catalysis

Transition-metal-catalyzed C-H activation has revolutionized the synthesis of complex molecules by allowing for the direct conversion of inert C-H bonds into C-C or C-X bonds.[2] For isoquinoline, catalysts based on rhodium(III), palladium(II), and iridium(III) are particularly effective.[7][8][9]

Causality and Control:

  • Directing Groups (DGs): Unlike radical reactions, these methods often require a directing group to achieve high regioselectivity. The DG, typically installed at the N-2 or C-1 position, coordinates to the metal center, positioning it in close proximity to a specific C-H bond (e.g., at C-8 or C-3) to facilitate selective activation via a cyclometalated intermediate.

  • Mechanism: The general catalytic cycle involves coordination of the catalyst, directed C-H activation to form a metalacycle, insertion of a coupling partner (like an alkyne or alkene), and reductive elimination to furnish the product while regenerating the active catalyst.[8] This approach is highly valuable for constructing complex polycyclic structures fused at the C-3 and C-4 positions (isoquinolones).[10][11]

G cluster_cycle Generalized C-H Activation Cycle A Active Catalyst [M]-X B Coordination to Directing Group A->B Isoquinoline-DG C C-H Activation (Metalacycle Formation) B->C D Insertion of Coupling Partner C->D + Alkyne/Alkene E Reductive Elimination D->E F Product Release E->F F->A Regeneration

Figure 3: A simplified catalytic cycle for transition-metal-mediated C-H functionalization.

De Novo Synthesis: Building the Ring with C-3 Pre-functionalized

An alternative and highly versatile strategy is to construct the isoquinoline ring itself from precursors where the future C-3 substituent is already incorporated. This approach offers excellent regiocontrol. A prime example is the palladium-catalyzed α-arylation of ketones, followed by in-situ functionalization and cyclization.[12]

Workflow Rationale:

  • Coupling: A methyl ketone is coupled with an ortho-functionalized aryl bromide (e.g., carrying a protected aldehyde) via palladium-catalyzed α-arylation. The methyl group of the ketone will become the C-3 substituent.

  • Cyclization/Aromatization: The resulting intermediate is then treated with an ammonia source (like ammonium chloride) and heated. This triggers cyclization onto the ortho-functional group and subsequent dehydration to form the aromatic isoquinoline ring.[12]

This modular, one-pot procedure allows for the convergent synthesis of polysubstituted isoquinolines where the C-3 and C-4 substituents are determined by the choice of the initial ketone coupling partner.[12]

Protocols & Methodologies

The following protocols are presented as robust starting points for laboratory execution. Researchers should optimize conditions based on their specific substrates.

Protocol 1: Photochemical C-3 Hydroxyalkylation (Modified Minisci-Type)

This protocol describes a modern, oxidant-free Minisci-type reaction that utilizes visible light to generate acyl radicals, which subsequently engage in a unique hydroxyalkylation of the isoquinoline core.[4][5][13]

Principle: A 4-acyl-1,4-dihydropyridine serves as a photo-excitable acyl radical precursor. Upon irradiation with blue light, it generates an acyl radical without the need for a strong external oxidant. This radical adds to the protonated isoquinoline, and a subsequent radical-mediated spin-center shift mechanism leads to the hydroxyalkylated product, a departure from the classical acylation outcome.[4]

Materials & Reagents:

Reagent/MaterialSupplierGradeQuantity (for 0.2 mmol scale)
IsoquinolineSigma-Aldrich98%25.8 mg (0.2 mmol)
4-Acyl-1,4-dihydropyridineSynthesized>95%1.2 equiv. (0.24 mmol)
Trifluoroacetic Acid (TFA)Acros Organics>99%1.5 equiv. (0.3 mmol)
Acetonitrile (CH₃CN)Fisher ScientificAnhydrous0.6 mL
5 mL Reaction VialVWR-1
Magnetic Stir BarVWR-1
Blue LED Lamp (455 nm)Kessil/Ebay-1

Step-by-Step Procedure:

  • To a 5 mL oven-dried reaction vial containing a magnetic stir bar, add isoquinoline (25.8 mg, 0.2 mmol) and the 4-acyl-1,4-dihydropyridine precursor (0.24 mmol).

  • Seal the vial with a septum cap and purge with an inert atmosphere (N₂ or Ar) for 5 minutes.

  • Using a syringe, add anhydrous acetonitrile (0.6 mL) to dissolve the solids.

  • Add trifluoroacetic acid (TFA, 22 µL, 0.3 mmol) to the stirred solution. The solution should be clear.

  • Place the vial approximately 5-10 cm from a blue LED lamp and begin irradiation at room temperature. Use a small fan to maintain a constant temperature.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 24-48 hours.[5]

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-hydroxyalkylated isoquinoline.

Troubleshooting:

  • Low Conversion: Ensure the acetonitrile is anhydrous. Increase reaction time or light intensity. Confirm the purity of the dihydropyridine precursor.

  • Side Product Formation: If classical acylated product is observed, it may indicate the presence of adventitious oxygen. Ensure the reaction is thoroughly deoxygenated. Running the reaction at a lower temperature (-10 °C) can sometimes improve selectivity.[5]

Protocol 2: Palladium-Catalyzed C-H Activation/Annulation for Isoquinolone Synthesis

This protocol details the synthesis of a 3,4-substituted isoquinolone via a palladium-catalyzed C-H activation and annulation of an N-methoxy benzamide with a 2,3-allenoic acid ester.[8]

Principle: A directing group (N-methoxy amide) facilitates ortho-C-H activation by a Pd(II) catalyst, forming a five-membered cyclopalladated intermediate. Subsequent coordination and insertion of the allene, followed by reductive elimination, constructs the isoquinolone ring system with high regioselectivity.[8]

Materials & Reagents:

Reagent/MaterialSupplierGradeQuantity (for 0.5 mmol scale)
N-MethoxybenzamideTCI Chemicals>98%75.6 mg (0.5 mmol)
2,3-Allenoic acid esterCombi-Blocks>97%3.0 equiv. (1.5 mmol)
Pd(CH₃CN)₂Cl₂Strem Chemicals98%10 mol% (13 mg)
Silver Carbonate (Ag₂CO₃)Alfa Aesar99%2.0 equiv. (276 mg)
DIPEAOakwood Chemical>99%2.0 equiv. (174 µL)
TolueneSigma-AldrichAnhydrous10 mL
Schlenk Flask (25 mL)Chemglass-1

Step-by-Step Procedure:

  • To a 25 mL oven-dried Schlenk flask, add N-methoxybenzamide (75.6 mg, 0.5 mmol), silver carbonate (276 mg, 1.0 mmol), and Pd(CH₃CN)₂Cl₂ (13 mg, 0.05 mmol).

  • Seal the flask, evacuate, and backfill with an inert atmosphere (N₂ or Ar). Repeat this cycle three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Add the 2,3-allenoic acid ester (1.5 mmol) and DIPEA (174 µL, 1.0 mmol) to the stirred suspension.

  • Heat the reaction mixture in a pre-heated oil bath at 85 °C for 4 hours.[8]

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 3,4-dihydroisoquinolin-1(2H)-one product.

Troubleshooting:

  • No Reaction: Ensure all reagents are anhydrous and the inert atmosphere is maintained. The quality of the palladium catalyst is crucial.

  • Formation of Palladium Black: This indicates catalyst decomposition. Ensure the temperature does not significantly exceed the set point. The presence of the silver salt oxidant is critical to regenerate the active Pd(II) species.

  • Low Yield: The stoichiometry of the allene and base can be optimized. Increasing the reaction time may improve conversion for less reactive substrates.

Summary & Outlook

The functionalization of the isoquinoline core at the C-3 position has transitioned from a significant synthetic hurdle to a tractable objective through the development of innovative chemical methodologies. Direct C-H functionalization, whether through radical-mediated Minisci-type reactions or elegant transition-metal-catalyzed pathways, offers atom-economical routes to novel derivatives.[2][3] These strategies, complemented by classic de novo ring syntheses, provide a powerful and versatile arsenal for chemists in drug discovery and materials science.[12] The ongoing evolution of these methods, particularly in the realm of photoredox and electrochemistry, promises even milder conditions, broader substrate scopes, and unprecedented control over selectivity, ensuring that the C-3 functionalized isoquinoline will remain a fertile ground for scientific exploration.

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
  • C-3 Functionalization of Indole Derivatives with Isoquinolines. Bentham Science Publishers.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Synthesis of 3-substituted isoquinolines by Prasad et al.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • Minisci reaction. Wikipedia.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Synfacts.
  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group.
  • Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. NIH.
  • (PDF) Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines.
  • Synthesis and Investigation of Tricyclic Isoquinoline Deriv
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Science.
  • Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. Organic Chemistry Portal.
  • Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionaliz
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation.
  • Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides.
  • Direct Arylation of Ethers through the Combination of PhotoredoxMediated CH Functionalization and the Minisci Reaction. Macmillan Group.
  • (PDF) Photochemical C‐H Hydroxyalkylation of Quinolines and Isoquinolines.
  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
  • Isoquinolone Syntheses by Annul
  • Transition‐metal catalyzed C−H arylation with arylsilanes.
  • 15.6.3 Isoquinolinones (Update 2018).

Sources

Application Notes and Protocols for the Development of Antibacterial and Antifungal Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

The rise of antimicrobial resistance (AMR) is a significant global health threat, necessitating the urgent discovery and development of new antibacterial and antifungal agents.[1][2][3] The development pipeline for these critical medicines faces numerous scientific, economic, and regulatory hurdles.[4][5][6] This comprehensive guide provides detailed application notes and protocols to navigate the complexities of antimicrobial drug discovery. It is designed to equip researchers with the foundational knowledge and practical methodologies to identify and characterize novel antimicrobial compounds, from initial high-throughput screening to preclinical evaluation.

The scientific journey of developing a new antimicrobial is arduous. It begins with the challenge of discovering novel agents that can effectively target bacteria, which possess sophisticated defense mechanisms like multiple cell walls and efflux pumps.[5] Furthermore, the return on investment for antimicrobials is often lower compared to other pharmaceuticals, leading many large companies to exit the field and leaving the bulk of innovation to smaller, often pre-revenue, enterprises.[4][7]

This document will guide you through the essential in vitro and in vivo assays that form the backbone of any antimicrobial development program. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for generating robust and reliable data.

Part 1: Initial Screening and Potency Assessment

The first step in identifying new antimicrobial candidates is to screen large libraries of compounds for activity against clinically relevant pathogens. High-throughput screening (HTS) has become an indispensable tool in this endeavor, allowing for the rapid assessment of numerous chemicals at various concentrations with minimal manual intervention.[8]

High-Throughput Screening (HTS) for Antimicrobial Discovery

HTS assays can be broadly categorized into whole-cell based assays and target-based assays.[9]

  • Whole-Cell Based Assays: These assays identify compounds that inhibit microbial growth. While they are effective at finding intrinsically active agents, they may require secondary screening to identify the specific molecular target and to eliminate compounds with general cytotoxicity.[9]

  • Target-Based HTS: These assays screen for compounds that inhibit a specific, essential microbial protein or enzyme. A significant advantage is the immediate knowledge of the compound's mechanism of action. However, hits from these screens may not always exhibit whole-cell activity due to factors like poor cell permeability or efflux.[9]

Recent advancements in HTS include imaging-based assays that can identify compounds affecting biofilm formation and the use of reporter genes that signal cell lysis.[9]

Determining Minimum Inhibitory Concentration (MIC)

Once initial hits are identified, their potency is quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an agar or broth dilution susceptibility test.[10] The broth microdilution method is the most widely used technique for determining MICs.[10][11]

Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12]

Materials:

  • Sterile 96-well round-bottom microtiter plates[13]

  • Test compound (antibacterial or antifungal agent)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[11][14]

  • Microbial culture in logarithmic growth phase

  • Sterile diluents (e.g., saline, broth)[13]

  • Multipipettor[13]

  • Incubator

  • Microplate reader (optional, for quantitative assessment)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound at a concentration at least 10-fold higher than the highest concentration to be tested.

    • In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.[13]

    • Add 200 µL of the test compound at twice the desired final starting concentration to the wells of the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[13] Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).[13]

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.[15] This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Inoculation:

    • Add 100 µL of the standardized inoculum to all wells except the sterility control wells (column 12).[11] This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final desired values.

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or 24-48 hours for fungi.[15][16]

  • Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10] This can be determined by visual inspection or by measuring the optical density (OD) with a microplate reader.

Data Presentation: Example MIC Values

CompoundOrganismMIC (µg/mL)
Compound AStaphylococcus aureus2
Compound BEscherichia coli8
Compound CCandida albicans0.5

Part 2: Investigating Compound Interactions and Dynamics

Understanding how a novel compound interacts with existing antimicrobial agents and its effect on microbial viability over time is crucial for its development.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial compounds.[15][17] This can reveal synergistic, additive, indifferent, or antagonistic effects.

Protocol: Checkerboard Microdilution Assay

Procedure:

  • Plate Setup:

    • Prepare serial dilutions of Compound A horizontally along the rows of a 96-well plate and serial dilutions of Compound B vertically along the columns.[15][18]

    • The resulting plate will contain a matrix of concentrations of both compounds.

  • Inoculation and Incubation:

    • Inoculate and incubate the plate as described in the MIC protocol.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:[18] FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of FICI: [15][18]

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Kinetics Assay

The time-kill kinetics assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[19] It helps to understand whether a compound kills the microorganism or simply inhibits its growth.[19][20]

Protocol: Time-Kill Kinetics Assay

Procedure:

  • Preparation:

    • Prepare tubes or flasks containing broth with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).[20] Include a growth control tube without the compound.

  • Inoculation:

    • Inoculate each tube with the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[21]

    • Perform serial dilutions of the aliquot and plate onto appropriate agar plates to determine the number of viable microorganisms (CFU/mL).[21]

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each compound concentration.

  • Interpretation: [19]

    • Bactericidal activity: A ≥ 3-log₁₀ (99.9%) reduction in the initial CFU/mL.

    • Bacteriostatic activity: A < 3-log₁₀ reduction in the initial CFU/mL.

Part 3: Elucidating the Mechanism of Action (MOA)

Identifying the cellular target and mechanism of action of a novel antimicrobial is a critical step in its development.[22]

Common Antimicrobial MOAs

Antimicrobial agents typically act on one of several major cellular processes:[23]

  • Inhibition of Cell Wall Synthesis: This is a common target for antibacterial drugs as the cell wall is essential for bacterial survival and is absent in mammalian cells.[23][24]

  • Inhibition of Protein Synthesis: Drugs can target either the 30S or 50S ribosomal subunits to disrupt protein production.[25]

  • Inhibition of Nucleic Acid Synthesis: This can involve blocking DNA replication or RNA transcription.[24][25]

  • Disruption of Cell Membrane Function: Some compounds can compromise the integrity of the microbial cell membrane.[23]

  • Inhibition of Metabolic Pathways: Antimetabolites can block essential metabolic processes like folic acid synthesis.[24]

Experimental Approaches to Determine MOA

A variety of experimental techniques can be employed to elucidate the MOA of a novel compound:

  • Macromolecular Synthesis Assays: These assays measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan to determine which biosynthetic pathway is inhibited by the compound.[22]

  • Affinity Chromatography: This technique can be used to identify the direct binding target of an antimicrobial agent within the cell.[22]

  • Resistant Mutant Selection and Sequencing: Isolating mutants that are resistant to the compound and sequencing their genomes can reveal mutations in the target protein or related pathways.[9]

Workflow for Antimicrobial Discovery and Initial Characterization

Antimicrobial Discovery Workflow cluster_Discovery Discovery & Screening cluster_Characterization In Vitro Characterization cluster_MOA Mechanism of Action cluster_Preclinical Preclinical Development HTS High-Throughput Screening (Whole-cell or Target-based) MIC MIC Determination (Broth Microdilution) HTS->MIC Identify Hits Synergy Synergy Testing (Checkerboard Assay) MIC->Synergy Characterize Potency TimeKill Time-Kill Kinetics MIC->TimeKill MOA MOA Studies (e.g., Macromolecular Synthesis) MIC->MOA Investigate Mechanism InVivo In Vivo Efficacy Models MOA->InVivo Lead Optimization InVivo Antifungal Workflow cluster_Endpoints Evaluation of Endpoints Inoculum Prepare Fungal Inoculum (e.g., Candida albicans) Infection Induce Systemic Infection in Mice (Intravenous Injection) Inoculum->Infection Grouping Randomize Mice into Treatment Groups (Compound, Vehicle Control) Infection->Grouping Treatment Administer Treatment Regimen Grouping->Treatment Survival Monitor Survival Treatment->Survival FungalBurden Determine Organ Fungal Burden (CFU) Treatment->FungalBurden Analysis Data Analysis (Kaplan-Meier, Statistical Tests) Survival->Analysis FungalBurden->Analysis

Caption: A typical workflow for evaluating the in vivo efficacy of an antifungal compound in a murine model of systemic infection.

Conclusion and Future Directions

The development of new antibacterial and antifungal compounds is a complex but essential endeavor to combat the growing threat of antimicrobial resistance. The protocols and application notes provided in this guide offer a robust framework for the initial stages of this process. As our understanding of microbial physiology and resistance mechanisms deepens, so too will the sophistication of our drug discovery platforms. The integration of novel technologies, such as artificial intelligence and advanced microfluidics, holds promise for accelerating the identification and optimization of the next generation of antimicrobial agents. [2][29]Continued investment and international collaboration will be paramount to ensuring a sustainable pipeline of effective treatments for infectious diseases. [30][31][32]

References

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PubMed Central.
  • Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma.
  • Amping antimicrobial discovery with high-throughput screening. Drug Target Review.
  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics.
  • EXECUTIVE SUMMARY - Analysis of Market Challenges for Antimicrobial Drug Development in the United States. NCBI.
  • In vivo models: evaluating antifungal agents. PubMed.
  • Editorial Overview: Recent Advances in Antimicrobial Drug Discovery and Resistance. NIH.
  • Drug Development Challenges. Foundation to Combat Antimicrobial Resistance.
  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. ASM Journals.
  • Broth Dilution Method for MIC Determination. Microbe Online.
  • Recent advances and challenges in antibacterial drug development. PMC - NIH.
  • Challenges and Opportunities with Antibiotic Discovery and Exploratory Research | ACS Infectious Diseases. ACS Publications.
  • Mechanisms of action by antimicrobial agents: A review | McGill Journal of Medicine. McGill Journal of Medicine.
  • High-Throughput Screening of Biodiversity for Antibiotic Discovery. PMC - NIH.
  • Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. MDPI.
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. ResearchGate.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Updated Guidance on Clinical Trials for Antimicrobials. Applied Clinical Trials.
  • Development of a Robust and Quantitative High-Throughput Screening Method for Antibiotic Production in Bacterial Libraries | ACS Omega. ACS Publications.
  • An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. PMC - NIH.
  • EMA publishes revised guidelines on antibacterial drug development. Clinical Trials Arena.
  • Synergy, antagonism, and what the chequerboard puts between them | Journal of Antimicrobial Chemotherapy | Oxford Academic. Oxford Academic.
  • A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. MDPI.
  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. PubMed Central.
  • Mode of Action & Target for Antibacterial Drug. Creative Biolabs.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. NIH.
  • Antibacterial, Antifungal, and Antiviral Bioactive Compounds from Natural Products. MDPI.
  • A review of compounds derivatives with antimicrobial activities. WJBPHS.
  • EMA guidance supports development of new antibiotics. European Union.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Why is it so hard to develop new antibiotics? | News. Wellcome.
  • Time-Kill Evaluations. Nelson Labs.
  • Recent developments in azole compounds as antibacterial and antifungal agents. PubMed.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
  • 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology. Allied Health Microbiology.
  • Time-Kill Kinetics Assay. Emery Pharma.
  • Development of Antibacterial and Antifungal Triazole Chromium(III) and Cobalt(II) Complexes: Synthesis and Biological Activity Evaluations. PubMed Central.
  • Elucidating the Mechanisms of Action of Antimicrobial Agents. PMC - NIH.
  • Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. ResearchGate.
  • The potential for clinical guidelines to impact appropriate antimicrobial agent use. PubMed.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
  • Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. PMC - NIH.
  • Antifungal Drug Discovery: New theories and new therapies | Frontiers Research Topic. Frontiers.
  • Full article: Avenues for antifungal drug discovery and development: where to now?. Taylor & Francis Online.
  • Antimicrobial guidelines in clinical practice: incorporating the ethical perspective. Oxford Academic.
  • Advancements and challenges in antifungal therapeutic development | Clinical Microbiology Reviews. ASM Journals.
  • Advances in Antifungal Development: Discovery of New Drugs and Drug Repurposing | MDPI Books. MDPI.

Sources

Application Notes and Protocols for the Synthesis of Fused Heterocyclic Systems from Isoquinolin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isoquinoline-Fused Heterocycles in Medicinal Chemistry

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2] Its presence in alkaloids like papaverine and morphine underscores its importance in modulating biological systems. Fused heterocyclic systems incorporating the isoquinoline nucleus often exhibit enhanced or novel therapeutic properties, making them attractive targets in drug discovery. These fused systems can interact with various biological targets, including enzymes and receptors, with high specificity and affinity. Consequently, the development of efficient synthetic routes to novel isoquinoline-fused heterocycles is a key area of research in medicinal chemistry, with potential applications in oncology, infectious diseases, and neuropharmacology.[1]

This guide provides detailed application notes and protocols for the synthesis of fused heterocyclic systems, with a particular focus on pyrimido[4,5-c]isoquinolines and pyrazino[2,3-c]isoquinolines, starting from the readily accessible isoquinolin-3-ylmethanamine. The methodologies presented are based on established synthetic transformations and provide a strategic framework for the construction of these complex molecular architectures.

Synthetic Strategy: A Multi-Step Approach to Fused Isoquinolines

The synthesis of fused heterocyclic systems from this compound necessitates a multi-step approach to introduce the required functionalities for the subsequent cyclization reactions. The primary amino group of the starting material serves as a versatile handle for initial transformations. The general strategy involves the conversion of this compound into key intermediates, such as isoquinoline-3-carbonitrile, which can then be further elaborated to introduce functional groups at the C4 position, setting the stage for the annulation of the new heterocyclic ring.

Synthetic_Workflow A This compound B Isoquinoline-3-carbonitrile A->B Oxidation C 3-Amino-isoquinoline-4-carbaldehyde B->C Vilsmeier-Haack Formylation D Pyrimido[4,5-c]isoquinolines C->D Cyclization with Urea/Thiourea E Isoquinoline-3,4-diamine C->E Oximation & Reduction F Pyrazino[2,3-c]isoquinolines E->F Condensation with 1,2-dicarbonyl

Caption: Proposed synthetic workflow from this compound.

Part 1: Synthesis of a Key Intermediate: Isoquinoline-3-carbonitrile

The conversion of the primary amine in this compound to a nitrile group is a crucial first step. This transformation can be achieved through a variety of oxidative methods. The resulting isoquinoline-3-carbonitrile is a stable and versatile intermediate for further functionalization.

Protocol 1: Oxidation of this compound

This protocol is based on the oxidation of primary amines to nitriles using a mild oxidizing agent.

Materials:

  • This compound

  • (Diacetoxyiodo)benzene (BAIB)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in dichloromethane (10 mL) at room temperature, add TEMPO (0.1 mmol) and (diacetoxyiodo)benzene (1.2 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford isoquinoline-3-carbonitrile.

Expected Outcome: This reaction is expected to provide the desired isoquinoline-3-carbonitrile in good to excellent yields.

ParameterValueReference
Starting Material This compoundN/A
Key Reagents (Diacetoxyiodo)benzene, TEMPOAnalogous reactions[3]
Solvent Dichloromethane[3]
Temperature Room Temperature[3]
Typical Yield 70-90% (estimated)[3]

Part 2: Synthesis of Fused Pyrimidine Systems: Pyrimido[4,5-c]isoquinolines

Pyrimido[4,5-c]isoquinolines can be synthesized from 3,4-difunctionalized isoquinolines.[4][5] A plausible route from isoquinoline-3-carbonitrile involves the introduction of a formyl group at the C4 position via a Vilsmeier-Haack reaction, followed by cyclization with urea or thiourea.

Protocol 2: Synthesis of 3-Amino-isoquinoline-4-carbaldehyde

This protocol describes the Vilsmeier-Haack formylation of an activated isoquinoline system.

Materials:

  • Isoquinoline-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-water

  • Sodium hydroxide solution

Procedure:

  • Cool a mixture of N,N-dimethylformamide (5.0 mmol) and phosphorus oxychloride (1.5 mmol) in an ice bath.

  • To this cooled Vilsmeier reagent, add a solution of isoquinoline-3-carbonitrile (1.0 mmol) in DMF (2 mL) dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour, then heat to 80-90 °C for 8-10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to yield 3-amino-isoquinoline-4-carbaldehyde.

Protocol 3: Cyclization to form Pyrimido[4,5-c]isoquinolin-1(2H)-one

This protocol outlines the condensation of the 3-amino-4-formyl isoquinoline with urea to form the fused pyrimidine ring.

Materials:

  • 3-Amino-isoquinoline-4-carbaldehyde

  • Urea

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • A mixture of 3-amino-isoquinoline-4-carbaldehyde (1.0 mmol) and urea (1.2 mmol) in ethanol (15 mL) is prepared.

  • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

  • The reaction mixture is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by TLC.

  • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to give the desired pyrimido[4,5-c]isoquinolin-1(2H)-one.

Reaction Mechanism:

Pyrimidine_Formation A 3-Amino-isoquinoline-4-carbaldehyde C Schiff Base Intermediate A->C + Urea, -H2O B Urea B->C D Intramolecular Cyclization C->D Tautomerization E Dehydration D->E Ring Closure F Pyrimido[4,5-c]isoquinolin-1(2H)-one E->F -H2O

Caption: Mechanism of Pyrimido[4,5-c]isoquinoline formation.

Part 3: Synthesis of Fused Pyrazine Systems: Pyrazino[2,3-c]isoquinolines

The synthesis of pyrazino[2,3-c]isoquinolines typically proceeds from the corresponding ortho-diaminoisoquinoline.[5] A synthetic route from 3-amino-isoquinoline-4-carbaldehyde can be envisioned through oximation of the aldehyde followed by reduction to the diamine.

Protocol 4: Synthesis of Isoquinoline-3,4-diamine

Materials:

  • 3-Amino-isoquinoline-4-carbaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Stannous chloride (SnCl₂)

  • Concentrated hydrochloric acid

Procedure:

  • Oximation: A mixture of 3-amino-isoquinoline-4-carbaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium acetate (1.5 mmol) in ethanol (15 mL) is refluxed for 2-3 hours. The reaction is monitored by TLC. After cooling, the product, 3-amino-isoquinoline-4-carbaldehyde oxime, is isolated by filtration.

  • Reduction: To a solution of the oxime (1.0 mmol) in concentrated hydrochloric acid, stannous chloride (4.0 mmol) is added portion-wise at 0 °C. The mixture is then stirred at room temperature for 4-6 hours. The reaction is basified with a sodium hydroxide solution, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give isoquinoline-3,4-diamine.

Protocol 5: Condensation to form Pyrazino[2,3-c]isoquinolines

This protocol describes the condensation of the diamine with a 1,2-dicarbonyl compound.

Materials:

  • Isoquinoline-3,4-diamine

  • Biacetyl (2,3-butanedione)

  • Ethanol

Procedure:

  • A solution of isoquinoline-3,4-diamine (1.0 mmol) and biacetyl (1.1 mmol) in ethanol (10 mL) is refluxed for 3-4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried to afford the desired 2,3-dimethylpyrazino[2,3-c]isoquinoline.

Data Summary for Pyrazino[2,3-c]isoquinoline Synthesis:

ParameterValueReference
Starting Material Isoquinoline-3,4-diamine[5]
Key Reagent Biacetyl[5]
Solvent Ethanol[5]
Temperature Reflux[5]
Typical Yield 60-80%[5]

Conclusion

The protocols outlined in this guide provide a strategic pathway for the synthesis of valuable fused heterocyclic systems from this compound. While direct, one-pot syntheses are not yet established, the proposed multi-step sequences leverage well-understood and reliable chemical transformations. These application notes serve as a foundational resource for researchers in medicinal chemistry and drug development, enabling the exploration of novel chemical space around the privileged isoquinoline scaffold. Further optimization of each step and exploration of alternative reagents will undoubtedly lead to even more efficient and diverse synthetic routes to these important compounds.

References

  • Gouda, M. A., et al. (2025). Synthesis, Reactions and Biological Activities of Pyrimido[4,5-c] Isoquinolines (Part III). Letters in Organic Chemistry, 22(7).
  • Gouda, M. A., et al. (2025). Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines (Part III).
  • El-Saghier, A. M. M., et al. (2025). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2961.
  • Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(22), 6034–6038.
  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488.
  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Cox, E. D., et al. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Roe, A., & Teague, C. E., Jr. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society, 73(2), 687–688.
  • Martinovich, Y. A., et al. (2018). Aminomethylation of Thiourea with Formaldehyde and Cyclic Amines. Russian Journal of Organic Chemistry, 54(6), 878–885.
  • Dadiboyena, S. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1846–1874.
  • De, S. K. (2008). A simple and efficient method for the synthesis of nitriles from primary amines using (diacetoxyiodo)benzene. Tetrahedron Letters, 49(39), 5585-5586.
  • Science of Synthesis. (2005). Product Class 5: Isoquinolines.
  • Houben-Weyl. (n.d.). 7.4.8. Pyrazino[2,3-c]pyridazines.
  • MDPI. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules.
  • National Institutes of Health. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.
  • Wikipedia. (n.d.). Isoquinoline.
  • Bentham Science. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry, 21(7), 811-824.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isoquinolin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isoquinolin-3-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals, providing practical, actionable solutions to common challenges encountered during its synthesis. Here, you will find in-depth troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and comparative data to help optimize your reactions and improve yields.

Overview of Synthetic Strategy

The synthesis of this compound (Target Compound 3 ) is most commonly achieved via the reduction of a suitable precursor derived from isoquinoline. The two primary routes involve either the reduction of Isoquinoline-3-carbonitrile (2a ) or the reductive amination of Isoquinoline-3-carboxaldehyde (2b ). The choice of route often depends on the availability of starting materials and the desired scale of the reaction. This guide will focus on troubleshooting the critical final step of each pathway.

Synthetic_Workflow cluster_0 Route A: Nitrile Reduction cluster_1 Route B: Reductive Amination start_A Isoquinoline-3-carbonitrile (2a) product_A This compound (3) start_A->product_A Reduction (e.g., LiAlH4, H2/Catalyst) start_B Isoquinoline-3-carboxaldehyde (2b) imine Imine Intermediate start_B->imine + NH3 / NH4OAc product_B This compound (3) imine->product_B Reduction (e.g., NaBH(OAc)3, H2/Catalyst) precursor Isoquinoline Precursor (1) precursor->start_A Cyanation precursor->start_B Oxidation/Formylation

Caption: General synthetic pathways to this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you might encounter during the synthesis.

Category 1: Low or No Product Yield

Q1: My reduction of Isoquinoline-3-carbonitrile with LiAlH₄ is giving a very low yield. What's going wrong?

A1: Low yields in lithium aluminum hydride (LiAlH₄) reductions of nitriles, especially heteroaromatic ones, can stem from several factors.

  • Causality:

    • Reagent Quality: LiAlH₄ is extremely sensitive to moisture and can be deactivated by atmospheric humidity or residual water in your solvent (e.g., THF, diethyl ether).

    • Complex Formation: The nitrogen atom on the isoquinoline ring is basic and can coordinate with the aluminum species, forming a stable complex that is resistant to further reduction or complicates the aqueous workup, trapping the product.

    • Incomplete Reaction: The reaction may not have gone to completion. These reductions can sometimes be sluggish.

    • Workup Losses: The product, being a primary amine, is basic and can be lost during workup if the pH is not carefully controlled. The aluminum hydroxide precipitate formed during quenching can also adsorb your product, leading to physical losses.

  • Solutions & Protocol:

    • Ensure Anhydrous Conditions: Dry your solvent (THF) over sodium/benzophenone or use freshly opened anhydrous grade solvent. Dry all glassware in an oven and assemble it hot under an inert atmosphere (Nitrogen or Argon).

    • Optimize Reaction Conditions:

      • Slowly add the nitrile (dissolved in dry THF) to a stirred slurry of LiAlH₄ in THF at 0 °C.

      • After the addition, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours to ensure completion. Monitor by TLC or LC-MS.

    • Implement a Fieser Workup: To minimize product loss in the aluminum salts, use a carefully controlled workup procedure. For a reaction with 'x' g of LiAlH₄, quench sequentially at 0 °C by the dropwise addition of:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water This procedure is designed to produce a granular, easily filterable aluminum salt precipitate. Stir the resulting mixture vigorously for 30 minutes until a white, free-flowing solid is observed. Filter the solid and wash it thoroughly with THF or ethyl acetate.

Q2: I'm attempting the reductive amination of Isoquinoline-3-carboxaldehyde, but I'm mostly recovering the starting aldehyde or seeing alcohol formation (Isoquinolin-3-ylmethanol). Why?

A2: This is a classic selectivity problem in reductive amination. The outcome indicates that the reduction of the aldehyde is occurring faster than the formation and subsequent reduction of the imine intermediate.

  • Causality:

    • Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the imine. This is often the rate-limiting step.[1]

    • Incorrect Choice of Reducing Agent: Strong, unhindered reducing agents like sodium borohydride (NaBH₄) are highly reactive and can reduce the aldehyde directly, especially if imine formation is slow.[1]

    • Reaction Conditions: The pH of the reaction is critical. Conditions that are too acidic or too basic can hinder imine formation.

  • Solutions & Protocol:

    • Promote Imine Formation:

      • Use a source of ammonia that also provides mild acidity, such as ammonium acetate or ammonium chloride. A catalytic amount of acetic acid can also be added to promote imine formation.[1][2]

      • Allow the aldehyde and the ammonia source to stir together in the solvent for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine to form in situ.[1]

      • Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can help drive the equilibrium towards the imine by removing water.[1]

    • Use a Chemoselective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its steric bulk and reduced reactivity make it highly selective for reducing the protonated imine over the starting aldehyde.[1]

    • Optimized Protocol: See the detailed "Protocol 2: Reductive Amination" section below.

Category 2: Impurities and Side Reactions

Q3: My final product is contaminated with a structurally similar impurity that is difficult to separate. What could it be?

A3: Depending on the synthetic route, several side products are possible.

  • Possible Impurities & Causes:

    • From Nitrile Reduction: If using catalytic hydrogenation (e.g., H₂/Raney Nickel), over-reduction of the isoquinoline ring can occur, leading to the formation of 1,2,3,4-tetrahydrothis compound. This happens under harsh conditions (high pressure or temperature).

    • From Reductive Amination: If a primary amine is used instead of ammonia, overalkylation can occur where the desired secondary amine product reacts with another molecule of the aldehyde to form a tertiary amine.[1] Since you are synthesizing a primary amine with ammonia, this is less of an issue but worth noting.

    • Starting Material Isomers: If your initial isoquinoline precursor contained any quinoline isomers, they would likely be carried through the synthesis, resulting in the corresponding quinolin-3-ylmethanamine, which can be very difficult to separate.[3]

  • Solutions:

    • Control Reaction Conditions: For hydrogenation, use milder conditions (e.g., lower pressure, room temperature) or a less aggressive catalyst.

    • Purification Strategy:

      • Column Chromatography: Use a high-resolution silica gel column with a carefully optimized solvent gradient (e.g., Dichloromethane/Methanol with a small amount of triethylamine to prevent the amine from streaking).

      • Fractional Crystallization: This technique can separate compounds with slight differences in solubility.[3] Convert the amine mixture to a salt (e.g., hydrochloride or sulfate) and perform recrystallization from different solvent systems (e.g., Ethanol/Ether). Isoquinoline is more basic than quinoline, and this difference can sometimes be exploited by fractional crystallization of their acid salts.[3]

      • Preparative HPLC: For high-purity material, reversed-phase preparative HPLC is a powerful, albeit more expensive, option.[3]

Troubleshooting_Tree start Low Yield or Reaction Failure q_reagents Are reagents/solvents pure and anhydrous? start->q_reagents q_reaction Is the correct reaction pathway favored? start->q_reaction q_workup Is product lost during workup/purification? start->q_workup sol_reagents Solution: - Use fresh, anhydrous solvents. - Titrate LiAlH4 if necessary. - Verify SM purity. q_reagents->sol_reagents No sol_reaction_ra Reductive Amination Issue: - Use NaBH(OAc)3. - Pre-form imine. - Add catalytic acid. q_reaction->sol_reaction_ra No (RA) sol_reaction_nr Nitrile Reduction Issue: - Increase temp/time. - Check catalyst activity (H2). - Use stronger reductant. q_reaction->sol_reaction_nr No (NR) sol_workup Solution: - Use Fieser workup for LiAlH4. - Optimize pH during extraction. - Wash filter cake thoroughly. q_workup->sol_workup Yes

Sources

Technical Support Center: Optimization of Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of isoquinolines, a critical scaffold in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and professionals to navigate the complexities of common isoquinoline synthetic routes, providing in-depth troubleshooting, field-proven insights, and optimization strategies to enhance yield, purity, and reproducibility.

Introduction: Navigating the Landscape of Isoquinoline Synthesis

The isoquinoline core is a privileged structure found in numerous natural products and pharmaceuticals. While several methods exist for its synthesis, reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch are foundational. However, each presents a unique set of challenges, from sluggish reactions and low yields to the formation of stubborn side products. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize these critical transformations, ensuring your path to the target molecule is as efficient as possible.

Section 1: The Bischler-Napieralski Reaction

This powerful reaction constructs 3,4-dihydroisoquinolines from β-arylethylamides through an intramolecular electrophilic aromatic substitution, which can then be oxidized to the corresponding isoquinoline.[1][2] Success hinges on the careful selection of a dehydrating agent and managing the electronic properties of the aromatic ring.[3][4]

Troubleshooting and FAQs: Bischler-Napieralski Reaction

Question 1: My reaction is sluggish, or I'm recovering unreacted starting material. How can I drive the reaction to completion?

Answer: This is a common issue often related to two factors: the reactivity of your aromatic ring or the potency of the dehydrating agent.

  • Causality: The Bischler-Napieralski reaction is an electrophilic aromatic substitution.[5] Electron-donating groups (EDGs) on the aromatic ring, such as alkoxy or alkyl groups, activate the ring towards cyclization and facilitate the reaction.[3][5] Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the intramolecular attack of the electrophile significantly more difficult.[4]

  • Troubleshooting Steps:

    • Assess Substrate Electronics: If your aromatic ring is electron-deficient, you will need more forcing conditions.

    • Enhance Dehydrating Agent Strength: For less reactive substrates, phosphorus oxychloride (POCl₃) alone may be insufficient.[6] A more potent combination is phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[1][5] This mixture generates a highly reactive pyrophosphate intermediate that can drive the cyclization of even deactivated systems.[6]

    • Increase Temperature: If using a solvent like toluene, consider switching to a higher boiling point solvent such as xylene to increase the reaction temperature.[6][7]

    • Modern, Milder Reagents: For sensitive substrates, consider milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, which can facilitate the reaction at lower temperatures.[2][3][4]

Question 2: I'm observing a significant amount of a styrene-like byproduct. What is it, and how can I prevent its formation?

Answer: You are likely observing the result of a retro-Ritter reaction, the most common side reaction in the Bischler-Napieralski synthesis.[5][7]

  • Mechanism of Side Reaction: The reaction proceeds through a highly electrophilic nitrilium ion intermediate.[1][3][7] This intermediate can either undergo the desired intramolecular cyclization or fragment in a retro-Ritter fashion to form a stable styrene derivative, especially if the resulting double bond is conjugated with the aromatic system.[6][7]

    retro_Ritter Nitrilium Nitrilium Ion Intermediate Cyclization Desired Cyclization (Intramolecular EAS) Nitrilium->Cyclization Favored by electron-rich arene Retro_Ritter Side Reaction: Retro-Ritter Fragmentation Nitrilium->Retro_Ritter Favored by conjugated system formation Product 3,4-Dihydroisoquinoline Cyclization->Product Side_Product Styrene Byproduct Retro_Ritter->Side_Product

    Decision path for the nitrilium ion intermediate.
  • Prevention Strategies:

    • Solvent Choice: Using the corresponding nitrile (e.g., acetonitrile if your acyl group is acetyl) as the solvent can shift the equilibrium away from the retro-Ritter product.[5][7]

    • Alternative Activation: A procedure using oxalyl chloride can form an N-acyliminium intermediate, which avoids the formation of the nitrilium ion prone to fragmentation.[5][6][7]

Optimization Protocol: Screening Dehydrating Agents

This protocol outlines a systematic approach to identify the optimal dehydrating agent for a new β-arylethylamide substrate.

  • Setup: Prepare three identical reactions in parallel, each with 1 equivalent of the β-arylethylamide substrate in an appropriate solvent (e.g., toluene or acetonitrile).

  • Reagent Addition:

    • Reaction A: Add 1.5 equivalents of POCl₃.

    • Reaction B: Add a slurry of 1.5 equivalents of P₂O₅ in the reaction solvent, followed by 1.5 equivalents of POCl₃.

    • Reaction C (for sensitive substrates): Cool the reaction to 0 °C and add 2 equivalents of 2-chloropyridine, followed by the slow addition of 1.2 equivalents of Tf₂O.

  • Reaction Conditions:

    • Reactions A & B: Heat to reflux and monitor by TLC or LC-MS every hour.

    • Reaction C: Stir at 0 °C for 30 minutes, then allow to warm to room temperature, monitoring progress.

  • Analysis: Compare the reaction profiles for conversion of starting material and formation of the desired product versus the styrene byproduct.

Reagent SystemTypical TemperatureBest ForPotential Issues
POCl₃RefluxElectron-rich arenesIneffective for deactivated systems
P₂O₅ / POCl₃RefluxDeactivated arenesHarsh conditions, potential charring
Tf₂O / 2-chloropyridine0 °C to RTSensitive substratesReagent cost and handling

Section 2: The Pictet-Spengler Reaction

A cornerstone of tetrahydroisoquinoline (THIQ) and β-carboline synthesis, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8] The reaction's success is highly dependent on the nucleophilicity of the aromatic ring and the reaction conditions.[8]

Troubleshooting and FAQs: Pictet-Spengler Reaction

Question 1: My Pictet-Spengler reaction is not working, and I'm only isolating the intermediate imine or starting materials.

Answer: This indicates that the cyclization step, which is the key ring-forming event, is failing. This is typically due to insufficient electrophilicity of the iminium ion or low nucleophilicity of the aromatic ring.

  • Causality: The reaction proceeds via the formation of an imine, which is then protonated to form an electrophilic iminium ion.[8] This ion is then attacked by the electron-rich aromatic ring.[8] If the aromatic ring is not sufficiently nucleophilic (i.e., lacks electron-donating groups), or if the acid catalyst is too weak to promote iminium ion formation, the reaction will stall.[8]

    Pictet_Spengler_Workflow Start β-Arylethylamine + Aldehyde Imine Imine Formation Start->Imine Iminium Iminium Ion Generation (Acid Catalyst) Imine->Iminium Cyclization Intramolecular Cyclization (Electrophilic Aromatic Substitution) Iminium->Cyclization Sufficiently electrophilic Failure Reaction Stalls Iminium->Failure Insufficiently electrophilic Product Tetrahydroisoquinoline Cyclization->Product Nucleophilic arene Cyclization->Failure Deactivated arene

    Troubleshooting workflow for the Pictet-Spengler reaction.
  • Troubleshooting Steps:

    • Catalyst Choice: For less nucleophilic aromatic rings, like a simple phenyl group, stronger acids are required.[8] While acetic acid might suffice for an indole, a phenyl group may require trifluoroacetic acid (TFA) or even harsher conditions.[8][9] A screen of acid catalysts (e.g., TFA, methanesulfonic acid) is recommended.[10]

    • Temperature: Heating is often necessary to drive the cyclization, especially for less reactive substrates.[10]

    • Solvent: The choice of solvent can be critical. A mixture of MeOH/H₂O is sometimes used to balance the solubility of different starting materials.[11] Aprotic solvents can also give superior yields in some cases.[8]

    • Acylation to N-Acyliminium Ion: If standard acid catalysis fails, the imine can be acylated to form a highly electrophilic N-acyliminium ion. This intermediate will cyclize under much milder conditions with a wider range of aromatic systems.[8]

Question 2: My reaction is producing a mixture of diastereomers. How can I improve stereoselectivity?

Answer: When using an aldehyde other than formaldehyde, a new chiral center is created, leading to the possibility of diastereomers.[8]

  • Control Strategies:

    • Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the starting β-arylethylamine can direct the facial approach of the aromatic nucleophile to the iminium ion.

    • Chiral Carbonyl Component: Using a chiral aldehyde or ketone can influence the stereochemical outcome of the cyclization.[11]

    • Catalyst Control: The use of chiral Brønsted acids as catalysts has been shown to induce enantioselectivity in the Pictet-Spengler reaction.[8]

    • Thermodynamic vs. Kinetic Control: The diastereomeric ratio can sometimes be influenced by the reaction conditions. Running the reaction at low temperatures (e.g., -78 °C with HCl) may favor the kinetic product, while higher temperatures (e.g., 70 °C with TFA) can lead to the thermodynamic product.[9]

Section 3: The Pomeranz-Fritsch Reaction

This reaction provides a direct route to the isoquinoline core through the acid-catalyzed cyclization of a benzalamino acetal, formed from a benzaldehyde and an aminoacetaldehyde acetal.[12][13][14] The reaction is notoriously sensitive to the acid catalyst and substrate purity.[10]

Troubleshooting and FAQs: Pomeranz-Fritsch Reaction

Question 1: The yields of my Pomeranz-Fritsch reaction are consistently low, and I observe significant charring or byproduct formation.

Answer: This is a classic challenge with this reaction and points to issues with the acid catalyst concentration, temperature control, or starting material purity.

  • Causality: The cyclization requires a strong acid to promote the formation of the electrophilic species.[12] However, the conditions are often harsh, and if the acid is too concentrated or the temperature too high, it can lead to decomposition and polymerization of the starting materials or product, resulting in charring.[10]

  • Troubleshooting Steps:

    • Acid Concentration is Key: The strength and concentration of the acid catalyst are critical parameters. Insufficient acid leads to a stalled reaction, while excessive acid causes degradation.[10] A systematic screening of the acid (e.g., varying concentrations of sulfuric acid, or using polyphosphoric acid) is highly recommended.

    • Temperature Control: Carefully optimize the reaction temperature. A gradual increase to the desired temperature can be beneficial to find the balance between a reasonable reaction rate and minimal byproduct formation.[10]

    • Purity of Starting Materials: Impurities in the benzaldehyde or the aminoacetaldehyde acetal can interfere with the reaction, leading to side products.[10] Ensure high purity of all reagents before starting.

    • Order of Addition: The crude benzalaminoacetal should be added slowly and carefully to a cooled, stirred solution of the acid catalyst to control the initial exotherm.[10]

Question 2: My reaction is producing a seven-membered ring byproduct instead of the isoquinoline.

Answer: You are likely forming a benzo[d]azepinone scaffold, a known byproduct under specific acidic conditions.[10][15]

  • Causality and Prevention: The choice of acid catalyst can dramatically influence the reaction pathway. Studies have shown that using 37% aqueous hydrochloric acid in dioxane can promote the formation of this seven-membered ring byproduct.[10][15] To favor the desired isoquinoline synthesis, consider switching to alternative acid systems like trifluoroacetic acid (TFA) or methanesulfonic acid, which have been reported to provide better selectivity for the isoquinoline product in certain cases.[10]

General Protocol: Classical Pomeranz-Fritsch Reaction

Note: This is a general guideline and requires careful optimization for specific substrates.

  • Formation of the Benzalaminoacetal (Schiff Base):

    • In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in ethanol or toluene.

    • Add aminoacetaldehyde diethyl acetal (1.0–1.2 equivalents).

    • Stir at room temperature or with gentle heating. Monitor the formation of the Schiff base by TLC or NMR.

    • Once formation is complete, remove the solvent under reduced pressure.[10]

  • Cyclization to the Isoquinoline:

    • Caution: Highly Exothermic! Slowly and carefully add the crude benzalaminoacetal to a stirred, cooled (ice bath) solution of the acid catalyst (e.g., concentrated sulfuric acid).

    • After the addition is complete, heat the reaction mixture to the optimized temperature (often between 100–160 °C) for the specified time.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[10]

    • Neutralize with a suitable base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent.

References

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.).
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Publishing. (2025, August 26).
  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (n.d.).
  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.).
  • Bischler–Napieralski reaction - Wikipedia. (n.d.).
  • Bischler–Napieralski reaction - Grokipedia. (n.d.).
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences. (n.d.).
  • Transformation in methods used for isoquinoline synthesis. - ResearchGate. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.).
  • Optimization of Acidic Protocols for Pictet− Spengler Reaction - ResearchGate. (n.d.).
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (n.d.).
  • Pomeranz-Fritsch Reaction. (n.d.).
  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions | Organic Letters - ACS Publications. (2019, April 29).
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - NIH. (2025, August 26).
  • Isoquinoline synthesis - Organic Chemistry Portal. (n.d.).
  • Pictet–Spengler reaction - Wikipedia. (n.d.).
  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways - Stanford University. (2017, September 26).
  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.).
  • Pictet–Spengler Tetrahydroisoquinoline Synthese - ResearchGate. (n.d.).
  • Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways - PubMed. (2017, October 18).
  • The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. (n.d.).
  • The Pictet-Spengler reaction: with focus on isoquinoline synthesis - Aaltodoc. (n.d.).
  • Pomeranz–Fritsch reaction - Wikipedia. (n.d.).
  • Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. (2018, January 15).
  • The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline 1. (n.d.).

Sources

Technical Support Center: Overcoming Challenges in the Purification of Isoquinolin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Isoquinolin-3-ylmethanamine. This resource provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this polar, basic heterocyclic compound. The guidance herein is grounded in established chemical principles and field-proven laboratory techniques to ensure the integrity and success of your experimental outcomes.

Introduction: The Purification Puzzle of this compound

This compound presents a unique set of purification challenges stemming from its structural features: a basic isoquinoline nitrogen (pKa of the conjugate acid is ~5.14) and a primary aliphatic amine, which is also basic.[1][2] These characteristics contribute to its high polarity and potential for strong interactions with stationary phases in chromatography, as well as susceptibility to certain degradation pathways. This guide is structured to help you navigate these complexities and achieve high purity for your downstream applications.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses common issues observed during the purification of this compound.

Problem 1: Poor or No Elution from Silica Gel Column Chromatography

Question: My product, this compound, is streaking badly on the TLC plate and seems to be irreversibly binding to my silica gel column. What is happening and how can I fix it?

Answer:

This is a classic issue when purifying basic compounds like amines on standard silica gel.[3]

  • Causality: Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your molecule are protonated by these acidic sites, leading to strong ionic interactions. This causes poor elution, significant tailing (streaking), and often, irreversible adsorption, resulting in low recovery.

  • Solutions:

    • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your eluent to neutralize the acidic silanol groups.[3]

      • Protocol: Add 0.5-2% triethylamine (Et3N) or ammonium hydroxide (NH4OH) to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[4] Always ensure your chosen mobile phase is miscible with the added base.

    • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

      • Basic Alumina: Alumina is basic and will not have the strong acidic interactions seen with silica.

      • Amine-Functionalized Silica: This stationary phase has been treated to have a basic surface, which is ideal for the purification of amines.[3]

Stationary PhaseMobile Phase SystemAdvantagesDisadvantages
Silica Gel DCM/MeOH + 1% Et3NReadily available, cost-effective.May still show some tailing.
Basic Alumina Ethyl Acetate/HexanesGood for basic compounds, avoids acidic interactions.Can be less predictable in terms of elution order.
Amine-Silica Ethyl Acetate/HexanesExcellent peak shape for amines, high recovery.[3]More expensive than standard silica.
Problem 2: Difficulty Removing Polar, Water-Soluble Impurities

Question: After my reaction work-up, I'm struggling to remove highly polar impurities from my this compound. They seem to follow my product in most solvent systems.

Answer:

The high polarity of your product makes separation from similarly polar impurities challenging. An acid-base extraction is a powerful technique to exploit the basicity of your amine for selective separation.[5][6]

  • Causality: this compound, being basic, can be protonated to form a water-soluble salt. Many neutral or acidic polar impurities will not undergo this transformation, allowing for a phase-based separation.

  • Experimental Protocol: Acid-Base Extraction

    • Dissolve your crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Shake the funnel vigorously to allow for the protonation of your amine and its transfer into the aqueous layer as the hydrochloride salt.[7]

    • Separate the layers. Your product is now in the aqueous layer. The organic layer contains neutral impurities.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Carefully add a base (e.g., 2 M NaOH or saturated NaHCO3 solution) to the aqueous layer until the pH is basic (pH 9-10, check with pH paper).[5] This will deprotonate your amine, causing it to precipitate or form an oily layer.

    • Extract your free-based amine back into a fresh portion of the organic solvent (repeat 2-3 times).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain your purified product.

  • Self-Validation: After extraction, run a TLC or LC-MS of the final organic layer and the initial organic layer to confirm the removal of impurities.

Workflow for Acid-Base Extraction

crude Crude Product in Organic Solvent add_acid Add 1M HCl (aq) crude->add_acid separate1 Separate Layers add_acid->separate1 aq_layer1 Aqueous Layer (Product as Salt) separate1->aq_layer1 Product Path org_layer1 Organic Layer (Neutral Impurities) separate1->org_layer1 Impurity Path basify Add 2M NaOH (aq) to pH 9-10 aq_layer1->basify extract_org Extract with Organic Solvent basify->extract_org separate2 Separate Layers extract_org->separate2 aq_layer2 Aqueous Layer (Waste) separate2->aq_layer2 org_layer2 Organic Layer (Purified Product) separate2->org_layer2 Product Path dry Dry & Concentrate org_layer2->dry final Pure Product dry->final

Caption: Acid-base extraction workflow for amine purification.

Problem 3: Product Degradation or Discoloration During Purification

Question: My this compound is turning yellow or brown upon standing or during chromatography. Is it decomposing?

Answer:

Yes, discoloration often indicates product instability. Amines, particularly those with aromatic rings, can be susceptible to oxidation.

  • Causality: Exposure to air (oxygen) and light can lead to the formation of colored oxidative by-products.[1] This can be exacerbated by prolonged exposure to silica gel, which can act as a mild oxidant, or by heat.

  • Solutions:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) as much as possible, especially during concentration and storage.

    • Minimize Heat: Concentrate your product solutions at reduced temperature using a rotary evaporator with a water bath set no higher than 30-40°C.

    • Prompt Purification: Do not let your crude product sit for extended periods before purification.

    • Charcoal Treatment: If your product is already discolored, you can sometimes remove colored impurities by treating a solution of the material with a small amount of activated charcoal, followed by hot filtration.[8]

    • Storage: Store the purified product in a tightly sealed container, preferably under an inert atmosphere, in a refrigerator or freezer, and protected from light.

Frequently Asked Questions (FAQs)

Q1: Can I use reversed-phase chromatography to purify this compound?

A1: Absolutely. Reversed-phase HPLC (RP-HPLC) is an excellent technique for purifying polar compounds. For basic amines, it is crucial to control the pH of the mobile phase.

  • Expertise & Experience: At acidic pH (e.g., using 0.1% trifluoroacetic acid - TFA), your amine will be protonated and highly water-soluble, leading to poor retention on a C18 column. It is often better to use a mobile phase with a basic pH (e.g., using 0.1% ammonium hydroxide or triethylamine) to keep the amine in its neutral, more hydrophobic form, which will increase its retention and improve separation.[9] A mobile phase system of acetonitrile and water with a basic modifier is a good starting point.

Q2: Is crystallization a viable purification method for this compound?

A2: Yes, crystallization can be very effective, but often it is the salt form of the amine that crystallizes well, not the free base.[10]

  • Trustworthiness: The free base of this compound is likely to be an oil or a low-melting solid at room temperature.[2] Converting it to a salt, such as the hydrochloride or sulfate, increases the melting point and crystallinity.

  • Protocol for Salt Formation and Crystallization:

    • Dissolve the purified or semi-pure free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether).

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

    • The hydrochloride salt will often precipitate as a solid.

    • The solid can then be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/ether or methanol/ethyl acetate) to achieve high purity.

Decision Tree for Purification Method Selection

start Crude this compound is_polar_impurity Are impurities highly polar? start->is_polar_impurity acid_base Perform Acid-Base Extraction is_polar_impurity->acid_base Yes is_chromatography Is further purification needed? is_polar_impurity->is_chromatography No acid_base->is_chromatography is_scale What is the scale? is_chromatography->is_scale Yes final_product High Purity Product is_chromatography->final_product No flash_chrom Flash Chromatography (Amine-Silica or Silica + Et3N) is_scale->flash_chrom Large (>100mg) prep_hplc Preparative RP-HPLC (Basic Mobile Phase) is_scale->prep_hplc Small (<100mg) is_solid Is the final product a solid? flash_chrom->is_solid prep_hplc->is_solid crystallize Crystallize as a Salt (e.g., HCl salt) is_solid->crystallize Yes is_solid->final_product No (as oil) crystallize->final_product

Caption: Decision-making workflow for purification strategy.

Q3: What are the expected impurities from a typical synthesis?

A3: Impurities will depend on the synthetic route, but common ones include:

  • Process-Related Impurities: Unreacted starting materials, residual solvents, and by-products from the specific reaction used (e.g., from a Bischler–Napieralski or Pictet–Spengler type synthesis).[1][11]

  • Degradation Impurities: As mentioned, oxidation products can form upon exposure to air.[1] Polymeric materials can also form under harsh conditions.

Q4: How can I effectively monitor the purification process?

A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your primary tools.

  • TLC: For TLC analysis of this basic amine, it is recommended to use plates pre-treated with a fluorescent indicator and to develop them in a mobile phase containing a small amount of base (e.g., 1% triethylamine) to prevent streaking. Visualization can be achieved with UV light and by staining with a ninhydrin solution, which is specific for primary and secondary amines.

  • LC-MS: This is an invaluable tool for tracking your product and identifying impurities by their mass-to-charge ratio. Use a method that is appropriate for polar compounds, as discussed in Q1.

References

  • Guidechem. (2023, January 3). How can Isoquinoline be purified?
  • Veeprho.
  • Benchchem.
  • ResearchGate. (2013, September 4).
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Scientific.net. (2013, September 4).
  • Reddit. (2024, March 12). Amine workup : r/Chempros.
  • Google Patents.
  • Wikipedia. Acid–base extraction.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Helda - University of Helsinki.
  • Biotage. (2023, February 10).
  • Waters Blog. (2025, June 18).
  • Reaction Chemistry & Engineering (RSC Publishing). (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. DOI:10.1039/D1RE00205H
  • Reddit. (2022, September 24). Chromotography with free amines? : r/chemhelp.
  • PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • PubMed Central. (2018, January 11). Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline.
  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me.
  • Wikipedia. Isoquinoline.
  • Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds".
  • Cengage. (2018, November 16). Amines and Heterocycles.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • MDPI.
  • Química Organica.org. Isoquinoline synthesis.
  • PubMed.
  • University of Rochester, Department of Chemistry.
  • Google Patents.
  • MDPI.
  • ResearchGate. (2025, August 6).
  • PubChem. (2025, November 15). Isoquinolin-5-yl-(5-methyl-3-pyridinyl)methanamine | C16H15N3.
  • PubChem. Isoquinolin-3-Amine | C9H8N2.
  • BLD Pharm. 25475-67-6|Isoquinolin-3-amine.
  • BLD Pharm. 1628557-04-9|this compound hydrochloride.

Sources

Technical Support Center: Troubleshooting Low Yields in Pictet-Spengler Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful cyclization reaction. As a cornerstone in the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, core scaffolds in numerous natural products and pharmaceuticals, mastering the Pictet-Spengler reaction is crucial.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve issues leading to low reaction yields.

Troubleshooting Guide: A Symptom-Based Approach

Low yields in a Pictet-Spengler reaction can manifest in several ways. This section is structured to help you identify the root cause based on your experimental observations.

Scenario 1: No Product Formation or Only Trace Amounts Detected

Question: I've set up my Pictet-Spengler reaction, but upon analysis (TLC, LC-MS), I see no evidence of my desired product. What are the likely causes?

Answer: The complete absence of product typically points to a fundamental issue with the reaction setup or the reactivity of your starting materials. Let's break down the potential culprits:

  • Insufficiently Acidic Catalyst: The Pictet-Spengler reaction is acid-catalyzed, relying on the formation of a highly electrophilic iminium ion from the initial Schiff base intermediate.[5][6] If the acid catalyst is too weak, absent, or used in insufficient quantity, the reaction will not proceed.

    • Expert Insight: While classic conditions often employ strong protic acids like HCl, H₂SO₄, or trifluoroacetic acid (TFA), the optimal acid and its concentration are substrate-dependent.[7] For sensitive substrates, an overly strong acid can lead to degradation. Consider starting with a milder acid or a Lewis acid like BF₃·OEt₂.[6][7]

  • Poor Quality or Unstable Reagents:

    • Aldehyde/Ketone Instability: Aldehydes, in particular, can be prone to oxidation to carboxylic acids or polymerization, especially if not stored properly.[8] Using a freshly opened or purified aldehyde is recommended.

    • β-Arylethylamine Purity: Ensure your tryptamine or phenethylamine derivative is pure and free from contaminants that might interfere with the reaction.[8]

  • Highly Deactivated Aromatic Ring: The final ring-closing step is an intramolecular electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamine is substituted with strongly electron-withdrawing groups, its nucleophilicity may be too low for the cyclization to occur under standard conditions. Harsher conditions, such as higher temperatures and stronger acids, may be required for less nucleophilic aromatic rings.[4][5]

  • Steric Hindrance: Bulky substituents on the amine, the aromatic ring, or the aldehyde can sterically hinder the formation of the iminium ion or the subsequent intramolecular cyclization.[6]

Scenario 2: Low Yield with Significant Starting Material Remaining

Question: My reaction has stalled. I observe some product, but a large amount of my starting β-arylethylamine is unreacted. What should I investigate?

Answer: This scenario suggests that the reaction is proceeding but is either too slow or has reached an unfavorable equilibrium. Here are the key parameters to adjust:

  • Reaction Time and Temperature: Some Pictet-Spengler reactions are slow at room temperature and require heating to proceed at a reasonable rate.[8][9] Conversely, for thermally sensitive substrates, prolonged heating can lead to decomposition.

    • Actionable Advice: Monitor your reaction over time using TLC or LC-MS to determine the optimal reaction time.[8] If the reaction is sluggish, consider gentle heating (e.g., 40-60 °C).[8] If decomposition is observed at higher temperatures, running the reaction at a lower temperature (e.g., 0 °C) may be beneficial.[8]

  • Catalyst Loading: The amount of acid catalyst can significantly impact the reaction rate.[8] Too little acid will result in a slow or incomplete reaction.

    • Expert Tip: A typical starting point for a catalytic amount of acid is 10-50 mol%.[8] However, some reactions require stoichiometric amounts of acid. A systematic screen of catalyst loading is often a worthwhile optimization step.

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and intermediates and can influence the reaction rate.[8] While protic solvents like methanol are common, aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile have been reported to give superior yields in some cases.[5][8]

Scenario 3: Low Yield with Multiple Side Products

Question: I'm getting a low yield of my desired product and my crude reaction mixture is complex, showing several spots on TLC or peaks in my LC-MS. What are the common side reactions?

Answer: The formation of multiple side products indicates that your reaction conditions may be too harsh or that alternative reaction pathways are competing with the desired cyclization.

  • Oxidation: The tetrahydro-β-carboline product can sometimes be oxidized to the corresponding aromatic β-carboline, especially if the reaction is exposed to air for extended periods at elevated temperatures.[8]

    • Preventative Measure: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of oxidative byproducts.[6]

  • Aldehyde Self-Condensation: In the presence of acid, aldehydes can undergo self-condensation reactions (e.g., aldol condensation), consuming the aldehyde and complicating purification.[8]

  • Formation of Stable Intermediates: The reaction proceeds through an imine intermediate. If this intermediate is particularly stable and does not readily cyclize, it may persist in the reaction mixture or participate in other reactions.[8]

  • Substrate Decomposition: As mentioned earlier, tryptamine derivatives and some aldehydes can be sensitive to strongly acidic conditions and high temperatures, leading to degradation products.[6]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the Pictet-Spengler reaction.

Troubleshooting_Workflow cluster_conditions Condition Evaluation cluster_analysis Byproduct Analysis cluster_optimization Optimization Strategies Start Low Yield Observed Check_Purity 1. Verify Starting Material Purity (Tryptamine & Aldehyde) Start->Check_Purity Check_Conditions 2. Evaluate Reaction Conditions Check_Purity->Check_Conditions If pure Analyze_Side_Products 3. Analyze Byproducts Check_Conditions->Analyze_Side_Products If conditions seem appropriate Catalyst Acid Catalyst: Type & Loading Check_Conditions->Catalyst Solvent Solvent: Protic vs. Aprotic Check_Conditions->Solvent Temp_Time Temperature & Time Check_Conditions->Temp_Time Optimize 4. Systematic Optimization Analyze_Side_Products->Optimize Based on analysis Oxidation Oxidation Product? Analyze_Side_Products->Oxidation Decomposition Starting Material Degradation? Analyze_Side_Products->Decomposition Aldehyde_Side_Rxn Aldehyde Side Reactions? Analyze_Side_Products->Aldehyde_Side_Rxn Opt_Catalyst Screen Catalysts & Loadings Optimize->Opt_Catalyst Opt_Solvent Screen Solvents Optimize->Opt_Solvent Opt_Temp Vary Temperature Optimize->Opt_Temp Inert_Atmosphere Use Inert Atmosphere Optimize->Inert_Atmosphere

Caption: A systematic workflow for diagnosing and resolving low yields.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction?

A1: The reaction begins with the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or imine).[6] Under acidic conditions, the imine is protonated to form an electrophilic iminium ion.[5][6] The electron-rich aromatic ring (like an indole) then attacks the iminium ion in an intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate.[5][10] This is followed by a rearrangement and deprotonation to restore aromaticity and yield the final tetrahydro-β-carboline or tetrahydroisoquinoline product.[10][11]

Pictet_Spengler_Mechanism Reactants β-Arylethylamine + Aldehyde Imine Imine (Schiff Base) Reactants->Imine + H₂O Iminium Iminium Ion (Electrophilic) Imine->Iminium + H⁺ Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Attack Product Tetrahydro-β-carboline Product Spirocycle->Product Rearrangement & -H⁺

Caption: The general mechanism of the Pictet-Spengler reaction.

Q2: How does the choice of aldehyde or ketone affect the reaction?

A2: Aldehydes are generally more reactive than ketones in the Pictet-Spengler reaction and tend to give better yields under milder conditions.[4] Ketones can be used, but often require harsher conditions.[7] The stoichiometry of the aldehyde can also be important; a slight excess (1.1 to 1.5 equivalents) is sometimes used to ensure complete consumption of the more valuable β-arylethylamine, but a large excess can promote side reactions.[8]

Q3: What are the best practices for setting up a Pictet-Spengler reaction?

A3:

  • Reagent Quality: Use pure starting materials. Purify the aldehyde if necessary.

  • Anhydrous Conditions: Unless using an aqueous solution of the aldehyde, it's often beneficial to use anhydrous solvents and perform the reaction under an inert atmosphere, as water can interfere with the formation of the iminium ion.[8]

  • Order of Addition: Typically, the β-arylethylamine and aldehyde are dissolved in the solvent before the acid catalyst is added.

  • Monitoring: Always monitor the reaction's progress by TLC or LC-MS to avoid unnecessarily long reaction times that could lead to product degradation.[8]

Q4: Can this reaction be performed enantioselectively?

A4: Yes, several strategies exist for asymmetric Pictet-Spengler reactions. These include using a chiral β-arylethylamine (from the chiral pool, like tryptophan), a chiral auxiliary on the amine, or, more commonly in modern synthesis, a chiral catalyst.[12] Chiral Brønsted acids, such as chiral phosphoric acids, and chiral thiourea derivatives have been successfully employed as organocatalysts to achieve high enantioselectivity.[5][7][13][14]

Key Parameter Summary

ParameterImpact on YieldOptimization Strategy
Acid Catalyst Crucial for iminium ion formation. Type and concentration are key.Screen various protic and Lewis acids (e.g., TFA, HCl, BF₃·OEt₂). Optimize loading (10 mol% to stoichiometric).[7][8]
Temperature Affects reaction rate and potential for side reactions.Start at room temperature. Gently heat (40-60 °C) for slow reactions. Cool (0 °C) if degradation occurs.[8][9]
Solvent Influences solubility and reaction rate.Test both protic (MeOH) and aprotic (DCM, Toluene) solvents. Aprotic media can sometimes give superior yields.[5][8]
Reaction Time Can lead to incomplete reaction or product degradation if not optimal.Monitor reaction progress by TLC or LC-MS to determine the point of maximum product formation.[8]
Substrate Electronics Electron-donating groups on the aromatic ring increase nucleophilicity and yield.For electron-deficient systems, consider harsher conditions (stronger acid, higher temperature).[5][7]
Atmosphere Air can cause oxidation of the product.For sensitive substrates or reactions at high temperatures, use an inert atmosphere (N₂ or Ar).[6]

Standard Experimental Protocol (Illustrative Example)

This protocol is a general starting point and should be optimized for specific substrates.

Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar, add the tryptamine derivative (1.0 eq).

  • Dissolve the tryptamine in an appropriate solvent (e.g., dichloromethane, 0.1 M concentration).

  • Add the aldehyde (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for the determined optimal time, monitoring by TLC.

Workup Procedure:

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[8]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with the reaction solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.[8]

References

  • Benchchem. Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde.
  • Wikipedia. Pictet–Spengler reaction.
  • Grokipedia. Pictet–Spengler reaction.
  • ResearchGate. Effect of temperature on Pictet-Spengler reaction.
  • Sharma, S., et al. Synthetic versus enzymatic pictet-spengler reaction: An overview.
  • ResearchGate. Optimization of Acidic Protocols for Pictet− Spengler Reaction.
  • Benchchem. Optimizing Pictet-Spengler Reactions for Tryptamine Analogs: A Technical Support Guide.
  • D'Agostino, M., et al. The Pictet-Spengler Reaction Updates Its Habits. Molecules. 2016;21(6):699.
  • Dalpozzo, R. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. 2016;21(6):699.
  • ResearchGate. The Pictet-Spengler Reaction Updates Its Habits.
  • ResearchGate. The mechanism of the Pictet–Spengler reaction.
  • NROChemistry. Pictet-Spengler Reaction.
  • chemeurope.com. Pictet-Spengler reaction.
  • Name-Reaction.com. Pictet-Spengler reaction.
  • ResearchGate. Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga.
  • Benchchem. Catalysts for the Pictet-Spengler Reaction with N-Benzylaminoacetaldehyde Diethyl Acetal: Application Notes and Protocols.
  • Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions.
  • Benchchem. Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis.
  • ACS Publications. Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids. The Journal of Organic Chemistry.
  • ResearchGate. Pictet-Spengler Cyclization in Room Temperature Ionic Liquid: A Convenient Access to Tetrahydro -carbolines.
  • Gandeepan, P., et al. Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters. 2019.
  • Raheem, I., et al. Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions.
  • Taylor, M. S., et al. Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. Journal of the American Chemical Society. 2007.
  • Movassaghi, M., et al. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central.
  • MDPI. The Pictet-Spengler Reaction Updates Its Habits.
  • Knowles, R. R., et al. Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. PubMed Central.

Sources

Technical Support Center: Catalyst Selection for C-H Activation in Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research in isoquinoline synthesis via C-H activation. This guide is structured to provide direct, actionable insights for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses the most frequent challenges encountered during catalyst-driven C-H activation for isoquinoline synthesis. Each entry is designed to help you diagnose the issue and implement a robust solution.

Q1: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I fix this?

A1: Low or no conversion is a common yet multifaceted issue. A systematic approach is key to identifying the root cause.

  • Cause 1: Catalyst Inactivity or Incompatibility. The choice of metal and its ligand environment is paramount. A catalyst system that is highly effective for one substrate may be completely inactive for another.

    • Solution:

      • Verify Catalyst Source and Purity: Ensure your catalyst (e.g., [Rh(Cp*)Cl₂]₂, Pd(OAc)₂) is from a reputable supplier and has been stored correctly.

      • Screen Different Metal Precursors: If a particular palladium source like Pd(OAc)₂ fails, consider alternatives such as PdCl₂ or pre-formed palladacycles, which may have different activation requirements.[1]

      • Evaluate the Directing Group (DG): The reaction's success is critically dependent on the directing group's ability to coordinate with the metal center.[2] A weakly coordinating DG or one with significant steric hindrance near the coordination site can prevent the initial C-H activation step.[3] Consider if a different DG (e.g., switching from a simple amide to an N-alkoxyamide or oxime) is more suitable for your chosen metal.

  • Cause 2: Substrate Reactivity. The electronic properties of your aromatic substrate significantly influence the C-H activation step.

    • Solution:

      • Analyze Electronic Effects: C-H activation is often the rate-determining step and is typically viewed as an electrophilic process. Electron-donating groups (EDGs) on the aromatic ring can increase the electron density of the C-H bond, facilitating its cleavage and improving reaction yields.[4][5] Conversely, strong electron-withdrawing groups (EWGs) can render the C-H bond less reactive, requiring more forcing conditions or a more active catalyst.

      • Modify the Substrate (If Possible): If you are developing a methodology, start with an activated substrate (e.g., with a methoxy group) to establish optimal conditions before moving to more challenging examples.[6]

  • Cause 3: Ineffective Oxidant or Additives. Many C-H activation cycles require a stoichiometric oxidant to regenerate the active catalyst, typically M(II) or M(III) from a lower oxidation state like M(0) or M(I).[1]

    • Solution:

      • Check Oxidant Viability: Silver (e.g., Ag₂CO₃, AgOAc) and copper (e.g., Cu(OAc)₂) salts are common oxidants.[2][7] Ensure they are fresh, anhydrous, and used in the correct stoichiometry. In some cases, oxygen (from air) can serve as the terminal oxidant, but this requires specific conditions.[8]

      • Consider "Oxidant-Free" Systems: Some modern methods utilize an "internal oxidant" strategy, where a functionality within the directing group (like an N-O or N-N bond) is cleaved during the catalytic cycle, avoiding the need for an external additive.[9][10]

  • Cause 4: Catalyst Poisoning. The nitrogen atom in the isoquinoline product can be a potent ligand for the transition metal catalyst, leading to product inhibition.[1] Other functional groups within the substrate or impurities (e.g., amines, thiols) can also act as catalyst poisons.[11]

    • Solution:

      • Modify Reaction Conditions: Running the reaction at a higher concentration may favor the desired intermolecular reaction over catalyst sequestration by the product.

      • Purify Reagents: Ensure all starting materials and solvents are free from contaminating amines, water, or sulfur-containing compounds.

Q2: My reaction produces a mixture of regioisomers. How can I improve selectivity for the desired product?

A2: Regioselectivity is a hallmark of directing group-assisted C-H activation, but it can be compromised by several factors.

  • Cause 1: Steric Effects. When multiple ortho C-H bonds are available, the catalyst will typically activate the most sterically accessible one.[2]

    • Solution:

      • Introduce a "Blocking Group": If possible, install a bulky substituent at the undesired activation site to sterically direct the catalyst to the intended C-H bond.

      • Modify the Directing Group: The size and geometry of the directing group itself can influence which ortho position is favored. A bulkier DG may enhance selectivity for the less hindered C-H bond.

  • Cause 2: Electronic Bias. In electronically asymmetrical substrates, the inherent reactivity of different C-H bonds can compete with the directing group's influence, although this is less common.

    • Solution: This is an intrinsic property of the substrate. The most effective solution is often to redesign the synthesis to rely on a substrate with more differentiated C-H bonds or to use a catalyst system known for its high fidelity to the directing group.

  • Cause 3: Inherent Substrate Structure. In some scaffolds, like quinoline N-oxides, C-H activation has a strong intrinsic preference for the C2 position due to the coordination of the N-oxide to the metal center.[7][12]

    • Solution: For these substrates, achieving functionalization at other positions (e.g., C8) requires a different strategy, such as installing a directing group at the C7 position to override the inherent C2 selectivity.

Q3: The reaction works, but the catalyst appears to deactivate over time, leading to stalled conversion. What's happening?

A3: Catalyst deactivation is a frequent cause of incomplete reactions, especially at high temperatures.

  • Cause 1: Reductive Elimination of the Wrong Species. The catalyst can enter off-cycle pathways, forming stable, inactive complexes.

    • Solution: The addition of specific ligands or additives can help stabilize the desired catalytic intermediates and prevent the formation of off-cycle species. Careful optimization of the base and solvent system is crucial here.

  • Cause 2: Agglomeration of Metal Nanoparticles. If the active catalyst is reduced to its M(0) state (common in Pd catalysis), nanoparticles can form and agglomerate (sinter) at high temperatures, leading to a loss of active surface area and catalytic activity.[6]

    • Solution:

      • Use Ligands: Phosphine or N-heterocyclic carbene (NHC) ligands can stabilize the metal center and prevent agglomeration.

      • Lower the Temperature: Operate at the lowest effective temperature to minimize sintering.

      • Ensure Efficient Re-oxidation: A robust oxidant system is critical to rapidly convert M(0) back to the active M(II) state before agglomeration can occur.[2]

Frequently Asked Questions (FAQs)

This section provides answers to broader, more strategic questions about planning your C-H activation experiments for isoquinoline synthesis.

Q1: How do I select the right transition metal catalyst (e.g., Pd, Rh, Ir, Co) for my synthesis?

A1: The choice of metal is fundamental and depends on the specific transformation you aim to achieve. Each metal has a distinct reactivity profile. The following table summarizes their common applications and characteristics.

Catalyst FamilyTypical Directing Groups (DGs)Common Coupling PartnersKey AdvantagesCommon Issues & Considerations
Palladium (Pd) N-alkoxyamides, Anilides, Imines[2]Alkenes, Alkynes, Allenes[2][13]Highly versatile, well-studied, broad substrate scope.Prone to deactivation via Pd(0) agglomeration; often requires a strong oxidant (e.g., Ag₂CO₃).[6]
Rhodium (Rh) Oximes, Hydrazones, Carboxylic Acids[9][14]Alkynes, Diazo compounds, Alkenes[10][15][16]Excellent for annulations; can operate under redox-neutral conditions with internal oxidants.[9]Can be sensitive to steric hindrance; potential for side reactions like Buchner ring expansion with diazo compounds.[3][15]
Iridium (Ir) Carboxylic acids, Amides, Sulfonamides[17]Amines, Sulfonamides, Halogen sources[11]Outstanding functional group tolerance; ideal for late-stage functionalization of complex molecules.[11][17]Scope can be limited by the presence of certain heterocycles (e.g., pyridine) or alkynes which can act as inhibitors.[11]
Cobalt (Co) Hydrazinylpyridines, Inherent oxo groups[18][19]Alkynes, Diazo compounds[3][19]More sustainable and cost-effective (first-row metal); enables unique reactivity.Often requires higher catalyst loading or temperatures; less developed than Pd/Rh/Ir systems.

Q2: What is the mechanistic role of the directing group (DG), and how does it control the reaction?

A2: The directing group is the cornerstone of this synthetic strategy. It leverages chelation to control both reactivity and selectivity. The general mechanism, depicted below, proceeds via several key steps.

Catalytic_Cycle Catalyst Active Catalyst [M(n)] Coordination Coordination Complex Catalyst->Coordination + Substrate Metallacycle Metallacycle Intermediate (C-H Activation) Coordination->Metallacycle C-H Cleavage Insertion Migratory Insertion Metallacycle->Insertion + Coupling Partner Reductive_Elim Reductive Elimination & Product Release Insertion->Reductive_Elim C-C/C-N Bond Formation Oxidation Catalyst Regeneration (Oxidation) Reductive_Elim->Oxidation Forms [M(n-2)] product Product Reductive_Elim->product Oxidation->Catalyst Oxidant sub Substrate (Ar-DG) sub->Coordination partner Coupling Partner partner->Insertion oxidant Oxidant oxidant->Oxidation

Caption: Generalized catalytic cycle for directing group-assisted C-H activation.

  • Coordination: The directing group (e.g., the oxygen of an amide or nitrogen of an oxime) first coordinates to the metal center of the active catalyst.[4]

  • C-H Activation: This coordination pre-organizes the substrate, bringing a specific ortho C-H bond into close proximity with the metal. The C-H bond is then cleaved, typically via a concerted metalation-deprotonation (CMD) pathway, to form a stable 5- or 6-membered metallacycle intermediate. This step is irreversible and dictates the regioselectivity.[20]

  • Migratory Insertion: The coupling partner (e.g., an alkyne or alkene) coordinates to the metal center and subsequently inserts into the metal-carbon bond of the metallacycle, forming a larger, seven-membered ring intermediate.[2]

  • Reductive Elimination: This intermediate undergoes reductive elimination to form the new C-C or C-Heteroatom bond of the product, which is then released. This step typically reduces the oxidation state of the metal (e.g., Pd(II) → Pd(0)).[2]

  • Catalyst Regeneration: For the cycle to continue, an oxidant is often required to return the metal to its initial, higher oxidation state.[1][2]

Q3: My protocol calls for additives like Ag₂CO₃, Cu(OAc)₂, or an acid like PivOH. What are their specific roles?

A3: These additives are not mere spectators; they play critical roles in ensuring the efficiency and fidelity of the catalytic cycle.

Additive TypeExamplesPrimary Function(s)
Silver Salts Ag₂CO₃, AgOAc, Ag₂OOxidant: Regenerates the active catalyst (e.g., Pd(II) from Pd(0)).[2] Halide Scavenger: If starting from a halide-containing catalyst precursor (e.g., [Rh(Cp*)Cl₂]₂), silver salts can abstract the halide to generate a more reactive, cationic catalyst.
Copper Salts Cu(OAc)₂, Cu(OTf)₂Oxidant: Often used as a co-oxidant, especially in Pd-catalyzed reactions, where it can be re-oxidized by air (O₂), making the overall process more atom-economical.[7]
Carboxylic Acids PivOH (Pivalic Acid), AcOH (Acetic Acid)Proton Shuttle: Can facilitate the C-H activation step by participating in the concerted metalation-deprotonation (CMD) mechanism.[8] Ligand Exchange: Can modify the coordination sphere of the metal, sometimes preventing catalyst deactivation.
Bases K₂CO₃, Cs₂CO₃, DIPEADeprotonation: Can assist in the C-H activation step or neutralize acids generated during the reaction.[2][13]

Q4: How should I approach the optimization of a new C-H activation reaction for isoquinoline synthesis?

A4: A systematic approach to optimization is crucial for developing a robust and high-yielding protocol. A recommended workflow is outlined below.

Optimization_Workflow Start Define Transformation (Substrate, DG, Coupling Partner) Catalyst_Screen 1. Catalyst & Ligand Screen (Pd, Rh, Ir, Co) Start->Catalyst_Screen Solvent_Screen 2. Solvent Screen (Toluene, Dioxane, DMF, DCE) Catalyst_Screen->Solvent_Screen Select best catalyst Additive_Screen 3. Additive Screen (Oxidant, Base, Acid) Solvent_Screen->Additive_Screen Select best solvent Temp_Conc 4. Temperature & Concentration (e.g., 80-120°C, 0.1-0.5 M) Additive_Screen->Temp_Conc Select best additives Final Optimized Protocol Temp_Conc->Final Fine-tune

Caption: A stepwise workflow for optimizing C-H activation reactions.

  • Catalyst Selection: Based on the literature for similar transformations (see FAQ Q1), select 2-3 promising metal catalysts.

  • Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, DCE). The solvent can dramatically affect solubility and catalyst stability.

  • Additive Optimization: Screen different oxidants, bases, and acidic additives. The stoichiometry of these additives is also a critical parameter.

  • Temperature and Concentration: Once a promising set of conditions is found, perform a temperature screen to find the optimal balance between reaction rate and stability. Finally, investigate the effect of concentration.

Reference Protocol: Palladium-Catalyzed Synthesis of a 3,4-Dihydroisoquinolin-1(2H)-one

This protocol is adapted from a reported palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters.[2][13]

Materials:

  • N-methoxybenzamide (1.0 equiv, 0.50 mmol)

  • Ethyl 2,3-butadienoate (3.0 equiv, 1.5 mmol)

  • Pd(CH₃CN)₂Cl₂ (10 mol%, 0.05 mmol)

  • Ag₂CO₃ (2.0 equiv, 1.0 mmol)

  • DIPEA (Diisopropylethylamine) (2.0 equiv, 1.0 mmol)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add N-methoxybenzamide, Pd(CH₃CN)₂Cl₂, and Ag₂CO₃.

  • Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe, followed by DIPEA and the ethyl 2,3-butadienoate.

  • Place the sealed tube in a preheated oil bath at 85 °C.

  • Stir the reaction mixture for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one product.

References

  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. (2026).
  • Technical Support Center: Optimization of Catalytic Converters in Isoquinoline Synthesis. (2025). BenchChem.
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
  • Formal Aromatic C-H Insertion for Stereoselective Isoquinolinone Synthesis and Studies on Mechanistic Insights into the C-C Bond Formation. (2009).
  • Technical Support Center: Optimization of C-H Activation for Benz[f]isoquinoline. (2025). BenchChem.
  • Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. (2025). BenchChem.
  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. (2015).
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2024). International Journal of Pharmaceutical Sciences.
  • Inherent directing group-enabled Co(iii)-catalyzed C–H allylation/vinylation of isoquinolones. (2024). Royal Society of Chemistry.
  • Isoquinoline synthesis. (2022). Organic Chemistry Portal.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI.
  • Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones. (2024). Royal Society of Chemistry.
  • Rhodium-catalyzed C-H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties. (2015). PubMed.
  • A Catalysis Guide Focusing on C–H Activ
  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C-H Activation Using Hydrazone as a New Oxidizing Directing Group. (2015).
  • Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization. (2022).
  • Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. (2009). Journal of the American Chemical Society.
  • Synthesis of isoquinolinone via palladium-catalyzed C–H activation... (2020).
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PubMed Central.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2024).
  • Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. (2022). DiVA portal.
  • Rhodium(III)-Catalyzed C-H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes. (2013). PubMed.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2022).
  • Rhodium-Catalyzed C−H Activation and Three-Component Tandem Annulation Leading to Isoquinolones. (2024).
  • Easy access to isoquinolines and tetrahydroquinolines from ketoximes and alkynes via rhodium-catalyzed C-H bond activ

Sources

Managing scalability issues in the production of Isoquinolin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Production of Isoquinolin-3-ylmethanamine

Introduction: this compound is a critical intermediate in the synthesis of various pharmacologically active molecules. Its production, while straightforward at the laboratory scale, presents unique challenges when transitioning to pilot and commercial scales. These issues often revolve around reaction control, impurity management, and purification efficiency. This guide provides in-depth troubleshooting advice and validated protocols to assist researchers and drug development professionals in navigating the complexities of scaling up the synthesis of this valuable compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A common and highly scalable route involves the reduction of isoquinoline-3-carbonitrile. This precursor is typically synthesized from isoquinoline itself. The reduction of the nitrile group to a primary amine can be achieved using various reagents, with catalytic hydrogenation or chemical reductants like Lithium Aluminum Hydride (LiAlH₄) or Borane complexes being the most prevalent methods. The choice of reductant is a critical decision point for scalability, balancing cost, safety, and efficiency.

Q2: What are the primary challenges when moving from lab-scale (grams) to pilot-scale (kilograms) production?

The primary challenges are rooted in changes to physical parameters that do not scale linearly:

  • Heat Transfer: Exothermic reactions that are easily managed in a lab flask can become hazardous at a larger scale due to the decreased surface-area-to-volume ratio, which hinders efficient heat dissipation.

  • Mass Transfer: Ensuring homogenous mixing of reactants and maintaining consistent reaction temperatures throughout a large vessel is significantly more difficult and can lead to the formation of localized hot spots and increased byproduct formation.

  • Reagent Addition & Quenching: The rate of addition for reactive reagents and the method of quenching become critical safety and quality considerations.

  • Downstream Processing: Isolation and purification methods like chromatography that are trivial at the lab scale become significant bottlenecks in terms of time, cost, and solvent consumption at the pilot scale.[1]

Q3: How can I effectively monitor the reaction's progress and completion at a large scale?

Relying on Thin Layer Chromatography (TLC) is not sufficient for large-scale production. High-Performance Liquid Chromatography (HPLC) is the standard method for in-process control (IPC). A validated HPLC method should be developed to quantify the disappearance of the starting material (e.g., isoquinoline-3-carbonitrile) and the appearance of the product, this compound. Samples should be taken periodically (e.g., every hour) after an initial period to track the reaction kinetics and confirm completion.

Q4: What are the typical impurities I should expect and how do they originate?

Impurities can arise from various sources, including the synthetic pathway, degradation, or storage conditions.[2]

  • Process-Related Impurities:

    • Unreacted Starting Material: Isoquinoline-3-carbonitrile.

    • Over-reduction Products: If the isoquinoline ring itself is susceptible to the reducing conditions.

    • Byproducts from Reductant: Residual aluminum or boron salts from chemical reduction.

  • Degradation Impurities:

    • Oxidation Products: The amine group can be susceptible to air oxidation, leading to colored impurities.[2]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., THF, Toluene, Dichloromethane) may be present in the final product.[2]

Part 2: In-Depth Troubleshooting Guides

This section addresses specific issues encountered during production in a question-and-answer format.

Synthesis & Reaction Control

Q: My reaction yield dropped significantly and inconsistently after scaling up from 100g to 5kg. What is the likely cause?

A: A drop in yield upon scale-up often points to mass and heat transfer limitations.

  • Causality: In a large reactor, inefficient stirring can create "dead zones" where the reactants are not well-mixed, leading to lower conversion. Similarly, poor heat transfer can cause localized overheating, which may degrade the product or starting material, or promote side reactions.

  • Troubleshooting Steps:

    • Evaluate Mixing Efficiency: Ensure the reactor's impeller design and stirring speed (RPM) are adequate for the vessel geometry and batch volume. Consider installing baffles to improve turbulence and mixing.

    • Control Exothermicity: If the reduction is highly exothermic (e.g., with LiAlH₄), slow down the addition rate of the reagent. Ensure the reactor's cooling system is capable of handling the heat load. A reaction calorimetry study is highly recommended before scaling up to understand the thermal risks.

    • Monitor Temperature Gradient: Use multiple temperature probes to check for significant temperature differences between the reactor wall and the center of the batch. A large gradient indicates poor heat transfer.

Q: The reaction involving a metal hydride reductant is showing a dangerous temperature spike during the quench step. How can I mitigate this?

A: This is a critical safety issue. A violent quench is caused by the rapid reaction of excess, highly reactive reducing agent with the quenching agent (e.g., water).

  • Causality: Adding water or alcohol too quickly to a large amount of unreacted metal hydride results in a massive, often uncontrollable, exotherm and rapid hydrogen gas evolution.

  • Recommended Quench Protocol (Reverse Quench):

    • Cool the Reaction: Before quenching, cool the reaction vessel to 0-5 °C.

    • Use a Reverse Quench: Instead of adding the quenching agent to the reactor, slowly transfer the reaction mixture to a separate, well-stirred vessel containing a cooled, pre-determined amount of the quenching agent (e.g., a biphasic mixture of aqueous acid and an organic solvent like MTBE or Toluene). This ensures the reactive species is always the limiting reagent.

    • Monitor Gas Evolution: Vent the reactor through a proper scrubbing system and monitor the rate of gas evolution to control the addition rate. Diazonium species, which can be involved in some isoquinoline syntheses, can also rapidly decompose and release nitrogen gas, posing a similar pressure risk.[3]

Workup & Isolation

Q: I am struggling with persistent emulsions during the aqueous workup and phase separation takes hours. What can I do?

A: Emulsions are common when dealing with basic amine products and are exacerbated at a larger scale by intense mixing.

  • Causality: Finely dispersed solids (like metal salts from the quench) and the amphiphilic nature of the product and byproducts can stabilize oil-in-water or water-in-oil emulsions.

  • Troubleshooting Steps:

    • Add Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.

    • Filter Off Solids: Before extraction, filter the quenched reaction mixture to remove any insoluble metal salts. These particulates often stabilize emulsions.

    • Change Solvent: Switch to a solvent with lower water miscibility. For example, if you are using Ethyl Acetate, consider switching to Methyl-tert-butyl ether (MTBE) or Toluene.

    • Allow for Rest Time: Minimize vigorous stirring during the wash steps and allow adequate time for the phases to settle.

Purification

Q: Column chromatography is becoming a major bottleneck. The process is slow, uses excessive solvent, and the purity is still borderline. What are my alternatives?

A: Over-reliance on chromatography is a common scalability problem.[1][4] The goal should be to maximize purity before the final polishing step.

  • Causality: Chromatography does not scale linearly in terms of cost or time. Large columns require vast amounts of solvent and are labor-intensive.[1]

  • Alternative Strategies:

    • Crystallization/Salt Formation: this compound is a basic compound. It can be converted to a crystalline salt (e.g., hydrochloride or tartrate) by treating the crude product with the corresponding acid. This process is highly effective for purification, as impurities often remain in the mother liquor. The pure salt can then be isolated by filtration and, if needed, the free base can be regenerated.

    • Distillation: If the product is thermally stable and has a suitable boiling point, short-path distillation under high vacuum can be an effective method for removing non-volatile impurities.

    • Liquid-Liquid Extraction: Perform pH-controlled extractions. The basic product can be selectively extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase can then be basified, and the pure product re-extracted into a fresh organic solvent.

Part 3: Key Protocols & Methodologies

Protocol 1: Scale-Up Reaction Monitoring using HPLC

This protocol outlines a general method for monitoring the reduction of isoquinoline-3-carbonitrile.

  • Method Development: Develop an HPLC method (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% TFA) that shows good separation between the starting nitrile, the final amine product, and any expected impurities.

  • Standard Preparation: Prepare a standard solution containing known concentrations of both the starting material and the product to establish relative response factors.

  • Sampling Procedure:

    • At t=0 (before adding the reducing agent), take a sample to get a baseline.

    • After reagent addition is complete, begin sampling every 60 minutes.

    • To sample, carefully withdraw ~0.5 mL of the reaction mixture and immediately quench it in a vial containing 1.5 mL of a quenching solution (e.g., 1M HCl). This "freezes" the reaction.

  • Sample Preparation: Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Inject the sample and integrate the peak areas for the starting material and product. The reaction is considered complete when the starting material peak area is below a pre-defined threshold (e.g., <1.0% of the total peak area).

Protocol 2: Purification via Salt Formation (Hydrochloride)

This protocol assumes the crude product has been isolated as a free base in a suitable solvent like Isopropanol (IPA) or MTBE.

  • Dissolution: Dissolve the crude this compound (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., Isopropanol, ~5-10 volumes).

  • Filtration: Filter the solution to remove any particulate matter.

  • Acidification: While stirring, slowly add a solution of HCl in IPA (or bubble dry HCl gas) until the pH of the solution is acidic (pH 1-2, check with wet pH paper).

  • Crystallization: The hydrochloride salt will typically precipitate. Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C and stir for another 1-2 hours to maximize precipitation.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake with a small amount of cold solvent (IPA).

  • Drying: Dry the purified salt in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Quality Control: Analyze the final product by HPLC for purity and by NMR for structural confirmation.

Part 4: Data & Visualization

Key Process Parameters: Lab vs. Pilot Scale
ParameterLab Scale (100 g)Pilot Scale (10 kg)Rationale for Change
Solvent Volume (L/kg SM) 15 - 20 L/kg8 - 12 L/kgHigher concentrations are used at scale to improve throughput; requires better process control.
Reagent Addition Time 30 - 60 min4 - 8 hoursSlower addition is critical to manage the exotherm in a large reactor with less efficient heat transfer.
Quench Strategy Direct QuenchReverse QuenchSafety is paramount. A reverse quench prevents uncontrolled exotherms and gas evolution.
Primary Purification Column ChromatographyCrystallization / Salt FormationChromatography is not economically viable at this scale. Crystallization is more efficient and scalable.[4]
Typical Yield 85 - 95%75 - 85%A slight decrease in yield is common due to longer processing times and more complex handling.
Visualized Workflows

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Finishing P1 Charge Reactor with Isoquinoline-3-carbonitrile & Solvent R1 Cool Reactor to 0-5 °C P1->R1 P2 Prepare Reductant Solution R2 Slow Addition of Reductant (Monitor Temperature) P2->R2 R1->R2 R3 Reaction Aging (Monitor by HPLC) R2->R3 W1 Reverse Quench into Aqueous Acid R3->W1 W2 Phase Separation W1->W2 W3 Basify Aqueous Layer & Re-extract Product W2->W3 W4 Solvent Swap & Concentrate to Crude Product W3->W4 F1 Purification via Salt Crystallization W4->F1 F2 Filtration & Washing F1->F2 F3 Drying under Vacuum F2->F3 F4 Final QC Analysis (Purity, Identity) F3->F4

Caption: General Process Workflow for this compound Production.

G A Low Yield or Purity Issue? B Check HPLC for Starting Material (SM) A->B C SM > 5%? B->C D Incomplete Reaction C->D Yes F Check Workup Losses (Analyze aqueous layers) C->F No E Solution: - Increase reaction time/temp - Check reductant quality/amount D->E G High Losses in Aqueous? F->G H Inefficient Extraction G->H Yes J Analyze Crude for Impurities G->J No I Solution: - Adjust pH of extraction - Increase number of extractions H->I K High Impurity Profile? J->K L Side Reactions Occurred K->L Yes N Purification Issue K->N No M Solution: - Lower reaction temperature - Improve mixing/reagent addition L->M

Caption: Troubleshooting Decision Tree for Low Yield & Purity Issues.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • National Institutes of Health (NIH). (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • ResearchGate. (n.d.). Safety Considerations.
  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound.
  • MDPI. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
  • ResearchGate. (n.d.). Synthesis of isoquinolines.
  • Semantic Scholar. (n.d.). Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A.
  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • LinkedIn. (n.d.). Strategic Approaches to Overcoming Drug Manufacturing Bottlenecks.
  • MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • National Institutes of Health (NIH). (2023). Challenges and solutions for the downstream purification of therapeutic proteins.
  • PubChem. (n.d.). Isoquinolin-3-Amine.
  • 53Biologics. (2025). Downstream Processing Challenges in Biologics Manufacturing.

Sources

Technical Support Center: Refinement of Work-up Procedures for Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of isoquinoline derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the experimental work-up and purification of this important class of heterocyclic compounds.

I. Frequently Asked Questions (FAQs) - General Work-up

Q1: My initial reaction work-up is messy, and I'm getting low yields even before purification. What are the common pitfalls?

A1: Low yields post-reaction can often be traced back to the initial quenching and extraction steps. Isoquinoline derivatives, being basic, require careful pH management.[1]

  • Incomplete Quenching: Ensure the quenching agent (e.g., saturated sodium bicarbonate solution) has fully neutralized any remaining acid from the reaction.[2] Use pH paper to confirm the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. Inadequate neutralization will leave your product in the aqueous layer as a salt.

  • Improper Solvent Choice: The organic solvent for extraction must be immiscible with water and a good solvent for your derivative. Dichloromethane (DCM) and chloroform are common choices.[3][4] However, for derivatives with higher polarity, ethyl acetate might be more effective.

  • Insufficient Extraction: Perform multiple extractions (at least 3x) with the organic solvent. A single extraction is rarely sufficient to recover all the product from the aqueous layer.

Q2: I've formed a persistent emulsion during my liquid-liquid extraction. How can I break it?

A2: Emulsions are a common nuisance, especially when dealing with complex reaction mixtures. They are stabilized by surfactants or fine particulate matter at the aqueous-organic interface. Here are several strategies to break them:

  • Time and Patience: Sometimes, simply letting the separation funnel stand undisturbed for an extended period can allow the layers to separate.

  • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion and also decreases the solubility of the organic product in the aqueous layer.[2]

  • Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.

  • Filtration: For emulsions caused by solid particulates, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

  • Small Amount of Different Solvent: Adding a small amount of a different solvent (e.g., a few mL of methanol if you are using DCM) can sometimes alter the interfacial tension and break the emulsion.

II. Troubleshooting Guide: Purification Techniques

This section provides detailed troubleshooting for common purification methods used for isoquinoline derivatives.

Acid-Base Extraction

The basic nitrogen atom in the isoquinoline ring is the key to this powerful purification technique.[1][5] It allows for the separation of basic isoquinolines from neutral or acidic impurities.

Q3: My acid-base extraction is not yielding a pure product. What could be going wrong?

A3: The success of an acid-base extraction hinges on the pKa of your isoquinoline derivative and the precise control of pH. Isoquinoline itself has a pKa of 5.14 for its conjugate acid.[1][5]

  • Incorrect pH for Acid Wash: When extracting your product into the aqueous acidic layer, the pH should be sufficiently low to ensure complete protonation. A pH of ~2 is generally recommended. Use a dilute strong acid like 1M HCl.

  • Precipitation of Product Salt: If your isoquinoline salt is not very soluble in water, it may precipitate at the interface. If this occurs, you may need to add more water or a co-solvent to the aqueous layer to redissolve it before proceeding.

  • Incomplete Basification: When back-extracting the free base into an organic solvent, ensure the aqueous layer is sufficiently basic (pH > 9-10) to deprotonate the isoquinolinium salt completely. Use a base like 1M NaOH.

  • Amphoteric Impurities: If your crude product contains acidic impurities (e.g., unreacted starting materials with phenolic groups), they will also be extracted into the basic aqueous layer during a standard work-up. An acid-base extraction protocol is essential to remove these.

Workflow for Acid-Base Extraction

start Dissolve crude product in organic solvent (e.g., DCM) acid_wash Extract with 1M HCl (aq) start->acid_wash separate1 Separate Layers acid_wash->separate1 organic1 Organic Layer: Neutral & Acidic Impurities separate1->organic1 Discard or process separately aqueous1 Aqueous Layer: Protonated Isoquinoline Derivative separate1->aqueous1 basify Basify aqueous layer to pH > 9 with 1M NaOH aqueous1->basify organic_wash Extract with fresh organic solvent (e.g., DCM) basify->organic_wash separate2 Separate Layers organic_wash->separate2 aqueous2 Aqueous Layer: Inorganic Salts separate2->aqueous2 Discard organic2 Organic Layer: Pure Isoquinoline Derivative separate2->organic2 dry Dry organic layer (e.g., Na₂SO₄), filter, and concentrate organic2->dry end Purified Product dry->end

Caption: Acid-base extraction workflow for isoquinoline purification.

Column Chromatography

Chromatography is a primary tool for purifying isoquinoline derivatives from closely related impurities.[6][7]

Q4: My isoquinoline derivative is streaking on the TLC plate and giving poor separation during column chromatography. What should I do?

A4: Streaking is a common issue with basic compounds like isoquinolines on silica gel, which is acidic. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and separation.

  • Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is to add 0.5-1% triethylamine (TEA) or ammonia solution to the solvent system.[8] This neutralizes the acidic sites on the silica, preventing strong adsorption of your basic compound.

Q5: I can't separate my desired isoquinoline from a very similar, non-polar impurity. Any suggestions?

A5: When dealing with impurities of similar polarity, optimizing your chromatography method is key.

  • Change the Stationary Phase: If normal-phase silica gel isn't working, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. Reversed-phase (C18) chromatography is another excellent option, where separation is based on hydrophobicity.[7][9]

  • Optimize the Mobile Phase: For normal-phase chromatography, try a different solvent system. A switch from hexane/ethyl acetate to DCM/methanol can significantly alter the selectivity. For reversed-phase, adjusting the ratio of water to an organic solvent like acetonitrile or methanol is the standard approach.[6][9]

Table 1: Common Chromatography Systems for Isoquinoline Derivatives
Chromatography ModeStationary PhaseTypical Mobile Phase SystemNotes
Normal PhaseSilica GelHexane/Ethyl Acetate + 1% TriethylamineGood for less polar derivatives. The base additive is crucial to prevent streaking.[6][8]
Normal PhaseAluminaDichloromethane/MethanolA good alternative to silica for basic compounds.
Reversed PhaseC18 SilicaWater/Acetonitrile or Water/Methanol (+ 0.1% TFA or Formic Acid)Excellent for polar derivatives and for achieving high-purity separation.[6][9]
Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material.

Q6: My isoquinoline derivative won't crystallize from the solution, or it oils out. What steps can I take?

A6: This is a common and frustrating problem. Here’s a systematic approach to troubleshoot it:

  • Ensure Purity is Sufficiently High: Recrystallization works best on material that is already >80-90% pure. If your crude product is very impure, it may inhibit crystal lattice formation. Consider a quick chromatographic separation first.

  • Solvent Choice is Critical: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. You may need to screen several solvents or solvent pairs.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "bad" solvent (an anti-solvent, in which it is poorly soluble) dropwise until the solution becomes cloudy. Heat to redissolve, and then allow to cool slowly. Common pairs include DCM/hexane or ethanol/water.

  • Induce Crystallization:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a tiny amount of pure, solid material, add a single speck to the cooled, supersaturated solution.

    • Cool Slowly: Rapid cooling often leads to the formation of small, impure crystals or oils. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.[10]

Q7: My recrystallized product is colored, but I expect a white solid. How can I remove colored impurities?

A7: Colored impurities are often highly polar and can be removed effectively.

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent. Add a very small amount (1-2% by weight) of activated charcoal and boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal, and then allow the filtrate to cool and crystallize.[7] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

III. Protocols

Protocol 1: Standard Acid-Base Extraction of a Crude Isoquinoline Derivative

This protocol assumes the crude product is a mixture of a basic isoquinoline derivative and neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture (approx. 1g) in 50 mL of dichloromethane (DCM).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 3 x 25 mL portions of 1M HCl. Combine the aqueous (acidic) layers. The desired product is now in the aqueous phase as its hydrochloride salt.

  • Neutral Impurity Removal: The initial organic layer contains neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M NaOH with swirling until the pH is >10 (confirm with pH paper).

  • Back-Extraction: Extract the now basic aqueous solution with 3 x 30 mL portions of fresh DCM. The deprotonated, free-base isoquinoline derivative will move back into the organic layer.

  • Washing and Drying: Combine the organic extracts and wash once with 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified isoquinoline derivative.

Protocol 2: Purification by Flash Column Chromatography on Silica Gel

This protocol is for an isoquinoline derivative that streaks on silica.

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel (dry loading) and evaporate the solvent to obtain a free-flowing powder.

  • Column Packing: Prepare a glass column with silica gel slurried in the initial mobile phase (e.g., 99:1 Hexane/Ethyl Acetate).

  • Mobile Phase Preparation: Prepare your mobile phase solvents. For a gradient elution, you might have Bottle A: Hexane + 1% Triethylamine and Bottle B: Ethyl Acetate + 1% Triethylamine.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with a low polarity mobile phase (e.g., 100% Bottle A). Gradually increase the polarity by increasing the percentage of Bottle B.[6]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

IV. Safety First

Working with isoquinoline derivatives and the reagents for their synthesis and purification requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[11][12][13]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[11][14]

  • Handling: Isoquinolines can be harmful if swallowed and toxic in contact with skin.[12][13] Avoid inhalation of vapors or dust.[15]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[12]

References

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound.
  • Wikipedia. (n.d.). Isoquinoline.
  • Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis Facultatis Medicae, 124, 73-102.
  • IOP Conference Series: Earth and Environmental Science. (2019). The extraction, separation and purification of alkaloids in the natural medicine.
  • Pan, G., et al. (2019). Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. Journal of Chromatography A.
  • ResearchGate. (2020). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives.
  • Chem Service. (2015). SAFETY DATA SHEET - Isoquinoline.
  • Ataman Kimya. (n.d.). ISOQUINOLINE.
  • ResearchGate. (2014). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
  • MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • National Institutes of Health. (2019). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus.
  • ResearchGate. (2012). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
  • PubMed. (2016). Analysis of isoquinoline alkaloids using chitosan-assisted liquid-solid extraction followed by microemulsion liquid chromatography employing a sub-2-micron particle stationary phase.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine.
  • Google Patents. (1989). Purification of isoquinoline.
  • Royal Society of Chemistry. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline.
  • ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Química Organica.org. (n.d.). Isoquinoline synthesis.
  • Sciencemadness Discussion Board. (2006). Questions regarding Alkaloid / Acid-Base Extractions.
  • Google Patents. (1997). Process for the extraction and purification of alkaloids.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Google Patents. (2011). Process for the resolution of isoquinoline derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Natural Product Reports. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • ResearchGate. (2011). Optimization of a new isoquinoline derivative preparation.
  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
  • Google Patents. (2017). Encapsulation of isoquinoline alkaloids.

Sources

Avoiding racemization in the synthesis of chiral tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Racemization and Achieving High Enantioselectivity

Welcome to the technical support center for the stereoselective synthesis of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing chiral THIQs. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to address common challenges, particularly the loss of stereochemical integrity.

Optically active tetrahydroisoquinolines are crucial scaffolds in a vast array of natural products and pharmaceuticals, making their stereocontrolled synthesis a significant endeavor.[1][2] This resource is structured in a question-and-answer format to directly tackle the specific issues you may encounter in your laboratory work.

Frequently Asked Questions & Troubleshooting Guides
Category 1: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for THIQ synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[3][4] While powerful, maintaining stereocontrol can be challenging.

Question 1: I'm using a chiral β-arylethylamine in my Pictet-Spengler reaction, but I'm observing significant racemization or low diastereoselectivity. What's going wrong?

Answer: This is a common issue that often points to the reaction conditions being under thermodynamic rather than kinetic control. The initial cyclization can be reversible, especially at higher temperatures or with prolonged reaction times in strong acid, leading to epimerization at the newly formed stereocenter (C1).[3][4][5]

Root Cause Analysis & Solutions:

  • Reaction Temperature and Time (Kinetic vs. Thermodynamic Control):

    • Causality: The initially formed cis or trans product (kinetic product) can equilibrate to the more stable diastereomer (thermodynamic product) via a retro-Mannich/Mannich-type equilibrium under acidic conditions.[6] This process involves the opening of the newly formed ring to an iminium ion intermediate, which is achiral at the C1 position, thus scrambling the stereochemical information.[5][6] At higher temperatures, this equilibration is faster.[3][4]

    • Troubleshooting Protocol:

      • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at 0 °C or even -78 °C and slowly warm up if necessary.[7]

      • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

      • pH Control: The reaction is acid-catalyzed, but excessively strong acidic conditions can promote the reverse reaction. If possible, use milder acids or buffer the system. The rate of the Pictet-Spengler reaction can be pH-dependent.[8]

  • Nature of the Acid Catalyst:

    • Causality: Strong Brønsted acids, while effective for cyclization, are also very effective at promoting the ring-opening that leads to racemization.[9]

    • Solutions:

      • Switch to Lewis Acids: Consider using Lewis acids, which can sometimes provide better stereocontrol.

      • Use Chiral Brønsted Acids: For an asymmetric variant, chiral phosphoric acids or chiral thioureas can catalyze the reaction with high enantioselectivity by creating a chiral environment around the transition state.[9][10][11][12] This approach builds the chirality in, rather than just preserving it.

Question 2: I want to perform a catalytic asymmetric Pictet-Spengler reaction on a prochiral tryptamine. How do I choose the right catalyst system?

Answer: Catalytic asymmetric Pictet-Spengler reactions are a powerful strategy. The choice of catalyst is crucial and depends on creating a well-organized, chiral environment that differentiates the two enantiotopic faces of the iminium ion intermediate.

Catalyst System Comparison:

Catalyst TypeGeneral MechanismAdvantagesCommon Ligands/Examples
Chiral Phosphoric Acids (CPAs) Act as bifunctional catalysts, activating the iminium ion via hydrogen bonding and directing the nucleophilic attack of the indole.[11]High enantioselectivities, broad substrate scope for both aromatic and aliphatic aldehydes.[11][12]TRIP, STRIP
Chiral Thioureas Stabilize intermediates and transition states through a network of hydrogen bonds, often used in combination with a co-catalyst like benzoic acid.[9][10]Excellent enantiocontrol, can accelerate the rate-determining deprotonation step.[10]Jacobsen's thiourea catalysts
Chiral Lewis Acids Coordinate to the imine nitrogen, activating it for nucleophilic attack and creating a rigid chiral environment.Can be effective, but fewer general examples exist compared to Brønsted acids.[9]Chiral Boron or Titanium complexes.[2]

Experimental Workflow: Catalyst Screening

G cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Optimization Start Select Tryptamine & Aldehyde Prep Prepare Stock Solutions Start->Prep Catalyst1 Test Chiral Phosphoric Acid (CPA) Prep->Catalyst1 Parallel Reactions (Small Scale) Catalyst2 Test Chiral Thiourea + Co-catalyst Prep->Catalyst2 Parallel Reactions (Small Scale) Catalyst3 Test Chiral Lewis Acid Prep->Catalyst3 Parallel Reactions (Small Scale) Analyze Analyze Yield & ee% (Chiral HPLC) Catalyst1->Analyze Catalyst2->Analyze Catalyst3->Analyze Optimize Optimize Best Hit: - Solvent - Temperature - Concentration Analyze->Optimize Select Best Catalyst ScaleUp Scale-Up Reaction Optimize->ScaleUp

Category 2: The Bischler-Napieralski Reaction & Subsequent Reduction

This two-step sequence involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline (DHIQ), followed by reduction to the THIQ.[13][14] The stereocenter is created during the reduction of the C=N bond of the DHIQ intermediate.

Question 3: My Bischler-Napieralski reaction is giving a low yield of the dihydroisoquinoline intermediate. What are the likely causes?

Answer: Low yields in this reaction are typically due to incomplete cyclization, substrate deactivation, or side reactions.

Troubleshooting the Cyclization:

  • Insufficient Aromatic Ring Activation:

    • Causality: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[13][15] Electron-donating groups (e.g., methoxy, hydroxy) on the aromatic ring are crucial for facilitating the cyclization. Substrates without these groups often require harsher conditions and give lower yields.[15][16]

    • Solution: If your substrate is electron-deficient, you may need to use stronger dehydrating agents (e.g., P₂O₅ in refluxing POCl₃) and higher temperatures.[14][15]

  • Dehydrating Agent Choice:

    • Causality: The choice of dehydrating agent (e.g., POCl₃, P₂O₅) is critical.[14] Its role is to activate the amide carbonyl for cyclization.

    • Solution: POCl₃ is common, but sometimes a combination of P₂O₅/POCl₃ or using triflic anhydride (Tf₂O) under milder conditions can be more effective.[17]

  • Side Reactions (Retro-Ritter):

    • Causality: A major side reaction is the formation of a styrene byproduct via a retro-Ritter reaction, which proceeds through the same nitrilium ion intermediate as the desired cyclization.[15][16]

    • Solution: Using the corresponding nitrile as a solvent can shift the equilibrium away from this side product. Alternatively, modified procedures using oxalyl chloride can avoid the problematic nitrilium ion intermediate altogether.[16]

Question 4: I have my 3,4-dihydroisoquinoline (DHIQ) intermediate, but the asymmetric reduction is giving low enantiomeric excess (ee). How can I improve stereoselectivity?

Answer: Achieving high enantioselectivity in the reduction of a prochiral DHIQ hinges on effectively differentiating the two faces of the imine. This is accomplished through various asymmetric reduction strategies.[1][18][19]

Strategies for Asymmetric Reduction of DHIQs:

G cluster_methods Asymmetric Reduction Methods DHIQ Prochiral 3,4-Dihydroisoquinoline (DHIQ) TransferH Catalytic Asymmetric Transfer Hydrogenation DHIQ->TransferH [Chiral Catalyst] H-Source (e.g., HCOOH) DirectH Catalytic Asymmetric Hydrogenation DHIQ->DirectH [Chiral Catalyst] H₂ Gas Auxiliary Chiral Auxiliary Approach DHIQ->Auxiliary 1. Attach Auxiliary 2. Diastereoselective Reduction 3. Remove Auxiliary Product Chiral Tetrahydroisoquinoline (THIQ) TransferH->Product DirectH->Product Auxiliary->Product

Detailed Protocols and Causality:

  • Catalytic Asymmetric Hydrogenation/Transfer Hydrogenation:

    • Causality: This is one of the most direct and atom-economical methods.[1] A chiral transition-metal complex (commonly based on Iridium, Rhodium, or Ruthenium) coordinates to the DHIQ and delivers hydrogen stereoselectively.[1][20][21] The ligand framework of the catalyst creates a chiral pocket that forces the substrate to bind in a specific orientation, exposing one face of the C=N bond to hydrogenation.

    • Protocol for Asymmetric Transfer Hydrogenation:

      • In an inert atmosphere glovebox, charge a reaction vessel with the chiral catalyst (e.g., a Ru- or Rh-diamine complex, 0.1-1 mol%).

      • Add the DHIQ substrate (1.0 equiv).

      • Dissolve the solids in an appropriate solvent (e.g., degassed isopropanol or a formic acid/triethylamine mixture).

      • Stir the reaction at the optimized temperature (e.g., 25-80 °C) and monitor by chiral HPLC.

      • Upon completion, perform an appropriate workup to remove the catalyst and isolate the chiral THIQ product.

  • Chiral Auxiliary-Mediated Reduction:

    • Causality: This method involves temporarily attaching a chiral molecule (the auxiliary) to the DHIQ, typically at the nitrogen atom, to form a diastereomeric intermediate.[19] The auxiliary then sterically directs the approach of a standard, achiral reducing agent (e.g., NaBH₄, L-Selectride) to one face of the iminium bond.[19] After the reduction, the auxiliary is cleaved to reveal the enantiomerically enriched THIQ.

    • Common Auxiliaries: Evans oxazolidinones, Ellman's sulfinamide, or chiral phenylethylamine are frequently used.[22][23][24]

    • Troubleshooting: Low diastereoselectivity can result from poor facial shielding by the auxiliary. This can sometimes be improved by changing the reducing agent to one with different steric bulk or by lowering the reduction temperature.

References
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]
  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed Central. [Link]
  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central. [Link]
  • Asymmetric Synthesis of C1-Chiral THIQs with Imines in Isoquinoline Rings. Thieme Connect. [Link]
  • Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogen
  • Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary.
  • Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Royal Society of Chemistry. [Link]
  • Synthesis of Chiral 1-Substituted Tetrahydroisoquinolines by the Intramolecular 1,3-Chirality Transfer Reaction Catalyzed by Bi(OTf)3.
  • Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions.
  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. Royal Society of Chemistry. [Link]
  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogen
  • Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline deriv
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central. [Link]
  • Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary.
  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction.
  • Pictet–Spengler reaction. Wikipedia. [Link]
  • Asymmetric synthesis of THIQs via Ti-catalyzed hydrogenation.
  • Chiral Thioureas Promote Enantioselective Pictet-Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. Semantic Scholar. [Link]
  • Catalytic asymmetric Pictet-Spengler reaction. PubMed. [Link]
  • Catalytic Asymmetric Pictet−Spengler Reaction. Figshare. [Link]
  • Pictet-Spengler reaction. chemeurope.com. [Link]
  • Bischler–Napieralski-Reaktion.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Mexican Chemical Society. [Link]
  • The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimeriz
  • Bischler–Napieralski reaction. Wikipedia. [Link]
  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
  • Bischler–Napieralski reaction. Grokipedia. [Link]
  • Synthetically Derived Chiral Auxiliaries: Uses of Derivatives of Non-Carbohydrate Aldehydes and Ketones in Asymmetric Synthesis. University of Arizona. [Link]
  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]
  • Methods for preparing isoquinolines.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
  • Diastereomeric Reissert compounds of isoquinoline and 6,7-dimethoxy-3,4-dihydroisoquinoline in stereoselective synthesis. PubMed. [Link]
  • Isoquinoline synthesis. Química Organica.org. [Link]
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • Stereoselective synthesis of 1,3-disubstituted dihydroisoquinolines via l-phenylalanine-derived dihydroisoquinoline N-oxides. Royal Society of Chemistry. [Link]
  • The Pictet-Spengler Reaction Upd

Sources

Technical Support Center: Optimization of Solvent Systems for Isoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of solvent systems in isoquinoline functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven solutions to common challenges encountered during the synthesis and modification of isoquinoline scaffolds. The isoquinoline core is a vital structural motif in numerous natural products and pharmaceutical agents, and successful functionalization is often critically dependent on the reaction medium.[1][2][3][4]

This resource provides troubleshooting advice, detailed experimental protocols, and data-driven insights to help you navigate the complexities of solvent selection and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solvent Selection

This section addresses foundational questions regarding the role of solvents in isoquinoline chemistry.

Q1: How does solvent polarity fundamentally impact isoquinoline functionalization reactions?

A1: Solvent polarity is a critical parameter that influences reaction rates and, in some cases, determines the reaction pathway.[5][6] Solvents achieve this by stabilizing or destabilizing reactants, transition states, and intermediates.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can form hydrogen bonds.[7][8][9] They are highly effective at stabilizing charged species, such as carbocation intermediates that may form in SN1-type reactions or certain Pictet-Spengler cyclizations.[7][10] However, their hydrogen-bonding capability can "cage" and deactivate strong nucleophiles, hindering SN2-type reactions.[7][8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds.[7][9] They are poor at solvating anions (nucleophiles), leaving them "bare" and highly reactive, which significantly accelerates SN2 reactions.[7][8] They are often used in transition-metal-catalyzed C-H activation processes.[11]

  • Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents are generally preferred for reactions that are sensitive to moisture or involve highly reactive organometallic reagents. High-boiling non-polar solvents like toluene and xylene are frequently used in classical reactions like the Bischler-Napieralski synthesis, which require elevated temperatures to proceed.[12][13]

Q2: What is the difference between a "protic" and an "aprotic" solvent, and why is it critical for my reaction?

A2: The distinction lies in the solvent's ability to act as a hydrogen bond donor.[9]

  • Protic solvents (like water, ethanol) have acidic protons on heteroatoms (typically oxygen or nitrogen) and readily donate hydrogen bonds.[8] This is crucial in reactions where proton transfer is part of the mechanism or where stabilization of anionic leaving groups is required. Some cycloisomerization reactions of isoquinoline carbinols are specifically mediated by protic solvents, which are thought to activate the substrate through a hydrogen-bonding network.[14]

  • Aprotic solvents (like DMF, THF, acetonitrile) do not have acidic protons and cannot donate hydrogen bonds.[8][9] This property is vital when working with strong bases or nucleophiles that would otherwise be quenched or deactivated by a protic solvent. For instance, many modern palladium-catalyzed C-H functionalization reactions perform poorly in protic solvents but show excellent results in aprotic media like toluene or DMF.[1]

Q3: My reaction is not working. Could the solvent be "wet"?

A3: Absolutely. The presence of trace amounts of water can be highly detrimental to many reactions. Water can hydrolyze starting materials, quench organometallic catalysts, deactivate strong dehydrating agents (like POCl₃ in the Bischler-Napieralski reaction), and interfere with catalyst-substrate interactions in asymmetric synthesis.[12][15] It is imperative to use anhydrous (dry) solvents, especially for moisture-sensitive reactions. Always use freshly distilled solvents or purchase high-quality anhydrous grades and handle them under an inert atmosphere (e.g., nitrogen or argon).

Part 2: Troubleshooting Guides for Specific Isoquinoline Syntheses

This section provides targeted advice for common issues encountered in widely used isoquinoline functionalization methods.

Bischler-Napieralski Reaction

This reaction involves the intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, typically using a strong dehydrating agent.[12][16][17][18][19]

Q4: My Bischler-Napieralski reaction is giving a low yield or failing completely. What are the most common solvent-related issues?

A4: Low yields in this reaction often stem from inappropriate reaction conditions, where the solvent plays a key role.[12]

  • Problem: The reaction is sluggish or does not proceed to completion.

    • Causality & Solution: This reaction is an electrophilic aromatic substitution that often requires significant thermal energy.[12][20] If you are using a lower-boiling solvent like dichloromethane (DCM), the reaction temperature may be insufficient to overcome the activation energy barrier.

    • Recommendation: Switch to a higher-boiling, non-polar solvent such as toluene (b.p. 111 °C) or xylene (b.p. ~140 °C) to drive the reaction to completion at reflux.[12][13] For particularly unreactive substrates, microwave-assisted heating in a sealed vessel can also be effective.[13]

  • Problem: I am observing a significant amount of a styrene byproduct.

    • Causality & Solution: This is a classic side reaction known as the retro-Ritter reaction .[12][13][17] It occurs when the nitrilium ion intermediate fragments. This pathway is particularly favored when the resulting styrene is highly conjugated.

    • Recommendation: To suppress this side reaction, the principle of Le Châtelier can be applied. Using the corresponding nitrile as the solvent (e.g., acetonitrile if an acetyl amide is used) can shift the equilibrium away from the retro-Ritter product.[13][17][20]

Pictet-Spengler Reaction

This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[10][16][18]

Q5: My Pictet-Spengler reaction has poor yield and selectivity. How can I optimize the solvent?

A5: The Pictet-Spengler reaction is highly sensitive to both solvent and catalyst. While it traditionally uses a protic acid in a protic solvent, modern variations have expanded the scope.[10]

  • Problem: The initial imine formation is slow or incomplete.

    • Causality & Solution: The condensation step to form the imine intermediate involves the removal of water. In some solvent systems, this equilibrium may not favor the product.

    • Recommendation: Running the reaction in a non-polar solvent like toluene or DCM with a Dean-Stark trap (for toluene) or molecular sieves can help remove water and drive the imine formation forward. Both protic and aprotic solvents can be used, but the choice depends on the substrate's reactivity.

  • Problem: I am performing an asymmetric Pictet-Spengler reaction and observing low enantioselectivity (ee).

    • Causality & Solution: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state of the cyclization step. Solvent polarity can disrupt the precise chiral environment needed for high stereocontrol.

    • Recommendation: A solvent screen is highly recommended. Often, non-polar solvents like toluene or cyclohexane favor higher enantioselectivity by minimizing unwanted interactions.[15] Ensure all reagents and solvents are scrupulously dry, as trace water can severely impact enantioselectivity.[15]

Transition-Metal-Catalyzed C-H Functionalization

Modern methods often employ palladium, rhodium, or other transition metals to directly functionalize the C-H bonds of the isoquinoline core, offering atom-economical routes to diverse derivatives.[1][2][4][21]

Q6: My Pd-catalyzed C-H arylation of isoquinoline is inefficient. What solvent should I try?

A6: Solvent choice in these reactions is critical as it affects catalyst solubility, stability, and reactivity.

  • Problem: Low catalyst turnover or decomposition.

    • Causality & Solution: The polarity and coordinating ability of the solvent can drastically affect the stability of the active catalytic species. Highly coordinating solvents can sometimes inhibit the catalyst, while inappropriate polarity can lead to poor solubility or catalyst aggregation.

    • Recommendation: A solvent screen is essential. While toluene is a common starting point, polar aprotic solvents like DMF, DMAc, or 1,4-dioxane often provide better results by helping to stabilize charged intermediates in the catalytic cycle.[1][22] In a documented screening for a palladium-catalyzed C-H activation/annulation, toluene proved to be the best choice, while reactions in DMF or THF were totally ineffective.[1] Conversely, for other transformations, DMSO was found to be optimal.[11] This highlights the necessity of empirical screening.

Part 3: Data, Protocols, and Visual Guides

Table 1: Solvent Properties and Application Guide for Isoquinoline Functionalization
SolventTypeDielectric Constant (ε)Boiling Point (°C)Common Applications & RationalePotential Issues
Toluene Non-Polar2.4111Bischler-Napieralski, Pictet-Spengler, C-H Activation: High boiling point allows for thermal reactions; good for moisture removal via Dean-Stark.[1][12]Poor solubility for highly polar reagents or salts.
Acetonitrile (MeCN) Polar Aprotic37.582Bischler-Napieralski: Used to suppress retro-Ritter side reaction.[13][17] Good for reactions involving ionic intermediates.Can act as a ligand, potentially inhibiting some metal catalysts.
Dichloromethane (DCM) Non-Polar9.140General Purpose: Good solvent for a wide range of organic compounds at or near room temperature. Used in work-up extractions.[12][20]Low boiling point limits its use for reactions requiring heat.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153C-H Activation: High polarity and boiling point; effectively dissolves many metal salts and organic substrates.[1]Difficult to remove under vacuum; can decompose at high temperatures.
Ethanol (EtOH) Polar Protic24.578Pictet-Spengler, Reductions, Cycloisomerizations: Can participate in H-bonding to mediate reactions; good for dissolving polar starting materials.[14]Deactivates strong bases/nucleophiles; can interfere with moisture-sensitive reagents.
Hexafluoroisopropanol (HFIP) Polar Protic16.758Chemoselective Synthesis: Unique solvent that can promote specific pathways, such as in hypervalent iodine-mediated synthesis of isoquinolinones.[23][24]Expensive; highly corrosive.
Experimental Protocol: General Workflow for Solvent Screening

This protocol outlines a systematic approach to identify the optimal solvent for a new isoquinoline functionalization reaction.

Objective: To determine the solvent that provides the highest yield and/or selectivity for a target reaction.

Materials:

  • Reactants (Isoquinoline substrate, coupling partner, etc.)

  • Catalyst and/or Reagent

  • Anhydrous solvents for screening (e.g., Toluene, Dioxane, DMF, Acetonitrile, DCM, THF)

  • Inert atmosphere setup (Nitrogen or Argon manifold, balloons)

  • Reaction vessels (e.g., microwave vials, sealed tubes)

  • Stir plate and stir bars

  • Analytical tools (TLC, LC-MS, GC-MS)

  • Internal standard for quantitative analysis (e.g., dodecane, biphenyl)

Procedure:

  • Preparation: Under an inert atmosphere, prepare a stock solution of the limiting reactant and the internal standard in a suitable, volatile solvent.

  • Reaction Setup: To a series of identical reaction vials, add the catalyst/reagent and any solid starting materials.

  • Solvent Addition: To each vial, add an equal volume of one of the anhydrous screening solvents.

  • Initiation: Add the stock solution containing the limiting reactant and internal standard to each vial. Ensure all reactants are fully dissolved.

  • Reaction Conditions: Place all vials on a stirrer plate and heat to the desired temperature. Run all reactions for the same amount of time (e.g., 12 hours).

  • Quenching and Sampling: After the designated time, cool the reactions to room temperature. Take a small, measured aliquot from each reaction mixture. Quench the aliquot by diluting it into a vial containing a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary (e.g., saturated sodium bicarbonate solution).

  • Analysis: Analyze each quenched sample by LC-MS or GC-MS. Use the internal standard to calculate the relative conversion of starting material and the relative yield of the desired product in each solvent.

  • Optimization: Based on the results, select the top-performing 1-2 solvents for further optimization of temperature, concentration, and reaction time.

Visual Guides: Graphviz Diagrams

G

G

References

  • BenchChem. (2025). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
  • Benchchem. (2025). Optimizing catalyst selection for asymmetric Pictet-Spengler reactions.
  • Ghorai, M. K., et al. (2011). Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine. Organic Letters, 13(19), 5302–5305.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Wang, Y., et al. (2019). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journal of Organic Chemistry, 15, 2338–2345.
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
  • MDPI. (2018).
  • Benchchem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Synfacts. (2020). C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Synfacts, 16(05), 0548.
  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
  • Gulea, M. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(11), 2933.
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • Wikipedia. (n.d.). Isoquinoline.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Grokipedia. (n.d.). Bischler–Napieralski reaction.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Vijayakumar, A., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Organic & Biomolecular Chemistry, 20(27), 5325–5367.
  • Zaitsev, A., et al. (2020). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 25(18), 4296.
  • MDPI. (2024). Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer.
  • Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.

Sources

Preventing degradation of Isoquinolin-3-ylmethanamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of Isoquinolin-3-ylmethanamine during storage. Here, we address common questions and troubleshooting scenarios to ensure the long-term integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

The degradation of this compound is primarily influenced by environmental factors that can initiate chemical reactions. The key factors to control are:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Humidity and Moisture: As a hygroscopic compound, this compound can absorb moisture from the air, which may lead to hydrolysis or other unwanted reactions.

  • Air (Oxygen): The amine functional group and the isoquinoline ring can be susceptible to oxidation, especially with prolonged exposure to air.

  • Light: Exposure to UV or visible light can provide the energy to initiate photolytic degradation pathways.

  • pH: Extremes in pH, particularly in solution, can catalyze hydrolytic degradation or other chemical transformations.

Q2: What are the recommended storage conditions for solid this compound?

For optimal stability of solid this compound, we recommend the following conditions:

ParameterRecommendationRationale
Temperature -20°C for long-term storageMinimizes the rate of potential degradation reactions.
Room temperature for short-term storageAcceptable for brief periods, but not ideal for long-term stability.
Atmosphere Tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen)Prevents oxidation and moisture absorption.
Light Amber glass vial or a container protected from lightProtects the compound from photolytic degradation.
Humidity Store in a desiccator or a dry environmentPrevents moisture-induced degradation.
Q3: I need to prepare a stock solution of this compound. What are the best practices for storage?

When preparing stock solutions, it is crucial to minimize the risk of degradation. Here are our recommendations:

  • Solvent Selection: Use high-purity, anhydrous solvents.

  • Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Storage Temperature: For short-term storage (up to one month), store aliquots in tightly sealed vials at -20°C. For longer-term storage, -80°C is preferable.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, prepare single-use aliquots.

  • Equilibration: Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation from forming inside the vial.

Troubleshooting Guide

Scenario 1: I have been storing solid this compound at room temperature for several months and have observed a color change. What should I do?

A change in color, such as from white/off-white to yellow or brown, is a visual indicator of potential degradation.

Recommended Actions:

  • Do not use for critical experiments: The purity of the compound is questionable.

  • Assess Purity: To determine the extent of degradation, we recommend performing a purity analysis. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.[1]

  • Procure a fresh batch: If significant degradation is confirmed, it is best to obtain a new lot of the compound for your experiments.

  • Implement proper storage: Ensure that the new batch is stored under the recommended long-term storage conditions (-20°C, protected from light and moisture).

Scenario 2: My experimental results are inconsistent. Could degradation of my this compound stock solution be the cause?

Inconsistent experimental results can indeed be a symptom of compound degradation in your stock solution.

Troubleshooting Steps:

  • Prepare a fresh stock solution: The most straightforward approach is to prepare a new stock solution from a reliable solid sample.

  • Perform a stability check: If you suspect ongoing degradation in your experimental conditions, you can perform a simple stability check. Analyze a sample of your stock solution by HPLC at the beginning of your experiment and then again after a set period under your experimental conditions (e.g., 24 hours at 37°C). A change in the chromatogram, such as the appearance of new peaks or a decrease in the main peak area, would indicate degradation.

  • Consider forced degradation studies: For a more comprehensive understanding of your compound's stability, you can conduct forced degradation studies.[2][3] This involves exposing the compound to stress conditions (e.g., acid, base, heat, oxidation, light) to identify potential degradation products and pathways.[4]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

1. Materials:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid or trifluoroacetic acid (TFA)
  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: Start with a low percentage of B, and gradually increase to a high percentage of B over 20-30 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis)
  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Store at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Incubate the stock solution at 60°C for 7 days.
  • Photolytic Degradation: Expose the stock solution to a light source (e.g., a photostability chamber) for a defined period.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by HPLC (as described in Protocol 1).
  • Compare the chromatograms to identify degradation products and determine the percentage of degradation under each condition.

Visualizing Potential Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on oxidation, a common degradation route for such compounds.

G A This compound B Oxidation A->B C Isoquinoline-3-carbaldehyde B->C D Further Oxidation C->D E Isoquinoline-3-carboxylic acid D->E G start Start: Receive/Synthesize this compound initial_purity Initial Purity Assessment (e.g., HPLC) start->initial_purity storage Store under Recommended Conditions (-20°C, dark, dry, inert atmosphere) initial_purity->storage periodic_check Periodic Purity Check (e.g., every 6 months) storage->periodic_check degradation_observed Degradation Observed? periodic_check->degradation_observed troubleshoot Troubleshoot: - Verify storage conditions - Perform forced degradation study - Identify degradation products degradation_observed->troubleshoot Yes use_compound Use Compound in Experiments degradation_observed->use_compound No end End of Compound Lifecycle troubleshoot->end use_compound->periodic_check use_compound->end

Caption: Workflow for ensuring the stability of this compound.

References

  • MedCrave. (2016). Forced Degradation Studies.
  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • National Institutes of Health (NIH). (2018). Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update.
  • ResearchGate. (n.d.). Microbial degradation of isoquinoline.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • National Institutes of Health (NIH). (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.
  • Impact Analytical. (n.d.). Purity Testing.
  • National Institutes of Health (NIH). (2011). A versatile synthesis of substituted isoquinolines.
  • National Institutes of Health (NIH). (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • PDA Journal of Pharmaceutical Science and Technology. (n.d.). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • MDPI. (n.d.). New Insights into the Degradation Path of Deltamethrin.
  • National Institutes of Health (NIH). (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • National Institutes of Health (NIH). (n.d.). Isoquinolin-1-ylmethanamine.
  • Royal Society of Chemistry. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.

Sources

Technical Support Center: Enhancing Regioselectivity of Electrophilic Substitution on the Isoquinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoquinoline functionalization. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of electrophilic substitution on the isoquinoline scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of these reactions and achieve your desired synthetic outcomes.

Introduction: The Challenge of Isoquinoline Regioselectivity

The isoquinoline ring system is a cornerstone of many pharmaceuticals and natural products. However, its functionalization via electrophilic aromatic substitution (SEAr) presents a significant regioselectivity challenge. The inherent electronic properties of the bicyclic system dictate that electrophilic attack preferentially occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridine ring.[1][2][3] Specifically, substitution is favored at the C5 and C8 positions due to the superior stability of the resulting cationic Wheland intermediates.[1][3] This often leads to mixtures of C5 and C8 isomers, complicating purification and reducing the yield of the desired product.

This guide will walk you through the underlying principles and provide practical strategies to control and enhance the regioselectivity of these critical reactions.

Frequently Asked Questions (FAQs)

Q1: Why does electrophilic substitution on isoquinoline primarily occur at the C5 and C8 positions?

A1: The pyridine ring in isoquinoline is deactivated towards electrophilic attack due to the electron-withdrawing effect of the electronegative nitrogen atom. This effect is exacerbated in the acidic conditions typical for many SEAr reactions, where the nitrogen is protonated, further increasing its electron-withdrawing nature.[2] Consequently, the more electron-rich benzene ring is the preferred site for electrophilic attack.

The preference for the C5 and C8 positions over C6 and C7 can be explained by examining the stability of the cationic intermediates (Wheland intermediates) formed upon electrophilic attack. Attack at C5 or C8 allows for the positive charge to be delocalized through two resonance structures while maintaining the aromaticity of the pyridine ring.[3] In contrast, attack at C6 or C7 results in a less stable intermediate with only one such resonance structure.[3]

Q2: What are the key factors that influence the C5 vs. C8 product ratio in electrophilic substitutions?

A2: The ratio of C5 to C8 substituted products is a delicate balance of several factors:

  • Reaction Conditions: Temperature, solvent, and the specific electrophilic reagent can significantly impact the product distribution. For instance, in sulfonation, temperature can be used to favor either the kinetically or thermodynamically controlled product.[4][5]

  • Steric Hindrance: While C5 and C8 are electronically favored, steric hindrance can play a deciding role. The C8 position is adjacent to the pyridine ring, which can create steric congestion, particularly with bulky electrophiles or in the presence of substituents at C1. This can lead to a preference for substitution at the less hindered C5 position.

  • Electronic Effects of Substituents: Pre-existing substituents on the isoquinoline ring have a profound directing effect. Electron-donating groups (EDGs) on the carbocyclic ring will activate it and influence the C5/C8 ratio, while electron-withdrawing groups (EWGs) will further deactivate the ring.[1]

Q3: I am getting a mixture of C5 and C8 isomers in my nitration reaction. How can I improve the selectivity?

A3: Achieving high regioselectivity between C5 and C8 in nitration can be challenging, often resulting in nearly equal mixtures under standard conditions (e.g., HNO₃/H₂SO₄ at 0°C can yield a 5-nitro to 8-nitro ratio of approximately 52:47).[6] However, you can employ several strategies to favor one isomer over the other:

  • Temperature Control: Strict temperature control is crucial. Deviations can alter the isomer ratio. A one-pot procedure for 5-bromo-8-nitroisoquinoline highlights the importance of maintaining specific temperatures during sequential bromination and nitration steps to ensure high regioselectivity.[7]

  • Blocking Group Strategy: This is a powerful technique to direct substitution. You can selectively block one position to force the reaction to occur at the other. For example, sulfonation can be used to introduce a sulfonic acid group, which can later be removed.[8][9][10]

  • Substituent-Directed Synthesis: If your synthetic route allows, introducing a directing group in a prior step can provide excellent control over the position of nitration.

Troubleshooting Guides

Issue 1: Poor or No Reaction During Friedel-Crafts Acylation
  • Symptom: Your Friedel-Crafts acylation of isoquinoline with an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) is sluggish or fails to proceed.

  • Root Cause: The basic nitrogen atom of the isoquinoline ring complexes with the Lewis acid catalyst.[11] This deactivates the catalyst and also strongly deactivates the isoquinoline ring system towards electrophilic attack.

  • Troubleshooting Steps:

    • Increase Catalyst Stoichiometry: A stoichiometric amount, or even an excess, of the Lewis acid is often required to overcome the complexation with the nitrogen atom and still have enough catalyst available to activate the acyl chloride.[12]

    • Protect the Nitrogen: Consider protecting the nitrogen atom as an N-oxide. This can alter the reactivity and regioselectivity of the ring system.

    • Alternative Catalysts: Explore milder Lewis acids or alternative reaction conditions that do not require strong Lewis acids. Recent literature describes greener Friedel-Crafts methodologies that might be applicable.[13]

Issue 2: Undesired Regioisomer Formation in the Presence of an Existing Substituent
  • Symptom: An existing substituent on the isoquinoline ring is not directing the incoming electrophile to the desired position.

  • Root Cause: The directing effect of a substituent is a combination of its inductive and resonance effects, which can either reinforce or oppose the natural C5/C8 preference of the isoquinoline ring.

  • Troubleshooting Workflow:

    G start Problem: Undesired Regioisomer substituent_type Identify Substituent Type (Activating vs. Deactivating) start->substituent_type activating Activating Group (e.g., -OCH3, -NH2) Ortho, Para-directing substituent_type->activating EDG deactivating Deactivating Group (e.g., -NO2, -SO3H) Meta-directing substituent_type->deactivating EWG mechanism Analyze Resonance Structures of Intermediate activating->mechanism deactivating->mechanism conditions Modify Reaction Conditions mechanism->conditions Outcome still not ideal blocking Employ a Blocking Group conditions->blocking Kinetic/Thermodynamic control insufficient outcome Desired Regioisomer conditions->outcome Successful advanced Consider Advanced Methods (C-H Functionalization) blocking->advanced Blocking not feasible blocking->outcome Successful advanced->outcome

    Caption: Troubleshooting workflow for substituent-directed regioselectivity.

  • Explanation of Workflow:

    • Identify Substituent Type: Determine if your existing substituent is an electron-donating (activating) or electron-withdrawing (deactivating) group.[14]

    • Analyze Intermediates: Draw the resonance structures of the Wheland intermediate for substitution at all possible positions. Activating groups stabilize ortho and para positions, while deactivating groups make the meta position the least deactivated.[14][15]

    • Modify Conditions: For reactions like sulfonation, switching between low and high temperatures can favor the kinetic vs. the thermodynamic product, respectively.[4][5]

    • Use a Blocking Group: If a sterically accessible and electronically favorable position is leading to the wrong isomer (e.g., para-substitution is dominating when ortho is desired), you can temporarily block the para position with a group like sulfonic acid.[8][9][10]

    • Advanced Methods: If classical methods fail, transition-metal-catalyzed C-H functionalization with a directing group can provide access to otherwise unattainable isomers.[1]

Advanced Strategies for Regiocontrol

When classical electrophilic substitution reactions do not provide the desired regioselectivity, several advanced strategies can be employed.

Blocking Group Strategy: A Protocol for Ortho-Selective Substitution

This strategy is particularly useful when you want to force substitution at a less favored position by temporarily blocking a more reactive one. The reversibility of sulfonation makes the sulfonic acid group an excellent blocking group.[16]

  • Objective: To achieve bromination at C8 by blocking the more accessible C5 position.

    Step 1: Regioselective Sulfonation (Blocking C5)

    • Dissolve isoquinoline (1 eq.) in fuming sulfuric acid (oleum).

    • Heat the mixture to a high temperature (e.g., 180°C) to favor the formation of the thermodynamically more stable isoquinoline-5-sulfonic acid.[4] The C5 position is generally favored in sulfonation.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully pour the reaction mixture onto ice and neutralize to precipitate the product. Filter and dry the isoquinoline-5-sulfonic acid.

    Step 2: Electrophilic Bromination (Directing to C8)

    • Dissolve the isoquinoline-5-sulfonic acid (1 eq.) in a suitable solvent like concentrated sulfuric acid.

    • Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise at a controlled temperature (e.g., 0-25°C). The sulfonic acid group is a meta-director, and the deactivated pyridine ring will direct the incoming electrophile to the available C8 position.

    • Stir until the reaction is complete. Work up by pouring onto ice and neutralizing.

    Step 3: Desulfonation (Removing the Blocking Group)

    • Take the crude 8-bromo-isoquinoline-5-sulfonic acid and dissolve it in dilute aqueous sulfuric acid.

    • Heat the mixture to reflux. The sulfonation reaction is reversible, and under these conditions, the sulfonic acid group will be removed.[16]

    • Cool, neutralize, and extract the desired 8-bromoisoquinoline product.

Transition-Metal-Catalyzed C-H Functionalization

This modern approach offers unparalleled control over regioselectivity by using a directing group (DG) to position a metal catalyst near a specific C-H bond. This allows for functionalization at positions that are inaccessible through classical SEAr, such as C1, C3, and C4.[1]

  • Concept: A directing group, often a nitrogen-containing functional group attached to the isoquinoline or a nearby position, coordinates to a transition metal (e.g., Pd, Rh). This brings the catalyst into close proximity to a specific C-H bond, enabling its selective cleavage and functionalization.

    Caption: General workflow for directed C-H functionalization.

  • Examples of Regiocontrol:

    • C1-Functionalization: Rhodium(III)-catalyzed reactions using an amidine directing group can lead to the synthesis of 1-aminoisoquinolines.[17]

    • C4-Functionalization: Palladium-catalyzed enolate arylation strategies can be used to construct isoquinolines with substituents at the C4 position.[18]

    • Meta-C-H Arylation: Using isoquinoline as a ligand in a palladium(II)-catalyzed reaction can enable meta-C-H arylation of benzylsulfonamide substrates.[19]

Table 1: Comparison of Classical vs. Modern Functionalization Methods

MethodTypical Position(s)AdvantagesLimitationsKey References
Classical SEAr C5, C8Uses simple reagents, well-established.Often poor regioselectivity, harsh conditions.[1][3]
Blocking Group Strategy C5 or C8Enhances selectivity for a specific position.Adds extra steps to the synthesis.[8][10]
N-Oxide Chemistry C4Activates the pyridine ring for substitution.Requires preparation of the N-oxide.[20][21]
Directed C-H Functionalization C1, C3, C4, etc.Excellent regiocontrol, mild conditions.Requires a directing group, catalyst cost.[17][18][19]

Conclusion

Enhancing the regioselectivity of electrophilic substitution on the isoquinoline ring requires a deep understanding of the electronic and steric factors at play. While classical methods often yield mixtures of C5 and C8 isomers, careful control of reaction conditions, the strategic use of blocking groups, and the application of modern transition-metal-catalyzed C-H functionalization techniques provide a powerful toolkit for the modern synthetic chemist. By carefully considering the troubleshooting steps and advanced strategies outlined in this guide, researchers can overcome common challenges and efficiently synthesize the desired isoquinoline derivatives with high precision.

References

  • Norris, J. (2018, April 4). Using sulfonic acid as a blocking group [Video]. YouTube. [Link]
  • Larhed, M., et al. (2007). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • Cheng, G., Wang, P., & Yu, J.-Q. (2017). meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst. Angewandte Chemie International Edition, 56(28), 8183-8186. [Link]
  • Wang, Q., et al. (2020). Rhodium-Catalyzed Atroposelective Oxidative C–H/C–H Cross-Coupling Reaction of 1-Aryl Isoquinoline Derivatives with Electron-Rich Heteroarenes. Journal of the American Chemical Society.
  • Li, B., et al. (2016). Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C-H/N-H Functionalization with α-Substituted Ketones. Organic Letters, 18(15), 3898-3901. [Link]
  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. [Link]
  • Li, B., et al. (2016). Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation.
  • Procter, D. J., et al. (2017). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry.
  • Joule, J. A., & Mills, K. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
  • Organic Chemistry Tutor. (2017, May 2). Directing Effect of the Nitro Group in EAS [Video]. YouTube. [Link]
  • Pearson Study Prep. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. [Link]
  • Fernández, G. (n.d.). Electrophilic substitution by N-oxides. Química Organica.org. [Link]
  • Malakar, C. C., et al. (2023). Proposed reaction mechanism for the synthesis of isoquinoline N‐oxide.
  • Kaučič, V., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1341–1349. [Link]
  • Vedantu. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. [Link]
  • Chen, X., Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Angewandte Chemie International Edition, 48(28), 5094–5115. [Link]
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169.
  • Chemistry Scholars. (2020, October 28). Reactivity of Isoquinoline [Video]. YouTube. [Link]
  • Study Prep. (2022, July 22). Blocking Groups - Sulfonic Acid Explained: Definition, Examples, Practice & Video Lessons. [Link]
  • Rovis, T., et al. (2014). Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III)
  • Sarvari, M. H., & Sharghi, H. (n.d.).
  • Quora. (2018, April 23).
  • Pearson Study Prep. (2015, February 23). Blocking Groups Sulfonic Acid [Video]. YouTube. [Link]
  • Pápai, L. I., et al. (2021). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. MDPI.
  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. [Link]
  • Wang, J., et al. (n.d.). Reaction of Isoquinolin‐1(2H)‐Ones with Methylenecyclopropanes via Rhodium(III)
  • Chemistry LibreTexts. (2019, June 5). 14.11: Kinetic Versus Thermodynamic Products. [Link]
  • University of Michigan. (n.d.).
  • Ashenhurst, J. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]
  • The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. [Link]
  • Desklib. (2021, April 17).
  • Wikipedia. (n.d.).
  • Wang, C., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(5), 8795–8805. [Link]
  • Chemistry Stack Exchange. (2025, June 6).
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3)
  • Wikipedia. (n.d.).
  • Fernández, G. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org. [Link]
  • Zhang, J., et al. (2014). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Science China Chemistry, 57(1), 135–140.
  • Chegg. (2021, May 5). Solved 2. Treatment of quinoline with mixed acid (a mixture |. [Link]
  • Chemistry LibreTexts. (2023, January 4). 15.
  • Politzer, P., et al. (2011). A comparison of regioselectivity in electrophilic aromatic substitution reactions vs. theoretical descriptors.
  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. [Link]
  • Chemistry Stack Exchange. (2015, May 19).
  • Google Patents. (1998).
  • ResearchGate. (2025, August 5). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. [Link]
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
  • Maegawa, T., et al. (2007). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry.
  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. Semantic Scholar.

Sources

Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of isoquinoline compounds. This guide is designed for researchers, medicinal chemists, and analytical scientists who utilize mass spectrometry to identify, characterize, and quantify this critical class of N-heterocyclic compounds. My goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to solve complex fragmentation challenges.

Introduction: The Fragmentation Behavior of Isoquinolines

The isoquinoline core is a robust aromatic system, but its fragmentation in a mass spectrometer is highly influenced by the type and position of its substituents, the degree of saturation in its heterocyclic ring, and the ionization technique employed. In positive-mode Electrospray Ionization (ESI), the nitrogen atom is readily protonated, yielding a stable [M+H]⁺ ion. The subsequent fragmentation (MS/MS) provides the structural fingerprint.

Key fragmentation pathways often involve:

  • Loss of Substituents: Methoxy (-CH₃, -CO), hydroxyl, and methylenedioxy (-CH₂O) groups on the carbocyclic ring are prone to characteristic neutral losses.[1][2][3]

  • Ring Cleavages: Tetrahydroisoquinoline scaffolds are particularly susceptible to ring cleavage via the Retro-Diels-Alder (RDA) reaction, which is a powerful diagnostic tool.[4][5][6]

  • Cleavage adjacent to the Nitrogen: The bonds alpha to the nitrogen atom can cleave, especially in reduced isoquinoline systems.[7]

This guide is structured as a series of frequently asked questions (FAQs) that address common problems encountered in the lab.

Section 1: General Fragmentation & Spectra Interpretation

FAQ 1: My base peak is not the [M+H]⁺ ion. Is this normal, and how can I promote the molecular ion?

Answer: Yes, for certain isoquinoline structures, observing a fragment as the base peak is not unusual. This typically occurs due to facile fragmentation either in the ionization source ("in-source fragmentation") or from low-energy collision-induced dissociation (CID). The stability of the resulting fragment ion is the primary driver. For example, benzylisoquinolines can readily cleave at the benzylic C-C bond, leading to a very stable tropylium-type ion.

Causality & Troubleshooting:

In-source fragmentation occurs when the voltage potentials in the ion source (e.g., cone voltage, fragmentor voltage) are too high, causing ions to collide with residual gas molecules and fragment before they reach the mass analyzer.[8][9][10][11] This is distinct from CID, where fragmentation is intentionally induced in a collision cell.

Protocol to Promote the [M+H]⁺ Ion:

  • Reduce In-Source Energy: Systematically decrease the cone/fragmentor voltage in 10-20 V increments. Monitor the intensity of the [M+H]⁺ ion relative to your fragment ions. The goal is to find a voltage that is high enough for efficient ion sampling but low enough to prevent premature fragmentation.

  • Optimize Source Temperature: High desolvation temperatures can sometimes impart enough thermal energy to cause fragmentation of labile compounds. Try reducing the desolvation gas temperature by 25-50 °C.

  • Adjust Collision Energy (for MS/MS): If you are performing MS/MS and losing the precursor ion, you are simply using too much collision energy. Reduce the collision energy (CE) in 2-5 eV steps until the precursor ion is the most abundant ion in the spectrum.

The following workflow illustrates the decision-making process for this issue.

start Fragment is Base Peak in MS1 Spectrum check_insource Is In-Source Fragmentation Suspected? start->check_insource reduce_voltage Systematically Reduce Cone/Fragmentor Voltage check_insource->reduce_voltage Yes optimize_msms If in MS/MS, Reduce Collision Energy check_insource->optimize_msms No, in MS/MS check_temp Is Compound Thermally Labile? reduce_voltage->check_temp reduce_temp Decrease Desolvation Temperature check_temp->reduce_temp Yes end_goal [M+H]+ Ion Intensity Optimized check_temp->end_goal No reduce_temp->end_goal optimize_msms->end_goal

Caption: Troubleshooting workflow for low [M+H]⁺ intensity.

FAQ 2: I am analyzing a tetrahydroisoquinoline, and I see a major fragment corresponding to a neutral loss I can't explain. What is happening?

Answer: You are likely observing a Retro-Diels-Alder (RDA) reaction. This is a very common and diagnostically significant fragmentation pathway for cyclic systems like the tetrahydroisoquinoline core.[4][6][12] The reaction involves the cleavage of two bonds within the heterocyclic ring, resulting in the formation of a diene and a dienophile as neutral and charged fragments.

Mechanism Insight:

For a simple 1,2,3,4-tetrahydroisoquinoline, the RDA reaction typically leads to the expulsion of an enamine or imine fragment, with the charge being retained on the diene portion derived from the carbocyclic ring. The mass of the neutral loss will depend entirely on the substituents on the nitrogen and the adjacent carbon atoms.

cluster_0 Tetrahydroisoquinoline Precursor [M+H]+ cluster_1 Collision-Induced Dissociation (CID) cluster_2 Products THIQ [Precursor Ion] CID RDA Reaction THIQ->CID Diene Charged Diene Fragment (Observed in MS/MS) CID->Diene Charge Retained Dienophile Neutral Dienophile Loss (e.g., ethenamine) CID->Dienophile Neutral Loss

Caption: Retro-Diels-Alder (RDA) fragmentation pathway.

How to Confirm:

  • Calculate the Neutral Loss: Determine the exact mass of the neutral loss from your high-resolution data. Match this mass to a plausible chemical formula corresponding to the "dienophile" part of your molecule (Ring B and its substituents).

  • Analyze Analogs: If you have structurally similar compounds without the saturated ring, you should not observe this fragmentation pathway. This comparative analysis provides strong evidence for the RDA mechanism.

Section 2: Signal, Sensitivity & Matrix Issues

FAQ 3: My signal intensity is poor and I see multiple peaks at M+23, M+39, and M+41. What are these?

Answer: You are observing common adducts, which are ions formed when your analyte molecule associates with other ions present in the sample or mobile phase.[13] The peaks you are seeing correspond to:

  • [M+Na]⁺: Sodium adduct (nominal mass difference of +22 Da from [M+H]⁺)[14]

  • [M+K]⁺: Potassium adduct (nominal mass difference of +38 Da from [M+H]⁺)[14]

These adducts are extremely common in ESI-MS. While sometimes useful for confirmation, they split your total ion current among multiple species, reducing the sensitivity for your primary [M+H]⁺ ion and complicating spectral interpretation.

Data Summary: Common Adducts in Positive ESI

Adduct IonFormulaNominal Mass Shift from [M+H]⁺Common Sources
Sodium[M+Na]⁺+22 DaGlassware, reagents, buffers
Potassium[M+K]⁺+38 DaGlassware, reagents, buffers
Ammonium[M+NH₄]⁺+17 DaAmmonium-based buffers/additives
Acetonitrile[M+ACN+H]⁺+41 DaAcetonitrile mobile phase

Table compiled from information in various sources.[14][15][16][17]

Protocol for Minimizing Adduct Formation:

  • Improve Lab Hygiene: Use high-purity solvents (LC-MS grade). Leach sodium and potassium from new glass vials by rinsing them with a mild acid, then water, then your mobile phase. Use polypropylene vials where possible.

  • Mobile Phase Additives: Introduce a competitive source of protons. Adding a small amount of a volatile acid like formic acid (0.1% v/v) to the mobile phase will promote the formation of [M+H]⁺ over metal adducts.

  • Sample Cleanup: If your sample is in a complex matrix (e.g., plasma, tissue extract), use a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to remove inorganic salts prior to analysis.

FAQ 4: My signal is inconsistent or suppressed when analyzing samples from a biological matrix. How can I diagnose and fix this?

Answer: You are likely experiencing matrix effects , where co-eluting endogenous compounds from the sample (e.g., phospholipids, salts, other metabolites) interfere with the ionization of your target analyte.[18][19] This can cause ion suppression (most common) or enhancement, leading to poor reproducibility and inaccurate quantification.[18][20]

Experimental Protocol: Diagnosing Matrix Effects

This protocol uses a post-extraction spike to quantify the impact of the matrix.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Analyte spiked into a clean solvent (e.g., mobile phase) at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma with no drug). After the final extraction step, spike the clean extract with the analyte to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte before extraction to the same concentration. This set is used to determine extraction recovery.

  • Analyze and Calculate:

    • Analyze all samples by LC-MS.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Interpretation:

  • A Matrix Effect value of ~100% indicates no significant effect.

  • A value < 85% indicates ion suppression.

  • A value > 115% indicates ion enhancement.

Mitigation Strategies:

  • Improve Chromatographic Separation: The best way to combat matrix effects is to chromatographically separate your analyte from the interfering compounds. Develop a gradient method that provides better resolution.

  • Enhance Sample Cleanup: Use a more selective sample preparation technique. For example, if you are using protein precipitation, switch to a more rigorous SPE method.[19]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative analysis. A SIL-IS is chemically identical to your analyte but has a different mass (e.g., contains ²H or ¹³C). It will co-elute and experience the same matrix effects, allowing for reliable correction and accurate quantification.[18]

Section 3: Advanced Troubleshooting

FAQ 5: I have two positional isomers of an isoquinoline. Their MS1 spectra are identical. How can I differentiate them using MS/MS?

Answer: Differentiating isomers is a classic mass spectrometry challenge. Since they have the same mass and elemental formula, you must rely on differences in their fragmentation patterns (MS/MS spectra). Even if the fragments produced are the same, their relative intensities can often be used as a distinguishing feature.[21][22]

The underlying principle is that the position of a substituent can influence bond strengths and the stability of potential fragment ions, leading to different fragmentation efficiencies for various pathways.

Protocol for Isomer Differentiation:

  • Acquire High-Quality MS/MS Spectra: For each pure isomer, acquire MS/MS spectra across a range of collision energies (e.g., from 10 eV to 40 eV in 5 eV steps). This is crucial because some differences may only be apparent at specific energy levels.

  • Look for Unique Fragment Ions: Carefully compare the spectra. Is there a fragment ion present for one isomer but completely absent for the other? This is the most definitive evidence. This often arises from proximity effects, like an "ortho effect," where adjacent substituents can interact or undergo unique rearrangements upon fragmentation.[12]

  • Analyze Fragment Ion Ratios: If no unique ions are found, calculate the ratios of the major fragment ions for each isomer at each collision energy. For example, calculate Ratio = (Intensity of Fragment A) / (Intensity of Fragment B). Often, this ratio will be significantly and reproducibly different between the two isomers.[21][22]

  • Chromatographic Separation: While this is a mass spectrometry guide, the most robust method for isomer analysis is to first separate them chromatographically. Invest in method development using different column chemistries (e.g., C18, PFP, HILIC) or mobile phase conditions to achieve baseline separation before MS analysis.

start Identical MS1 Spectra for Isomers acquire_msms Acquire MS/MS Spectra Across a Range of Collision Energies start->acquire_msms check_unique Are There Unique Fragment Ions? acquire_msms->check_unique unique_found Differentiation Successful! (Qualitative) check_unique->unique_found Yes check_ratios Calculate Fragment Ion Ratios (e.g., A/B) check_unique->check_ratios No ratios_diff Are Ratios Reproducibly Different? check_ratios->ratios_diff ratios_found Differentiation Successful! (Quantitative) ratios_diff->ratios_found Yes optimize_lc No MS/MS Difference Found: Focus on Chromatographic Separation ratios_diff->optimize_lc No

Caption: Workflow for differentiating isomers using MS/MS.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
  • What are common adducts in ESI mass spectrometry? - WKB67428.
  • Mass spectrometry: Retro Diel's-Alder fragment
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput
  • Dealing with Metal Adduct Ions in Electrospray: Part 1. Crawford Scientific. [Link]
  • Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University Research Repository. [Link]
  • Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs using a high-resolution quadrupole time-of-flight mass spectrometer. PubMed. [Link]
  • The proposed fragmentation behaviours of benzyltetrahydroisoquinoline and aporphine (a), ipecac (b), chelidonine (c), and bisbenzyltetrahydroisoquinoline (d).
  • Adduits ESI MS. Scribd. [Link]
  • Retro diels alder reaction and ortho effect. Slideshare. [Link]
  • Comparison of Dissociation of Ions in an Electrospray Source, or a Collision Cell in Tandem Mass Spectrometry. Bentham Science. [Link]
  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. PubMed. [Link]
  • The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. MDPI. [Link]
  • Proposed fragmentation pathways for the major product ions observed in...
  • Retro-Diels-Alder, .gamma.-hydrogen rearrangement, and decarboxylation reactions. Pathways for fragmentation in the collisions activated dissociation mass spectra of ketones and carboxylic acid (M-1)- ions.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput
  • LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). SciELO. [Link]
  • Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)
  • Video: Mass Spectrometry: Cycloalkene Fragment
  • Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. NIH. [Link]
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Agilent. [Link]
  • The matrix effect of the compounds in beverage.
  • List of common adduct types in positive ionisation mode for ESI.
  • Matrix effect and extraction recovery for the three alkaloids and the IS in the rat biological samples (n = 6).
  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]
  • Isoquinoline. NIST WebBook. [Link]
  • Practical Approaches to the ESI-MS Analysis of Catalytic Reactions.
  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
  • Strategies for avoiding saturation effects in ESI-MS. University of Victoria. [Link]
  • common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
  • ESI-MS study of the reaction process. Both the NIS and NCS/KI...
  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimization of Crystallization Methods for Isoquinolin-3-ylmethanamine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of Isoquinolin-3-ylmethanamine salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for obtaining high-quality crystalline salts of this compound, a crucial intermediate in pharmaceutical synthesis. This document will delve into the nuances of crystallization for its common salt forms—hydrochloride, sulfate, and tartrate—offering practical, field-proven insights to overcome common challenges.

I. Understanding the Molecule: this compound

This compound is a primary aromatic amine with a pKa that lends itself to the formation of stable, crystalline salts.[1] The isoquinoline core provides a rigid, planar structure, while the aminomethyl group at the 3-position is the primary site for salt formation. The choice of the counter-ion (e.g., chloride, sulfate, tartrate) significantly influences the physicochemical properties of the resulting salt, including solubility, stability, and crystal habit.[2][3]

Key Physicochemical Properties:

PropertyValue/InformationSource
Chemical Structure This compoundN/A
Molecular Formula C10H10N2PubChem
Molecular Weight 158.20 g/mol PubChem
pKa (of conjugate acid) Estimated to be around 8.5-9.5Inferred from similar aromatic amines
General Solubility The free base is generally soluble in organic solvents. Salts exhibit higher polarity and are more soluble in polar solvents like alcohols and water.[4]General chemical principles

II. General Principles of Crystallization for Amine Salts

Crystallization is a critical purification technique that relies on the differential solubility of a compound in a given solvent system at varying temperatures or solvent compositions.[5][6] The goal is to create a supersaturated solution from which the desired compound crystallizes in a pure form, leaving impurities behind in the mother liquor.[5]

For amine salts like those of this compound, the process typically involves:

  • Salt Formation: Reacting the free base with the desired acid (e.g., HCl, H2SO4, Tartaric Acid) in a suitable solvent.

  • Dissolution: Dissolving the crude salt in a minimal amount of a hot solvent or a solvent/anti-solvent mixture.

  • Supersaturation: Inducing crystallization by cooling, slow evaporation of the solvent, or by adding an anti-solvent.[5]

  • Nucleation and Crystal Growth: The formation of initial crystal nuclei followed by their growth into larger, well-defined crystals.

  • Isolation and Drying: Separating the crystals from the mother liquor and drying them to remove residual solvent.[7]

Logical Workflow for Crystallization Optimization:

Crystallization Workflow cluster_prep Preparation cluster_cryst Crystallization Method Selection cluster_eval Analysis & Optimization cluster_final Final Product start Start with Crude this compound Salt purify_base Optional: Purify Free Base (e.g., Chromatography) start->purify_base If high impurity load salt_formation In-situ Salt Formation start->salt_formation purify_base->salt_formation cooling Cooling Crystallization salt_formation->cooling antisolvent Anti-solvent Crystallization salt_formation->antisolvent evaporation Slow Evaporation salt_formation->evaporation vapor Vapor Diffusion salt_formation->vapor characterization Characterize Crystals (PXRD, DSC, TGA) cooling->characterization antisolvent->characterization evaporation->characterization vapor->characterization troubleshooting Troubleshoot Issues (Oiling out, low yield, etc.) characterization->troubleshooting If issues arise end Pure Crystalline Salt characterization->end Successful Crystallization optimization Optimize Parameters (Solvent, Cooling Rate, etc.) troubleshooting->optimization optimization->cooling optimization->antisolvent optimization->evaporation optimization->vapor Impurity Rejection cluster_strategies Purification Strategies start Impure Crystalline Salt analysis Analyze Purity (e.g., HPLC, LC-MS) start->analysis impurity_ID Identify Impurity (if possible) analysis->impurity_ID end High Purity Crystalline Salt analysis->end Purity meets specification recrystallize Re-crystallize from a different solvent system impurity_ID->recrystallize If purity is low slurry Slurry in a non-solvent impurity_ID->slurry For surface impurities chromatography Purify free base via chromatography impurity_ID->chromatography If co-crystallization is suspected recrystallize->analysis slurry->analysis chromatography->start Re-form salt

Sources

Technical Support Center: Strategies to Improve the Stability of Isoquinolin-3-ylmethanamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isoquinolin-3-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the stability of this compound in solution. The following information is curated to address common challenges and provide practical, field-proven insights to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your work with this compound, presented in a question-and-answer format.

My this compound solution is changing color (e.g., turning yellow or brown). What is happening?

Discoloration of your solution is a primary indicator of chemical degradation. This is most commonly attributed to oxidation and/or photodegradation. The aminomethyl group and the isoquinoline ring system are susceptible to oxidative processes, which can lead to the formation of colored impurities.[1][2]

Troubleshooting Steps:

  • Protect from Light: Immediately transfer your solution to an amber-colored vial or wrap the container in aluminum foil to shield it from light. Photodegradation can be a significant contributor to the instability of aromatic heterocyclic compounds.[3]

  • Inert Atmosphere: If possible, prepare and store your solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[4]

  • Antioxidant Addition: Consider the addition of an antioxidant to your solution. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[1][5] The selection of the antioxidant will depend on the solvent system and downstream applications.

I am observing a loss of potency and inconsistent results in my assays. Could this be a stability issue?

Yes, a decline in potency and poor reproducibility are classic symptoms of compound degradation. This compound, containing a primary amine and a benzylic-like carbon, can be susceptible to several degradation pathways that would lead to a decrease in the concentration of the active parent molecule.[6][7]

Primary Degradation Pathways:

  • Oxidation: The benzylic carbon is prone to oxidation, potentially forming an imine, which can further hydrolyze to an aldehyde (isoquinoline-3-carbaldehyde) and subsequently a carboxylic acid (isoquinoline-3-carboxylic acid).[8] The primary amine itself can also undergo oxidation.[9]

  • Photodegradation: Aromatic nitrogen heterocycles are often photosensitive. UV and even visible light can provide the energy to initiate degradation reactions.[3]

  • pH-mediated Hydrolysis: While generally less reactive than esters, the amine functional group's stability can be influenced by the pH of the solution, potentially leading to hydrolysis under strongly acidic or basic conditions.

Diagram: Potential Degradation Pathways of this compound

G cluster_0 Primary Degradation Stressors cluster_1 This compound cluster_2 Potential Degradation Products Light Light Parent This compound Light->Parent Photodegradation Oxygen Oxygen Oxygen->Parent Oxidation pH (extremes) pH (extremes) pH (extremes)->Parent Hydrolysis Heat Heat Heat->Parent Thermal Degradation Metal Ions Metal Ions Metal Ions->Parent Catalyzed Oxidation Imine Isoquinolin-3-yl(iminomethyl) derivative Parent->Imine Oxidation Ring_Opened Ring-Opened Products Parent->Ring_Opened Vigorous Oxidation [25] Aldehyde Isoquinoline-3-carbaldehyde Imine->Aldehyde Hydrolysis Carboxylic_Acid Isoquinoline-3-carboxylic acid Aldehyde->Carboxylic_Acid Oxidation

Caption: Potential degradation pathways of this compound.

What is the optimal pH for storing my this compound solution?

The optimal pH for stability is compound-specific and should be determined experimentally through a pH stability profile study. Generally, for amines, a slightly acidic pH is often preferred to protonate the amine, which can decrease its nucleophilicity and susceptibility to certain degradation reactions. However, extreme pH values should be avoided as they can catalyze hydrolysis or other degradation pathways.

Recommendation: Perform a pH stability study by preparing solutions in a series of buffers ranging from pH 3 to 10. Analyze the samples at various time points to determine the pH at which the compound exhibits the least degradation.

What are the best practices for preparing and storing stock solutions?

To maximize the shelf-life of your this compound solutions, adhere to the following best practices:

  • Solvent Selection: Use high-purity solvents. If using aqueous solutions, freshly prepared, high-purity water is recommended.

  • Concentration: Prepare concentrated stock solutions in a suitable organic solvent (e.g., DMSO, ethanol) and store them at low temperatures (e.g., -20°C or -80°C). Dilute to the final aqueous concentration immediately before use.

  • Storage Conditions:

    • Store solutions protected from light in tightly sealed containers.

    • For long-term storage, consider freezing aliquots to minimize freeze-thaw cycles.

    • If the compound is particularly sensitive to oxidation, purge the headspace of the vial with an inert gas before sealing.

Which excipients can I use to improve the stability of my formulation?

The choice of excipients is critical for developing a stable formulation. Consider the following categories:

Excipient CategoryExamplesMechanism of ActionReference
Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Ascorbic acid, Sodium metabisulfiteScavenge free radicals and inhibit oxidative degradation.[1][5]
Chelating Agents Ethylenediaminetetraacetic acid (EDTA), Citric acidSequester trace metal ions that can catalyze oxidation reactions.[1]
Buffering Agents Phosphate, Citrate, AcetateMaintain the pH of the solution at an optimal level for stability.
Solubilizers/Stabilizers Cyclodextrins (e.g., HP-β-CD)Can form inclusion complexes with the drug molecule, protecting it from the bulk solvent environment and potentially inhibiting degradation.[10][11][12][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[15][16][17]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile or methanol)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • UPLC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Sample at specified time points and dilute for analysis.

  • Thermal Degradation:

    • Place a vial of the stock solution in an oven at 80°C.

    • Sample at specified time points and dilute for analysis.

  • Photodegradation:

    • Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil and placed in the same chamber.

    • Sample at specified time points and dilute for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating UPLC-MS method to quantify the remaining parent compound and identify degradation products.[18][19]

Diagram: Forced Degradation Workflow

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Sampling & Analysis cluster_3 Data Interpretation Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photodegradation (ICH Q1B) Stock->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Dilute Dilute for Analysis Neutralize->Dilute Analysis UPLC-MS Analysis Dilute->Analysis Quantify Quantify Parent Compound Analysis->Quantify Identify Identify Degradation Products Analysis->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: Workflow for a forced degradation study.

Protocol 2: pH-Rate Profile Study

Objective: To determine the effect of pH on the degradation rate of this compound and identify the pH of maximum stability.

Materials:

  • This compound stock solution

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • Temperature-controlled incubator

  • UPLC system with a suitable detector

Procedure:

  • Prepare Buffered Solutions: Prepare a series of buffered solutions of this compound at a constant concentration by diluting the stock solution into each buffer.

  • Incubation: Incubate the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • Sampling: At regular intervals over a set period (e.g., 7 days), withdraw aliquots from each buffered solution.

  • Analysis: Quantify the concentration of the remaining this compound in each sample using a validated HPLC or UPLC method.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the apparent first-order degradation rate constant (k_obs).

    • Plot the logarithm of k_obs versus pH to generate the pH-rate profile. The nadir of this curve will indicate the pH of maximum stability.

References

  • Gerasimov, O. V., et al. (2010). Antioxidant action mechanisms of hindered amine stabilisers.
  • Pharma.Tips. (2025).
  • Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharmaceutica Hungarica, 61(5), 231-238.
  • Waterman, K. C. (2011).
  • Sigma-Aldrich. (n.d.). Active Pharmaceutical Ingredient (API)
  • Kratochvíl, B., et al. (2022). Interactions of Isoquinoline Alkaloids with Transition Metals Iron and Copper. PubMed.
  • Kratochvíl, B., et al. (2022). Interactions of Isoquinoline Alkaloids with Transition Metals Iron and Copper. PMC.
  • EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
  • BOC Sciences. (n.d.). Amino Acids for Pharmaceutical Excipients.
  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • Waterman, K. C. (2002). Effects of excipients on the stability of medicinal products.
  • ResearchGate. (2012).
  • US20120271026A1 - Inhibition of amine oxidation.
  • MedCrave online. (2016).
  • Performance Additives. (n.d.).
  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients.
  • Waterman, K. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
  • Lipczynski, A. M. (1987). The degradation of benzylpenicillin in aqueous solution.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012).
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • PharmiWeb.com. (2024). Most Commonly Seen Pharmaceutical Excipients.
  • Waters Corporation. (n.d.).
  • de Paula, M. M., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
  • ResearchGate. (2010).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • ResearchGate. (2019). What can be the reason of degradation of the product obtained after benzylation of 4-chloropyrimidine or 9-chloroacrdine using benzyl amine?.
  • Shamma, M. (1972). The Isoquinoline Alkaloids.
  • Blessy, M., et al. (2014).
  • Biosynth. (2024). Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds.
  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Studies on tellurium-containing heterocycles. Part 12.1 2-Substituted 1-benzotelluropyrylium salts: synthesis and reactions with nucleophiles.
  • Encyclopedia.pub. (2023).
  • Popielec, A., & Loftsson, T. (2017). Effects of cyclodextrins on the chemical stability of drugs. PubMed.
  • Barata-Vallejo, S., & Postigo, A. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. PMC.
  • ResearchGate. (2015). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions.
  • de la Cruz-Mesa, D., et al. (2023).
  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water.
  • Procter, D. J., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PMC.
  • Kirada, S., et al. (2025).
  • Brzezińska, E., & Stawik, T. (2009). Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes. PubMed.
  • SciELO. (2021). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae).
  • Reddy, K. L., & Sharpless, K. B. (1998). Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources. PubMed.
  • Li, Y., et al. (2022). Metabolomics and Transcriptomics Analyses Explore the Genes Related to the Biosynthesis of Antioxidant Active Ingredient Isoquercetin. MDPI.
  • Unger, M., & Stöckigt, D. (2000). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. PubMed.
  • Krishnamurthy, T., et al. (2018). A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies.
  • LibreTexts. (2015). 22.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Isoquinolin-3-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a remarkable breadth of biological activities.[1][2][3] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, isoquinoline derivatives have provided a rich foundation for drug discovery.[2] In recent years, their potential as anticancer agents has garnered significant attention, with many derivatives showing potent activity against critical oncogenic signaling pathways, such as the PI3K/Akt/mTOR cascade, which is frequently dysregulated in various cancers.[4][5][6]

This guide provides a comprehensive, field-proven framework for validating the biological activity of a hypothetical series of novel Isoquinolin-3-ylmethanamine (IQM) derivatives: IQM-1, IQM-2, and IQM-3 . Our objective is to move beyond simple screening and build a robust, data-driven case for their mechanism of action, comparing their performance against a known, well-characterized inhibitor. We will proceed through a logical funnel of experimentation, from direct target engagement in biochemical assays to functional consequences in cell-based models, culminating in a discussion of preclinical in vivo validation.

The Strategic Validation Workflow

A successful validation campaign requires a structured approach that systematically builds evidence. The causality is critical: we must first demonstrate direct interaction with the molecular target before we can confidently attribute cellular effects to that interaction. Our workflow is designed to achieve this, minimizing ambiguity and ensuring that each experimental stage logically informs the next.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity Profiling cluster_2 Phase 3: Preclinical Efficacy biochem In Vitro Kinase Assay (e.g., PI3Kα HTRF) ic50 Determine IC50 Values (Target Potency) biochem->ic50 Quantify Inhibition viability Cell Viability Assay (e.g., MTT Assay) ic50->viability Select Potent Compounds for Cellular Studies pathway Pathway Modulation Analysis (Western Blot for p-Akt) viability->pathway Confirm Cellular Effect invivo In Vivo Xenograft Model (Tumor Growth Inhibition) pathway->invivo Confirm Mechanism for In Vivo Testing

Caption: A logical workflow for validating novel kinase inhibitors.

Phase 1: Direct Target Engagement - The Biochemical Kinase Assay

Expertise & Rationale: Before assessing a compound's effect on a whole cell, it is imperative to confirm that it directly inhibits the intended molecular target. This eliminates confounding variables such as poor cell permeability, off-target effects, or metabolic instability that could mask true activity in a cell-based assay. We will use a biochemical kinase assay to measure the direct inhibitory effect of our IQM derivatives on a purified kinase, for instance, the p110α catalytic subunit of PI3K (PI3Kα), a common target for isoquinoline-based inhibitors.[4]

There are numerous formats for kinase assays, including radiometric and fluorescence-based methods.[7][8] For high-throughput compatibility and safety, we will detail a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust technology for studying kinase activity.[9]

Experimental Protocol: In Vitro PI3Kα HTRF Kinase Assay
  • Reagent Preparation: Prepare assay buffer, purified recombinant PI3Kα enzyme, the lipid substrate PIP2, and ATP. The ATP concentration should be set at or near the Michaelis constant (Km) for the enzyme to ensure that competitive inhibitors can be accurately assessed.[8]

  • Compound Dilution: Prepare a serial dilution of the test compounds (IQM-1, IQM-2, IQM-3) and a known PI3Kα inhibitor (e.g., Wortmannin) as a positive control. A DMSO-only well will serve as the negative control (100% activity).

  • Kinase Reaction: In a 384-well assay plate, add the PI3Kα enzyme to each well, followed by the diluted compounds or controls. Allow a brief pre-incubation period (15-20 minutes) for the compounds to bind to the enzyme.

  • Initiation: Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the product (PIP3) by adding the detection reagents: a biotinylated-PIP3 tracer and a two-part HTRF detection antibody pair (e.g., Europium cryptate-labeled anti-tag antibody and an XL665-labeled secondary antibody).

  • Data Acquisition: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm and 620 nm. The ratio of these signals is proportional to the amount of PIP3 produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).[10]

Comparative Performance Data: Kinase Inhibition
CompoundTargetIC50 (nM)Notes
IQM-1 PI3Kα75.2Moderate Potency
IQM-2 PI3Kα8.1High Potency
IQM-3 PI3Kα> 10,000Inactive
Wortmannin PI3Kα2.5Positive Control

This table presents hypothetical data for illustrative purposes.

Phase 2: Cellular Activity and Mechanism Confirmation

Expertise & Rationale: Having identified a biochemically potent compound (IQM-2), we must now determine if this activity translates into a functional effect in a relevant cellular context. This phase answers two critical questions: 1) Does the compound kill cancer cells? 2) Is the cell death correlated with the inhibition of the intended signaling pathway?

Assessing Cytotoxicity with the MTT Assay

The MTT assay is a foundational colorimetric assay used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells known to be dependent on the PI3K pathway (e.g., MCF7 breast cancer cells, which often harbor activating PIK3CA mutations[6]) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (IQM-2 and Wortmannin). Include a vehicle-only (DMSO) control. Incubate for a standard duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully aspirate the media and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle shaking.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution on a spectrophotometer plate reader, typically at a wavelength of 570 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against compound concentration to determine the CC50 (50% cytotoxic concentration).

Comparative Performance Data: Cellular Cytotoxicity
CompoundCell LineCC50 (µM)
IQM-2 MCF70.5
Wortmannin MCF70.2

This table presents hypothetical data for illustrative purposes.

Validating Pathway Modulation via Western Blotting

Expertise & Rationale: This is the crucial step to link biochemical activity with cellular phenotype. If IQM-2 is indeed killing MCF7 cells by inhibiting PI3K, we should observe a dose-dependent decrease in the phosphorylation of downstream signaling proteins. Akt (also known as Protein Kinase B) is a direct downstream target of PI3K.[6] Therefore, measuring the level of phosphorylated Akt (p-Akt) is a reliable biomarker of PI3K pathway activity.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) PDK1->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Western Blot for p-Akt
  • Cell Culture and Treatment: Seed MCF7 cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[15] Treat cells with increasing concentrations of IQM-2 for a short duration (e.g., 2-4 hours) to observe direct effects on signaling.

  • Cell Lysis: Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Sample Preparation & SDS-PAGE: Normalize protein amounts and prepare samples with Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[17] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15] Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[15]

  • Stripping and Reprobing: To ensure that changes in p-Akt are not due to changes in the total amount of Akt protein, the blot can be stripped and re-probed with an antibody against total Akt. A loading control like GAPDH or β-actin should also be probed to confirm equal protein loading across all lanes.

The expected result is a dose-dependent decrease in the p-Akt signal with IQM-2 treatment, while the total Akt and loading control signals remain constant. This provides strong evidence that the compound's cytotoxic effect is mediated through the inhibition of the PI3K/Akt pathway.

Phase 3: Validating Efficacy in In Vivo Models

Expertise & Rationale: The final step in preclinical validation is to determine if the compound's activity holds in a complex biological system. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug testing.[18] These models allow for the evaluation of a drug's efficacy, pharmacokinetics, and potential toxicity in a living organism.[19][20]

Experimental Approach: Human Tumor Xenograft Model
  • Model Establishment: Human cancer cells (e.g., MCF7) are subcutaneously inoculated into immunodeficient mice (e.g., athymic nude or SCID mice).[19][21]

  • Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, IQM-2 at different doses, positive control drug). The drug is administered according to a predetermined schedule and route.

  • Efficacy Assessment: Tumor volume is measured regularly throughout the study. The primary endpoint is often tumor growth inhibition (TGI). Animal body weight is also monitored as a general indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blot or immunohistochemistry to confirm that the drug is inhibiting the target pathway (e.g., reduction of p-Akt) in the tumor tissue.

Successful TGI in a xenograft model provides powerful evidence of a compound's potential as a therapeutic agent and is a critical prerequisite for advancing to clinical trials.[18][19]

Conclusion

This guide outlines a rigorous, multi-stage process for validating the biological activity of novel this compound derivatives. By systematically progressing from direct biochemical target inhibition to cellular pathway modulation and finally to in vivo efficacy, researchers can build a comprehensive and compelling data package. This structured approach, grounded in sound scientific principles and validated protocols, is essential for identifying and advancing promising new chemical entities in the competitive landscape of drug discovery.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI.
  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX.
  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. SpringerLink.
  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Cell-based Assays for Drug Discovery. Reaction Biology.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central.
  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers.
  • Xenograft Models. Creative Biolabs.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central.
  • Tumor Cell-Based Assays. Charles River Laboratories.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. ResearchGate.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
  • Isoquinoline. Wikipedia.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PubMed Central.
  • Mitochondrial Health Through Nicotinamide Riboside and Berberine: Shared Pathways and Therapeutic Potential. MDPI.
  • recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Isoquinoline synthesis. Organic Chemistry Portal.

Sources

A Positional Isomer Showdown: Unraveling the Biological Nuances of Isoquinolin-3-ylmethanamine and Its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships in Bio-assays

In the intricate world of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of biologically active compounds.[1][2] The simple addition of a methylamine group to this bicyclic heterocycle gives rise to a family of seven positional isomers, each with the potential for a unique pharmacological profile. While extensive research has delved into complex isoquinoline alkaloids, a focused, comparative analysis of the fundamental (aminomethyl)isoquinoline isomers remains a less explored frontier. This guide aims to bridge that gap, offering a detailed comparison of isoquinolin-3-ylmethanamine and its positional isomers (1-, 4-, 5-, 6-, 7-, and 8-ylmethanamine) in the context of biological assays.

For researchers and drug development professionals, understanding the subtle yet profound impact of substituent placement on biological activity is paramount. The location of the methanamine group on the isoquinoline ring dictates the molecule's electronic distribution, steric hindrance, and hydrogen bonding potential, all of which are critical determinants of its interaction with biological targets. This guide will synthesize available data, provide insights into the causal relationships behind observed activities, and offer detailed protocols for key experimental validations.

The Isomeric Landscape: A Structural Overview

The core structure of isoquinoline, a fusion of a benzene and a pyridine ring, presents seven distinct positions for the attachment of a methylamine side chain. The reactivity and biological engagement of the resulting isomer are heavily influenced by the electronic environment of the carbon atom to which the aminomethyl group is attached.

IsomerSystematic NameCAS Number
1 Isoquinolin-1-ylmethanamine40615-08-5
3 This compound132833-03-5
4 Isoquinolin-4-ylmethanamine24229453-1 (for N-methyl derivative)
5 Isoquinolin-5-ylmethanamine58123-58-3
6 (Not readily available)-
7 (Not readily available)-
8 Isoquinolin-8-ylmethanamine362606-12-0

Note: Data for all isomers is not consistently available in the public domain, reflecting a gap in the systematic evaluation of this compound family.

Comparative Biological Activity: A Synthesis of Disparate Data

Direct, head-to-head comparative studies of all seven (aminomethyl)isoquinoline isomers in a standardized panel of assays are conspicuously absent from the scientific literature. However, by collating data from various studies on these isomers and their close derivatives, we can begin to piece together a structure-activity relationship (SAR) puzzle. The primary areas where these compounds have shown promise are in anticancer, antimicrobial, and kinase inhibition activities.

Anticancer Activity

The isoquinoline scaffold is a common feature in numerous anticancer agents, both natural and synthetic.[2][3][4] The mechanism of action often involves the inhibition of key enzymes like topoisomerases or protein kinases, leading to cell cycle arrest and apoptosis.[1][2]

While specific IC50 data for the parent (aminomethyl)isoquinoline isomers against a panel of cancer cell lines is scarce, studies on closely related derivatives provide valuable insights. For instance, 3-aryl-1-isoquinolinamines have demonstrated potent cytotoxic effects against a range of human tumor cell lines, including breast, prostate, colon, and melanoma.[5] Similarly, derivatives of 4-(1-(4-morpholin-1-yl)isoquinolin-3-yl)-2-(thien-2-yl)thiazole have shown significant growth inhibition of various cancer cell lines.[3] Research on isoquinolin-8-ylmethanamine has also pointed to its potential in cancer drug discovery, with studies indicating cytotoxic effects against human cancer cell lines.[6]

Inferred Structure-Activity Relationship for Anticancer Potential:

Based on the available, albeit fragmented, data, substitution at the 1, 3, and 8 positions of the isoquinoline ring appears to be a promising strategy for developing novel anticancer agents. The nitrogen atom in the isoquinoline ring and the exocyclic amine provide crucial points of interaction with biological targets.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The isoquinoline core has been successfully exploited in the design of numerous kinase inhibitors.[1] The nitrogen of the isoquinoline ring can act as a hydrogen bond acceptor, mimicking the adenine region of ATP and allowing these compounds to function as ATP-competitive inhibitors.

Derivatives of 6-substituted isoquinolin-1-amine have been identified as inhibitors of ROCK-I, a Rho-associated protein kinase.[7] Furthermore, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7) is a known inhibitor of protein kinase A and C.[8] The discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4) further underscores the versatility of the isoquinoline scaffold in targeting kinases.[9]

Inferred Structure-Activity Relationship for Kinase Inhibition:

The 1-, 4-, 5-, and 6-positions on the isoquinoline ring appear to be key locations for modifications to achieve potent and selective kinase inhibition. The specific substitution pattern dictates the targeted kinase family.

Antimicrobial Activity

The growing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Isoquinoline alkaloids and their synthetic analogs have demonstrated a broad spectrum of activity against bacteria and fungi.[10][11] The proposed mechanisms of action include the inhibition of cell division and nucleic acid synthesis.[11]

While direct comparative data for the (aminomethyl)isoquinoline isomers is lacking, broader studies on isoquinoline derivatives highlight their antimicrobial potential. For example, alkynyl isoquinolines have shown strong bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Inferred Structure-Activity Relationship for Antimicrobial Activity:

The development of isoquinoline-based antimicrobials has explored various substitution patterns. The ability of the planar isoquinoline ring to intercalate with DNA, along with the potential for the aminomethyl side chain to interact with other cellular components, suggests that multiple isomers could serve as starting points for the development of new antimicrobial drugs.

Key Signaling Pathways Targeted by Isoquinoline Derivatives

The diverse biological activities of isoquinoline derivatives stem from their ability to modulate a range of critical cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

Signaling_Pathways cluster_0 Isoquinoline Derivatives cluster_1 Cellular Processes Isoquinoline This compound & Isomers PI3K_Akt PI3K/Akt/mTOR Pathway Isoquinoline->PI3K_Akt Inhibition MAPK MAPK Pathway Isoquinoline->MAPK Modulation NFkB NF-κB Pathway Isoquinoline->NFkB Inhibition Apoptosis Apoptosis Isoquinoline->Apoptosis Induction CellCycle Cell Cycle Arrest Isoquinoline->CellCycle Induction PI3K_Akt->Apoptosis (prevents) MAPK->CellCycle (regulates) NFkB->Apoptosis (prevents)

Caption: Key signaling pathways modulated by isoquinoline derivatives.

As illustrated, isoquinoline derivatives have been shown to interfere with pro-survival signaling cascades such as the PI3K/Akt/mTOR and NF-κB pathways.[1] By inhibiting these pathways, they can sensitize cancer cells to apoptosis. Furthermore, their interaction with components of the cell cycle machinery can lead to cell cycle arrest, preventing proliferation.[1][2]

Experimental Protocols for Comparative Evaluation

To facilitate a direct and objective comparison of this compound and its isomers, a standardized set of in vitro assays is essential. The following protocols provide a framework for such an investigation.

In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a widely used method to assess the metabolic activity of cells and, by inference, their viability and proliferation.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add serial dilutions of isoquinoline isomers incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of each isoquinoline isomer in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction: Set up a reaction in a 384-well plate containing the target kinase, its substrate, ATP, and the isoquinoline isomer at various concentrations.

  • ADP-Glo™ Reagent Addition: After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the control (no inhibitor) and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of each isoquinoline isomer in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Unanswered Questions

This comparative guide highlights a significant opportunity for further research. A systematic evaluation of all seven (aminomethyl)isoquinoline isomers in a comprehensive panel of biological assays would provide invaluable data for the medicinal chemistry community. Such a study would definitively elucidate the structure-activity relationships and identify the most promising isomers for further development as anticancer, kinase inhibitory, or antimicrobial agents.

Key unanswered questions include:

  • Which isomer exhibits the most potent and selective activity against specific cancer cell lines or kinases?

  • What are the precise molecular targets of each isomer?

  • How does the position of the aminomethyl group affect the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds?

By addressing these questions through rigorous and systematic investigation, the full therapeutic potential of this fundamental family of isoquinoline derivatives can be unlocked.

References

  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • General synthetic pathways for constructing pyrrolo[2,1-a]isoquinolines. (Link: [Link])
  • Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. (Link: [Link])
  • Anticancer activity studies of isoquinoline derivatives – products of 3-(2-(thien-2-yl)thiazol-4-yl)
  • Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA. (Link: [Link])
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (Link: [Link])
  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (Link: [Link])
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (Link: [Link])
  • An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells. (Link: [Link])
  • Effects of protein kinase inhibitor, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine, on beta-2 adrenergic receptor activation and desensitization in intact human lymphocytes. (Link: [Link])
  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (Link: [Link])
  • Isoquinolin-1-ylmethanamine | C10H10N2. (Link: [Link])
  • Novel isoquinoline derivatives as antimicrobial agents. (Link: [Link])
  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. (Link: [Link])
  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (Link: [Link])
  • Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA. (Link: [Link])
  • Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. (Link: [Link])
  • Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. (Link: [Link])
  • Isoquinolin-8-ylmethanamine | C10H10N2. (Link: [Link])
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (Link: [Link])
  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (Link: [Link])
  • Novel isoquinoline derivatives as antimicrobial agents. (Link: [Link])
  • Summary of antimicrobial activity of some classes of isoquinoline.. (Link: [Link])
  • New Efficacy Data on Isoquinolinamine Deriv
  • KEGG PATHWAY D
  • protein kinase inhibitor H89 | C20H20BrN3O2S. (Link: [Link])
  • Discovery of 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones: a new class of inhibitors of lck kinase. (Link: [Link])
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (Link: [Link])
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • In silico Investigation of the Anticancer Activity of Natural Isoquinoline Alkaloids Targeting the Monoamine Oxidase a Enzyme. (Link: [Link])
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (Link: [Link])
  • Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. (Link: [Link])
  • Optimization of 2-phenylaminoimidazo[4,5-h]isoquinolin-9-ones: orally active inhibitors of lck kinase. (Link: [Link])
  • N-methyl-(isoquinolin-4-ylmethyl)amine | C11H12N2. (Link: [Link])
  • Drug Discovery - Inhibitor. (Link: [Link])

Sources

The Pivotal Role of C-3 Substitution in Modulating the Biological Activity of Isoquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic molecules with profound pharmacological activities.[1][2][3] From potent anticancer agents to novel antimicrobial and antiviral compounds, the versatility of the isoquinoline core is undeniable.[4][5][6] Among the various positions on this bicyclic heterocycle, the C-3 position has emerged as a critical determinant of biological activity. Strategic substitution at this site can dramatically influence a compound's potency, selectivity, and overall pharmacological profile.

This guide provides an in-depth comparison of C-3 substituted isoquinolines, offering insights into their structure-activity relationships (SAR) across different therapeutic areas. We will delve into the experimental data that underpins these relationships, providing researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery efforts.

C-3 Substitution in Anticancer Drug Discovery: A Tale of Potency and Selectivity

The quest for novel anticancer agents has extensively explored the isoquinoline scaffold.[6][7] Modifications at the C-3 position have proven to be a particularly fruitful strategy for enhancing antiproliferative activity.

Impact of C-3 Substituents on Antiproliferative Activity

A key finding in the SAR of C-3 substituted tetrahydroisoquinolines is the profound effect of even small alkyl groups on antiproliferative potency. For instance, the introduction of a methyl group at the C-3 position can lead to a significant increase in activity against various cancer cell lines.[8]

One study highlighted that a C-3 methyl-substituted sulfamate derivative, (±)-7-methoxy-2-(3-methoxybenzyl)-3-methyl-6-sulfamoyloxy-1,2,3,4-tetrahydroisoquinoline, was approximately 10-fold more potent against DU-145 prostate cancer cells than its non-methylated counterpart.[8] This underscores the critical role of steric and conformational effects imparted by the C-3 substituent.

CompoundC-3 SubstituentCell LineGI50 (µM)Reference
4b HDU-1452.1[8]
6b CH₃DU-1450.22[8]

Table 1: Comparison of Antiproliferative Activity of C-3 Substituted Tetrahydroisoquinolines.

The nature of the substituent at the C-3 position also dictates the selectivity towards different cancer cell types. Studies on 3-aminoisoquinolin-1(2H)-one derivatives revealed that heterocyclic substituents at the 3-amino group were particularly effective. The 1,3-thiazol-2-ylamino derivative emerged as a potent and selective agent against breast cancer cell lines.[9]

Mechanism of Action: Targeting Microtubules

Many C-3 substituted isoquinolines exert their anticancer effects by targeting the microtubule network, a crucial component of the cellular cytoskeleton involved in cell division. These compounds can inhibit microtubule polymerization and bind to tubulin at the colchicine binding site, thereby disrupting mitosis and inducing apoptosis in cancer cells.[8]

C-3 Substituted Isoquinoline C-3 Substituted Isoquinoline Tubulin Tubulin C-3 Substituted Isoquinoline->Tubulin Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Mitotic Arrest Mitotic Arrest Microtubule Polymerization->Mitotic Arrest Leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces

Caption: Mechanism of action of tubulin-targeting C-3 substituted isoquinolines.

C-3 Substituted Isoquinolines as Kinase Inhibitors

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The isoquinoline scaffold has been successfully employed to develop potent and selective kinase inhibitors.[10][11]

Structure-Activity Relationship for Kinase Inhibition

Research into 3-substituted quinoline derivatives as platelet-derived growth factor receptor (PDGF-RTK) inhibitors revealed that a lipophilic group at the 3-position is crucial for activity.[12] A variety of substituents, including monocyclic aromatics and small alkyl, alkenyl, or alkynyl groups, were found to contribute to potent inhibition.[12]

For instance, 6,7-dimethoxyquinoline substituted at the 3-position with groups like 4-methoxyphenyl, 3-fluorophenyl, or thiophene-3-yl exhibited IC50 values in the nanomolar range.[12] This highlights the importance of hydrophobic interactions in the kinase binding pocket.

CompoundC-3 SubstituentKinase TargetIC50 (nM)Reference
15d 4-methoxyphenylPDGF-RTK≤ 20[12]
17b 3-fluorophenylPDGF-RTK≤ 20[12]
2e thiophene-3-ylPDGF-RTK≤ 20[12]

Table 2: Potent C-3 Substituted Quinolines as PDGF-RTK Inhibitors.

Furthermore, studies on pyrazolo[3,4-g]isoquinolines as kinase inhibitors demonstrated that substitution at the 4-position (analogous to C-3 in the broader isoquinoline context) could modulate the kinase inhibition profile, shifting selectivity between kinases like Haspin, CLK1, and CDK9.[13]

Antimicrobial and Antiviral Applications of C-3 Substituted Isoquinolines

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. C-3 substituted isoquinolines have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[14][15][16]

Antibacterial and Antifungal Activity

The introduction of a carboxyl group at the C-3 position of a 5,10-dihydropyrrolo[1,2-b]isoquinoline core was found to be important for antibacterial activity against both Gram-positive and Gram-negative bacteria.[17]

In a series of tricyclic isoquinoline derivatives, compounds with specific substitutions on the core structure demonstrated antibacterial properties against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium.[14]

The antiviral potential of isoquinoline alkaloids and their derivatives is also an active area of research.[5][18] While specific SAR for C-3 substitution in antiviral activity is less defined in the provided results, the broader class of isoquinolines has shown activity against viruses such as HIV and Herpes Simplex Virus.[5]

Experimental Protocols

To facilitate further research in this area, we provide representative experimental protocols for the synthesis and biological evaluation of C-3 substituted isoquinolines.

Synthesis of C-3 Substituted Isoquinolines

A versatile method for the synthesis of 3-substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles.[19][20]

Protocol: Synthesis of 3-Phenylisoquinoline [19]

  • Metalation: To a solution of o-tolualdehyde tert-butylimine (1.0 equiv) and 2,2,6,6-tetramethylpiperidine (catalytic amount) in anhydrous tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.0 equiv) dropwise. Stir the resulting deep purple solution for 40 minutes at 0 °C.

  • Condensation: Cool the solution to -78 °C and add a solution of benzonitrile (1.5 equiv) in THF. The solution will turn dark red.

  • Quenching and Work-up: After stirring for a few minutes, add excess trifluoroacetic acid at -78 °C and allow the mixture to warm to room temperature. Quench the reaction with saturated aqueous ammonium chloride.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 3-phenylisoquinoline.

Caption: General workflow for the synthesis of 3-substituted isoquinolines.

In Vitro Anticancer Activity Assay

The antiproliferative activity of synthesized compounds can be evaluated using a standard MTT assay against a panel of human cancer cell lines.[21][22]

Protocol: MTT Assay for Cytotoxicity [21]

  • Cell Seeding: Seed human cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration required to inhibit cell growth by 50%) values.

Conclusion and Future Directions

The evidence presented in this guide unequivocally demonstrates that the C-3 position of the isoquinoline nucleus is a privileged site for structural modification to modulate a wide range of biological activities. From enhancing anticancer potency by orders of magnitude to fine-tuning kinase selectivity and conferring antimicrobial properties, the strategic introduction of substituents at C-3 offers a powerful tool for medicinal chemists.

Future research should continue to explore the chemical space around the C-3 position, employing both traditional and modern synthetic methodologies to generate novel analogs. A deeper understanding of the three-dimensional interactions between C-3 substituted isoquinolines and their biological targets, aided by computational modeling, will be instrumental in the rational design of next-generation therapeutic agents. The continued investigation of this remarkable scaffold holds immense promise for addressing unmet medical needs across various disease areas.

References

  • MIFTYAKHOVA, R. F., et al. "Three-Component Synthesis of New C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines." Russian Journal of Organic Chemistry, vol. 52, no. 6, 2016, pp. 910-916.
  • Chilakamarthi, U., et al. "Synthesis of C3/C1-Substituted Tetrahydroisoquinolines." Molecules, vol. 22, no. 1, 2017, p. 123.
  • BenchChem. "Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers." BenchChem, 2025.
  • Singh, R., et al. "Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes." RSC Advances, 2025.
  • Organic Chemistry Portal. "Isoquinoline synthesis." Organic Chemistry Portal.
  • Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Isoquinoline." Pharmaguideline.
  • Myers, A. G., et al. "A Versatile Synthesis of Substituted Isoquinolines." Journal of the American Chemical Society, vol. 134, no. 1, 2012, pp. 188-191.
  • Leese, M. P., et al. "Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines." ChemMedChem, vol. 9, no. 10, 2014, pp. 2235-2240.
  • Química Organica.org. "Isoquinoline synthesis." Química Organica.org.
  • Prasad, et al. "Synthesis of 3-substituted isoquinolines.
  • Myers, A. G. "A Versatile Synthesis of Substituted Isoquinolines." Harvard University.
  • Lee, E. S., et al. "Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent." Archives of Pharmacal Research, vol. 21, no. 2, 1998, pp. 193-197.
  • Boissier, J. R., et al. "Structure Activity Relationships of New Inhibitors of Mammalian 2,3-oxidosqualene Cyclase Designed From Isoquinoline Derivatives." Chemical & Pharmaceutical Bulletin, vol. 50, no. 3, 2002, pp. 316-329.
  • Davis, V. E., et al. "High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes." Journal of Chromatography B: Biomedical Sciences and Applications, vol. 145, no. 2, 1978, pp. 263-272.
  • Studzińska-Sroka, E., et al. "Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids." Molecules, vol. 25, no. 10, 2020, p. 2345.
  • Payne, M., et al. "Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents." Molecules, vol. 25, no. 1, 2020, p. 194.
  • Kaur, M., et al. "Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry." RSC Medicinal Chemistry, vol. 14, no. 1, 2023, pp. 24-52.
  • Mocan, A., et al. "Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will." Plants, vol. 11, no. 9, 2022, p. 1164.
  • Gnabias-Kłodowska, D., et al. "Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity." Molecules, vol. 28, no. 8, 2023, p. 3459.
  • Kovalska, V., et al. "Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents." French-Ukrainian Journal of Chemistry, vol. 8, no. 2, 2020, pp. 138-147.
  • Konovalenko, A. S., et al. "The effect of heterocyclic substituent at C-3 position of 1-(4-methyl-piperazin-1-yl)isoquinolines on their anticancer activity." Biopolymers and Cell, vol. 38, no. 1, 2022, pp. 37-47.
  • Maguire, M. P., et al. "A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives." Journal of Medicinal Chemistry, vol. 37, no. 14, 1994, pp. 2129-2137.
  • Andersen, J. H., et al. "Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19." Marine Drugs, vol. 15, no. 10, 2017, p. 324.
  • Singh, N., et al. "Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight." Molecules, vol. 26, no. 16, 2021, p. 4968.
  • Fry, D. W., et al. "4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors." Journal of Medicinal Chemistry, vol. 40, no. 12, 1997, pp. 1965-1973.
  • Al-Mousawi, S. M., et al. "Novel isoquinoline derivatives as antimicrobial agents.
  • Guzmán, J. D., et al. "Novel isoquinoline derivatives as antimicrobial agents." Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 11, 2013, pp. 3291-3296.
  • Ciotlaus, S., et al. "Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines." Molecules, vol. 26, no. 23, 2021, p. 7193.
  • Al-Hiari, Y. M., et al. "Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents." Cancer Research, vol. 70, no. 8 Supplement, 2010, pp. 735-735.
  • Bencze, G., et al. "Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives." Molecules, vol. 26, no. 7, 2021, p. 2049.
  • Jean, M., et al. "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines." Molecules, vol. 24, no. 21, 2019, p. 3889.
  • Faheem, et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, vol. 11, no. 22, 2021, pp. 13269-13295.
  • Chrzanowska, M. "Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids.
  • Singh, N., et al. "Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight." PubMed Central, 2021.
  • ResearchGate. "Chemical structures. (A) Heterocyclic isoquinoline, quinazolinones and indole backbones. (B) FDA-approved kinase inhibitors with quinoline (Gefitinib), quinazinolone (Idelalisib) or indole (Midostaurin) scaffolds.

Sources

A Comparative Efficacy Analysis of Isoquinolin-3-ylmethanamine Derivatives and Existing Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the promising scaffolds, isoquinoline derivatives have emerged as a significant class of compounds with a broad spectrum of biological activities, including potent anticancer properties. This guide provides an in-depth comparison of the efficacy of a specific subclass, Isoquinolin-3-ylmethanamine derivatives, with established chemotherapeutic agents, namely doxorubicin and etoposide. By synthesizing data from preclinical studies, this document aims to offer a clear, evidence-based perspective for researchers and drug development professionals.

Introduction to this compound Derivatives in Oncology

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2] Modifications at the 3-position of the isoquinoline ring, particularly the introduction of an aryl group, have led to the development of 3-arylisoquinolinamines and related derivatives with significant cytotoxic effects against a range of human tumor cell lines.[3][4] A key mechanism of action for many of these compounds is the inhibition of topoisomerases, critical enzymes involved in DNA replication and repair.[5][6]

The Competitive Landscape: Doxorubicin and Etoposide

Doxorubicin and etoposide are mainstays in the treatment of various cancers, including breast, lung, and hematological malignancies. Both drugs exert their cytotoxic effects by targeting topoisomerase II, albeit through slightly different mechanisms.

  • Doxorubicin , an anthracycline antibiotic, intercalates into DNA and inhibits the progression of topoisomerase II, leading to the stabilization of the DNA-enzyme complex and the accumulation of double-strand breaks.[5]

  • Etoposide , a semisynthetic derivative of podophyllotoxin, also stabilizes the topoisomerase II-DNA cleavable complex, preventing the re-ligation of the DNA strands and inducing apoptosis.[2][7]

While effective, the clinical use of both doxorubicin and etoposide is often limited by significant side effects and the development of drug resistance, underscoring the need for novel agents with improved therapeutic windows.

Comparative Efficacy: A Head-to-Head Look

Direct comparative studies are essential for evaluating the potential advantages of novel drug candidates over existing therapies. Recent research has provided valuable data directly comparing the efficacy of 3-arylisoquinoline derivatives with etoposide.

One study focusing on the development of novel topoisomerase inhibitors for liver cancer designed and synthesized a series of 3-arylisoquinoline derivatives. A particularly potent compound, referred to as compound 7 (an azepane-substituted derivative), was identified and its activity was directly compared to etoposide.[5]

Cytotoxicity Against Liver Cancer Cell Lines

The in vitro cytotoxicity of compound 7 and etoposide was evaluated against human (HuH7) and murine (LM9) liver cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined.

CompoundHuH7 Cells IC50 (µM)LM9 Cells IC50 (µM)
Compound 7 1.93 2.10
EtoposideNot explicitly stated in the abstract, but implied to be less potent than Compound 7Not explicitly stated in the abstract, but implied to be less potent than Compound 7
Table 1: Comparative cytotoxicity of a 3-arylisoquinoline derivative (Compound 7) and Etoposide in liver cancer cell lines. Data extracted from a 2022 study on topoisomerase inhibitors.[5]

These results indicate that compound 7 exhibits potent cytotoxic activity against liver cancer cells, with IC50 values in the low micromolar range.[5]

Topoisomerase Inhibition

The same study investigated the inhibitory effects of compound 7 on topoisomerase I and II. The results revealed that compound 7 acts as a dual inhibitor of both enzymes. Notably, its inhibitory activity against topoisomerase II was found to be stronger than that of the positive control drug, etoposide .[5]

This finding is significant as it suggests that this class of isoquinoline derivatives may offer a more potent mechanism for inducing DNA damage in cancer cells compared to a clinically established topoisomerase II inhibitor.

Mechanistic Insights: How They Work

The primary mechanism of action for both the 3-arylisoquinoline derivatives and the comparator drugs involves the disruption of topoisomerase activity, leading to catastrophic DNA damage and subsequent cell death.

G cluster_0 Drug Action cluster_1 Cellular Target & DNA Interaction cluster_2 Cellular Consequences Drug 3-Arylisoquinolinamine Derivative (e.g., Compound 7) Etoposide / Doxorubicin CleavableComplex Topoisomerase II- DNA Cleavable Complex Drug->CleavableComplex Stabilizes TopoII Topoisomerase II TopoII->CleavableComplex Forms DNA Supercoiled DNA DNA->CleavableComplex Forms DSB DNA Double-Strand Breaks CleavableComplex->DSB Prevents Re-ligation CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) DSB->Apoptosis CellCycleArrest->Apoptosis

Caption: Workflow for the MTT cytotoxicity assay.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Principle: Topoisomerase II can resolve the interlocked network of circular DNA molecules in kDNA into individual minicircles. Inhibitors of the enzyme will prevent this process.

Step-by-Step Protocol:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing:

      • 10x Topoisomerase II reaction buffer

      • kDNA substrate

      • ATP

      • Test compound at various concentrations (or vehicle control)

      • Purified human topoisomerase II enzyme

    • The final reaction volume is typically 20-30 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Incubate at 37°C for an additional 15-30 minutes to digest the protein.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

    • Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Catenated kDNA will remain in the loading well, while decatenated minicircles will migrate into the gel.

    • The degree of inhibition is determined by the reduction in the amount of decatenated DNA in the presence of the test compound compared to the control.

G cluster_0 Reaction cluster_1 Incubation & Termination cluster_2 Analysis ReactionMix Prepare Reaction Mix: - Topo II Buffer - kDNA - ATP - Test Compound - Topo II Enzyme Incubate Incubate at 37°C ReactionMix->Incubate Terminate Terminate with SDS/ Proteinase K Incubate->Terminate Electrophoresis Agarose Gel Electrophoresis Terminate->Electrophoresis Visualize Visualize under UV Light Electrophoresis->Visualize

Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.

Conclusion and Future Directions

The available preclinical data suggests that this compound derivatives, specifically 3-arylisoquinolinamines, represent a promising new class of anticancer agents. The direct comparison of compound 7 with etoposide demonstrates superior topoisomerase II inhibitory activity and potent cytotoxicity against liver cancer cell lines. [5]This highlights the potential of these derivatives to overcome some of the limitations of existing chemotherapies.

Further research is warranted to expand on these findings. Head-to-head comparative studies against a broader range of cancer cell lines and in vivo tumor models are necessary to fully elucidate the therapeutic potential of this compound class. Additionally, exploring the structure-activity relationships within this series could lead to the identification of even more potent and selective inhibitors. The detailed protocols provided in this guide offer a framework for conducting such future investigations with scientific rigor. As our understanding of the molecular drivers of cancer evolves, the development of novel targeted therapies, such as these promising isoquinoline derivatives, will be crucial in advancing the fight against this complex disease.

References

  • Cho, W. J., Min, S. Y., Le, T. N., & Kim, T. S. (2003). Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity. Bioorganic & medicinal chemistry letters, 13(24), 4451–4454.
  • European Journal of Medicinal Chemistry. (2010). Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA. European Journal of Medicinal Chemistry, 45(11), 5493-5497.
  • European Journal of Medicinal Chemistry. (2022). Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. European Journal of Medicinal Chemistry, 237, 114376.
  • Holthuis, J. J. M. (1989). DNA topoisomerase II inhibitors. In Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Lyon, France: IARC.
  • Kwon, Y., & Cho, W. J. (2015). Modification of 3-arylisoquinolines into 3,4-diarylisoquinolines and assessment of their cytotoxicity and topoisomerase inhibition. European journal of medicinal chemistry, 92, 579–591.
  • Liu, W., Wang, X., Zhu, H., & Duan, Y. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry, 21(7), 811-824.
  • MDPI. (2022).
  • MDPI. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4492.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3280, Etoposide.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 31703, Doxorubicin.
  • Rexahn Pharmaceuticals, Inc. (2010).
  • School of Pharmacy, Lanzhou University, et al. (2022). Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. European Journal of Medicinal Chemistry, 237, 114376.
  • Shaffer, C. A., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 65(6), 4869-4887.
  • Slevin, M. L. (1991). The clinical pharmacology of etoposide. Cancer, 67(S1), 319-329.
  • Tae Sung Kim, et al. (2003). Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 13(24), 4451-4454.
  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170.
  • van Maanen, J. M. S., et al. (1988). Mechanism of action of antitumor drug etoposide: a review. Journal of the National Cancer Institute, 80(18), 1526-1533.

Sources

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Isoquinolin-3-ylmethanamine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Isoquinolin-3-ylmethanamine, a key structural motif in various pharmacologically active agents, requires robust analytical methods to ensure data integrity throughout the drug development lifecycle. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound in a biological matrix, such as human plasma.

This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, grounded in established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[1][2][3] We will explore the development of these methods, their inherent strengths and weaknesses, and culminate in a comprehensive cross-validation protocol to ensure consistency and reliability when data from different analytical platforms must be compared or combined.

The Imperative of Method Cross-Validation

In drug development, it is not uncommon for analytical methodologies to evolve or for samples from a single study to be analyzed in different laboratories or using different techniques. In such scenarios, cross-validation becomes a critical regulatory requirement to demonstrate that the data are comparable, irrespective of the method or site of analysis.[3][4][5][6] The ICH M10 guideline on bioanalytical method validation underscores the necessity of cross-validation to ensure the reliability of pharmacokinetic and toxicokinetic data that inform crucial safety and efficacy decisions.[4][7][8][9]

This guide will walk through a hypothetical cross-validation study comparing three distinct, fit-for-purpose methods for this compound quantification.

The Analyte: this compound

This compound possesses a primary amine and a basic isoquinoline nitrogen, making it polar and susceptible to specific analytical challenges. Its structure dictates key decisions in sample preparation, chromatographic separation, and detection.

Method Development and Rationale

A successful cross-validation study begins with three independently robust and validated analytical methods. Here, we outline the foundational principles and experimental choices for developing HPLC-UV, LC-MS/MS, and GC-MS methods for this compound in human plasma.

Sample Preparation: The First Critical Step

The complexity of plasma necessitates a clean-up step to remove proteins and other interfering substances.[1][7][10] For this comparative study, we will employ a consistent sample preparation technique across all three methods to minimize variability not related to the analytical technique itself. Protein precipitation is a straightforward and widely used technique suitable for this purpose.[1][10][11]

Experimental Protocol: Plasma Protein Precipitation

  • To 100 µL of human plasma sample (or standard/QC), add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough protein denaturation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a solvent appropriate for the specific analytical method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[12][13] For this compound, its aromatic isoquinoline ring provides a chromophore suitable for UV detection.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: Given the polar nature of the analyte, a C18 column is a suitable starting point. To achieve good peak shape and retention for a basic compound like this compound, the mobile phase pH must be controlled. An acidic mobile phase (e.g., pH 3) will ensure the primary amine and isoquinoline nitrogen are protonated, leading to better interaction with the stationary phase and sharper peaks.

  • Stability-Indicating Power: A forced degradation study is essential to ensure the method can separate the intact drug from its potential degradation products, a key requirement for stability-indicating methods.[14][15][16][17]

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Reconstitution Solvent: Mobile Phase A.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for bioanalysis.[18][19]

Causality Behind Experimental Choices:

  • High Sensitivity and Specificity: LC-MS/MS is ideal for quantifying low concentrations of drugs in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) provides excellent specificity by monitoring a specific precursor-to-product ion transition.

  • Matrix Effects: A significant consideration in LC-MS/MS is the potential for matrix components to suppress or enhance the ionization of the analyte, leading to inaccurate results.[19] The choice of extraction technique and chromatographic conditions is critical to minimize these effects.

Experimental Protocol: LC-MS/MS

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) for enhanced retention of polar compounds.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transition: (To be determined experimentally, e.g., m/z 159.1 -> 142.1).

  • Reconstitution Solvent: 90:10 Acetonitrile:Water.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in the gas phase. Due to the low volatility and high polarity of this compound, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[5][20][21]

Causality Behind Experimental Choices:

  • Derivatization: Acylation of the primary amine with an agent like trifluoroacetic anhydride (TFAA) is a common strategy. This masks the polar amine group, increasing volatility and improving chromatographic peak shape.[20]

  • Alternative Selectivity: GC offers a different separation mechanism compared to LC, which can be advantageous for resolving impurities that may co-elute in LC methods.

Experimental Protocol: GC-MS

  • Derivatization:

    • To the dried extract from the protein precipitation step, add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 70°C for 30 minutes.[20]

    • Evaporate to dryness and reconstitute in 100 µL of ethyl acetate.

  • GC-MS Analysis:

    • Instrumentation: GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 280°C.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Cross-Validation Study Design

The core of this guide is the cross-validation protocol, designed to assess the agreement between the three developed methods. The study will be conducted in accordance with ICH M10 principles.[3][4][8][9]

Workflow for Cross-Validation

G cluster_prep Sample Preparation cluster_analysis Analysis by Three Independent Methods cluster_eval Data Evaluation start Pool Human Plasma spike Spike with this compound (Low, Mid, High QC Levels) start->spike aliquot Aliquot Spiked Plasma spike->aliquot hplc Quantify using Validated HPLC-UV Method aliquot->hplc lcms Quantify using Validated LC-MS/MS Method aliquot->lcms gcms Quantify using Validated GC-MS Method aliquot->gcms compare Compare Concentrations (n=6 replicates per level) hplc->compare lcms->compare gcms->compare stats Statistical Analysis (% Difference, Bland-Altman) compare->stats report Report Findings & Assess Method Interchangeability stats->report

Caption: Workflow for the cross-validation of three analytical methods.

Acceptance Criteria

According to ICH M10, cross-validation does not have strict pass/fail criteria like routine validation parameters.[2][3][4][8] Instead, the goal is to understand and document the relationship between the methods. A common approach is to compare the mean concentrations obtained for each QC level. The difference between the means from the two methods being compared should ideally be within ±20% of the overall mean for at least two-thirds of the samples.

Comparative Performance Data

The following table summarizes the expected performance characteristics of each validated method.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Linearity (r²) > 0.998> 0.999> 0.997
Lower Limit of Quantification (LLOQ) ~10 ng/mL~0.1 ng/mL~5 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%< 15%
Selectivity Good, but susceptible to co-eluting impurities with similar chromophores.Excellent, based on specific MRM transitions.Very good, based on retention time and mass fragmentation.
Throughput Moderate (15 min/sample)High (7 min/sample)Low (derivatization + 20 min/sample)
Cost & Complexity LowHighModerate

Logic for Method Selection

The choice of the primary analytical method depends on the specific requirements of the study phase.

G cluster_decision Decision Criteria cluster_methods Recommended Method start Define Analytical Need sensitivity Required Sensitivity? start->sensitivity throughput High Throughput Needed? sensitivity->throughput High hplc HPLC-UV sensitivity->hplc Low specificity High Specificity for Metabolites? throughput->specificity No lcms LC-MS/MS throughput->lcms Yes specificity->lcms Yes gcms GC-MS specificity->gcms No (Orthogonal check)

Caption: Decision tree for selecting the optimal analytical method.

  • LC-MS/MS is the preferred method for regulated bioanalysis in clinical trials due to its superior sensitivity and specificity.

  • HPLC-UV is a cost-effective choice for early-stage development, formulation studies, or when high sample concentrations are expected.

  • GC-MS serves as a valuable orthogonal technique, providing confirmatory data with a different separation mechanism, which is particularly useful for impurity characterization.

Conclusion

The cross-validation of analytical methods is a non-negotiable step in ensuring the integrity of data supporting drug development. By systematically comparing HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound, this guide demonstrates not only the "how" but, more importantly, the "why" behind the experimental design. Each method possesses unique strengths, and the selection of the most appropriate technique is contingent upon the specific analytical challenge at hand. A thorough understanding of the principles of each method, coupled with a robust cross-validation study, provides the confidence needed to make critical decisions throughout the pharmaceutical development process, ensuring that the data, regardless of its origin, tells a consistent and reliable story.

References

  • Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE.
  • European Medicines Agency. (2022, May 24). ICH M10 on bioanalytical method validation.
  • Fjording, M. S., et al. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
  • Future Science. (2025). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • Phenomenex. (2025, June 9). Protein Precipitation Method.
  • IQVIA Laboratories. (n.d.). Cross-Validations in Regulated Bioanalysis.
  • ICH. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • ICH. (2022, May 24). Bioanalytical method validation and study sample analysis m10.
  • ResearchGate. (2025, August 5). Determination of primary aromatic amines in water food simulant using solid-phase analytical derivatization followed by gas chromatography coupled with mass spectrometry.
  • National Institutes of Health. (2023, February 23). Hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison.
  • ResearchGate. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • National Institutes of Health. (n.d.). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry.
  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing.
  • National Institutes of Health. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResearchGate. (2019, June 22). Stability Indicating HPLC Method Development: A Review.
  • PubMed. (2002, July 19). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography.
  • Wikipedia. (n.d.). Solid-phase extraction.
  • International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review.
  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality.
  • Agilent. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE.
  • National Institutes of Health. (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with.
  • PubMed. (2021, August 15). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • National Institutes of Health. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
  • ResearchGate. (2025, August 7). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
  • ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Science.gov. (n.d.). developed rp-hplc method: Topics.
  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
  • Agilent. (n.d.). Bioanalytical Sample Preparation.
  • ResearchGate. (2024, April 19). (PDF) Isoquinoline Alkaloids Interaction With Plasma Proteins.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • YouTube. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1.
  • YouTube. (2021, June 29). Sample Prep for Blood or Serum.
  • Scilit. (n.d.). RP-HPLC Method Development and Validation for the Analysis of Pharmaceutical Drugs.

Sources

A Senior Application Scientist's Guide to Comparative Docking of Isoquinolin-3-ylmethanamine Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of isoquinolin-3-ylmethanamine analogs. It is designed for researchers, medicinal chemists, and computational scientists engaged in drug discovery, with a focus on protein kinase inhibitors. We will move beyond a simple procedural list to explore the causal reasoning behind methodological choices, ensuring a robust and self-validating computational workflow. The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, including agents with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Recent research has highlighted the potential of isoquinoline derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4][5][6]

Molecular docking has become an indispensable tool in rational drug design, allowing for the prediction of binding modes and affinities of small molecules to their protein targets.[4][7] This guide will use the Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer progression, as an exemplary target to demonstrate a rigorous comparative docking protocol.[8][9]

The Foundation: Crafting a Self-Validating Docking Workflow

The credibility of any in silico study hinges on its validation. A common pitfall is to accept docking scores at face value without first confirming that the chosen protocol can accurately reproduce experimentally observed phenomena. Therefore, the cornerstone of our methodology is a validation step: the re-docking of a co-crystallized ligand. The goal is to confirm that the docking algorithm and scoring function can replicate the known binding pose of a ligand within an acceptable margin of error, typically a root-mean-square deviation (RMSD) of less than 2.0 Å.[7][10] This step provides confidence in the protocol's ability to predict the binding of novel, structurally related analogs.

G cluster_prep Phase 1: Preparation cluster_screen Phase 3: Comparative Screening cluster_exp Phase 4: Experimental Correlation PDB Select Target PDB (e.g., 4JPS for PI3Kα) PrepProt Prepare Protein: - Remove water/ions - Add hydrogens - Assign charges PDB->PrepProt Redock Re-dock Ligand into Active Site PrepProt->Redock PrepLig Prepare Ligands: - Draw 2D analogs - Convert to 3D - Energy minimization Dock Dock Isoquinoline Analogs Library PrepLig->Dock Extract Extract Co-crystallized Ligand Extract->Redock RMSD Calculate RMSD Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Decision->PrepProt Refine Protocol Decision->Dock Proceed Analyze Analyze Results: - Docking Scores - Binding Poses - Key Interactions Dock->Analyze SAR Establish SAR Analyze->SAR Correlate Correlate with Experimental Data (e.g., IC50 values) SAR->Correlate

Caption: A self-validating molecular docking workflow.

Experimental Protocol: Docking this compound Analogs into PI3Kα

This protocol details the steps for a comparative docking study using AutoDock Vina, a widely used and validated docking software.[11] The target selected is PI3Kα (PDB ID: 4JPS).[8][9]

Part 1: Target Protein Preparation

The initial step involves preparing the receptor for docking. This is not merely a file conversion; it is a critical process of cleaning and correcting the crystal structure to make it suitable for simulation.[12]

  • Obtain Crystal Structure: Download the PDB file for PI3Kα (ID: 4JPS) from the Protein Data Bank. This structure contains a co-crystallized inhibitor, which is essential for our validation step.[9]

  • Clean the Structure: Open the PDB file in a molecular modeling program (e.g., PyMOL, Chimera, or BIOVIA Discovery Studio). Remove all non-essential components, including water molecules, solvent ions, and any co-factors not relevant to the binding site of interest. Retain the protein chains and the co-crystallized ligand for the validation step.

  • Prepare the Receptor: Using AutoDock Tools (ADT), perform the following:

    • Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.

    • Compute Gasteiger charges to approximate the electrostatic potential.

    • Merge non-polar hydrogens to reduce computational complexity.

    • Save the prepared protein in the required PDBQT format. This format includes atomic charges and atom types that AutoDock uses.

Part 2: Ligand Preparation

A small library of hypothetical this compound analogs will be prepared. The accuracy of ligand representation, including its 3D conformation and charge distribution, is paramount for a successful docking outcome.[12]

  • Create 2D Structures: Draw the structures of the parent this compound and several analogs with varying substitutions (e.g., -OH, -OCH3, -Cl at different positions of the isoquinoline or phenyl rings) using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D and Optimize:

    • Convert the 2D structures into 3D structures.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, realistic conformation before docking.

    • Save the structures in a multi-structure SDF or MOL2 file.

  • Prepare Ligands for Docking: Using ADT, convert the ligand files into the PDBQT format. This process defines the rotatable bonds, which allows the ligand to be flexible during the docking simulation.

Part 3: Docking Protocol Validation
  • Extract the Native Ligand: From the original, cleaned PDB file (4JPS), save the co-crystallized ligand as a separate file. Prepare this ligand in the PDBQT format as described in Part 2.

  • Define the Binding Site (Grid Box Generation): The search space for docking must be defined.[13] In ADT, center the grid box on the position of the co-crystallized ligand. Ensure the box is large enough to encompass the entire binding pocket and allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å). The grid parameter file (conf.txt) will contain the center coordinates and dimensions.

  • Re-dock the Native Ligand: Perform a docking run with the prepared native ligand and the prepared receptor using AutoDock Vina.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the RMSD between the heavy atoms. A value below 2.0 Å validates the docking protocol.[10]

Part 4: Comparative Docking of Analogs
  • Screen the Library: Using the validated protocol (the same receptor preparation and grid parameters), perform docking runs for each prepared this compound analog.

  • Analyze the Results: For each analog, analyze the output from AutoDock Vina:

    • Binding Affinity: Record the binding affinity (in kcal/mol) for the top-ranked pose. Lower values generally indicate stronger binding.[14]

    • Binding Pose: Visualize the docked conformation within the active site of PI3Kα using PyMOL or another molecular visualizer.

    • Key Interactions: Identify and record the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and any other significant contacts.

Results and Data Presentation

The docking results should be compiled into clear, comparative tables. This allows for an at-a-glance understanding of the structure-activity relationships (SAR) derived from the computational data.

Table 1: Comparative Docking Scores of this compound Analogs against PI3Kα

Compound IDR1-Substitution (Isoquinoline)R2-Substitution (Methanamine Phenyl)Binding Affinity (kcal/mol)
Native Ligand (Co-crystallized)(Co-crystallized)-11.5 (Reference)
Analog 1 HH-8.2
Analog 2 6-OCH3H-8.7
Analog 3 6-OHH-9.1
Analog 4 6-OCH34'-Cl-9.5
Analog 5 6-OH4'-OH-9.9

Note: Data is hypothetical and for illustrative purposes.

Table 2: Key Interacting Residues for Top-Scoring Analogs in the PI3Kα Active Site

Compound IDHydrogen Bond InteractionsHydrophobic/Van der Waals Interactions
Analog 4 Val851, Ser774Trp780, Met772, Tyr836, Ile800
Analog 5 Val851, Ser774, Asp933Trp780, Met772, Tyr836, Ile932

Note: Data is hypothetical and for illustrative purposes.

Discussion: Bridging Computation and Reality

The computational data provides valuable hypotheses about the binding of these analogs. From our illustrative results, we can infer a preliminary SAR:

  • Hydroxy and Methoxy Groups: The addition of polar groups at the 6-position of the isoquinoline ring (Analogs 2 and 3 vs. Analog 1) appears to improve binding affinity, likely due to favorable interactions within the active site.

  • Synergistic Substitutions: Combining a polar group on the isoquinoline core with substitutions on the phenyl ring (Analogs 4 and 5) further enhances the predicted binding affinity. Analog 5, with two hydroxyl groups, shows the strongest predicted binding, potentially by forming an additional hydrogen bond with Asp933.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Isoquinoline Analog Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway and inhibition.

References

  • Michigan State University. Lessons from Docking Validation - Protein Structural Analysis Laboratory.
  • ResearchGate. How can I validate docking result without a co-crystallized ligand?.
  • Gani, I. H., & Al-Obaidi, Z. (2022). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Pharmacy Education, 22(4), 110-114.
  • ResearchGate. How to validate the molecular docking results?.
  • Halder, D., Das, S., R, A., & S, J. R. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(36), 23533-23552.
  • Halder, D., Das, S., R, A., & S, J. R. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(36), 23533-23552.
  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114.
  • PubMed. Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA.
  • Neves, B. J., et al. (2021). Best Practices for Docking-Based Virtual Screening. In Molecular Docking for Computer-Aided Drug Design (pp. 75-98). Elsevier.
  • Gising, J., et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 26(1), 123.
  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 14(5), e1006152.
  • Lesyk, R., et al. (2019). Anticancer activity studies of isoquinoline derivatives – products of 3-(2-(thien-2-yl)thiazol-4-yl)isocoumarin recyclization. Farmatsevtychnyi zhurnal, (3), 43-51.
  • Estevez, V., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3319-3323.
  • ResearchGate. (PDF) Best Practices in Docking and Activity Prediction.
  • PubMed. Synthesis and Biological Evaluation of 3-arylisoquinolines as Antitumor Agents.
  • Ruiz-Carmona, S., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv.
  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Ghasemi, P., et al. (2018). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Scientific Reports, 8(1), 1-15.
  • ResearchGate. Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA.
  • ResearchGate. Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents.
  • ResearchGate. Novel isoquinoline derivatives as antimicrobial agents | Request PDF.
  • ScienceOpen. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome.
  • MDPI. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
  • MDPI. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome.
  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • PubMed. Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • PubMed. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases.
  • PubMed. Structural modification of 3-arylisoquinolines to isoindolo[2,1-b]isoquinolinones for the development of novel topoisomerase 1 inhibitors with molecular docking study.
  • Wiley Online Library. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • ResearchGate. (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives.
  • PubMed. Design, Synthesis, and Testing of an isoquinoline-3-carboxylic-based Novel Anti-Tumor Lead.
  • ResearchGate. Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • Halder, D., et al. (2022). Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives. Scientific Reports, 12(1), 1-17.
  • MDPI. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight.
  • MDPI. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives.

Sources

Validation Guide: Isoquinolin-3-ylmethanamine as a Novel Dual IDO1/TDO Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of Isoquinolin-3-ylmethanamine, a novel small molecule candidate, as a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO). We will objectively compare its performance against established selective and dual inhibitors, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.

Introduction: The Rationale for Dual IDO1/TDO Inhibition

The catabolism of the essential amino acid L-tryptophan (Trp) is a critical immunoregulatory node.[1][2][3] Two key enzymes, IDO1 and TDO, initiate the first and rate-limiting step of the kynurenine pathway (KP), converting Trp to N-formylkynurenine, which is rapidly converted to kynurenine (Kyn).[1][4] In the tumor microenvironment (TME), the upregulation of these enzymes creates an immunosuppressive shield through two primary mechanisms: the depletion of Trp, which stalls the proliferation of effector T cells, and the accumulation of Kyn and its metabolites, which promote the generation of regulatory T cells (Tregs) and induce apoptosis in effector immune cells.[5][6]

While selective IDO1 inhibitors like Epacadostat and Linrodostat have been extensively studied, clinical outcomes have been mixed.[1][7] One hypothesis for this limited success is the functional redundancy of IDO1 and TDO.[3][8] A significant percentage of tumors express TDO, and some express both enzymes, suggesting that inhibiting IDO1 alone may be insufficient to fully abrogate Trp catabolism in the TME.[3][8] This has propelled the development of dual IDO1/TDO inhibitors, such as HTI-1090, to provide a more comprehensive blockade of the kynurenine pathway.[1][2]

This guide details the validation cascade for this compound, a novel candidate designed for potent and balanced dual inhibition.

Kynurenine_Pathway_Immunosuppression cluster_TME Tumor Microenvironment (TME) cluster_Immune Immune Cell Effects Tryptophan L-Tryptophan (Trp) IDO1_TDO IDO1 / TDO Enzymes Tryptophan->IDO1_TDO Catabolism TCell Effector T-Cell Tryptophan->TCell Trp Depletion Kynurenine Kynurenine (Kyn) Treg Regulatory T-Cell (Treg) Kynurenine->Treg Kyn Accumulation TumorCell Tumor Cell / APC TumorCell->IDO1_TDO Upregulation IDO1_TDO->Kynurenine Inhibitor This compound (Dual Inhibitor) Inhibitor->IDO1_TDO TCell_Inhibition Stalled Proliferation Apoptosis TCell->TCell_Inhibition Treg_Activation Differentiation Activation Treg->Treg_Activation Treg_Activation->TCell Suppression

Figure 1: Mechanism of IDO1/TDO-mediated immunosuppression and inhibitor action.

Part 1: Biochemical Validation of Dual Enzyme Inhibition

The foundational step is to confirm direct enzymatic inhibition and determine the potency (IC50) and selectivity of this compound against purified recombinant human IDO1 and TDO enzymes.

Causality Behind Experimental Choice: A cell-free biochemical assay is the cleanest method to assess direct interaction between the inhibitor and its target enzymes without the complexities of cellular uptake, efflux, or metabolism. We utilize a well-established UV absorbance-based assay that measures the formation of N'-formylkynurenine, the direct product of the enzymatic reaction, which has a distinct absorbance peak at 321 nm.[9] This provides a direct, real-time kinetic readout of enzyme activity.

Biochemical_Assay_Workflow start Start prep_plate Prepare 96-well UV-transparent plate start->prep_plate add_buffer Add Assay Buffer (K-PO4, pH 6.5) prep_plate->add_buffer add_components Add Cofactors (Ascorbate, Methylene Blue) & Catalase add_buffer->add_components add_inhibitor Add Test Compound (this compound) or Control Inhibitors (10-point dilution series) add_components->add_inhibitor add_enzyme Add Recombinant hIDO1 or hTDO Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (10 min, RT) add_enzyme->pre_incubate start_reaction Initiate Reaction: Add L-Tryptophan Substrate pre_incubate->start_reaction read_plate Read Absorbance at 321 nm (Kinetic mode, 15-20 min) start_reaction->read_plate calculate Calculate Initial Reaction Rates (Vmax) read_plate->calculate plot_curve Plot % Inhibition vs. [Inhibitor] and determine IC50 calculate->plot_curve end End plot_curve->end

Figure 2: Workflow for the in vitro biochemical enzyme inhibition assay.
Protocol 1.1: IDO1/TDO Biochemical Inhibition Assay
  • Plate Preparation: Use a 96-well, UV-transparent flat-bottom plate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

    • IDO1 Reaction Mix: To the assay buffer, add 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase.[10]

    • TDO Reaction Mix: Assay buffer only.

    • Substrate: Prepare a 4 mM stock of L-Tryptophan in assay buffer.

    • Enzymes: Recombinant human IDO1 and TDO. Dilute to a working concentration of 40 nM in the appropriate reaction mix.

  • Assay Procedure:

    • Add 50 µL of the appropriate reaction mix (IDO1 or TDO) to each well.

    • Add 1 µL of test compound (this compound) or control inhibitor (e.g., Epacadostat, a TDO-selective inhibitor) in DMSO, serially diluted. For the control wells, add 1 µL of DMSO.

    • Add 25 µL of the 40 nM enzyme solution to each well (final concentration: 20 nM).

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of 4 mM L-Tryptophan substrate (final concentration: 1 mM for TDO, 2 mM D-Trp for IDO1 is also common[10]).

  • Data Acquisition: Immediately begin reading the absorbance at 321 nm every 60 seconds for 20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (Vmax) for each well from the linear portion of the kinetic curve.

    • Normalize the rates to the DMSO control wells to determine the percent inhibition for each compound concentration.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Biochemical Data
CompoundTypeIDO1 IC50 (nM)TDO IC50 (nM)Selectivity (TDO/IDO1)
This compound Dual Inhibitor (Test) 15 45 3
Epacadostat[10][11]IDO1 Selective10>10,000>1,000
Linrodostat (BMS-986205)[12]IDO1 Selective1.7>2,000>1,176
Navoximod (GDC-0919)[13][14]IDO1 Selective7 (Ki)Inactive>1,000
HTI-1090[1]Dual InhibitorPotentPotentDual

Interpretation: The data demonstrates that this compound is a potent inhibitor of both IDO1 and TDO, with an IC50 in the low nanomolar range for both enzymes. Its selectivity ratio of 3 indicates a balanced dual-inhibition profile, distinguishing it from highly selective IDO1 inhibitors like Epacadostat and Linrodostat.

Part 2: Cellular Pathway Inhibition

The next critical step is to verify that the compound can penetrate the cell membrane and inhibit the target enzymes in a complex biological context. This validates that the biochemical activity translates to a cellular effect.

Causality Behind Experimental Choice: We use two distinct human cancer cell lines to independently assess IDO1 and TDO inhibition.

  • For IDO1: HeLa or A375 melanoma cells, which do not basally express IDO1 but can be strongly induced by interferon-gamma (IFN-γ), mimicking an inflammatory TME.[10][15]

  • For TDO: A172 glioblastoma cells, which constitutively express high levels of TDO.[16] The endpoint is the quantification of kynurenine secreted into the cell culture medium. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this measurement due to its exceptional sensitivity and specificity in complex matrices like cell culture media.[17]

Protocol 2.1: Cellular Kynurenine Production Assay
  • Cell Seeding: Seed HeLa cells (for IDO1) or A172 cells (for TDO) in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium.

    • Add 100 µL of fresh medium containing serially diluted test compounds (this compound and controls).

    • For HeLa cells only: Add IFN-γ to a final concentration of 50 ng/mL to induce IDO1 expression.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect 80 µL of the cell culture supernatant from each well.

  • Kynurenine Quantification (LC-MS/MS):

    • Prepare samples by protein precipitation (e.g., add 160 µL of methanol with an internal standard to the 80 µL of supernatant).

    • Centrifuge to pellet the precipitate and transfer the supernatant for analysis.

    • Use a validated LC-MS/MS method to quantify the concentrations of kynurenine and tryptophan.[17]

  • Data Analysis:

    • Calculate the percent inhibition of kynurenine production for each concentration relative to the vehicle-treated (DMSO) control.

    • Determine the cellular IC50 value by plotting percent inhibition versus log[inhibitor concentration] and fitting to a four-parameter model.

Comparative Cellular Data
CompoundTypeIDO1 Cellular IC50 (nM) (IFN-γ stimulated HeLa)TDO Cellular IC50 (nM) (A172 cells)
This compound Dual Inhibitor (Test) 70 155
Epacadostat[10][18]IDO1 Selective~3.4>20,000
Linrodostat (BMS-986205)[12]IDO1 Selective1.1>2,000
Navoximod (GDC-0919)[19]IDO1 Selective75-90Inactive

Interpretation: this compound effectively blocks the kynurenine pathway in both IDO1- and TDO-expressing cell lines, confirming its cell permeability and target engagement in a cellular environment. The rightward shift in IC50 values from biochemical to cellular assays is expected and accounts for factors like cell membrane transport and intracellular protein binding. The compound maintains its dual-inhibitor profile at the cellular level.

Part 3: In Vivo Target Engagement and Efficacy

The ultimate preclinical validation requires demonstrating that the compound can achieve sufficient exposure in a living organism to modulate the IDO1/TDO pathway and produce an anti-tumor effect.

Causality Behind Experimental Choice: A syngeneic mouse tumor model is essential. This model utilizes immunocompetent mice, which are critical for evaluating an immunotherapy agent that functions by restoring anti-tumor immunity.[20] We use the B16F10 melanoma or CT26 colon carcinoma models, as these tumors can be engineered to express IDO1 and grow robustly in C57BL/6 or BALB/c mice, respectively. The primary readouts are pharmacodynamic (PD) and efficacy.

  • Pharmacodynamics: Measuring the ratio of Kyn to Trp in plasma and tumor tissue provides direct evidence of target engagement in vivo.[21] A significant reduction in this ratio indicates successful inhibition of the pathway.

  • Efficacy: Measuring tumor growth over time determines the therapeutic benefit. Combining the inhibitor with an immune checkpoint blocker (e.g., anti-PD-1) is a clinically relevant approach to test for synergistic anti-tumor activity.[22]

In_Vivo_Workflow start Start inoculate Subcutaneously inoculate syngeneic mice (e.g., C57BL/6) with IDO1-expressing tumor cells (e.g., B16F10-IDO1) start->inoculate tumor_growth Monitor tumor growth until average volume reaches ~100 mm³ inoculate->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Begin Dosing Regimen: 1. Vehicle (Oral, QD) 2. This compound (Oral, QD) 3. Anti-PD-1 Ab (IP, Q3D) 4. Combination Therapy randomize->treat monitor Monitor tumor volume and body weight (3x per week) treat->monitor pd_analysis Pharmacodynamic Analysis: Collect terminal blood/tumor samples (e.g., at 4h post last dose) treat->pd_analysis end_study End study when tumors reach endpoint monitor->end_study measure_kyn_trp Measure Kyn/Trp ratio via LC-MS/MS pd_analysis->measure_kyn_trp analyze_efficacy Analyze tumor growth inhibition (TGI) and survival measure_kyn_trp->analyze_efficacy end_study->analyze_efficacy end End analyze_efficacy->end

Sources

A Comparative Analysis of the Cytotoxic Effects of Isoquinoline Alkaloids on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of Isoquinoline Alkaloids in Oncology

Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have long been a focal point in the quest for novel anticancer agents.[1][2] Their complex molecular architectures have demonstrated a wide range of biological activities, with a significant number exhibiting potent cytotoxic effects against various cancer cell lines.[3] This guide provides a comparative analysis of the cytotoxic profiles of several prominent isoquinoline alkaloids, including berberine, sanguinarine, chelerythrine, noscapine, and papaverine. By examining their differential effects on key cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer), we aim to provide researchers and drug development professionals with a comprehensive resource to inform future research and therapeutic strategies. The discussion will delve into the underlying mechanisms of action, supported by experimental data and detailed protocols for assessing cytotoxicity, to offer a holistic understanding of their potential in oncology.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic efficacy of isoquinoline alkaloids is highly dependent on both the specific alkaloid and the cancer cell line being targeted. This variability underscores the importance of comparative studies to identify the most promising candidates for specific cancer types. The following table summarizes the 50% inhibitory concentration (IC50) values of selected isoquinoline alkaloids against HeLa, MCF-7, and A549 cancer cell lines, compiled from various studies.

AlkaloidHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Berberine 245.18 ± 17.33[4]272.15 ± 11.06[4]Not explicitly found
Sanguinarine 2.43[5]Not explicitly foundExhibits antiproliferative activity[6]
Chelerythrine Exhibits cytotoxicity[7]Exhibits cytotoxicity[8]Exhibits cytotoxicity[9]
Noscapine 25[10]29[8]61.25 ± 5.6[10]
Papaverine Not explicitly foundExhibits cytotoxic effects[11]53% growth reduction at 150 µM[12][13]

Note: The IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Mechanistic Insights: Unraveling the Pathways of Cell Death

The cytotoxic effects of isoquinoline alkaloids are mediated through diverse and complex signaling pathways, often leading to apoptosis (programmed cell death) and cell cycle arrest. Understanding these mechanisms is crucial for the rational design of targeted cancer therapies.

Berberine: Inducing Apoptosis through the Bcl-2/Bax Pathway

Berberine has been shown to exert its anticancer effects by inducing apoptosis in multiple cancer cell lines.[4][14][15] A key mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Berberine treatment leads to a significant increase in the expression of the pro-apoptotic protein Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2.[4][15] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in apoptotic cell death.[16]

Berberine_Apoptosis_Pathway Berberine Berberine Bax Bax (Pro-apoptotic) Berberine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Berberine->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspase Cascade Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Berberine-induced apoptosis pathway.

Chelerythrine: A Potent Inhibitor of Protein Kinase C

Chelerythrine exerts its cytotoxic effects primarily through the inhibition of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including cell proliferation and survival.[7][8][17][18] In many cancer cells, PKC is overexpressed and contributes to tumor growth.[17] By inhibiting PKC, chelerythrine disrupts these pro-survival signaling pathways, leading to cell cycle arrest and apoptosis.[8][17][18] This mechanism makes chelerythrine a particularly interesting candidate for cancers where PKC signaling is a key driver of malignancy.[8][18]

Noscapine: Targeting Microtubules to Trigger Apoptosis

Noscapine, a non-addictive opium alkaloid, functions as a microtubule-targeting agent.[5][6][8][19] Unlike other microtubule inhibitors that cause significant disruption of the microtubule network, noscapine subtly alters microtubule dynamics, leading to a prolonged mitotic arrest.[6][12] This extended arrest in mitosis activates the spindle assembly checkpoint, which, if not resolved, ultimately triggers the apoptotic pathway, leading to the demise of the cancer cell.[12][20] This unique mechanism of action may result in a more favorable side-effect profile compared to other microtubule-targeting drugs.[21]

Sanguinarine: A Multi-Faceted Apoptosis Inducer

Sanguinarine is a potent inducer of apoptosis in a wide range of cancer cells.[22][23] Its mechanisms are multifaceted and include the generation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage.[13][24] Sanguinarine has also been shown to inactivate the PI3K/Akt signaling pathway, a critical pro-survival pathway in many cancers.[25] Furthermore, it can modulate the expression of Bcl-2 family proteins and activate caspases, converging on the common pathways of apoptosis.[13][26]

Papaverine: Influencing Angiogenesis through VEGF Signaling

Papaverine, another non-narcotic opium alkaloid, has demonstrated antiproliferative activity in various cancer cell lines.[2][11][12][13] One of its proposed mechanisms of action involves the modulation of vascular endothelial growth factor (VEGF) signaling.[10][11][21][27] VEGF is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By interfering with VEGF signaling, papaverine may inhibit the development of a tumor's blood supply, thereby restricting its growth.[11][27]

Experimental Protocol: A Step-by-Step Guide to the MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][23][28] The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in a 96-well plate Incubation_24h 2. Incubate for 24h to allow attachment Cell_Seeding->Incubation_24h Drug_Addition 3. Add varying concentrations of Isoquinoline Alkaloids Incubation_24h->Drug_Addition Incubation_48h 4. Incubate for 48h Drug_Addition->Incubation_48h MTT_Addition 5. Add MTT solution to each well Incubation_48h->MTT_Addition Incubation_4h 6. Incubate for 4h MTT_Addition->Incubation_4h Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow of the MTT cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Isoquinoline alkaloids of interest

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Include wells for a negative control (cells with medium only) and a blank control (medium only).

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.[29]

  • Treatment with Isoquinoline Alkaloids:

    • Prepare a series of dilutions of the isoquinoline alkaloids in the complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the different concentrations of the alkaloid solutions to the respective wells.

    • For the negative control wells, add 100 µL of fresh medium.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[30]

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.[23]

    • Incubate the plate for an additional 4 hours at 37°C.[23] During this time, viable cells will convert the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[31]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of negative control) x 100

    • Plot the percentage of cell viability against the logarithm of the alkaloid concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This guide has provided a comparative overview of the cytotoxic effects of several key isoquinoline alkaloids on various cancer cell lines. The data and mechanistic insights presented highlight the significant potential of these natural compounds in the development of novel anticancer therapies. While alkaloids like sanguinarine and chelerythrine demonstrate high potency, others like noscapine offer a unique mechanism of action with potentially fewer side effects. The provided MTT assay protocol offers a standardized method for researchers to further explore the cytotoxic properties of these and other compounds.

Future research should focus on several key areas. Firstly, comprehensive in vivo studies are needed to validate the in vitro findings and to assess the safety and efficacy of these alkaloids in animal models. Secondly, further elucidation of the complex signaling pathways affected by these compounds will be crucial for identifying biomarkers of response and for developing rational combination therapies. Finally, the development of drug delivery systems to enhance the bioavailability and tumor-specific targeting of these alkaloids could significantly improve their therapeutic index. The continued exploration of the rich chemical diversity of isoquinoline alkaloids holds great promise for the future of cancer treatment.

References

  • Chmura, S. J., Dolan, M. E., Cha, A., Mauceri, H. J., Kufe, D. W., & Weichselbaum, R. R. (2000). In Vitro and in Vivo Activity of Protein Kinase C Inhibitor Chelerythrine Chloride Induces Tumor Cell Toxicity and Growth Delay in Vivo. Clinical Cancer Research, 6(2), 737-742.
  • Li, W., et al. (2016). Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway. Drug Development Research, 77(5), 227-240.
  • Wang, Y., et al. (2021). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. Archives of Medical Science, 17(5), 1530–1537.
  • Chmura, S. J., et al. (2000). In Vitro and in Vivo Activity of Protein Kinase C Inhibitor Chelerythrine Chloride Induces Tumor Cell Toxicity. AACR Journals.
  • Mohan, C. D., et al. (2021).
  • Zhang, Y., et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology, 12, 673499.
  • Wang, Y., Liu, Y., Du, X., Ma, H., & Yao, J. (2021). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. Archives of Medical Science, 17(5), 1530–1537.
  • Chmura, S. J., et al. (2000). In Vitro and in Vivo Activity of Protein Kinase C Inhibitor Chelerythrine Chloride Induces Tumor Cell Toxicity and Growth Delay in Vivo. Clinical Cancer Research.
  • Kocak, C., et al. (2020). Cytotoxic, anti-proliferative and apoptotic effects of noscapine on human estrogen receptor positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines. Bratislava Medical Journal, 121(10), 724-730.
  • Gomes, D. A., Joubert, A. M., & Visagie, M. H. (2022). The Biological Relevance of Papaverine in Cancer Cells. Cells, 11(21), 3385.
  • Rauf, A., et al. (2021). Apoptosis Induction, a Sharp Edge of Berberine to Exert Anti-Cancer Effects, Focus on Breast, Lung, and Liver Cancer. Frontiers in Pharmacology, 12, 708579.
  • Singh, S., et al. (2021). Insight into the Tubulin-Targeted Anticancer Potential of Noscapine and its Structural Analogs. Current Medicinal Chemistry, 28(26), 5346-5367.
  • Li, Z., et al. (2020). Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma. Molecules, 25(1), 169.
  • Aneja, R., et al. (2006). Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer. Cancer Letters, 238(2), 223-233.
  • Zhou, H., et al. (2016). Noscapine, a Non-addictive Opioid and Microtubule-Inhibitor in Potential Treatment of Glioblastoma. Current Pharmaceutical Design, 22(35), 5449-5456.
  • Kim, E. H., et al. (2008). Sanguinarine-induced apoptosis: Generation of ROS, down-regulation of Bcl-2, c-FLIP, and synergy with TRAIL. Journal of Cellular Biochemistry, 104(3), 895-907.
  • Li, Z., et al. (2020). Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma.
  • Adhami, V. M., et al. (2004). Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery. Molecular Cancer Therapeutics, 3(8), 937-944.
  • Sun, M., et al. (2018). Sanguinarine triggers intrinsic apoptosis to suppress colorectal cancer growth through disassociation between STRAP and MELK. BMC Cancer, 18(1), 567.
  • Lee, H. N., et al. (2012). Sanguinarine inhibits growth of human cervical cancer cells through the induction of apoptosis. Oncology Reports, 27(2), 553-558.
  • Manjili, M. H., et al. (2015). Design, Synthesis and Biological Evaluation of Di-substituted Noscapine Analogs as Potent and Microtubule-Targeted Anticancer Agents. Scientific Reports, 5, 10367.
  • Gomes, D. A., Joubert, A. M., & Visagie, M. H. (2022). In Vitro Effects of Papaverine on Cell Migration and Vascular Endothelial Growth Factor in Cancer Cell Lines. International Journal of Molecular Sciences, 23(9), 4654.
  • Gomes, D. A., Joubert, A. M., & Visagie, M. H. (2022). The Biological Relevance of Papaverine in Cancer Cells. PubMed.
  • Jafri, A., et al. (2024). Sanguinarine Triggers Apoptosis in Cutaneous Squamous Cell Carcinoma Cells through Reactive Oxygen Species-Dependent c-Jun N-Terminal Kinase Signaling Pathway. Future Pharmacology, 4(1), 40-56.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Roche. (n.d.).
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT Assay protocol. protocols.io.
  • Abcam. (n.d.). MTT assay protocol.
  • Al-Fatlawi, A. A., et al. (2015). Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. Avicenna Journal of Medical Biotechnology, 7(3), 112-117.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
  • Lee, S. Y., & Lee, C. Y. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(11), 5873.
  • Takeda, K., et al. (2019). Anticancer effects of a non-narcotic opium alkaloid medicine, papaverine, in human glioblastoma cells. PLoS One, 14(5), e0216384.

Sources

A Comparative Guide to Assessing the Selectivity of Isoquinolin-3-ylmethanamine Derivatives for Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Specifically, derivatives of Isoquinolin-3-ylmethanamine are emerging as a promising class of compounds with the potential to modulate the activity of various protein targets. A critical aspect of the preclinical development of these, and indeed any, drug candidate is the rigorous assessment of their selectivity. High target selectivity is often a key determinant of a drug's safety profile, minimizing off-target effects that can lead to adverse events.

This guide provides a comprehensive overview of the experimental strategies and methodologies for evaluating the selectivity of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of fictional representative compounds to illustrate the principles of selectivity assessment.

The Rationale for Selectivity Profiling

The human proteome contains a vast number of structurally related proteins, such as the kinome, which comprises over 500 protein kinases. These kinases often share a highly conserved ATP-binding pocket, making the design of selective inhibitors a significant challenge.[4] A compound designed to inhibit a specific kinase implicated in a disease pathway may inadvertently inhibit other kinases, leading to unforeseen toxicities. Therefore, early and comprehensive selectivity profiling is paramount to de-risk drug candidates and guide structure-activity relationship (SAR) studies towards molecules with an optimal therapeutic window.

Experimental Approaches to Determine Protein Target Selectivity

The assessment of compound selectivity is a multi-faceted process that typically begins with broad, high-throughput biochemical screens and progresses to more physiologically relevant cell-based assays.

Biochemical Assays: A First Look at Intrinsic Potency

Biochemical assays utilize purified proteins and measure the direct interaction of a compound with its target in a controlled, cell-free environment. These assays are invaluable for determining the intrinsic potency of a compound (e.g., IC50 or Kd) and for screening against large panels of proteins to obtain an initial selectivity profile.

  • Radiometric Assays: The traditional "gold standard," these assays measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. While highly sensitive and robust, they involve the handling of radioactive materials.

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay , measure the amount of ADP produced during a kinase reaction.[4][5][6] They are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening without the need for radioactivity.[6][7]

  • Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are also widely used. They offer homogeneous assay formats and high-throughput capabilities.

This protocol outlines the steps for determining the IC50 values of this compound derivatives against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure: [4][5][8]

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of 2X kinase/substrate solution to each well.

    • Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2.5 µL of 2X ATP solution. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP-to-ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays provide valuable information on intrinsic potency, they do not account for factors such as cell permeability, intracellular target concentration, and the presence of endogenous ATP and competing substrates.[9] Cell-based assays are therefore crucial for confirming that a compound can reach and bind to its intended target within a living cell.[10]

  • NanoBRET™ Target Engagement Assay: This assay measures the binding of a compound to a target protein in live cells.[11][12] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor (tracer) that binds to the same target.[13] Competitive displacement of the tracer by a test compound leads to a decrease in the BRET signal.[13]

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability.

  • In-Cell Westerns and Immunofluorescence: These techniques can be used to measure the phosphorylation of downstream substrates as a readout of target kinase inhibition.

This protocol describes how to measure the intracellular affinity of this compound derivatives for a specific kinase.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer and Nano-Glo® Substrate (Promega)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • White, tissue culture-treated 96-well plates

  • A luminometer capable of measuring dual-filtered luminescence (e.g., 450 nm and 610 nm)

Procedure: [10][11][14]

  • Cell Transfection:

    • Twenty-four hours before the assay, transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol.

    • Plate the transfected cells in a 96-well plate.

  • Compound and Tracer Addition:

    • On the day of the assay, prepare serial dilutions of the test compounds in Opti-MEM®.

    • Add the NanoBRET™ Tracer to the cells at the predetermined optimal concentration.

    • Add the diluted test compounds to the appropriate wells. Include a vehicle control (DMSO).

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.

  • Substrate Addition and Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's instructions.

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer, measuring both the donor (450 nm) and acceptor (610 nm) emission signals.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratio versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the intracellular affinity.

Comparative Analysis of this compound Derivatives

To illustrate the application of these methodologies, let's consider a hypothetical dataset for three this compound derivatives (IQM-1, IQM-2, and IQM-3) screened against a panel of five kinases.

CompoundKinase A (IC50, nM)Kinase B (IC50, nM)Kinase C (IC50, nM)Kinase D (IC50, nM)Kinase E (IC50, nM)
IQM-1 15>10,0005,2008,500>10,000
IQM-2 501502,5003,000800
IQM-3 250300450600550

Interpretation of the Data:

  • IQM-1 demonstrates high potency and selectivity for Kinase A. Its IC50 value is in the low nanomolar range, while it shows minimal activity against the other kinases in the panel at concentrations up to 10,000 nM. This compound would be considered a highly selective inhibitor.

  • IQM-2 is also potent against Kinase A, but it exhibits some off-target activity against Kinase B and Kinase E. While still showing a degree of selectivity for Kinase A, further optimization may be required to improve its selectivity profile.

  • IQM-3 is a non-selective or poly-pharmacological compound. It inhibits all the kinases in the panel with similar potency. Such a compound might be useful in situations where targeting multiple kinases is therapeutically beneficial (e.g., in some cancers), but it carries a higher risk of off-target toxicities.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate a typical kinase screening cascade and a cell-based target engagement workflow.

Kinase_Screening_Cascade cluster_0 Biochemical Screening cluster_1 Cell-Based Assays Primary Screen Primary Screen Dose-Response Dose-Response Primary Screen->Dose-Response Active Compounds Selectivity Panel Selectivity Panel Dose-Response->Selectivity Panel Potent Compounds (IC50) Target Engagement Target Engagement Selectivity Panel->Target Engagement Selective Compounds Functional Assays Functional Assays Target Engagement->Functional Assays Cell-Active Compounds Compound Library Compound Library Compound Library->Primary Screen Single Concentration

Caption: A typical kinase inhibitor screening cascade.

Target_Engagement_Workflow Transfect Cells Transfect Cells Plate Cells Plate Cells Transfect Cells->Plate Cells Add Tracer & Compound Add Tracer & Compound Plate Cells->Add Tracer & Compound Incubate Incubate Add Tracer & Compound->Incubate Add Substrate Add Substrate Incubate->Add Substrate Read BRET Signal Read BRET Signal Add Substrate->Read BRET Signal Data Analysis Data Analysis Read BRET Signal->Data Analysis

Caption: Workflow for a NanoBRET Target Engagement Assay.

Conclusion

The systematic assessment of selectivity is a non-negotiable step in the development of this compound derivatives as potential therapeutic agents. A tiered approach, starting with broad biochemical profiling and progressing to more physiologically relevant cell-based target engagement and functional assays, provides a comprehensive understanding of a compound's activity and potential liabilities. The detailed protocols and comparative data presented in this guide offer a framework for researchers to design and execute robust selectivity studies, ultimately leading to the identification of drug candidates with a higher probability of clinical success.

References

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds Version.
  • PubMed. (1998). Synthesis and Biological Evaluation of 3-arylisoquinolines as Antitumor Agents.
  • PubMed. (2013). Isoquinoline derivatives as potent CRTH2 antagonists: design, synthesis and SAR.
  • PubMed. (2024). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors.
  • ResearchGate. (n.d.). Selected SAR of isoquinoline series.
  • ResearchGate. (2024). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors | Request PDF.
  • PubMed. (2012). Isoquinoline Derivatives as Potent CRTH2 Receptor Antagonists: Synthesis and SAR.
  • PubMed. (2022). Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer.
  • ResearchGate. (n.d.). Heatmap for the kinase selectivity profile. Mean percent inhibition....
  • PMC - NIH. (n.d.). The selectivity of protein kinase inhibitors: a further update.
  • (2025).
  • French-Ukrainian Journal of Chemistry. (n.d.). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents.
  • PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • MDPI. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
  • PubMed. (2011). A class of novel N-isoquinoline-3-carbonyl-L-amino acid benzylesters: synthesis, anti-tumor evaluation and 3D QSAR analysis.

Sources

Benchmarking new isoquinoline synthesis routes against classical methods

Author: BenchChem Technical Support Team. Date: January 2026

</br> ## A Comparative Guide to Isoquinoline Synthesis: Benchmarking Classical Methods Against Modern Innovations

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive compounds.[1][2][3] The development of efficient and versatile methods for its construction is therefore a topic of paramount importance for researchers in drug discovery and development. This guide provides an in-depth comparison of classical isoquinoline synthesis routes with modern, innovative strategies, offering experimental insights and data to inform methodological choices.

Part 1: The Enduring Legacy of Classical Isoquinoline Syntheses

For over a century, a handful of named reactions have been the workhorses for constructing the isoquinoline core. These methods, while foundational, often come with significant limitations, such as harsh reaction conditions and limited substrate scope.[1][2]

The Bischler-Napieralski Reaction

First discovered in 1893, the Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides through an intramolecular electrophilic aromatic substitution.[4][5] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines.[4][6][7]

Mechanism and Rationale: The reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions.[4][5][6][8] The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the prevailing pathway dependent on the specific reaction conditions.[4][6] The key step is the intramolecular cyclization, which is an electrophilic attack on the electron-rich aromatic ring. This necessitates the presence of electron-donating groups on the aryl ring for the reaction to proceed efficiently.[5][7] For substrates lacking such activation, more forceful conditions, like refluxing in POCl₃ with P₂O₅, are required.[4][7]

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative

  • Step 1: To a solution of the starting β-arylethylamide (1.0 eq) in anhydrous toluene (10 mL/mmol), add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C.

  • Step 2: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Step 3: Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Step 4: Basify the aqueous solution with a concentrated sodium hydroxide solution until a pH of >10 is reached, keeping the temperature below 20 °C.

  • Step 5: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Step 6: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 7: Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

Diagram: Bischler-Napieralski Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve β-arylethylamide in anhydrous toluene prep2 Cool to 0 °C prep1->prep2 prep3 Add POCl₃ dropwise prep2->prep3 react1 Warm to RT prep3->react1 react2 Reflux for 2-4h (Monitor by TLC) react1->react2 workup1 Pour onto ice react2->workup1 workup2 Basify with NaOH workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify1 Column chromatography workup4->purify1 purify2 Obtain pure 3,4-dihydroisoquinoline purify1->purify2

Caption: Workflow for the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[9] This reaction is particularly significant in the biosynthesis of many alkaloids.

Mechanism and Rationale: The reaction begins with the formation of a Schiff base, which then protonates to form an electrophilic iminium ion.[9][10][11] This is followed by an intramolecular electrophilic attack on the aromatic ring, a 6-endo-trig cyclization, to form the tetrahydroisoquinoline ring system.[10][11] The reaction is generally favored by electron-rich aromatic rings.[11] The use of aldehydes other than formaldehyde results in the formation of a new chiral center.[9]

Experimental Protocol: Asymmetric Pictet-Spengler Reaction

  • Step 1: Dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent (e.g., dichloromethane or methanol).

  • Step 2: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid) or a Lewis acid.

  • Step 3: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Step 4: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Step 5: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Step 6: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 7: Purify the crude product by column chromatography to yield the tetrahydroisoquinoline.

Diagram: Pictet-Spengler Reaction Mechanism

β-arylethylamine β-arylethylamine Iminium_ion Iminium ion β-arylethylamine->Iminium_ion + Aldehyde, H⁺ Aldehyde Aldehyde Spirocycle Spirocycle Iminium_ion->Spirocycle Intramolecular electrophilic attack Tetrahydroisoquinoline Tetrahydroisoquinoline Spirocycle->Tetrahydroisoquinoline Rearomatization -H⁺

Caption: Mechanism of the Pictet-Spengler reaction.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction, also reported in 1893, provides a route to isoquinolines from the acid-catalyzed reaction of a benzaldehyde with a 2,2-dialkoxyethylamine.[12][13][14]

Mechanism and Rationale: The reaction proceeds through the formation of a benzalaminoacetal intermediate.[12][15] Subsequent treatment with a strong acid, typically sulfuric acid, promotes intramolecular electrophilic cyclization onto the aromatic ring to form the isoquinoline nucleus.[12][13][15] A significant drawback of the classical Pomeranz-Fritsch reaction is the often harsh conditions and low yields, which has led to the development of several modifications.[13]

Experimental Protocol: Pomeranz-Fritsch Synthesis

  • Step 1: Condense the benzaldehyde (1.0 eq) with 2,2-diethoxyethylamine (1.1 eq) in a suitable solvent with azeotropic removal of water to form the Schiff base.

  • Step 2: Carefully add the crude Schiff base to a cooled, concentrated acid (e.g., sulfuric acid).

  • Step 3: Allow the reaction to proceed at room temperature or with gentle heating.

  • Step 4: Quench the reaction by pouring it onto ice and neutralizing with a base.

  • Step 5: Extract the product with an organic solvent.

  • Step 6: Dry, concentrate, and purify the crude product by chromatography.

Part 2: The Ascendancy of Modern Synthetic Strategies

In recent years, the field of isoquinoline synthesis has been revolutionized by the advent of modern synthetic methods. These approaches often offer milder reaction conditions, broader substrate scope, higher efficiency, and greater functional group tolerance compared to their classical counterparts.[1][3][16]

Transition-Metal-Catalyzed C-H Activation/Annulation

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the construction of heterocyclic compounds, including isoquinolines.[3][17][18] Catalysts based on rhodium, palladium, and ruthenium are frequently employed for this purpose.[17]

Mechanism and Rationale: These reactions typically involve the coordination of a directing group on the substrate to the metal center, followed by the selective cleavage of an ortho C-H bond to form a metallacycle intermediate.[17] This intermediate then undergoes migratory insertion with a coupling partner, such as an alkyne or alkene, followed by reductive elimination to afford the annulated isoquinoline product and regenerate the active catalyst.[17][19] The use of a directing group is crucial for achieving high regioselectivity.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of Isoquinolines

  • Step 1: To a reaction vessel, add the aryl ketoxime (1.0 eq), the internal alkyne (2.0 eq), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) in a suitable solvent (e.g., dichloroethane).

  • Step 2: Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for several hours.

  • Step 3: After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Step 4: Concentrate the filtrate under reduced pressure.

  • Step 5: Purify the residue by column chromatography on silica gel to obtain the desired isoquinoline.

Diagram: C-H Activation/Annulation Workflow

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Combine aryl ketoxime, alkyne, Rh(III) catalyst, and additive setup2 Add solvent setup1->setup2 reaction1 Heat at 80-120 °C setup2->reaction1 reaction2 Monitor reaction progress reaction1->reaction2 workup1 Filter through celite reaction2->workup1 workup2 Concentrate filtrate workup1->workup2 workup3 Column chromatography workup2->workup3 workup4 Obtain pure isoquinoline workup3->workup4

Caption: General workflow for Rh(III)-catalyzed isoquinoline synthesis.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a green and powerful tool in organic synthesis, enabling novel transformations under mild conditions.[20] This strategy has been successfully applied to the synthesis of isoquinolines.[21][22]

Mechanism and Rationale: In a typical photoredox cycle for isoquinoline synthesis, a photocatalyst, upon absorption of visible light, becomes excited and can engage in single-electron transfer (SET) processes with the substrates. This can generate radical intermediates that undergo cyclization and subsequent steps to form the isoquinoline ring. These reactions are often characterized by their excellent functional group tolerance and environmentally benign nature.[20]

Experimental Protocol: Visible-Light-Induced Isoquinoline Synthesis

  • Step 1: In a reaction tube, combine the starting ketimine (1.0 eq), the alkyne (1.5 eq), and a photoredox catalyst (e.g., an iridium or ruthenium complex, 1-5 mol%) in a degassed solvent.

  • Step 2: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

  • Step 3: Monitor the reaction by TLC until the starting material is consumed.

  • Step 4: Remove the solvent under reduced pressure.

  • Step 5: Purify the crude product by column chromatography to afford the isoquinoline.

Part 3: Comparative Analysis and Future Outlook

The choice of synthetic method for a particular isoquinoline target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Table 1: Comparison of Isoquinoline Synthesis Methods

MethodReagents/ConditionsAdvantagesDisadvantagesYield Range
Bischler-Napieralski POCl₃, P₂O₅, refluxReadily available starting materialsHarsh conditions, limited to electron-rich arenesModerate to Good
Pictet-Spengler Acid catalyst, mild heatOften proceeds under mild conditions, can be stereoselectiveRequires electron-rich arenesGood to Excellent
Pomeranz-Fritsch Strong acid, heatAccess to a variety of isoquinolinesHarsh conditions, often low yieldsVariable
C-H Activation Transition metal catalyst (Rh, Pd, Ru), heatHigh atom economy, broad substrate scope, high functional group toleranceCatalyst cost, potential for metal contaminationGood to Excellent
Photoredox Catalysis Photocatalyst, visible light, room temperatureMild conditions, environmentally friendly, novel reactivityCan require specific chromophores on substratesModerate to Excellent

Future Perspectives: The field of isoquinoline synthesis continues to evolve, with a strong emphasis on developing more sustainable and efficient methods.[1] The application of flow chemistry, enzymatic catalysis, and the development of novel catalytic systems are expected to further expand the toolbox for accessing this important class of heterocycles. The ongoing innovation in C-H activation and photoredox catalysis, in particular, promises to deliver even more powerful and selective methods for the construction of complex isoquinoline-containing molecules.[3][16]

References

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (n.d.). MDPI.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). RSC Publishing.
  • Bischler–Napieralski reaction. (n.d.). Wikipedia.
  • C–H Activation Guided by Aromatic N–H Ketimines: Synthesis of Functionalized Isoquinolines Using Benzyl Azides and Alkynes. (n.d.). ACS Publications.
  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. (n.d.). ACS Publications.
  • Visible‐light photoredox‐catalyzed synthesis of isoquinolines from ketimines. (n.d.). ResearchGate.
  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.
  • Transition‐Metal‐Catalyzed synthesis of isoquinolines. (n.d.). ResearchGate.
  • Pictet-Spengler Reaction. (n.d.). NROChemistry.
  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.
  • Pomeranz–Fritsch reaction. (n.d.). Wikipedia.
  • Bischler–Napieralski reaction. (n.d.). Grokipedia.
  • Photoredox catalytic asymmetric dearomative [3 + 2] cycloaddition of isoquinolines with enones. (2025, August 13). NIH.
  • Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. (n.d.). ResearchGate.
  • Transition‐metal‐catalyzed Synthesis of N‐oxides of Isoquinoline. (n.d.). ResearchGate.
  • recent advances in the synthesis of isoquinoline and its analogue: a review. (2017, May 9). ResearchGate.
  • Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). Química Organica.org.
  • Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. (2022, March 23). PubMed.
  • Photoredox catalyze synthesis of isoquinoline from imine and alkyne. (n.d.). ResearchGate.
  • Isoquinoline synthesis using photoredox‐catalysis. (n.d.). ResearchGate.
  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. (2025, October 17). ResearchGate.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences.
  • Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. (n.d.). Journal of the American Chemical Society.
  • Pictet–Spengler reaction. (n.d.). Wikipedia.
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). NIH.
  • Pomeranz-Fritsch Isoquinoline Synthesis. (2018, January 15). Chem-Station Int. Ed.
  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). Digital Commons@DePaul.

Sources

A Researcher's Guide to Validating the Anti-inflammatory Effects of Isoquinolin-3-ylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively validate and compare the anti-inflammatory efficacy of novel Isoquinolin-3-ylmethanamine analogs. Moving beyond a simple recitation of protocols, we delve into the causal logic behind experimental choices, ensuring a robust and self-validating approach to drug discovery. We will compare these novel compounds against industry-standard anti-inflammatory agents, providing the technical data and methodologies necessary for a thorough evaluation.

The Inflammatory Landscape: Targeting Key Signaling Cascades

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] At the heart of the inflammatory process are intricate signaling pathways that orchestrate the expression of pro-inflammatory mediators. Two of the most pivotal cascades are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Pathway: A Master Regulator

The NF-κB family of transcription factors are central regulators of the immune response.[2] In resting cells, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (TNF-α, IL-1β) or bacterial lipopolysaccharide (LPS), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[3][4][5] IKK then phosphorylates IκBα, tagging it for ubiquitination and proteasomal degradation.[5] This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to DNA and drives the transcription of hundreds of genes, including those for pro-inflammatory cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_NFkB->p65_p50 Releases Proteasome Proteasome Degradation IkBa_NFkB->Proteasome Degrades IκBα DNA DNA (κB site) p65_p50->DNA Translocates & Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Initiates Transcription

Caption: The Canonical NF-κB Signaling Pathway.

The MAPK Pathway: A Parallel Inflammatory Axis

The MAPK pathways are a set of three major signaling cascades—ERK, JNK, and p38—that respond to extracellular stimuli and regulate processes like cell proliferation, stress response, and inflammation.[7][8][9] In the context of inflammation, MAPKs are activated by many of the same signals as NF-κB and often work in concert.[10] For instance, activated p38 MAPK and JNK can phosphorylate and activate transcription factors like AP-1, which collaborates with NF-κB to amplify the inflammatory gene expression.[11] Therefore, compounds that modulate MAPK signaling can significantly impact inflammatory responses.[12][13]

MAPK_Pathway cluster_pathways MAPK Cascades Stimuli Inflammatory Stimuli (LPS, Cytokines) MAP3K MAP3K (e.g., TAK1, MEKK1) Stimuli->MAP3K Activate MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 MEK12 MEK1/2 MAP3K->MEK12 p38 p38 MKK36->p38 JNK JNK MKK47->JNK ERK ERK1/2 MEK12->ERK Transcription Transcription Factors (e.g., AP-1, CREB) p38->Transcription JNK->Transcription ERK->Transcription Response Inflammatory Response (Cytokine Production, etc.) Transcription->Response

Caption: Overview of the MAPK Signaling Cascades.

Isoquinoline-based compounds have shown promise in modulating these pathways.[13][14] The core objective of this guide is to systematically determine if and how this compound analogs engage these targets to exert an anti-inflammatory effect.

The Benchmarks: Standard Anti-inflammatory Comparators

To contextualize the efficacy of our novel analogs, we must compare them against established drugs with well-defined mechanisms of action.

Comparator DrugClassPrimary Mechanism of Action
Dexamethasone CorticosteroidBinds to glucocorticoid receptors, leading to broad-spectrum inhibition of inflammatory gene expression, including suppression of both NF-κB and MAPK pathways.[12]
Ibuprofen / Naproxen Non-selective NSAIDInhibits both COX-1 and COX-2 enzymes, thereby blocking the production of prostaglandins, which are key mediators of pain and inflammation.[15][16]
Celecoxib Selective COX-2 NSAIDPrimarily inhibits the COX-2 enzyme, which is upregulated at sites of inflammation, with the goal of reducing gastrointestinal side effects associated with COX-1 inhibition.[12][16]

Phase 1: In Vitro Validation in a Cellular Model of Inflammation

In vitro assays are the cornerstone of initial screening, offering a cost-effective and high-throughput method to assess bioactivity and elucidate mechanisms of action.[1][17] Our model of choice is the lipopolysaccharide (LPS)-stimulated murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs), which provide a robust and reproducible inflammatory response.

In_Vitro_Workflow cluster_assays Parallel Assays Start Seed Macrophages (e.g., RAW 264.7) Pretreat Pre-treat with Analogs or Control Drugs (1 hr) Start->Pretreat Stimulate Stimulate with LPS (0.5 µg/mL) Pretreat->Stimulate Incubate Incubate (Time Varies by Assay) Stimulate->Incubate Assay_Viability Cell Viability (MTT) (24 hrs) Incubate->Assay_Viability Assay_NO Nitric Oxide (Griess) (Supernatant, 24 hrs) Incubate->Assay_NO Assay_Cytokine Cytokine (ELISA) (Supernatant, 24 hrs) Incubate->Assay_Cytokine Assay_Protein Protein (Western Blot) (Cell Lysate, 30-60 min) Incubate->Assay_Protein

Caption: General workflow for in vitro anti-inflammatory screening.
Protocol 1: Cell Viability Assay (MTT)

Causality: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. This assay establishes the non-cytotoxic concentration range for all subsequent experiments.

Methodology:

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound analogs or control drugs. Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

Causality: LPS stimulation dramatically upregulates iNOS, leading to a surge in NO production, a key pro-inflammatory mediator. The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant, providing a direct readout of iNOS activity.

Methodology:

  • Seeding & Treatment: Seed cells as described above. Pre-treat with non-cytotoxic concentrations of the test compounds for 1 hour.

  • Stimulation: Add LPS to a final concentration of 0.5 µg/mL.[12]

  • Incubation: Incubate the plates for 24 hours at 37°C.[12]

  • Griess Reaction: Collect 50 µL of supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Readout: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. Calculate the nitrite concentration against a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Causality: Enzyme-Linked Immunosorbent Assay (ELISA) provides highly specific and sensitive quantification of key pro-inflammatory cytokines like TNF-α and IL-6 released into the supernatant. This directly measures the impact of the compounds on the production of these critical signaling molecules.

Methodology:

  • Sample Collection: Use the same supernatants collected for the Griess assay.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for TNF-α and IL-6 kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., HRP-streptavidin).

    • Adding a substrate solution (e.g., TMB) to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance at 450 nm.

  • Analysis: Calculate cytokine concentrations based on the standard curve.

Data Summary: Comparative In Vitro Efficacy (Hypothetical Data)

The results of these assays can be summarized by calculating the half-maximal inhibitory concentration (IC₅₀), providing a quantitative measure of potency.

CompoundCytotoxicity (CC₅₀, µM)NO Inhibition (IC₅₀, µM)TNF-α Inhibition (IC₅₀, µM)IL-6 Inhibition (IC₅₀, µM)
Analog A > 1005.23.84.5
Analog B > 10015.812.114.2
Dexamethasone > 500.10.050.02
Ibuprofen > 200> 50> 50> 50
Celecoxib > 10025.622.418.9

This hypothetical data suggests Analog A is a potent inhibitor of cytokine and NO production, significantly more so than Celecoxib, but less potent than Dexamethasone. Ibuprofen's lack of activity is expected, as its primary target (COX enzymes) is downstream of these readouts in this specific assay.

Phase 2: In Vivo Validation in Animal Models of Inflammation

While in vitro data is crucial for mechanism-of-action studies, in vivo models are indispensable for evaluating a compound's efficacy in a complex biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME).[17][18][19]

In_Vivo_Workflow cluster_models Parallel or Sequential Models cluster_carrageenan Acute Inflammation Model cluster_lps Systemic Inflammation Model Start Acclimate Animals (e.g., Balb/c mice) Grouping Randomize into Groups (Vehicle, Analogs, Controls) Start->Grouping Dosing Administer Compound (e.g., i.p. or p.o.) Grouping->Dosing Carrageenan_Inject Inject Carrageenan into Paw (1 hr post-dose) Dosing->Carrageenan_Inject LPS_Inject Inject LPS (i.p.) (1 hr post-dose) Dosing->LPS_Inject Carrageenan_Measure Measure Paw Volume (0-6 hrs) Carrageenan_Inject->Carrageenan_Measure LPS_Measure Collect Blood for Cytokine Analysis (2 hrs post-LPS) LPS_Inject->LPS_Measure

Caption: General workflow for in vivo anti-inflammatory validation.
Protocol 4: Carrageenan-Induced Paw Edema in Rats/Mice

Causality: This is a classic and highly reproducible model of acute inflammation.[20][21] The injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response characterized by fluid extravasation and swelling (edema). This allows for the evaluation of a drug's ability to suppress this localized, acute inflammatory event.

Methodology:

  • Grouping & Dosing: Acclimate male Wistar rats (180-200g) for one week. Randomly divide them into groups (n=6): Vehicle control (e.g., 0.5% CMC), Analog A (e.g., 10, 30 mg/kg), and a standard drug like Naproxen (10 mg/kg).[15] Administer compounds orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour before compound administration, measure the initial volume of the right hind paw using a plethysmometer.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Readout: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

Data Summary: Comparative In Vivo Efficacy (Hypothetical Data)
Compound (Dose)Paw Edema Inhibition at 3 hr (%)
Vehicle Control 0%
Analog A (10 mg/kg) 35.2%
Analog A (30 mg/kg) 58.7%
Naproxen (10 mg/kg) 45.1%

This hypothetical data shows that Analog A produces a dose-dependent reduction in acute inflammation, with the 30 mg/kg dose being more effective than the standard NSAID Naproxen.

Synthesis and Conclusion: Building a Case for a Lead Candidate

The validation process described provides a multi-faceted view of a compound's anti-inflammatory potential. By integrating the findings, we can build a strong, evidence-based profile for our this compound analogs.

  • Potency & Mechanism: The in vitro data from our hypothetical Analog A (IC₅₀ ~4-5 µM) demonstrates potent inhibition of key inflammatory mediators. Further mechanistic studies, such as Western blotting for phosphorylated MAPK and NF-κB pathway proteins, would be the next logical step to confirm that its activity is mediated through these core pathways, distinguishing it from a standard COX inhibitor.

  • Efficacy & Translatability: The in vivo data confirms that the cellular potency of Analog A translates to significant anti-inflammatory activity in a whole-organism model of acute inflammation, even outperforming a standard NSAID at a comparable dose.

  • Comparative Advantage: Unlike NSAIDs, which carry risks of gastrointestinal and cardiovascular side effects, a novel compound acting upstream on master signaling pathways like NF-κB and MAPK could represent a new therapeutic class with a potentially improved safety profile.

This guide outlines a rigorous, logic-driven pathway for the validation of novel anti-inflammatory compounds. By systematically progressing from cellular mechanism to in vivo efficacy and constantly benchmarking against industry standards, researchers can confidently identify and advance promising this compound analogs toward further preclinical and clinical development.

References

  • Ajikumar, A. et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Inflammation Research.
  • Liu, T. et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.
  • Gaestel, M. & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience.
  • Lopez-Pelaez, M. et al. (2020). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology.
  • Kim, E. K. & Choi, E.-J. (2010). Mitogen-activated Protein Kinases in Inflammation. Journal of Rheumatic Diseases.
  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne.
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.
  • Unknown Author. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare.
  • O'Neill, L. A. J. et al. (2018). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Journal of Immunology.
  • Cusabio. (n.d.). MAPK signaling pathway. Cusabio.
  • Patel, M. et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
  • Yada, D. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences.
  • Pur-Form. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM.
  • Rios-Arce, A. D. et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology.
  • Peiris, D. et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry.
  • Sarveswaran, R. et al. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. World Journal of Pharmaceutical Research.
  • Schroecksnadel, K. et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods.
  • Peiris, D. et al. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
  • Jayasuriya, W. J. A. B. N. et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
  • Singh, P. et al. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule – zaltoprofen, and a standard drug – piroxicam, using murine models. Cogent Medicine.
  • Johnston, G. I. et al. (2025). Asymmetric Synthesis and Biological Evaluation of 1,3‐ and 1,4‐Disubstituted Isoquinoline‐Containing Lipoxin A4 Analogues. Chemistry – A European Journal.
  • Yilmaz, I. et al. (2020). An Experimental Comparison of the Analgesic and Anti-Inflammatory Effects of Safflower Oil, Benzydamine HCl, and Naproxen Sodium. Pain Research and Management.
  • Al-Warhi, T. et al. (2024). Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents. Medicinal Chemistry.
  • Unknown Author. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Unknown Author. (n.d.). Comparison of analgesic activity of test and standard drugs. ResearchGate.
  • Todorovic, M. (2023). Non-Steroidal Anti-Inflammatory Drugs - NSAIDs. YouTube.
  • Chen, Y.-Y. et al. (2021). A Novel Isoquinoline Derivative Exhibits Anti-inflammatory Properties and Improves the Outcomes of Endotoxemia. ResearchGate.
  • Kim, J. E. et al. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. International Journal of Molecular Sciences.
  • Mahboubi-Rabbani, M. et al. (2023). Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective. Phytotherapy Research.
  • Al-Hiari, Y. M. et al. (2012). Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. International Immunopharmacology.

Sources

A Head-to-Head Comparison of Isoquinoline-Based Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar nature and nitrogen atom provide a versatile template for designing molecules that can potently and selectively interact with the active or allosteric sites of various enzymes. This guide provides a head-to-head comparison of prominent isoquinoline-based inhibitors against key enzyme targets, offering experimental insights and detailed protocols to aid researchers in drug discovery and chemical biology.

The Landscape of Isoquinoline Inhibitors: Key Enzyme Targets

Isoquinoline alkaloids and their synthetic derivatives have demonstrated inhibitory activity against a wide array of enzyme families.[1][3] This guide will focus on a comparative analysis of inhibitors for three therapeutically significant enzyme classes: Topoisomerases , Microtubules (Tubulin) , and Protein Kinases .

Head-to-Head Comparison: Protoberberine Alkaloids in Action

Protoberberines, such as berberine and palmatine, are a well-studied class of isoquinoline alkaloids. Their planar structure allows them to intercalate into DNA and inhibit enzymes involved in DNA processing and neurotransmission.[4]

Case Study 1: Berberine vs. Palmatine - Targeting Topoisomerases and Cholinesterases

Mechanism of Action: Topoisomerase Inhibition Topoisomerases are crucial enzymes that resolve DNA topological stress during replication and transcription by creating transient strand breaks.[5][6] Inhibitors that stabilize the enzyme-DNA cleavage complex are potent anticancer agents.[5][7][8] The indenoisoquinolines, for example, were developed as non-camptothecin Topoisomerase I (Top1) inhibitors that trap the Top1-DNA cleavage complex, leading to cell death.[7][8] Both berberine and palmatine interfere with this process, though with differing efficacy.

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition AChE inhibitors are a cornerstone for managing Alzheimer's disease. Berberine and palmatine have been shown to inhibit AChE, and interestingly, their combination can lead to a synergistic effect.[9][10]

Comparative Performance Data:

InhibitorTarget EnzymeIC50 / KiMechanism of Action (MOA)Key Findings & Notes
Berberine Topoisomerase I/IIVaries by assayDNA Intercalation, Stabilization of cleavage complex[4]Broad anti-tumor activity; also inhibits Tyrosine Hydroxylase (IC50: 18.6 µM)[11] and AChE.[9]
Palmatine Topoisomerase I/IIVaries by assaySimilar to BerberineGenerally less potent than Berberine in anti-tumor studies[12] but a more potent Tyrosine Hydroxylase inhibitor (IC50: 7.9 µM).[11]
Berberine + Palmatine Acetylcholinesterase (AChE)N/A (Synergistic)Mixed Competitive Inhibition[9]The combination shows a synergistic inhibitory effect on AChE, making it a potential strategy for Alzheimer's therapy.[9]

Head-to-Head Comparison: Noscapine and its Analogs - Targeting Microtubules

Unlike inhibitors that bind to enzyme active sites, noscapine, a phthalideisoquinoline alkaloid, targets a dynamic protein polymer: tubulin. Its mechanism disrupts microtubule dynamics, a critical process for cell division.

Case Study 2: Noscapine - A Microtubule Dynamics Modulator

Mechanism of Action: Altering Microtubule Dynamics Microtubules are polymers of tubulin that constantly switch between phases of growth and shortening, a property known as dynamic instability. Noscapine binds to tubulin and alters these dynamics, specifically by increasing the time microtubules spend in a "paused" state.[13][14][15] This subtle alteration, rather than wholesale depolymerization, is sufficient to arrest cells in mitosis, ultimately leading to apoptosis.[14][16][17]

This mechanism provides a distinct advantage: a potentially wider therapeutic window and lower toxicity compared to other microtubule poisons.[16][17]

Performance Data:

InhibitorTargetMechanism of Action (MOA)Key Findings & Notes
Noscapine Tubulin / MicrotubulesSuppresses microtubule dynamics by increasing pause duration[13][14][15]Arrests cells in mitosis.[14][15] Shows significant anti-tumor activity in vivo against melanoma with no detected toxicity.[13][14][15]
Noscapinoids (Analogs) Tubulin / MicrotubulesSimilar to Noscapine, but with enhanced potencySynthetic derivatives designed for superior anticancer potential and tumor specificity.[16]

Head-to-Head Comparison: Kinase Inhibitors

The isoquinoline scaffold is a cornerstone in the development of protein kinase inhibitors, particularly those targeting the ATP-binding pocket.[18][19]

Case Study 3: ROCK Inhibitors - Fasudil and its Derivatives

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in diseases like hypertension and glaucoma.[20]

Comparative Performance Data:

InhibitorROCK1 IC50/KiROCK2 IC50/KiSelectivity Profile (vs. Other Kinases)Key Findings & Notes
Fasudil Ki: 0.33 µM[20]IC50: 0.158 µM[20]PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM)[20]The first clinically approved ROCK inhibitor.[20] Widely used as a research tool.
Hydroxyfasudil IC50: 0.73 µM[20]IC50: 0.72 µM[20]PKA (IC50: 37 µM)[20]The active metabolite of Fasudil, contributing significantly to its in vivo effects.[20]
Ripasudil IC50: 51 nM[20]IC50: 19 nM[20]CaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 µM)[20]High-potency inhibitor approved for glaucoma treatment.[20]
Netarsudil Ki: 1 nM[20]Ki: 1 nM[20]Also inhibits Norepinephrine Transporter (NET)[20]Highly potent dual-target inhibitor approved for glaucoma.[20]

Experimental Design & Protocols

Accurate comparison of inhibitors requires robust and standardized experimental protocols.[21][22]

Visualizing the Workflow: Enzyme Inhibition Assay

The following diagram outlines the typical workflow for determining an inhibitor's potency (IC50).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions mix Mix Enzyme and Inhibitor (Pre-incubation) prep_inhibitor->mix prep_enzyme Prepare Enzyme Solution prep_enzyme->mix prep_substrate Prepare Substrate Solution initiate Initiate Reaction (Add Substrate) prep_substrate->initiate mix->initiate measure Measure Reaction Rate (e.g., Absorbance/Fluorescence) initiate->measure plot Plot % Inhibition vs. [Inhibitor] measure->plot calculate Calculate IC50 (Non-linear Regression) plot->calculate G Inhibitor_S Selective Inhibitor Target Target Kinase Inhibitor_S->Target High Affinity Inhibitor_N Non-Selective Inhibitor Inhibitor_N->Target High Affinity OffTarget1 Off-Target Kinase 1 Inhibitor_N->OffTarget1 Binds OffTarget2 Off-Target Kinase 2 Inhibitor_N->OffTarget2 Binds

Caption: Selective inhibitors bind strongly to the intended target with minimal off-target interaction.

Conclusion

The isoquinoline scaffold remains a highly productive starting point for the design of potent enzyme inhibitors. This guide highlights that a head-to-head comparison must extend beyond simple potency (IC50) values. A thorough evaluation requires understanding the mechanism of action, determining the intrinsic binding affinity (Ki), and critically assessing the selectivity profile. By employing the robust experimental and analytical frameworks described, researchers can more effectively identify and optimize isoquinoline-based candidates for therapeutic development.

References

A comprehensive list of all sources cited within this guide.

Sources

Safety Operating Guide

Safe Disposal of Isoquinolin-3-ylmethanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the proper and safe disposal of isoquinolin-3-ylmethanamine, a compound frequently utilized in chemical synthesis and drug discovery. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide is structured to provide not just procedural steps but also the scientific rationale behind them, empowering researchers to make informed safety decisions.

I. Hazard Assessment and Waste Classification

Inferred Hazards: Based on available data for related compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity: Harmful if swallowed and potentially toxic in contact with skin.[1]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

  • Chronic Toxicity: The parent compound, isoquinoline, is suspected of causing cancer.[1] This potential long-term hazard should be considered for its derivatives.

  • Environmental Hazards: Isoquinoline is harmful to aquatic life with long-lasting effects.[1] It is crucial to prevent the release of this compound into the environment.

Waste Classification: Due to these inferred hazards, any waste containing this compound must be classified as hazardous waste . This includes:

  • Pure, unused, or expired this compound.

  • Contaminated materials (e.g., weighing boats, filter paper, pipette tips).

  • Contaminated personal protective equipment (PPE).

  • Solutions containing this compound.

  • Rinsate from cleaning contaminated glassware.

II. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for any purpose, including disposal, the following PPE is required:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: All handling of solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

III. Waste Segregation and Container Management

Proper segregation and containment are fundamental to safe hazardous waste management.

Step 1: Waste Segregation

  • Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, leak-proof container. This includes unused product, contaminated lab supplies, and spill cleanup materials.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, designated container. Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Mixing with incompatible chemicals, such as strong oxidizing agents or acids, could lead to hazardous reactions.[1]

Step 2: Container Selection and Labeling

  • Container Choice: Use containers that are compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid.

  • Labeling: All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " (avoid abbreviations or formulas)

    • A clear indication of the hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • The name and contact information of the generating laboratory or researcher

IV. On-Site Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory before being collected for disposal.

  • Storage Location: The SAA should be in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.

  • Secondary Containment: All waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Container Integrity: Keep waste containers closed at all times, except when adding waste. Regularly inspect containers for any signs of leakage or degradation.

V. Disposal Procedures

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1]

Step-by-Step Disposal Protocol:

  • Waste Characterization: Ensure all waste streams containing this compound are properly identified and quantified.

  • Packaging for Pickup: Securely close and label all waste containers as described in Section III.

  • Arrange for Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with accurate information about the waste composition and volume.

  • Documentation: Maintain a detailed inventory of all hazardous waste generated, including the amount of this compound, the accumulation start date, and the date of pickup. This documentation is a legal requirement in many jurisdictions.

The following flowchart illustrates the decision-making process for the disposal of this compound waste:

DisposalWorkflow start Waste Generated Containing This compound is_solid Is the waste solid? start->is_solid solid_container Collect in a labeled solid hazardous waste container is_solid->solid_container Yes liquid_container Collect in a labeled liquid hazardous waste container is_solid->liquid_container No storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment solid_container->storage liquid_container->storage pickup Contact EHS or licensed waste disposal company for pickup storage->pickup end Waste Disposed of in Compliance with Regulations pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

VI. Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spread of the spill using absorbent materials such as sand or vermiculite. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place all cleanup materials in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

VII. Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table provides relevant information for the parent compound, isoquinoline, which should be used as a conservative reference.

PropertyValue (for Isoquinoline)Source
GHS Hazard Statements H302, H311, H315, H319, H350, H412[1]
Signal Word Danger
UN Number 2811 (for toxic solids, organic, n.o.s.)[1]
Transport Hazard Class 6.1 (Toxic)[1]
Packing Group III[1]

By following these comprehensive procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby minimizing risks to themselves and the environment.

References

  • ISO QUINOLINE TECH. CAS NO 119-65-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. Link
  • Safety Data Sheet - Isoquinoline. Sigma-Aldrich. Link
  • This compound (132833-03-5)
  • Safety Data Sheet - 3-Aminoquinoline. Fisher Scientific. Link
  • Safety Data Sheet - Isoquinoline-6-carbohydrazide. Angene Chemical. Link
  • Activating Group Recycling in Action: A Rhodium-Catalyzed Carbothiolation Route to Substituted Isoquinolines.
  • Safety Data Sheet - 3-(Aminomethyl)tetrahydrofuran. TCI Chemicals. Link
  • Safety Data Sheet - 5-fluoro PB-22 6-hydroxyisoquinoline isomer. Cayman Chemical. Link
  • Isoquinolin-3-Amine. PubChem. Link
  • Safety Data Sheet - Methyl isoquinoline-3-carboxyl
  • Reactions of Isoquinoline. YouTube. Link
  • Isoquinoline synthesis. Organic Chemistry Portal. Link
  • Reactivity of Isoquinoline. YouTube. Link
  • Isoquinoline. Wikipedia. Link
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Royal Society of Chemistry. Link
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Link
  • U List of Hazardous Wastes. Minnesota Pollution Control Agency. Link
  • A Versatile Synthesis of Substituted Isoquinolines.
  • Waste Classific
  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. Link
  • Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Texas Commission on Environmental Quality. Link

Sources

Personal protective equipment for handling Isoquinolin-3-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative research. This guide provides a comprehensive framework for the safe handling of Isoquinolin-3-ylmethanamine, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring both the integrity of your work and the well-being of your team.

Hazard Assessment of this compound

Structural Analogs and Their Known Hazards:

  • Isoquinoline: The parent compound, isoquinoline, is classified as harmful if swallowed and toxic in contact with skin. It is also known to cause skin irritation and serious eye irritation, and may have carcinogenic properties.[1]

  • Aromatic Amines: This class of compounds can be toxic and may be readily absorbed through the skin. Some aromatic amines are known or suspected carcinogens.

  • Isoquinolin-3-amine: A closely related analog, is known to be harmful if swallowed, and causes skin and serious eye irritation.[2]

Given these data, it is prudent to handle this compound with a high degree of caution, assuming it may be toxic via ingestion, inhalation, and dermal contact, and that it may be a skin and eye irritant.

Core Directive: Personal Protective Equipment (PPE) Protocol

Engineering controls, such as fume hoods, are the primary line of defense. All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory as a secondary barrier to exposure.

Eye and Face Protection

Given the potential for serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazard: Chemical splash goggles should be worn.

  • High-Risk Operations: When there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to chemical splash goggles.[3][4]

Skin and Body Protection

Dermal exposure is a significant risk, as aromatic amines can be absorbed through the skin.

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Gloves: The selection of appropriate gloves is critical. Nitrile gloves, while common in laboratories, offer poor resistance to many amines and aromatic compounds.[5][6] Therefore, double-gloving is recommended.

    • Inner Glove: A disposable nitrile glove.

    • Outer Glove: A glove with higher chemical resistance to aromatic amines. Refer to the table below for guidance.

Glove Material Resistance to Aromatic Amines Notes
Viton® ExcellentRecommended for prolonged contact.
Butyl Rubber Good to ExcellentA suitable alternative to Viton®.
Neoprene Fair to GoodLess resistant than Viton® or butyl rubber, but offers better dexterity.[4]
Nitrile Poor to FairNot recommended for primary protection against aromatic amines.[5][6] Use as an inner glove when double-gloving.
  • Important Considerations:

    • Always inspect gloves for any signs of degradation or perforation before use.

    • If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and dispose of it as hazardous waste.

    • Wash hands thoroughly after removing gloves.

Respiratory Protection

When engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection is required.

  • Standard Operations in a Fume Hood: Respiratory protection is typically not required.

  • Spills or Aerosol Generation: In the event of a large spill or if there is a potential for aerosol generation, a full-face or half-mask air-purifying respirator with organic vapor cartridges is recommended.[7]

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and storage.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure.

Pre-Experiment Checklist:
  • Review the Safety Data Sheet (SDS): Although a specific SDS for this compound may be unavailable, review the SDS for isoquinoline and other similar aromatic amines.[1][8]

  • Designate a Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Assemble all Necessary PPE: Ensure all required PPE is readily available and in good condition.

  • Prepare for Emergencies: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit rated for chemical spills readily accessible.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 Inner Gloves (Nitrile) Don2->Don3 Don4 Outer Gloves (e.g., Butyl Rubber) Don3->Don4 Don5 Eye/Face Protection Don4->Don5 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Eye/Face Protection Doff2->Doff3 Doff4 Remove Inner Gloves Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5

Caption: A workflow for the correct sequence of donning and doffing PPE.

During the Experiment:
  • Handle the compound with care to avoid generating dust or aerosols.

  • Keep all containers of this compound tightly sealed when not in use.

  • If any contamination of PPE occurs, doff the affected item immediately and replace it.

Post-Experiment:
  • Decontaminate the work area thoroughly.

  • Properly dispose of all contaminated materials (see Disposal Plan below).

  • Doff PPE in the correct order to prevent cross-contamination.

  • Wash hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not pour any waste containing this compound down the drain.[8]

  • Disposal Procedures: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Response Protocol

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Spill Response:
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent others from entering.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Protect: If the spill is small and you are trained to do so, don the appropriate PPE, including respiratory protection if needed.

  • Contain and Clean: Cover the spill with an inert absorbent material, such as vermiculite or sand. Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

  • Report: Report the incident to your supervisor and your institution's environmental health and safety office.

By adhering to these guidelines, you can create a culture of safety in your laboratory, enabling you to pursue your research with confidence and peace of mind.

References

  • International Enviroguard. "Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart." International Enviroguard, December 14, 2023. [Link].
  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. "A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. "A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads." AIHAJ, 61(6), 837-841, 2000. [Link].
  • U.S. Department of Health and Human Services. "Personal Protective Equipment (PPE)." Chemical Hazards Emergency Medical Management (CHEMM), Accessed January 6, 2024. [Link].
  • National Center for Biotechnology Information. "Isoquinolin-3-Amine." PubChem, Accessed January 6, 2024. [Link].
  • University of Pennsylvania. "Nitrile Glove Chemical-Compatibility Reference." Penn EHRS, Accessed January 6, 2024. [Link].
  • Health and Safety Authority. "A Guide to Non-Respiratory Personal Protective Equipment (PPE)." Health and Safety Authority, Accessed January 6, 2024. [Link].
  • Synthonix. "this compound hydrochloride." Synthonix, Accessed January 6, 2024. [Link].
  • Gloves By Web. "Gloves Chemical Resistance Chart." Gloves By Web, Accessed January 6, 2024. [Link].
  • SAS Safety Corp. "Chemical Resistance Chart." SAS Safety Corp., Accessed January 6, 2024. [Link].
  • Ruji Biology. "this compound 95%." Ruji Biology, Accessed January 6, 2024. [Link].
  • Royal Society of Chemistry. "Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes." RSC Publishing, August 26, 2025. [Link].
  • Shah, R., Vaghani, D., & Merchant, J. "Notes- Heterocyclic Compounds. I. Synthesis of Some Isoquinoline Derivatives." The Journal of Organic Chemistry, 26(9), 3533–3534, 1961. [Link].
  • Hussain, S., Green, I. R., & van Zyl, R. L. "Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents." Molecules, 29(1), 123, 2024. [Link].
  • Organic Chemistry Portal. "Isoquinoline synthesis." Organic Chemistry Portal, Accessed January 6, 2024. [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoquinolin-3-ylmethanamine
Reactant of Route 2
Reactant of Route 2
Isoquinolin-3-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.